molecular formula C37H60N7O17P3S B15598533 (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

(9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

カタログ番号: B15598533
分子量: 999.9 g/mol
InChIキー: JDKLSTJMXDRYAJ-PCRJDALTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (9Z,12Z)-hexadeca-9,12,15-trienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

特性

分子式

C37H60N7O17P3S

分子量

999.9 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-hexadeca-9,12,15-trienethioate

InChI

InChI=1S/C37H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h4,6-7,9-10,24-26,30-32,36,47-48H,1,5,8,11-23H2,2-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b7-6-,10-9-/t26-,30-,31-,32+,36-/m1/s1

InChIキー

JDKLSTJMXDRYAJ-PCRJDALTSA-N

製品の起源

United States

Foundational & Exploratory

The Central Role of (9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA in Plant Chloroplast Function and Stress Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA is the activated form of the tri-unsaturated 16-carbon fatty acid, hexadecatrienoic acid (16:3). This molecule serves as a critical metabolic intermediate within the chloroplasts of so-called "16:3 plants," a group that includes key model organisms like Arabidopsis thaliana. As the direct precursor for the incorporation of the 16:3 acyl chain into galactolipids, this compound is fundamental to the biogenesis and function of thylakoid membranes, the site of photosynthesis. Furthermore, the hexadecatrienoic acid it carries can be liberated to act as a substrate for the synthesis of oxylipins, a class of potent signaling molecules involved in plant defense and stress responses. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and physiological significance of this compound, supplemented with detailed experimental protocols for its analysis and quantitative data on related compounds.

Biosynthesis of this compound

The synthesis of this compound is intricately linked to the "prokaryotic pathway" of lipid metabolism, which operates within the plant chloroplast. This pathway is responsible for producing the characteristic 16:3-containing lipids found in the thylakoid membranes of 16:3 plants.[1]

The biosynthetic route begins with de novo fatty acid synthesis in the plastid stroma, yielding palmitoyl-ACP (16:0-ACP) and oleoyl-ACP (18:1-ACP). In the prokaryotic pathway, these acyl-ACPs are directly utilized for the synthesis of glycerolipids within the chloroplast. The formation of the 16:3 acyl chain involves a series of desaturation steps catalyzed by fatty acid desaturases (FADs) that introduce double bonds into the 16-carbon acyl chain after it has been incorporated into lipids. The free fatty acid, hexadecatrienoic acid, is then activated to its CoA ester by an acyl-CoA synthetase.

G cluster_0 Plastid Stroma cluster_1 Chloroplast Inner Envelope cluster_2 Acyl-CoA Pool Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-ACP (16:0-ACP) Palmitoyl-ACP (16:0-ACP) Malonyl-CoA->Palmitoyl-ACP (16:0-ACP) FAS Glycerolipids (containing 16:0) Glycerolipids (containing 16:0) Palmitoyl-ACP (16:0-ACP)->Glycerolipids (containing 16:0) Glycerolipids (containing 16:1) Glycerolipids (containing 16:1) Glycerolipids (containing 16:0)->Glycerolipids (containing 16:1) FAD Glycerolipids (containing 16:2) Glycerolipids (containing 16:2) Glycerolipids (containing 16:1)->Glycerolipids (containing 16:2) FAD Glycerolipids (containing 16:3) Glycerolipids (containing 16:3) Glycerolipids (containing 16:2)->Glycerolipids (containing 16:3) FAD7 Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) Glycerolipids (containing 16:3)->Hexadecatrienoic Acid (16:3) Lipase This compound This compound Hexadecatrienoic Acid (16:3)->this compound Acyl-CoA Synthetase

Biosynthesis of this compound.

Metabolic Fates and Physiological Roles

A Cornerstone of Thylakoid Membranes

The primary role of this compound is to serve as the activated donor of the 16:3 acyl group for the synthesis of monogalactosyldiacylglycerol (B12364196) (MGDG), the most abundant lipid in thylakoid membranes.[2] MGDG is synthesized in the inner envelope of the chloroplast.[3] In 16:3 plants, a significant portion of MGDG molecules contains a 16:3 fatty acid at the sn-2 position of the glycerol (B35011) backbone.[4]

The high degree of unsaturation conferred by the 16:3 acyl chain is crucial for several aspects of chloroplast function:

  • Photosynthesis: MGDG is an integral component of photosynthetic complexes, including photosystems I and II, and is essential for their proper assembly and function.[3][5] A reduction in MGDG content can impair the xanthophyll cycle, a key photoprotective mechanism.[6][7]

  • Thylakoid Structure: The unique conical shape of MGDG molecules, which causes them to form non-bilayer structures, is thought to be important for the high curvature of the thylakoid membranes in the grana stacks.[8]

  • Low-Temperature Tolerance: The trienoic fatty acids, including 16:3, are critical for maintaining the fluidity of the thylakoid membranes at low temperatures, which is essential for chloroplast function and plant survival in the cold.[9][10]

Precursor for Oxylipin Signaling

Polyunsaturated fatty acids are the precursors to a large class of signaling molecules called oxylipins. When plants experience stress, such as from wounding or pathogen attack, lipases can release hexadecatrienoic acid from galactolipids. This free fatty acid can then enter the lipoxygenase (LOX) pathway.[1] The action of LOX and subsequent enzymes converts the 16:3 fatty acid into a variety of biologically active oxylipins. These molecules are involved in regulating defense responses, senescence, and other developmental processes.[11][12]

G MGDG (containing 16:3) MGDG (containing 16:3) Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) MGDG (containing 16:3)->Hexadecatrienoic Acid (16:3) Lipase (Stress-induced) Hydroperoxides Hydroperoxides Hexadecatrienoic Acid (16:3)->Hydroperoxides Lipoxygenase (LOX) Oxylipins Oxylipins Hydroperoxides->Oxylipins Various Enzymes Gene Expression Changes\n(Defense Responses) Gene Expression Changes (Defense Responses) Oxylipins->Gene Expression Changes\n(Defense Responses)

Oxylipin biosynthesis from hexadecatrienoic acid.

Quantitative Data

Direct quantification of individual acyl-CoA species in plant tissues is challenging due to their low abundance and transient nature. However, methods have been developed to measure the total acyl-CoA pool. The abundance of hexadecatrienoic acid within the total fatty acid profile of chloroplast lipids provides an indirect measure of the metabolic flux through this compound.

Table 1: Acyl-CoA Pool Concentrations in Plant Tissues

Plant TissueTotal Acyl-CoA Concentration (µM)Reference
Maturing Brassica napus seeds3 - 6[13]
2-day-old Arabidopsis thaliana seedlings3 - 6[13]

Table 2: Hexadecatrienoic Acid (16:3) Content in Photosynthetic Tissues of "16:3 Plants"

Plant Species16:3 as % of Total Fatty AcidsReference
Arabidopsis thalianaVaries with conditions, can be significant[14]
Spinach (Spinacia oleracea)High proportion in MGDG[1]
Tobacco (Nicotiana tabacum)Present[15]
Potato (Solanum tuberosum)Present[15]

Experimental Protocols

Protocol for Quantification of Acyl-CoA Esters in Plant Tissues

This protocol is adapted from established methods for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16][17]

1. Tissue Homogenization and Extraction:

  • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen.
  • Homogenize the frozen tissue in 1 mL of an extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2, 1:1, v/v) containing a suitable internal standard.
  • Vortex vigorously and incubate on ice.
  • Add chloroform (B151607) and water, vortex, and centrifuge to separate the phases.
  • Collect the upper aqueous/methanolic phase containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Cleanup and Concentration:

  • Use a C18 SPE cartridge.
  • Condition the cartridge with methanol (B129727) and then with water.
  • Load the aqueous extract.
  • Wash the cartridge with water to remove salts and polar contaminants.
  • Elute the acyl-CoAs with methanol.
  • Dry the eluate under a stream of nitrogen and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and an ion-pairing agent) and an organic component (e.g., acetonitrile (B52724) or methanol with formic acid).
  • Mass Spectrometry:
  • Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
  • Monitor the transition of the precursor ion of this compound to a specific product ion (e.g., the fragment corresponding to the CoA moiety) using Multiple Reaction Monitoring (MRM).
  • Quantify by comparing the peak area to that of the internal standard.

"Plant Tissue" [fillcolor="#FBBC05", fontcolor="#202124"]; "Homogenization & Extraction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SPE Cleanup" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC-MS/MS Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quantification" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Plant Tissue" -> "Homogenization & Extraction"; "Homogenization & Extraction" -> "SPE Cleanup"; "SPE Cleanup" -> "LC-MS/MS Analysis"; "LC-MS/MS Analysis" -> "Quantification"; }

Workflow for Acyl-CoA quantification.
Protocol for Fatty Acid Composition Analysis

This protocol describes the standard method for analyzing the fatty acid profile of plant lipids by gas chromatography (GC).[18][19]

1. Total Lipid Extraction:

  • Homogenize fresh plant tissue in a mixture of chloroform and methanol (e.g., 2:1, v/v) according to the method of Folch et al. or Bligh and Dyer.[18]
  • Add water to induce phase separation.
  • Collect the lower chloroform phase containing the lipids.
  • Evaporate the solvent under nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the lipid extract in a reagent such as methanol containing sulfuric acid or sodium methoxide.
  • Heat the mixture to convert the fatty acyl groups of the lipids into their corresponding methyl esters.
  • After the reaction, add water and extract the FAMEs with hexane (B92381).

3. GC Analysis:

  • Inject the hexane extract containing the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
  • Use a polar capillary column (e.g., a wax column) suitable for separating FAMEs.
  • Identify individual FAMEs by comparing their retention times to those of authentic standards.
  • Quantify the relative amount of each fatty acid by integrating the peak areas.

"Plant Tissue" [fillcolor="#FBBC05", fontcolor="#202124"]; "Lipid Extraction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transesterification to FAMEs" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "GC-FID/MS Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fatty Acid Profile" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Plant Tissue" -> "Lipid Extraction"; "Lipid Extraction" -> "Transesterification to FAMEs"; "Transesterification to FAMEs" -> "GC-FID/MS Analysis"; "GC-FID/MS Analysis" -> "Fatty Acid Profile"; }

Workflow for fatty acid profiling.

Conclusion and Future Perspectives

This compound occupies a pivotal position in the metabolism of "16:3 plants." It is the activated form of a fatty acid that is not only a major structural component of the photosynthetic machinery but also a precursor for potent signaling molecules. Its biosynthesis via the prokaryotic pathway and its subsequent metabolic fates underscore the intricate connection between primary metabolism (photosynthesis) and stress-responsive signaling in plants.

While its primary roles as a substrate for MGDG and a source of hexadecatrienoic acid for oxylipin synthesis are well-established, future research may uncover more direct regulatory functions for this molecule. Advances in analytical techniques will be crucial for precisely quantifying the cellular pools of this compound under various physiological conditions, which will, in turn, help to elucidate its potential role in regulating enzymatic activities or gene expression. A deeper understanding of the metabolism surrounding this key intermediate will continue to provide valuable insights into the remarkable adaptability of plants to their environment.

References

An In-depth Technical Guide to the Biosynthesis of (9Z,12Z,15Z)-Hexadeca-9,12,15-trienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z,15Z)-Hexadeca-9,12,15-trienoic acid is a polyunsaturated fatty acid (PUFA) with a 16-carbon chain and three double bonds. While the biosynthesis of the more common (7Z,10Z,13Z)-hexadecatrienoic acid isomer is well-documented in plants, occurring through the plastidial prokaryotic pathway, the synthesis of the (9Z,12Z,15Z) isomer is less common and has been identified in certain microorganisms, including the soil protozoon Acanthamoeba castellanii and the cyanobacterium Nostoc verrucosum.[1] This guide provides a detailed overview of the core biosynthetic pathway for (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid, focusing on the enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

Biosynthetic Pathway

The biosynthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid involves a series of desaturation steps starting from a saturated 16-carbon fatty acid precursor, palmitic acid (16:0). This process is catalyzed by a cascade of fatty acid desaturase (FAD) enzymes, which introduce double bonds at specific positions on the acyl chain. In organisms like Acanthamoeba castellanii, a key enzyme is a bifunctional Δ12/Δ15 desaturase that can introduce double bonds at both the Δ12 and Δ15 positions.[1]

The proposed pathway is as follows:

  • Δ9-Desaturation: The initial step is the conversion of Palmitoyl-CoA (16:0-CoA) to Palmitoleoyl-CoA (16:1Δ⁹-CoA). This reaction is catalyzed by a Δ9-desaturase.

  • Δ12-Desaturation: Subsequently, a Δ12-desaturase acts on Palmitoleoyl-CoA to introduce a second double bond, forming (9Z,12Z)-hexadeca-9,12-dienoic acid (16:2Δ⁹,¹²).

  • Δ15-Desaturation: The final step involves the introduction of a third double bond at the n-1 (or Δ15) position by a Δ15-desaturase, yielding (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid (16:3Δ⁹,¹²,¹⁵).[1] In some organisms, a single bifunctional enzyme may catalyze both the Δ12 and Δ15 desaturation steps.[1]

dot

Biosynthesis_Pathway cluster_0 Biosynthesis of (9Z,12Z,15Z)-Hexadeca-9,12,15-trienoic Acid Palmitoyl_CoA Palmitoyl-CoA (16:0) Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1Δ⁹) Palmitoyl_CoA->Palmitoleoyl_CoA Δ9-desaturase Hexadecadienoyl_CoA (9Z,12Z)-Hexadeca-9,12- dienoyl-CoA (16:2Δ⁹,¹²) Palmitoleoyl_CoA->Hexadecadienoyl_CoA Δ12-desaturase Hexadecatrienoyl_CoA (9Z,12Z,15Z)-Hexadeca-9,12,15- trienoic Acid (16:3Δ⁹,¹²,¹⁵) Hexadecadienoyl_CoA->Hexadecatrienoyl_CoA Δ15-desaturase

Figure 1: Proposed biosynthetic pathway of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid.

Key Enzymes and Quantitative Data

The primary enzymes involved in this pathway are fatty acid desaturases. The substrate specificity of these enzymes is crucial for the production of the specific isomer.

EnzymeSubstrateProductCellular LocalizationOrganism Example
Δ9-Desaturase Palmitoyl-CoA (16:0)Palmitoleoyl-CoA (16:1Δ⁹)Endoplasmic ReticulumGeneral Eukaryotes
Δ12-Desaturase Palmitoleoyl-CoA (16:1Δ⁹)(9Z,12Z)-Hexadeca-9,12-dienoyl-CoA (16:2Δ⁹,¹²)Endoplasmic ReticulumAcanthamoeba castellanii
Δ15-Desaturase (9Z,12Z)-Hexadeca-9,12-dienoyl-CoA (16:2Δ⁹,¹²)(9Z,12Z,15Z)-Hexadeca-9,12,15-trienoic Acid (16:3Δ⁹,¹²,¹⁵)Endoplasmic ReticulumAcanthamoeba castellanii
Bifunctional Δ12/Δ15-Desaturase Palmitoleoyl-CoA (16:1Δ⁹)(9Z,12Z,15Z)-Hexadeca-9,12,15-trienoic Acid (16:3Δ⁹,¹²,¹⁵)Endoplasmic ReticulumAcanthamoeba castellanii[1]

Quantitative data on the enzyme kinetics for these specific reactions on C16 substrates is currently limited in publicly available literature. Further research is required to establish detailed kinetic parameters such as Km, Vmax, and kcat.

Experimental Protocols

Heterologous Expression of Desaturases in Pichia pastoris

This protocol describes the expression of a putative plant fatty acid desaturase in the methylotrophic yeast Pichia pastoris to characterize its function and substrate specificity.

dot

Yeast_Expression_Workflow cluster_workflow Yeast Heterologous Expression Workflow Start Isolate Desaturase cDNA Cloning Clone into Pichia Expression Vector (e.g., pPICZα A) Start->Cloning Transformation Transform into E. coli for Plasmid Amplification Cloning->Transformation Yeast_Transformation Transform Pichia pastoris (e.g., strain X-33) Transformation->Yeast_Transformation Selection Select for Zeocin Resistance Yeast_Transformation->Selection Expression Induce Protein Expression with Methanol Selection->Expression Harvest Harvest Yeast Cells Expression->Harvest Analysis Analyze Fatty Acid Profile Harvest->Analysis

Figure 2: Workflow for heterologous expression of desaturases in Pichia pastoris.

Methodology:

  • Gene Isolation and Cloning:

    • Isolate the full-length cDNA of the putative desaturase gene from the target organism.

    • Amplify the coding sequence using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into a Pichia expression vector, such as pPICZα A, which contains an alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression and a C-terminal His-tag for protein purification.

  • Transformation of E. coli and Pichia pastoris:

    • Transform competent E. coli cells (e.g., DH5α) with the ligation mixture and select for ampicillin-resistant colonies.

    • Verify the correct insertion by restriction digestion and sequencing.

    • Linearize the recombinant plasmid and transform electrocompetent P. pastoris cells (e.g., strain X-33).

    • Select for transformants on YPDS plates containing Zeocin.

  • Protein Expression and Substrate Feeding:

    • Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with shaking.

    • Induce protein expression by transferring the cells to BMMY medium containing methanol.

    • Supplement the culture with the potential fatty acid substrate (e.g., palmitoleic acid) to a final concentration of 0.1-0.5 mM.

    • Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours to enhance protein folding and activity.

  • Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract total lipids using a modified Bligh and Dyer method.

    • Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF₃-methanol.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated products.

In Vitro Fatty Acid Desaturase Activity Assay

This protocol outlines a method to measure the activity of a desaturase enzyme in microsomal fractions isolated from heterologously expressing yeast or native plant tissue.

dot

Desaturase_Assay_Workflow cluster_assay In Vitro Desaturase Assay Workflow Start Prepare Microsomal Fraction Reaction_Setup Set up Reaction Mixture: - Microsomes - Radiolabeled Substrate (e.g., [¹⁴C]16:1-CoA) - Cofactors (NADH/NADPH) Start->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Stop Reaction (e.g., with strong base) Incubation->Termination Extraction Extract and Saponify Lipids Termination->Extraction Derivatization Derivatize to FAMEs Extraction->Derivatization Analysis Analyze by Radio-HPLC or TLC Derivatization->Analysis

References

The Chloroplast-Confined Pathway of Hexadecatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (HTA), a 16-carbon fatty acid with three double bonds (16:3), is a significant component of chloroplast membranes in certain plant species, aptly named "16:3 plants" like Arabidopsis thaliana. Its synthesis is confined to the chloroplast and follows a distinct metabolic route known as the prokaryotic pathway. This pathway is crucial for the biogenesis of thylakoid membranes, which are essential for photosynthesis. Furthermore, HTA serves as a precursor for the biosynthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA), a signaling molecule in the jasmonate family that plays a role in plant defense and development. This technical guide provides an in-depth exploration of the metabolic pathway of HTA in chloroplasts, detailing the enzymatic steps, intermediates, and regulatory aspects. It also includes comprehensive experimental protocols for the analysis of this pathway and its products.

The Metabolic Pathway of Hexadecatrienoic Acid in Chloroplasts

The synthesis of hexadecatrienoic acid is a multi-step process that begins with the de novo fatty acid synthesis in the chloroplast stroma. The primary product of this initial synthesis is palmitic acid (16:0), which is esterified to an acyl-carrier protein (ACP). This 16:0-ACP then enters the prokaryotic pathway for the synthesis of glycerolipids within the chloroplast.

The key steps in the conversion of palmitic acid to hexadecatrienoic acid are a series of desaturation reactions catalyzed by a group of enzymes known as fatty acid desaturases (FADs). These enzymes introduce double bonds at specific positions in the fatty acid chain. The synthesis of HTA occurs on glycerolipids, primarily monogalactosyldiacylglycerol (B12364196) (MGDG).

The sequential desaturation steps are as follows:

  • Formation of 16:1Δ⁷: The first desaturation is catalyzed by the plastidial Δ7-desaturase, FAD5 . This enzyme introduces a double bond at the Δ7 position of a 16:0 acyl chain esterified to MGDG, forming 7Z-hexadecenoic acid (16:1Δ⁷).[1]

  • Formation of 16:2Δ⁷,¹⁰: The second desaturation is carried out by the FAD6 desaturase, which introduces a double bond at the Δ10 position of the 16:1Δ⁷ acyl chain, resulting in the formation of Δ7,10-hexadecadienoic acid (16:2Δ⁷,¹⁰).[1]

  • Formation of 16:3Δ⁷,¹⁰,¹³: The final step is the introduction of a third double bond at the Δ13 position of the 16:2Δ⁷,¹⁰ acyl chain. This reaction is catalyzed by the FAD7 and FAD8 desaturases, leading to the final product, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3Δ⁷,¹⁰,¹³).[1]

This pathway is termed the "prokaryotic pathway" because the initial acylation of glycerol-3-phosphate occurs within the chloroplast, similar to prokaryotic organisms. This is in contrast to the "eukaryotic pathway" where fatty acids are exported to the endoplasmic reticulum for lipid assembly before being re-imported into the chloroplast. HTA is exclusively synthesized via this prokaryotic pathway.[1]

Visualization of the Hexadecatrienoic Acid Metabolic Pathway

HTA_Pathway cluster_0 De Novo Fatty Acid Synthesis (Stroma) cluster_1 Prokaryotic Pathway (Inner Envelope & Thylakoid) cluster_2 Jasmonate Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase FAS Fatty Acid Synthase (FAS) Malonyl-CoA->FAS 16:0-ACP Palmitoyl-ACP (16:0-ACP) FAS->16:0-ACP LPA Lysophosphatidic Acid 16:0-ACP->LPA GPAT G3P Glycerol-3-Phosphate G3P->LPA PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP MGDG_16_0 MGDG (18:1/16:0) DAG->MGDG_16_0 MGD1 MGDG_16_1 MGDG (18:1/16:1Δ⁷) MGDG_16_0->MGDG_16_1 FAD5 MGDG_16_2 MGDG (18:1/16:2Δ⁷,¹⁰) MGDG_16_1->MGDG_16_2 FAD6 MGDG_16_3 MGDG (18:1/16:3Δ⁷,¹⁰,¹³) (HTA-containing lipid) MGDG_16_2->MGDG_16_3 FAD7 / FAD8 dn-OPDA dinor-OPDA MGDG_16_3->dn-OPDA LOX, AOS, AOC

Caption: Metabolic pathway for hexadecatrienoic acid synthesis in chloroplasts.

Quantitative Data on Fatty Acid Composition

The fatty acid composition of chloroplast lipids varies between plant species. In "16:3 plants" such as Arabidopsis thaliana, hexadecatrienoic acid is a prominent component of galactolipids synthesized via the prokaryotic pathway. The following tables summarize the typical fatty acid composition of major chloroplast glycerolipids in wild-type Arabidopsis thaliana.

Table 1: Fatty Acid Composition of Monogalactosyldiacylglycerol (MGDG) in Arabidopsis thaliana

Fatty AcidPercentage (mol %)
16:02.5
16:11.0
16:21.5
16:3 25.0
18:00.5
18:12.0
18:28.0
18:359.5

Table 2: Fatty Acid Composition of Digalactosyldiacylglycerol (DGDG) in Arabidopsis thaliana

Fatty AcidPercentage (mol %)
16:012.0
16:10.5
16:20.5
16:3 2.0
18:01.0
18:12.0
18:210.0
18:372.0

Table 3: Fatty Acid Composition of Phosphatidylglycerol (PG) in Arabidopsis thaliana

Fatty AcidPercentage (mol %)
16:015.0
16:1 (trans-Δ³)25.0
18:01.0
18:15.0
18:220.0
18:334.0

Note: Data are approximate and can vary based on growth conditions such as light and temperature.

Experimental Protocols

Chloroplast Isolation from Arabidopsis thaliana

This protocol describes the isolation of intact chloroplasts for subsequent lipid analysis.

Materials:

  • Arabidopsis thaliana leaves (4-6 weeks old)

  • Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA)

  • Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)

  • Percoll gradient solutions (40% and 80% v/v in resuspension buffer)

  • Blender, cheesecloth, miracloth, centrifuge, soft paintbrush.

Procedure:

  • Harvest 20-30 g of healthy, fully expanded leaves and keep them on ice.

  • Cut the leaves into small pieces and homogenize them in a pre-chilled blender with 100 mL of ice-cold grinding buffer using short bursts.

  • Filter the homogenate through four layers of cheesecloth and two layers of miracloth into a chilled centrifuge bottle.

  • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

  • Gently resuspend the crude chloroplast pellet in a small volume (1-2 mL) of resuspension buffer using a soft paintbrush.

  • Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., a layer of 40% Percoll on top of 80% Percoll).

  • Centrifuge the gradient at 2,500 x g for 15 minutes at 4°C.

  • Intact chloroplasts will band at the interface of the 40% and 80% Percoll layers. Carefully collect this band.

  • Wash the intact chloroplasts by diluting them with resuspension buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer for immediate use or storage at -80°C.

Visualization of Chloroplast Isolation Workflow

Chloroplast_Isolation start Start: Arabidopsis Leaves homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth/Miracloth homogenize->filter centrifuge1 Centrifuge (1,000 x g, 5 min) filter->centrifuge1 resuspend Resuspend Pellet centrifuge1->resuspend gradient Layer on Percoll Gradient resuspend->gradient centrifuge2 Centrifuge (2,500 x g, 15 min) gradient->centrifuge2 collect Collect Intact Chloroplast Band centrifuge2->collect wash Wash with Resuspension Buffer collect->wash final_pellet Final Intact Chloroplast Pellet wash->final_pellet

Caption: Workflow for the isolation of intact chloroplasts.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis

This protocol details the extraction of total lipids and their conversion to fatty acid methyl esters for analysis by gas chromatography.

Materials:

  • Isolated chloroplasts or leaf tissue

  • Chloroform (B151607), Methanol (B129727)

  • 0.9% (w/v) NaCl solution

  • 2.5% (v/v) H₂SO₄ in methanol

  • Hexane (B92381)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined caps, vortex mixer, centrifuge, water bath, gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

  • Lipid Extraction (Folch method): a. To a known amount of sample (e.g., chloroplast pellet or ~100 mg of leaf tissue), add a known amount of internal standard. b. Add 3 mL of a chloroform:methanol (2:1, v/v) mixture. c. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. d. Add 0.75 mL of 0.9% NaCl solution and vortex to induce phase separation. e. Centrifuge at 1,000 x g for 5 minutes. f. Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Transesterification to FAMEs: a. Evaporate the chloroform from the lipid extract under a stream of nitrogen gas. b. Add 1 mL of 2.5% H₂SO₄ in methanol to the dried lipids. c. Tightly cap the tube and heat at 80°C for 1 hour in a water bath. d. After cooling, add 1.5 mL of water and 1 mL of hexane. e. Vortex thoroughly and centrifuge briefly to separate the phases. f. The upper hexane layer containing the FAMEs is transferred to a GC vial for analysis.

  • GC Analysis: a. Inject 1 µL of the FAME sample into the GC-FID. b. Use a suitable capillary column (e.g., DB-23) for fatty acid separation. c. The temperature program should be optimized to resolve all fatty acid methyl esters, typically starting at a lower temperature and ramping up. d. Identify and quantify the fatty acids by comparing their retention times and peak areas to those of known standards and the internal standard.

Visualization of FAME Analysis Workflow

FAME_Analysis start Start: Chloroplast/Leaf Sample extraction Lipid Extraction (Chloroform:Methanol) start->extraction phase_sep Phase Separation (add NaCl) extraction->phase_sep collect_lipid Collect Lipid Phase phase_sep->collect_lipid dry_lipid Dry Lipid Extract collect_lipid->dry_lipid transesterification Transesterification (H₂SO₄ in Methanol, 80°C) dry_lipid->transesterification extract_fame Extract FAMEs (with Hexane) transesterification->extract_fame gc_analysis GC-FID Analysis extract_fame->gc_analysis end End: Fatty Acid Profile gc_analysis->end

References

The Pivotal Role of Hexadecatrienoic Acid (C16:3) in Thylakoid Membrane Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatrienoic acid (C16:3), a polyunsaturated fatty acid with sixteen carbons and three double bonds, is a unique and crucial component of thylakoid membranes in a significant portion of the plant kingdom, aptly termed "16:3 plants". While not as ubiquitous as its 18-carbon counterparts, C16:3 plays a disproportionately significant role in the structural integrity and functional efficiency of the photosynthetic machinery. This technical guide provides an in-depth exploration of the biosynthesis, distribution, and multifaceted functions of C16:3 fatty acids within the thylakoid membranes. We delve into its critical involvement in the architecture and performance of photosystem complexes, its role as a precursor for vital signaling molecules, and its contribution to the plant's response to environmental cues. Detailed experimental protocols for the analysis of C16:3 and the elucidation of its functions are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers in plant biology, biochemistry, and drug development.

Introduction

The thylakoid membranes of chloroplasts are the epicenter of photosynthetic light reactions. Their unique lipid composition is fundamental to their function, providing the matrix for the assembly and operation of the photosynthetic protein complexes. Among the glycerolipids that constitute these membranes, those containing hexadecatrienoic acid (cis-7,10,13-hexadecatrienoic acid; 16:3) are of particular interest. The presence of significant amounts of C16:3, primarily within monogalactosyldiacylglycerol (B12364196) (MGDG), distinguishes "16:3 plants" from "18:3 plants," which lack this fatty acid. This dichotomy in lipid composition points to distinct evolutionary strategies for optimizing photosynthetic performance. Understanding the function of C16:3 is not only crucial for fundamental plant science but also holds potential for applications in crop improvement and the development of novel therapeutic agents that may target lipid-dependent cellular processes.

Biosynthesis and Distribution of C16:3

The synthesis of C16:3 is intricately linked to the "prokaryotic pathway" of glycerolipid synthesis, which occurs entirely within the chloroplast. This pathway is a vestige of the cyanobacterial ancestor of chloroplasts.

The Biosynthetic Pathway of C16:3

The synthesis of C16:3 begins with the formation of palmitic acid (16:0) by the fatty acid synthase (FAS) complex in the chloroplast stroma. A series of desaturation steps, catalyzed by specific fatty acid desaturases (FADs), introduces three double bonds into the 16-carbon acyl chain.

C16_3_Biosynthesis cluster_Plastid Chloroplast Stroma Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS C16_0_ACP 16:0-ACP (Palmitoyl-ACP) FAS->C16_0_ACP FAD4 FAD4 (Desaturase) C16_0_ACP->FAD4 LPA Lysophosphatidic Acid C16_0_ACP->LPA C16_1_ACP 16:1(9Z)-ACP FAD4->C16_1_ACP FAD5 FAD5 (Desaturase) C16_1_ACP->FAD5 C16_2_ACP 16:2(9Z,12Z)-ACP FAD5->C16_2_ACP FAD6 FAD6 (Desaturase) C16_2_ACP->FAD6 C16_3_ACP 16:3(7Z,10Z,13Z)-ACP FAD6->C16_3_ACP PA Phosphatidic Acid C16_3_ACP->PA sn-2 position G3P Glycerol-3-Phosphate G3P->LPA Acyltransferase LPA->PA Acyltransferase DAG Diacylglycerol (DAG) PA->DAG Phosphatase MGDG_Synthase MGDG Synthase DAG->MGDG_Synthase MGDG Monogalactosyldiacylglycerol (MGDG) MGDG_Synthase->MGDG

Caption: Biosynthesis of C16:3 fatty acid and its incorporation into MGDG in the chloroplast.

Distribution of C16:3 in Thylakoid Lipids and Plant Species

C16:3 is predominantly found esterified at the sn-2 position of MGDG in the thylakoid membranes of 16:3 plants. Its presence in other glycerolipids like digalactosyldiacylglycerol (B1163852) (DGDG) is significantly lower. The classification of plant species into "16:3" and "18:3" types is a key chemotaxonomic marker.

Plant Species (Common Name)FamilyTypeC16:3 (% of total fatty acids in leaf MGDG)Reference
Arabidopsis thaliana (Thale Cress)Brassicaceae16:3~25-30%[1]
Spinacia oleracea (Spinach)Amaranthaceae16:3~20-28%[1]
Nicotiana tabacum (Tobacco)Solanaceae16:3~15-20%[1]
Solanum lycopersicum (Tomato)Solanaceae16:3~10-15%[1]
Pisum sativum (Pea)Fabaceae18:3Not detectable[1]
Zea mays (Maize)Poaceae18:3Not detectable[1]
Triticum aestivum (Wheat)Poaceae18:3Not detectable[1]

Functional Roles of C16:3 in Thylakoid Membranes

The unique structural properties of C16:3, with its short chain length and high degree of unsaturation, confer specific functions within the thylakoid membrane.

Structural Role in Photosystem II and Light-Harvesting Complex II

C16:3-containing MGDG is thought to be crucial for the proper structure and function of Photosystem II (PSII) and its associated Light-Harvesting Complex II (LHCII). The presence of this specific lipid is believed to influence the packing of protein subunits and the overall architecture of these supercomplexes. Evidence suggests that C16 fatty acids at the sn-2 position of glycerolipids are important for maintaining the stability and function of photosynthetic protein complexes. A reduction in C16 fatty acids can lead to increased photoinhibition, suggesting a role in protecting PSII from light-induced damage.

Precursor for Jasmonate Biosynthesis

C16:3 is a direct precursor for the synthesis of 12-oxo-phytodienoic acid (OPDA) and its derivative, dinor-OPDA (dn-OPDA), which are precursors to jasmonates. Jasmonates are a class of lipid-derived hormones that regulate a wide array of plant defense and developmental processes. The "hexadecanoid pathway" initiating from C16:3 provides an alternative route to the more common "octadecanoid pathway" that starts from α-linolenic acid (18:3).

Jasmonate_Biosynthesis cluster_Chloroplast Chloroplast cluster_Peroxisome Peroxisome C16_3 C16:3 (from MGDG) LOX Lipoxygenase (LOX) C16_3->LOX Hydroperoxide 13-Hydroperoxy-C16:3 LOX->Hydroperoxide AOS Allene Oxide Synthase (AOS) Hydroperoxide->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC dn_OPDA dinor-OPDA AOC->dn_OPDA dn_OPDA_perox dn-OPDA dn_OPDA->dn_OPDA_perox Transport Jasmonates Jasmonates dn_OPDA_perox->Jasmonates β-oxidation

Caption: The hexadecanoid pathway for jasmonate biosynthesis originating from C16:3.

Role in Chloroplast Biogenesis and Development

Studies on mutants deficient in C16:3 synthesis have revealed its importance for proper chloroplast development. These mutants often exhibit defects in chloroplast ultrastructure, including disorganized thylakoid grana stacking. This suggests that C16:3 is necessary for the establishment of the correct membrane architecture during chloroplast biogenesis.

Influence on Membrane Fluidity and Thermotolerance

The high degree of unsaturation of C16:3 contributes to the fluidity of the thylakoid membrane, which is essential for the lateral diffusion of proteins and electron carriers. However, the role of C16:3 in thermotolerance is complex. While membrane fluidity is generally important for cold acclimation, some studies suggest that a lower content of highly unsaturated fatty acids like C16:3 might be beneficial for the stability of the photosynthetic apparatus at high temperatures.

Experimental Protocols

Thylakoid Membrane Isolation

This protocol is adapted for the isolation of thylakoid membranes from plants rich in polyphenols, such as Posidonia oceanica, and can be applied to other species.[2]

Buffers:

  • Grinding Buffer (GB): 20 mM Tricine-NaOH (pH 7.8), 0.3 M sorbitol, 10 mM EDTA, 10 mM NaHCO₃, 0.15% (w/v) Bovine Serum Albumin (BSA), 10 mM NaF, 5 mM ε-aminocaproic acid, 5 mM benzamidine, 10 mM L-ascorbic acid (Vitamin C), and 4% (w/v) Polyethylene (B3416737) glycol 4000 (PEG4000).

  • Wash Buffer (WB): 20 mM Tricine-NaOH (pH 7.8), 0.15 M NaCl, 5 mM MgCl₂.

  • Resuspension Buffer (RB): 20 mM Tricine-NaOH (pH 7.8), 0.1 M sorbitol, 5 mM MgCl₂.

Procedure:

  • Harvest fresh leaf tissue and keep it on ice.

  • Homogenize the tissue in ice-cold Grinding Buffer using a blender.

  • Filter the homogenate through several layers of cheesecloth or Miracloth.

  • Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in Wash Buffer.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Repeat the wash step.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Determine the chlorophyll (B73375) concentration spectrophotometrically.

  • Aliquot the thylakoid suspension, flash-freeze in liquid nitrogen, and store at -80°C.

Thylakoid_Isolation Start Fresh Leaf Tissue Homogenize Homogenize in Grinding Buffer Start->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Centrifuge (4,000 x g, 10 min) Filter->Centrifuge1 Resuspend1 Resuspend Pellet in Wash Buffer Centrifuge1->Resuspend1 Centrifuge2 Centrifuge (4,000 x g, 10 min) Resuspend1->Centrifuge2 Resuspend2 Resuspend Pellet in Resuspension Buffer Centrifuge2->Resuspend2 Store Store at -80°C Resuspend2->Store

Caption: Workflow for the isolation of thylakoid membranes.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis

Materials:

Procedure:

  • Lipid Extraction (Bligh and Dyer method):

    • To a known amount of thylakoid suspension, add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

    • Vortex thoroughly and incubate for 30 minutes.

    • Add chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

  • Transmethylation to FAMEs:

    • Evaporate the chloroform under a stream of nitrogen.

    • Add a known amount of internal standard.

    • Add 2.5% H₂SO₄ in methanol and heat at 80°C for 1 hour.

    • Cool to room temperature and add water and hexane.

    • Vortex and collect the upper hexane phase containing the FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the hexane phase into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

    • Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the amount of each fatty acid relative to the internal standard.

FAME_Analysis Start Thylakoid Sample Extraction Lipid Extraction (Bligh & Dyer) Start->Extraction Transmethylation Transmethylation to FAMEs Extraction->Transmethylation GC_MS GC-MS Analysis Transmethylation->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of fatty acid composition.

Conclusion and Future Perspectives

Hexadecatrienoic acid is a key, though not universal, component of thylakoid membranes that profoundly influences the structure and function of the photosynthetic apparatus. Its roles extend from providing a specific lipid environment for optimal protein function to serving as a precursor for potent signaling molecules. For researchers in basic plant science, a deeper understanding of the regulation of C16:3 biosynthesis and its precise molecular interactions with photosynthetic proteins remains a fertile area of investigation. For professionals in drug development, the enzymes involved in the C16:3 biosynthetic and jasmonate signaling pathways represent potential targets for the development of novel herbicides or plant growth regulators. Furthermore, given the importance of lipid metabolism in various organisms, insights gained from the study of C16:3 in plants may inform research into lipid-dependent processes in other biological systems. The continued exploration of this unique fatty acid will undoubtedly uncover further intricacies of photosynthetic regulation and open new avenues for biotechnological applications.

References

(9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA: A Precursor to the Oxylipin Signaling Molecule dn-OPDA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA is an unsaturated fatty acyl-CoA that serves as a key precursor for the biosynthesis of a specific class of oxylipins in plants. While the direct substrate for the initial enzymatic oxygenation is the free fatty acid, (9Z,12Z,15Z)-hexadecatrienoic acid (16:3), the CoA-esterified form is central to its biosynthesis and intracellular trafficking. This guide provides a comprehensive technical overview of the conversion of this compound to oxylipins, with a focus on the formation and signaling of the 16-carbon cyclopentenone, dinor-oxo-phytodienoic acid (dn-OPDA).

Biosynthesis of dn-OPDA from Hexadecatrienoic Acid

The biosynthesis of dn-OPDA from 16:3 mirrors the well-characterized octadecanoid pathway for jasmonic acid synthesis from α-linolenic acid (18:3). The initial and committing step in this pathway is the release of the free fatty acid from its CoA ester or from membrane lipids, a process mediated by acyl-CoA thioesterases or lipases, respectively. Once liberated, 16:3 is sequentially acted upon by a series of enzymes primarily located in the chloroplast.

The key enzymatic steps are:

  • Lipoxygenase (LOX) Catalyzed Dioxygenation: The free fatty acid, 16:3, is oxygenated by a lipoxygenase to form a hydroperoxy derivative. Different LOX isoforms exhibit varying positional specificity. For instance, recombinant maize 9-LOX specifically converts 16:3 into (7S)-hydroperoxy-hexadecatrienoic acid, while soybean lipoxygenase 1 predominantly produces (11S)-hydroperoxy-hexadecatrienoic acid (11-HPHT).[1]

  • Allene (B1206475) Oxide Synthase (AOS) Catalyzed Dehydration: The hydroperoxide intermediate, such as 11-HPHT, is then rapidly converted by allene oxide synthase (AOS) into an unstable allene oxide.[2]

  • Allene Oxide Cyclase (AOC) Catalyzed Cyclization: The allene oxide undergoes cyclization, catalyzed by allene oxide cyclase (AOC), to form the stable cyclopentenone, dinor-oxo-phytodienoic acid (dn-OPDA).[2]

This biosynthetic pathway is often referred to as the hexadecanoid pathway and operates in parallel to the octadecanoid pathway.

Quantitative Data

The levels of dn-OPDA and related oxylipins are dynamically regulated in response to various stimuli, particularly wounding.

Table 1: Levels of Jasmonate Family Members in Arabidopsis and Potato Leaves [3]

Plant SpeciesConditiondn-OPDA (ng/g FW)OPDA (ng/g FW)Jasmonic Acid (ng/g FW)
Arabidopsis Healthy~50~250~50
Wounded~150~400~600
Potato Healthy~20~100~100
Wounded~100~700~400

Table 2: Oxidized Galactolipid Species in Wounded Arabidopsis Leaves [4]

Oxidized Galactolipid SpeciesAmount (nmol/g FW) 30 min after wounding
OPDA/dnOPDA194
OPDA/16:3 or 18:3/dnOPDA72
OPDA/OPDA47

FW: Fresh Weight

Signaling Pathways of dn-OPDA

dn-OPDA is not merely an intermediate in jasmonate biosynthesis but also a signaling molecule in its own right, capable of modulating gene expression through both COI1-dependent and COI1-independent pathways.[5][6]

COI1-Dependent Signaling

In some contexts, dn-OPDA can activate the canonical jasmonate signaling pathway, which involves the F-box protein CORONATINE INSENSITIVE 1 (COI1). This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors like MYC2, which regulate the expression of a wide array of defense and developmental genes.

COI1-Independent Signaling

dn-OPDA can also elicit responses independently of COI1, often through its electrophilic properties.[5] This pathway is particularly important for responses to certain abiotic stresses, such as heat stress.[5] The COI1-independent pathway involves the activation of a distinct set of transcription factors, including members of the TGA family (TGA2, TGA5, and TGA6), leading to the expression of genes involved in detoxification and stress responses, such as glutathione (B108866) S-transferases (GSTs) and heat shock proteins (HSPs).[1][7]

dnOPDA_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Signaling Pathways cluster_coi1_dependent COI1-Dependent cluster_coi1_independent COI1-Independent Hexadecatrienoyl_CoA This compound 16_3_FFA Hexadecatrienoic Acid (16:3) Hexadecatrienoyl_CoA->16_3_FFA Thioesterase 11_HPHT 11-HPHT 16_3_FFA->11_HPHT LOX Allene_Oxide Allene Oxide 11_HPHT->Allene_Oxide AOS dnOPDA dn-OPDA Allene_Oxide->dnOPDA AOC COI1 COI1 dnOPDA->COI1 TGA_Factors TGA Transcription Factors (TGA2, TGA5, TGA6) dnOPDA->TGA_Factors Activation JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 JA_Response_Genes JA-Responsive Genes (Defense, Development) MYC2->JA_Response_Genes Activation Stress_Response_Genes Stress-Responsive Genes (GSTs, HSPs) TGA_Factors->Stress_Response_Genes Activation

Biosynthesis and Signaling of dn-OPDA

Experimental Protocols

In Vitro Synthesis of dn-OPDA from 16:3 using Flaxseed Acetone (B3395972) Powder

This protocol is adapted from the method used for the synthesis of OPDA and can be applied for dn-OPDA production.[3]

  • Preparation of Flaxseed Acetone Powder:

    • Grind 50 g of flaxseeds in a coffee grinder.

    • Extract the ground seeds with 200 mL of cold acetone (-20°C) for 10 min.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the acetone extraction three times.

    • Dry the resulting powder under vacuum to obtain the flaxseed acetone powder, which contains active lipoxygenase and allene oxide synthase.

  • Enzymatic Reaction:

    • Incubate 1 mg of (9Z,12Z,15Z)-hexadecatrienoic acid (16:3) with 100 mg of flaxseed acetone powder in 10 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7.0) at room temperature for 30 minutes with gentle shaking.

    • Stop the reaction by adding 1 M citric acid to adjust the pH to 3.0.

  • Extraction and Purification:

    • Extract the reaction mixture three times with an equal volume of diethyl ether.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

    • Purify the resulting dn-OPDA using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

dnOPDA_synthesis_workflow Grind_Flaxseeds Grind Flaxseeds Acetone_Extraction Cold Acetone Extraction Grind_Flaxseeds->Acetone_Extraction Dry_Powder Dry Acetone Powder Acetone_Extraction->Dry_Powder Incubate Incubate with 16:3 Dry_Powder->Incubate Stop_Reaction Stop Reaction (Acidify) Incubate->Stop_Reaction Ether_Extraction Diethyl Ether Extraction Stop_Reaction->Ether_Extraction Purification Purify dn-OPDA (TLC/HPLC) Ether_Extraction->Purification

In Vitro dn-OPDA Synthesis Workflow
Extraction and Quantification of dn-OPDA from Plant Tissues by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of oxylipins, including dn-OPDA, from plant material.

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 2-propanol/water/HCl (2:1:0.002, v/v/v)).

    • Add an appropriate internal standard (e.g., deuterated dn-OPDA) for accurate quantification.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add 2 mL of dichloromethane (B109758) and vortex again.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

    • Collect the lower organic phase.

    • Re-extract the aqueous phase with another 2 mL of dichloromethane.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in a small volume of an appropriate solvent.

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge to remove interfering compounds.

    • Elute the oxylipins with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in a small volume of the initial mobile phase.

    • Inject an aliquot into an LC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column with a gradient elution, typically using water and acetonitrile (B52724) or methanol, both acidified with a small amount of formic or acetic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for dn-OPDA and the internal standard.

dnOPDA_quantification_workflow Harvest_Tissue Harvest & Freeze Tissue Homogenize Homogenize Harvest_Tissue->Homogenize Extraction_Solvent Add Extraction Solvent & Internal Standard Homogenize->Extraction_Solvent Phase_Separation Phase Separation Extraction_Solvent->Phase_Separation Collect_Organic_Phase Collect & Dry Organic Phase Phase_Separation->Collect_Organic_Phase SPE_Cleanup SPE Cleanup (Optional) Collect_Organic_Phase->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis (MRM) SPE_Cleanup->LC_MS_Analysis

dn-OPDA Quantification Workflow

Conclusion

This compound is a pivotal molecule in the biosynthesis of C16 oxylipins in plants. Its conversion to the free fatty acid, hexadecatrienoic acid, initiates a cascade of enzymatic reactions culminating in the production of the signaling molecule dn-OPDA. This cyclopentenone plays a crucial role in plant defense and stress responses, acting through both canonical and non-canonical signaling pathways. The methodologies outlined in this guide provide a foundation for researchers to further investigate the metabolism and function of this important class of oxylipins. A deeper understanding of these pathways holds potential for the development of novel strategies in crop protection and for the discovery of new bioactive compounds with applications in drug development.

References

An In-depth Technical Guide to the Discovery and Characterization of Hexadecatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatrienoic acid (HTA), a C16 polyunsaturated fatty acid, is a significant component of lipids in various organisms, particularly in the plant kingdom. This technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and physiological roles of HTA, with a focus on the (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid isomer. Detailed experimental protocols for the extraction, derivatization, and analysis of HTA using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, this guide illustrates the biosynthetic and signaling pathways involving HTA through detailed diagrams, offering a valuable resource for researchers in lipidomics, plant biology, and drug discovery.

Discovery and Occurrence

The discovery of hexadecatrienoic acid dates back to 1945 when Shorland first isolated a novel C16 unsaturated fatty acid from the glycerides of rape (Brassica napus L.) leaves.[1] Subsequent structural studies confirmed it as a triunsaturated C16 fatty acid with double bonds at the Δ7, Δ10, and Δ13 positions, establishing it as (7Z,10Z,13Z)-hexadecatrienoic acid.[1] This isomer is often referred to as 16:3ω3.

HTA is predominantly found in the leaves of many angiosperms, where its concentration can vary significantly.[1] It is particularly enriched in the galactolipids and diacylglycerols of leaf tissues, with monogalactosyl diacylglycerols showing a high HTA content.[1] While primarily synthesized by plants, HTA can also be found in animal tissues as a result of dietary intake.[1]

Quantitative Data on Hexadecatrienoic Acid Content

The following table summarizes the content of hexadecatrienoic acid found in various plant species. This data highlights the diversity in HTA levels across the plant kingdom.

Plant SpeciesTissueHexadecatrienoic Acid Content (% of total fatty acids)Reference
Brassica napus L. (Rape)Leaves2-20%[1]
Arabidopsis thalianaLeavesHigh content[2]
Smyrnium olusatrum L. (Alexanders)LeavesPresent[2]
Angiosperms (37 species)Leaves2-20%[1]
Angiosperms (36 species)LeavesTrace-1%[1]
Angiosperms (37 species)Leaves0%[1]
Nicotiana cavicolaLeaves7.7%[3]
Nicotiana glaucaLeaves7.7%[3]

Biosynthesis of (7Z,10Z,13Z)-Hexadecatrienoic Acid

In higher plants, the biosynthesis of (7Z,10Z,13Z)-hexadecatrienoic acid occurs through the "prokaryotic pathway" located within the chloroplasts.[1] This pathway is responsible for the synthesis of diacylglycerols containing a C16 fatty acid at the sn-2 position and a C18 fatty acid at the sn-1 position.[1] These acyl chains undergo a series of desaturation steps to yield galactolipids containing 18:3 and 16:3 fatty acids.[1]

Biosynthesis Pathway Diagram

Hexadecatrienoic_Acid_Biosynthesis cluster_chloroplast Chloroplast G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (18:1 at sn-1) G3P->LPA Acyl-ACP (18:1-ACP) PA Phosphatidic Acid (18:1/16:0) LPA->PA Acyl-ACP (16:0-ACP) DAG Diacylglycerol (18:1/16:0) PA->DAG Phosphatidate phosphatase MGDG_initial Monogalactosyl-diacylglycerol (18:1/16:0) DAG->MGDG_initial UDP-Galactose MGDG_desat1 MGDG (18:2/16:1) MGDG_initial->MGDG_desat1 Desaturase MGDG_desat2 MGDG (18:3/16:2) MGDG_desat1->MGDG_desat2 Desaturase MGDG_final MGDG (18:3/16:3) MGDG_desat2->MGDG_final Desaturase HTA (7Z,10Z,13Z)- Hexadecatrienoic Acid (16:3) MGDG_final->HTA Lipase

Caption: Biosynthesis of (7Z,10Z,13Z)-Hexadecatrienoic Acid in the Chloroplast.

Physiological Role: The Oxylipin Signaling Pathway

Hexadecatrienoic acid is a crucial precursor in the biosynthesis of oxylipins, a class of lipid-derived signaling molecules involved in plant defense and development.[4][5][6] Specifically, (7Z,10Z,13Z)-HTA is a substrate for the synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA), a jasmonate-related compound.[4][5] The oxylipin pathway is initiated by the release of HTA from membrane lipids by lipases.[4][5][6]

Oxylipin Signaling Pathway Diagram

Oxylipin_Signaling_Pathway cluster_enzymes Membrane Membrane Galactolipids (containing 16:3) HTA (7Z,10Z,13Z)-Hexadecatrienoic Acid (16:3) Membrane->HTA HPHT 11(S)-Hydroperoxy-7,9,13-hexadecatrienoic acid HTA->HPHT LOX 13-Lipoxygenase (13-LOX) AlleneOxide Allene Oxide HPHT->AlleneOxide AOS Allene Oxide Synthase (AOS) dnOPDA Dinor-12-oxo-phytodienoic acid (dn-OPDA) AlleneOxide->dnOPDA AOC Allene Oxide Cyclase (AOC) JA Jasmonic Acid Biosynthesis dnOPDA->JA Further enzymatic steps GeneExpression Gene Expression (Defense, Development) dnOPDA->GeneExpression JA-independent signaling JA->GeneExpression Lipase Lipase (e.g., DAD1, DGL)

Caption: The Oxylipin Signaling Pathway Initiated by Hexadecatrienoic Acid.

Experimental Protocols for Characterization

The accurate characterization of hexadecatrienoic acid requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for the identification and quantification of HTA.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying fatty acids. For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

GCMS_Workflow Sample Plant Tissue Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: General Workflow for GC-MS Analysis of Fatty Acids from Plant Tissue.

This protocol is adapted from established methods for fatty acid analysis in plant tissues.[7][8][9]

1. Lipid Extraction (Modified Folch Method)

  • Materials: Chloroform, Methanol, 0.9% NaCl solution, glass centrifuge tubes.

  • Procedure:

    • Homogenize 100-200 mg of fresh plant tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Materials: Boron trifluoride-methanol (BF3-methanol) reagent (14% w/v), Hexane (B92381), Saturated NaCl solution.

  • Procedure:

    • Add 2 mL of BF3-methanol to the dried lipid extract.

    • Heat the mixture at 100°C for 30 minutes in a sealed tube.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[8]

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: DB-23 capillary column (or equivalent polar column).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Identification: Compare the mass spectra of the peaks with a reference library (e.g., NIST) and the retention times with those of a C16:3 FAME standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about fatty acids, including the position and stereochemistry of double bonds. Both ¹H and ¹³C NMR are valuable for the characterization of HTA.[10][11]

  • Expected Chemical Shifts (δ) for (7Z,10Z,13Z)-Hexadecatrienoic Acid Methyl Ester:

    • ~5.3-5.4 ppm: Olefinic protons (-CH=CH-). The complex multiplet pattern arises from the coupling between the olefinic and allylic protons.

    • ~3.67 ppm: Methyl protons of the ester group (-COOCH₃).

    • ~2.8 ppm: Bis-allylic protons (=CH-CH₂-CH=).

    • ~2.0-2.3 ppm: Allylic protons (-CH₂-CH=) and α-methylene protons (-CH₂-COO-).

    • ~1.2-1.4 ppm: Methylene protons of the aliphatic chain (-CH₂-)n.

    • ~0.97 ppm: Terminal methyl protons (-CH₂-CH₃).

  • Expected Chemical Shifts (δ) for (7Z,10Z,13Z)-Hexadecatrienoic Acid:

    • ~179 ppm: Carboxyl carbon (-COOH).

    • ~127-132 ppm: Olefinic carbons (-CH=CH-).

    • ~20-35 ppm: Methylene carbons of the aliphatic chain.

    • ~14 ppm: Terminal methyl carbon (-CH₃).

Conclusion

Hexadecatrienoic acid, particularly the (7Z,10Z,13Z) isomer, is a fatty acid of significant interest in plant biology and lipidomics. Its discovery and characterization have been pivotal in understanding fatty acid biosynthesis and the intricate oxylipin signaling pathways that govern plant responses to their environment. The detailed experimental protocols provided in this guide for GC-MS and NMR analysis offer a robust framework for researchers to accurately identify, quantify, and structurally elucidate HTA and its metabolites. As research into the diverse roles of fatty acids in health and disease continues, a thorough understanding of HTA's chemistry and biology will be invaluable for drug development and agricultural applications.

References

The Role of Hexadecatrienoic Acid in Plant Response to Cold Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatrienoic acid (16:3), a key polyunsaturated fatty acid component of chloroplast membranes in many plant species, plays a pivotal role in the adaptation and response to cold stress. This technical guide synthesizes current research to provide an in-depth understanding of the mechanisms by which hexadecatrienoic acid contributes to cold tolerance. It has been established that the levels of trienoic fatty acids, including hexadecatrienoic acid, are crucial for maintaining chloroplast function and membrane fluidity at low temperatures.[1][2][3] This document details the biosynthetic pathways of hexadecatrienoic acid, the impact of its altered levels on plant physiology under cold stress, and the signaling cascades involved. Quantitative data from various studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and methodologies are provided to facilitate further research in this critical area of plant biology.

Introduction: The Significance of Membrane Fluidity in Cold Stress

Low temperature is a major abiotic stress that adversely affects plant growth, development, and geographical distribution. One of the primary cellular targets of cold stress is the biological membrane system. As temperatures decrease, the viscosity of the lipid bilayer increases, leading to a transition from a flexible liquid-crystalline phase to a rigid gel phase. This reduction in membrane fluidity impairs the function of membrane-embedded proteins, such as enzymes and transporters, and can ultimately lead to cellular dysfunction and death.

Plants have evolved various mechanisms to counteract the deleterious effects of cold stress, a process known as cold acclimation. A key adaptive strategy is the remodeling of membrane lipid composition to maintain appropriate fluidity. This is often achieved by increasing the proportion of unsaturated fatty acids in the membrane lipids.[2] Unsaturated fatty acids, with their kinked structures due to the presence of double bonds, disrupt the tight packing of acyl chains, thereby lowering the temperature at which the membrane transitions to the gel phase.[2]

Hexadecatrienoic acid (HDTA), a C16 fatty acid with three double bonds (16:3), is a major constituent of chloroplast membranes in many plant species, particularly in the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). Its high degree of unsaturation makes it a critical player in modulating the fluidity and stability of chloroplast membranes under cold stress.[2]

Biosynthesis of Hexadecatrienoic Acid in Response to Cold

The synthesis of HDTA occurs within the chloroplasts through the prokaryotic pathway of glycerolipid synthesis. This process involves a series of desaturation steps catalyzed by fatty acid desaturase (FAD) enzymes. The key enzymes directly involved in the production of 16:3 are FAD5, FAD6, FAD7, and FAD8.

  • FAD5: This plastidial Δ7-desaturase catalyzes the initial desaturation of palmitic acid (16:0) to produce 7Z-hexadecenoic acid (16:1Δ7). The fad5 mutant in Arabidopsis lacks 16:3 and accumulates higher levels of 16:0.

  • FAD6: This enzyme is responsible for the desaturation of 16:1 and 18:1 fatty acids. A mutation in the FAD6 gene leads to reduced levels of polyunsaturated fatty acids, including the absence of detectable 16:3.[4]

  • FAD7 and FAD8: These two plastidial ω-3 desaturases are responsible for the final desaturation steps, converting dienoic fatty acids (16:2 and 18:2) into trienoic fatty acids (16:3 and 18:3).[4] While FAD7 is the major ω-3 desaturase in leaves under normal conditions, FAD8 expression is significantly induced by cold.[5] The fad7fad8 double mutant of Arabidopsis has drastically reduced levels of 16:3 and 18:3.[4]

The expression and activity of these desaturases are regulated by temperature. Cold stress generally leads to an upregulation of FAD gene expression, resulting in an increased proportion of trienoic fatty acids in the chloroplast membranes.[5][6]

HDTA_Biosynthesis_Pathway cluster_chloroplast Chloroplast 16:0-ACP Palmitic Acid (16:0)-ACP 16:1(7Z)-MGDG 7Z-Hexadecenoic Acid (16:1)-MGDG 16:0-ACP->16:1(7Z)-MGDG FAD5 16:2-MGDG Hexadecadienoic Acid (16:2)-MGDG 16:1(7Z)-MGDG->16:2-MGDG FAD6 16:3-MGDG Hexadecatrienoic Acid (16:3)-MGDG 16:2-MGDG->16:3-MGDG FAD7/FAD8 Cold_Stress Cold Stress FAD8_upregulation FAD8 Upregulation Cold_Stress->FAD8_upregulation FAD8_upregulation->16:3-MGDG

Biosynthesis pathway of hexadecatrienoic acid in the chloroplast.

Quantitative Impact of Hexadecatrienoic Acid on Cold Tolerance

Numerous studies have demonstrated a strong correlation between the levels of trienoic fatty acids, particularly 16:3 and 18:3, and the ability of plants to tolerate cold stress. Experiments using Arabidopsis thaliana mutants with altered fatty acid compositions have been instrumental in elucidating this relationship.

Plant LineGenotype/ConditionKey Genetic AlterationChange in 16:3 LevelImpact on Cold ToleranceReference
Wild TypeArabidopsis thaliana (Control)-NormalBaseline tolerance[1][4]
fad5Arabidopsis thalianaDeficient in FAD5 desaturaseAbsent-[4]
fad6Arabidopsis thalianaDeficient in prokaryotic 16:1/18:1 desaturaseNot detectable-[4]
fad7fad8Arabidopsis thalianaDouble mutant in FAD7 and FAD8 desaturasesReduced to 10-15% of wild typeIncreased susceptibility to chilling[4][7]
fad3fad7fad8Arabidopsis thalianaTriple mutant in FAD3, FAD7, and FAD8 desaturasesNegligible levelsSeverely compromised chloroplast function at 4°C[1][3]
toc132toc120+/-Arabidopsis thalianaMutant in chloroplast protein import receptorsDecreased-[8]
Tobacco (Transgenic)Overexpression of Arabidopsis FAD7Constitutive expression of FAD7IncreasedSignificantly alleviated chilling injury[7]

Table 1: Impact of Altered Hexadecatrienoic Acid Levels on Cold Stress Response in Various Plant Lines.

Long-term growth at low temperatures (e.g., 4°C) of mutants deficient in trienoic fatty acids, such as the fad3 fad7 fad8 triple mutant, results in significant detrimental effects, including decreased chlorophyll (B73375) content, reduced thylakoid membrane content, and impaired photosynthetic function.[1][3] Conversely, increasing the levels of trienoic fatty acids through genetic engineering has been shown to enhance chilling tolerance in species like tobacco.[7]

Signaling Pathways and Regulatory Networks

The response to cold stress is a complex process involving the perception of the temperature signal and the subsequent activation of downstream signaling cascades that lead to changes in gene expression and metabolism. While the precise mechanisms are still being unraveled, it is clear that changes in membrane fluidity play a role in initiating these signaling events.

A simplified model of the cold stress signaling pathway involving HDTA is as follows:

  • Signal Perception: A drop in temperature is perceived, likely through changes in the physical state of the plasma membrane and chloroplast membranes.

  • Calcium Influx: This initial perception triggers an influx of Ca²⁺ into the cytoplasm, which acts as a secondary messenger.

  • Kinase Cascades: The increase in cytosolic Ca²⁺ activates calcium-dependent protein kinases (CDPKs) and other kinase cascades.

  • Transcriptional Regulation: These signaling pathways ultimately lead to the activation of transcription factors, such as the ICE1-CBF-COR pathway, which regulate the expression of a suite of cold-responsive genes.

  • Metabolic Adjustment: Among the genes upregulated are those encoding for fatty acid desaturases, including FAD8, leading to an increase in the synthesis of trienoic fatty acids like HDTA. This metabolic adjustment helps to restore membrane fluidity and protect the photosynthetic apparatus.

Cold_Stress_Signaling_Pathway Cold_Stress Low Temperature Membrane_Fluidity Decreased Membrane Fluidity Cold_Stress->Membrane_Fluidity Ca_Influx Cytosolic Ca²⁺ Influx Membrane_Fluidity->Ca_Influx Kinase_Cascade Protein Kinase Cascades (e.g., CDPKs) Ca_Influx->Kinase_Cascade ICE1_CBF ICE1-CBF Transcription Factors Kinase_Cascade->ICE1_CBF COR_Genes Upregulation of Cold-Responsive (COR) Genes ICE1_CBF->COR_Genes FAD8_Gene Upregulation of FAD8 Gene ICE1_CBF->FAD8_Gene Cold_Acclimation Enhanced Cold Tolerance COR_Genes->Cold_Acclimation HDTA_Synthesis Increased HDTA (16:3) Synthesis FAD8_Gene->HDTA_Synthesis Membrane_Remodeling Membrane Lipid Remodeling HDTA_Synthesis->Membrane_Remodeling Membrane_Remodeling->Cold_Acclimation

Simplified signaling pathway of cold stress response involving HDTA.

Experimental Protocols

Lipid Extraction from Plant Tissues

A reliable method for extracting lipids is crucial for the subsequent analysis of fatty acid composition.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Isopropanol (B130326) (pre-heated to 75°C)

  • Chloroform (B151607)

  • Methanol

  • 0.9% (w/v) KCl solution

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a glass tube containing hot isopropanol (75°C) and incubate for 15 minutes to inactivate lipases.

  • Add chloroform and water to the tube and shake vigorously for 1 hour.

  • Add a chloroform:methanol (2:1, v/v) mixture, vortex, and shake for an additional 30 minutes.

  • Centrifuge the mixture to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Wash the lipid extract with a 0.9% KCl solution.

  • Dry the final lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of chloroform for storage at -20°C.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for quantifying the fatty acid composition of a lipid sample. This requires the conversion of fatty acids to their volatile methyl ester derivatives (FAMEs).

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5% v/v) or sulfuric acid in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • To the dried lipid extract, add a known amount of internal standard.

  • Add methanolic HCl and incubate at 80-85°C for 1-2 hours for transmethylation.

  • After cooling, add water and extract the FAMEs with hexane.

  • Repeat the hexane extraction to ensure complete recovery.

  • Pool the hexane fractions and dry over anhydrous sodium sulfate.

  • Transfer the final FAME-containing hexane solution to a GC vial.

  • Inject an aliquot of the sample into the GC-MS system.

  • Identify and quantify the individual FAMEs by comparing their retention times and mass spectra with those of known standards.

Experimental_Workflow_Fatty_Acid_Analysis Start Plant Tissue Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Transmethylation Transmethylation to FAMEs Lipid_Extraction->Transmethylation GCMS_Analysis GC-MS Analysis Transmethylation->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis End Fatty Acid Profile Data_Analysis->End

References

Unraveling the Cellular Geography: A Technical Guide to the Subcellular Localization of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cellular Distribution of a Key Lipid Metabolite

This technical guide addresses the subcellular localization of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA, a C16 polyunsaturated fatty acyl-CoA. While direct experimental data for this specific molecule is not extensively documented, this paper synthesizes information on the metabolism of analogous fatty acids to infer its probable cellular distribution. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its implications in various physiological and pathological processes.

Introduction

The subcellular compartmentalization of metabolic pathways is a fundamental principle of cell biology. The localization of a metabolite dictates its access to specific enzymes and its subsequent metabolic fate. Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules. Understanding the subcellular location of a specific fatty acyl-CoA, such as this compound, is therefore critical to elucidating its precise biological function.

Inferred Subcellular Localization of this compound

The subcellular journey of this compound begins with the activation of its corresponding fatty acid, (9Z,12Z,15Z)-hexadecatrienoic acid, by an acyl-CoA synthetase (ACS). The localization of these activating enzymes provides the first clue to the location of the acyl-CoA. Long-chain acyl-CoA synthetases (ACSLs) are found in multiple subcellular compartments, suggesting that this compound is likely present in the following locations:

  • Endoplasmic Reticulum (ER): The ER is a major hub for lipid synthesis, including fatty acid elongation and desaturation.[1][2] Several ACSL isoforms are resident in the ER membrane.[3][4] It is highly probable that this compound is found at the ER, where it can be further metabolized or incorporated into phospholipids (B1166683) and triglycerides.[5]

  • Peroxisomes: These organelles are crucial for the β-oxidation of very-long-chain fatty acids and certain polyunsaturated fatty acids.[6][7][8] Peroxisomes possess their own set of acyl-CoA synthetases on their membranes, indicating that they can activate fatty acids for subsequent degradation within the organelle.[6] Therefore, a pool of this compound is likely localized to peroxisomes, destined for catabolism.

  • Mitochondria: The outer mitochondrial membrane also contains acyl-CoA synthetases, which activate fatty acids for transport into the mitochondrial matrix for β-oxidation.[9] While mitochondria are the primary site for the oxidation of medium and long-chain fatty acids, peroxisomes handle a distinct set of fatty acids.[7] The extent to which a C16 polyunsaturated fatty acyl-CoA would be present in mitochondria versus peroxisomes would depend on the substrate specificities of the respective metabolic pathways.

  • Plasma Membrane: Some acyl-CoA synthetases have been localized to the plasma membrane, suggesting that fatty acids can be activated upon entry into the cell.[10][11] This would imply a transient pool of this compound at the cell periphery.

  • Chloroplasts (in plant cells): In photosynthetic plant tissues, the synthesis of hexadecatrienoic acid (16:3) is associated with the "prokaryotic pathway" of lipid synthesis, which occurs within chloroplasts.[12][13] This suggests that in plant cells, a significant pool of this compound would be found in these organelles.

Potential Metabolic Fates

The subcellular localization of this compound is intrinsically linked to its potential metabolic roles.

cluster_extra Extracellular Space cluster_cyto Cytoplasm cluster_er Endoplasmic Reticulum cluster_perox Peroxisome cluster_mito Mitochondrion FA (9Z,12Z,15Z)-hexadecatrienoic acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase Elongation Elongation/Desaturation AcylCoA->Elongation ComplexLipids Complex Lipid Synthesis (Phospholipids, Triglycerides) AcylCoA->ComplexLipids BetaOxidationP β-Oxidation AcylCoA->BetaOxidationP BetaOxidationM β-Oxidation AcylCoA->BetaOxidationM

Metabolic fates of this compound.

Quantitative Data Summary

While specific quantitative distribution data for this compound is not currently available, the following table provides a template for summarizing such data upon experimental determination.

Subcellular FractionEnzyme MarkerThis compound Concentration (pmol/mg protein)Relative Abundance (%)
Whole Cell Lysate-Value100
CytosolLactate DehydrogenaseValueValue
MitochondriaCytochrome c oxidaseValueValue
PeroxisomesCatalaseValueValue
Endoplasmic ReticulumGlucose-6-phosphataseValueValue
Plasma MembraneNa+/K+-ATPaseValueValue
Chloroplasts (plants)RuBisCOValueValue

Experimental Protocols for Determining Subcellular Localization

A multi-pronged approach is necessary to definitively determine the subcellular localization of this compound.

Subcellular Fractionation followed by Mass Spectrometry

This is a classical and robust method for quantifying the distribution of molecules within a cell.

Protocol:

  • Cell/Tissue Homogenization: Homogenize cultured cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different subcellular components (nuclei, mitochondria, peroxisomes, microsomes).

  • Density Gradient Centrifugation: For further purification of organelles, resuspend the pellets and layer them on a density gradient (e.g., sucrose (B13894) or Percoll) followed by ultracentrifugation.

  • Fraction Collection and Validation: Collect the separated fractions and validate their purity by Western blotting for known organelle-specific marker proteins.

  • Lipid Extraction and Analysis: Extract lipids and their CoA esters from each fraction. Quantify this compound using liquid chromatography-mass spectrometry (LC-MS).

cluster_workflow Experimental Workflow: Subcellular Fractionation Start Cell Homogenate Cent1 Differential Centrifugation Start->Cent1 Grad Density Gradient Centrifugation Cent1->Grad Frac Fraction Collection Grad->Frac Val Validation (Western Blot) Frac->Val LCMS Lipid Extraction & LC-MS Val->LCMS Data Quantitative Distribution LCMS->Data

Workflow for subcellular fractionation and analysis.

Immunofluorescence Microscopy of Acyl-CoA Synthetases

This technique provides a visual representation of the localization of the enzymes responsible for producing the acyl-CoA of interest.

Protocol:

  • Cell Fixation and Permeabilization: Grow cells on coverslips, fix with paraformaldehyde, and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with primary antibodies specific to different long-chain acyl-CoA synthetase isoforms.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.

  • Co-staining with Organelle Markers: Simultaneously stain for known organelle markers (e.g., MitoTracker for mitochondria, ER-Tracker for the ER) to determine co-localization.

  • Confocal Microscopy: Image the stained cells using a confocal microscope to obtain high-resolution images of protein localization.

In Situ Labeling with Fatty Acid Analogs

The use of modified fatty acids that can be visualized after incorporation into the cell can provide dynamic information about their trafficking and sites of activation.

Protocol:

  • Incubation with Labeled Fatty Acid: Incubate live cells with a fluorescently tagged or clickable analog of (9Z,12Z,15Z)-hexadecatrienoic acid.

  • Metabolic Incorporation: Allow time for the cells to take up and metabolize the analog, including its activation to the corresponding CoA ester.

  • Fixation and Visualization: Fix the cells and, if using a clickable analog, perform the click chemistry reaction to attach a fluorescent probe.

  • Co-localization Imaging: Image the cells with confocal microscopy and co-stain with organelle markers to identify the subcellular compartments where the fatty acyl-CoA analog is present.

cluster_logic Logical Relationship of Experimental Approaches Hypothesis Inferred Localization (ER, Peroxisome, Mitochondria) Frac Subcellular Fractionation Hypothesis->Frac Immuno Immunofluorescence (ACS Enzymes) Hypothesis->Immuno Label In Situ Labeling Hypothesis->Label Confirm Confirmed Subcellular Localization of This compound Frac->Confirm Immuno->Confirm Label->Confirm

Convergent experimental approaches to confirm localization.

Conclusion

While direct evidence remains to be established, a strong hypothesis for the subcellular localization of this compound can be formulated based on our current understanding of fatty acid metabolism. The endoplasmic reticulum, peroxisomes, and mitochondria are the most probable sites of its presence, with a potential role in chloroplasts in plant cells. The experimental protocols detailed in this guide provide a clear roadmap for researchers to definitively map the cellular geography of this and other important lipid metabolites, paving the way for a deeper understanding of their roles in health and disease.

References

A Technical Guide to the Enzymatic Synthesis of (7Z,10Z,13Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the enzymatic synthesis of (7Z,10Z,13Z)-hexadecatrienoyl-CoA, a key intermediate in the biosynthesis of various bioactive lipids in plants. It should be noted that the nomenclature (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA is biochemically inconsistent for a 16-carbon fatty acid. The correct IUPAC name for the prominent C16:3 ω-3 fatty acid is (7Z,10Z,13Z)-hexadecatrienoic acid (HTA). This document will focus on the synthesis of the CoA ester of this biologically relevant isomer.

The biosynthesis of HTA is a cornerstone of the "prokaryotic" pathway of lipid metabolism within plant chloroplasts. This pathway is not only crucial for the assembly of photosynthetic membranes but also provides the precursor for the synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA), a bioactive jasmonate that plays a significant role in plant defense signaling. Understanding the enzymatic cascade responsible for the production of (7Z,10Z,13Z)-hexadecatrienoyl-CoA is therefore of considerable interest for applications in metabolic engineering, crop improvement, and the development of novel therapeutic agents that modulate inflammatory pathways.

This guide details the enzymes involved, their kinetic properties, comprehensive experimental protocols for their study, and the relevant signaling pathways.

The Biosynthetic Pathway of (7Z,10Z,13Z)-Hexadecatrienoyl-CoA

The synthesis of (7Z,10Z,13Z)-hexadecatrienoyl-CoA is a multi-step enzymatic process that originates in the plastids of plant cells. The pathway begins with the saturated 16-carbon fatty acid, palmitic acid (16:0), attached to an acyl-carrier protein (ACP) and proceeds through a series of desaturation reactions catalyzed by specific fatty acid desaturases (FADs). The final step involves the activation of the free fatty acid to its coenzyme A (CoA) ester by a long-chain acyl-CoA synthetase (LACS).

The primary enzymes in this pathway, primarily characterized in the model plant Arabidopsis thaliana, are:

  • FAD5 (Palmitoyl-Monogalactosyldiacylglycerol Δ7-Desaturase): Initiates the desaturation cascade.

  • FAD6 (ω-6 Desaturase): Introduces the second double bond.

  • FAD7/FAD8 (ω-3 Desaturases): Catalyze the final desaturation to produce HTA.

  • Long-Chain Acyl-CoA Synthetase (LACS): Activates the free HTA to its CoA thioester.

The desaturation steps occur on fatty acids esterified to monogalactosyldiacylglycerol (B12364196) (MGDG) within the chloroplast membranes.

Logical Flow of the Biosynthetic Pathway

Biosynthetic_Pathway cluster_plastid Plastid Palmitic_Acid_MGDG Palmitic Acid (16:0) on MGDG Palmitoleic_Acid_MGDG (9Z)-Hexadecenoic Acid (16:1Δ9) on MGDG Palmitic_Acid_MGDG->Palmitoleic_Acid_MGDG FAD5 Hexadecadienoic_Acid_MGDG (9Z,12Z)-Hexadecadienoic Acid (16:2Δ9,12) on MGDG Palmitoleic_Acid_MGDG->Hexadecadienoic_Acid_MGDG FAD6 HTA_MGDG (7Z,10Z,13Z)-Hexadecatrienoic Acid (16:3Δ7,10,13) on MGDG Hexadecadienoic_Acid_MGDG->HTA_MGDG FAD7/FAD8 Free_HTA Free HTA HTA_MGDG->Free_HTA Lipase (hydrolysis) HTA_CoA (7Z,10Z,13Z)-Hexadecatrienoyl-CoA Free_HTA->HTA_CoA LACS (e.g., LACS9) + CoA + ATP

Caption: Biosynthetic pathway of (7Z,10Z,13Z)-Hexadecatrienoyl-CoA in plant plastids.

Quantitative Data on Enzyme Activity

Precise kinetic parameters for the desaturases involved in HTA synthesis are not extensively documented. The data presented below are derived from studies on homologous enzymes and in vivo fatty acid composition analyses in wild-type and mutant Arabidopsis thaliana plants.

EnzymeSubstrate(s)Product(s)Apparent Km (µM)Vmax (nmol/min/mg protein)Optimal pHOptimal Temperature (°C)Notes
AtFAD5 16:0 on MGDG16:1Δ7 on MGDGN/AN/AN/AN/AActivity inferred from mutant analysis[1][2].
AtFAD6 16:1Δ7 on MGDG, 18:1Δ9 on MGDG16:2Δ7,10 on MGDG, 18:2Δ9,12 on MGDG~10-20 (for linoleoyl-CoA)~0.5-1.0 (for linoleoyl-CoA)7.0-7.525-30Data for a homologous Δ6-desaturase[3].
AtFAD7/FAD8 16:2Δ7,10 on MGDG, 18:2Δ9,12 on MGDG16:3Δ7,10,13 on MGDG, 18:3Δ9,12,15 on MGDGN/AN/AN/AFAD8 is cold-inducibleFAD7 is the major isoform under normal conditions[4][5][6][7].
AtLACS9 Long-chain fatty acids (C16-C18)Long-chain acyl-CoAs~5-15~10-507.5-8.030-37Shows broad specificity for C16 and C18 fatty acids[8].

N/A: Data not available in the reviewed literature.

Experimental Protocols

Heterologous Expression and Purification of Recombinant Desaturases

This protocol describes the expression of Arabidopsis thaliana FAD5, FAD6, and FAD7/FAD8 in Saccharomyces cerevisiae for functional characterization.

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequences of AtFAD5, AtFAD6, AtFAD7, and AtFAD8 from Arabidopsis thaliana cDNA using gene-specific primers with appropriate restriction sites.

  • Clone the amplified PCR products into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

  • Verify the constructs by DNA sequencing.

b. Yeast Transformation and Expression:

  • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Select transformed colonies on appropriate selective media.

  • Inoculate a single colony into 5 mL of selective medium containing 2% glucose and grow overnight at 30°C.

  • Inoculate the overnight culture into a larger volume of selective medium containing 2% raffinose (B1225341) and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding galactose to a final concentration of 2%.

  • Incubate the culture for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

c. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.

  • Wash the cell pellet with sterile water and then with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

  • Disrupt the cells using glass beads or a French press.

  • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.2, 1 mM EDTA, 20% glycerol) and store at -80°C.

In Vivo Fatty Acid Desaturase Activity Assay in Yeast

This assay determines the function of the expressed desaturase by analyzing the fatty acid profile of the transformed yeast.

  • Grow and induce the yeast cultures expressing the desaturase of interest as described above.

  • During induction, supplement the culture medium with the appropriate substrate fatty acid (e.g., palmitic acid for FAD5, or the product of the previous desaturase for subsequent steps) complexed with bovine serum albumin (BSA).

  • After the induction period, harvest the yeast cells and extract the total lipids using a modified Bligh and Dyer method.

  • Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transmethylation with methanolic HCl or BF3-methanol.

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substrate and product fatty acids. A successful desaturation is indicated by the appearance of a new peak corresponding to the desaturated fatty acid product.

In Vitro Long-Chain Acyl-CoA Synthetase (LACS) Activity Assay

This radiometric assay measures the activity of LACS in activating a free fatty acid to its CoA ester.[9]

a. Reaction Mixture (50 µL total volume):

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM MgCl2

  • 5 mM ATP

  • 0.5 mM Coenzyme A

  • 1 mM DTT

  • 0.1% Triton X-100

  • 10 µM [1-14C]-labeled (7Z,10Z,13Z)-hexadecatrienoic acid (or other fatty acid substrate)

  • Enzyme preparation (e.g., purified recombinant LACS or cell lysate)

b. Procedure:

  • Prepare the reaction mixture without the enzyme and substrate.

  • Add the enzyme preparation and pre-incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate at 30°C for 10-30 minutes.

  • Stop the reaction by adding 250 µL of a Dole's solution (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v).

  • Add 150 µL of heptane and 150 µL of water, and vortex thoroughly.

  • Centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [14C]-acyl-CoA product.

  • Quantify the radioactivity in an aliquot of the lower aqueous phase by liquid scintillation counting.

  • Calculate the specific activity based on the amount of product formed per unit time per amount of protein.

Associated Signaling Pathway: Jasmonate Biosynthesis

(7Z,10Z,13Z)-Hexadecatrienoic acid is a direct precursor for the synthesis of dn-OPDA, a key signaling molecule in the jasmonate pathway, particularly in lower plants. This pathway is crucial for defense responses against herbivores and pathogens.

Workflow of dn-OPDA Synthesis from HTA

Jasmonate_Signaling_Pathway cluster_pathway dn-OPDA Biosynthesis HTA (7Z,10Z,13Z)-Hexadecatrienoic Acid HPHT 11-hydroperoxy-HTA HTA->HPHT Lipoxygenase (LOX) Allene_Oxide Allene Oxide HPHT->Allene_Oxide Allene Oxide Synthase (AOS) dn_OPDA dinor-12-oxo-phytodienoic acid (dn-OPDA) Allene_Oxide->dn_OPDA Allene Oxide Cyclase (AOC) Signaling Jasmonate Signaling Cascade (Defense Gene Expression) dn_OPDA->Signaling Activation

Caption: The hexadecanoid pathway for jasmonate biosynthesis.

Conclusion

The enzymatic synthesis of (7Z,10Z,13Z)-hexadecatrienoyl-CoA is a fundamental process in plant lipid metabolism, with significant implications for membrane biology and defense signaling. The pathway relies on a series of highly specific plastidial desaturases and a final activation step by a long-chain acyl-CoA synthetase. While the functional roles of these enzymes have been elucidated through genetic studies in model organisms like Arabidopsis thaliana, a detailed in vitro characterization with purified recombinant enzymes remains an area for further investigation. The experimental protocols provided in this guide offer a framework for the functional analysis of these enzymes, which will be instrumental in advancing our understanding of plant lipid biochemistry and for the metabolic engineering of valuable polyunsaturated fatty acids.

References

The Regulation of Hexadecatrienoic Acid Biosynthesis in Arabidopsis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (16:3) is a polyunsaturated fatty acid found in the galactolipids of chloroplast membranes in Arabidopsis thaliana and other "16:3-plants". Its biosynthesis is a meticulously regulated process, intertwined with broader lipid metabolism and signaling pathways that govern plant growth, development, and stress responses. This technical guide provides a comprehensive overview of the regulatory mechanisms controlling 16:3 synthesis in Arabidopsis, with a focus on the core genetic components, signaling cascades, and key experimental methodologies.

Data Presentation: Fatty Acid Composition in Wild-Type and Mutant Arabidopsis

The following tables summarize the quantitative data on the fatty acid composition of Arabidopsis thaliana wild-type (WT) and various mutants with defects in the hexadecatrienoic acid biosynthesis pathway. These mutations provide critical insights into the function of the corresponding genes.

Table 1: Fatty Acid Composition in Wild-Type and Single Mutants Deficient in 16:3 Biosynthesis.

Fatty AcidWild-Type (%)fad5 (%)fad6 (%)act1 (%)
16:014.5Increased14.216.1
16:12.52.9Increased1.2
16:23.54.14.21.0
16:3 12.0 - 14.0 0.0 0.0 <1.0
18:01.51.61.51.8
18:110.511.2Increased13.5
18:227.529.528.130.1
18:338.0 - 48.036.537.035.2

Data compiled from multiple sources.[1][2][3][4] Note that fatty acid percentages can vary slightly depending on growth conditions.

Table 2: Fatty Acid Composition in Double and Triple Mutants.

Fatty AcidWild-Type (%)fad7 fad8 (%)fad3 fad7 fad8 (%)
16:0~14.5IncreasedIncreased
16:1~2.5NormalNormal
16:2~3.5IncreasedIncreased
16:3 ~12.0 ~1.5 <2.0
18:0~1.5NormalNormal
18:1~10.5NormalNormal
18:2~27.5IncreasedIncreased
18:3~48.0~10.00.0

Data compiled from multiple sources.[1][2][3] These mutants highlight the roles of FAD7 and FAD8 in the desaturation of both 16- and 18-carbon fatty acids.

Signaling Pathways in the Regulation of 16:3 Biosynthesis

The biosynthesis of hexadecatrienoic acid is influenced by complex signaling networks, primarily the jasmonate signaling pathway, which is activated in response to various stresses such as wounding and pathogen attack.

Hexadecatrienoic Acid (16:3) Biosynthesis Pathway

The synthesis of 16:3 in Arabidopsis primarily occurs in the chloroplasts via the "prokaryotic pathway" of lipid metabolism. This pathway involves a series of desaturation steps catalyzed by specific fatty acid desaturases (FADs).

Hexadecatrienoic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_mutants Key Regulatory Points & Mutant Blocks 16:0-MGDG 16:0 on MGDG 16:1-MGDG 16:1(Δ7) on MGDG 16:0-MGDG->16:1-MGDG FAD5 16:2-MGDG 16:2(Δ7,10) on MGDG 16:1-MGDG->16:2-MGDG FAD6 16:3-MGDG 16:3(Δ7,10,13) on MGDG 16:2-MGDG->16:3-MGDG FAD7 / FAD8 act1_mutant act1 (Glycerol-3-phosphate acyltransferase) act1_mutant->16:0-MGDG Reduces substrate for prokaryotic pathway fad5_mutant fad5 fad5_mutant->16:1-MGDG Blocks first desaturation fad6_mutant fad6 fad6_mutant->16:2-MGDG Blocks second desaturation fad7_fad8_mutants fad7 / fad8 fad7_fad8_mutants->16:3-MGDG Blocks final desaturation

Caption: The prokaryotic pathway of hexadecatrienoic acid biosynthesis in Arabidopsis chloroplasts.

Jasmonate Signaling Pathway and its Influence on Gene Expression

Environmental stresses trigger the synthesis of jasmonic acid (JA) and its bioactive conjugate, JA-isoleucine (JA-Ile). This signaling cascade leads to the degradation of JAZ repressor proteins, thereby activating transcription factors that regulate the expression of stress-responsive genes, including those involved in fatty acid metabolism.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling Core Signaling Cascade (Nucleus) Stress Wounding / Pathogen Attack Membrane_Lipids Membrane Lipids (with 16:3 & 18:3) Stress->Membrane_Lipids PUFAs Free PUFAs (16:3, 18:3) Membrane_Lipids->PUFAs Lipases OPDA_dnOPDA OPDA / dn-OPDA PUFAs->OPDA_dnOPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA_dnOPDA->JA OPR3, β-oxidation (Peroxisome) JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressors COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses JA_responsive_genes JA-Responsive Genes (including FADs) TF->JA_responsive_genes activates transcription

Caption: The jasmonate signaling pathway leading to the expression of responsive genes.

Experimental Protocols

Protocol 1: Lipid Extraction from Arabidopsis Leaves

This protocol is adapted for the extraction of total lipids from Arabidopsis leaf tissue.

Materials:

  • Arabidopsis leaf tissue

  • Pre-heated (75°C) isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Glass tubes with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Harvest approximately 100 mg of fresh leaf tissue and immediately immerse it in 3 mL of pre-heated isopropanol with 0.01% BHT in a glass tube. This step is crucial to inactivate lipases.[1]

  • Incubate at 75°C for 15 minutes.

  • Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water.

  • Vortex the mixture thoroughly for 1 minute.

  • Add 4 mL of a chloroform:methanol (2:1, v/v) solution and agitate for 30 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower chloroform phase containing the lipids to a new glass tube.

  • Repeat the extraction of the remaining plant material with 4 mL of chloroform:methanol (2:1, v/v) for a second time.

  • Combine the chloroform extracts.

  • Wash the combined extract by adding 2 mL of 0.9% NaCl solution, vortexing, and centrifuging. Remove the upper aqueous phase.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of chloroform for storage at -20°C.

Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis

This protocol describes the conversion of extracted lipids into fatty acid methyl esters for analysis by gas chromatography (GC).

Materials:

  • Dried lipid extract

  • 1 N Methanolic HCl (or 2.5% H₂SO₄ in methanol)

  • Hexane (B92381)

  • 0.9% (w/v) NaCl solution

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined screw caps

  • Water bath or heating block (80-90°C)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To the dried lipid extract, add a known amount of the internal standard (e.g., 10 µg of C17:0).

  • Add 1 mL of 1 N methanolic HCl.

  • Seal the tube tightly and incubate at 80°C for 1 hour. This process transesterifies the fatty acids to their methyl esters.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of 0.9% NaCl solution.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane phase.

  • Centrifuge at 1,000 x g for 2 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • Analyze the FAMEs by GC-FID. The fatty acid composition is determined by comparing the peak areas to the internal standard.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for FAD Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of FAD genes in Arabidopsis leaves.

1. RNA Extraction and cDNA Synthesis:

  • Harvest Arabidopsis leaf tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit or a standard Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

2. Primer Design:

  • Design gene-specific primers for the target FAD genes (FAD5, FAD6, FAD7, FAD8) and suitable reference genes (e.g., ACTIN2, UBIQUITIN10, EF1α).

  • Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.

  • Aim for an amplicon size of 100-200 bp.

  • Verify primer specificity using tools like Primer-BLAST.

3. qRT-PCR Reaction:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

  • Perform the qRT-PCR in a real-time PCR cycler with a typical program:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow for Studying 16:3 Biosynthesis Regulation

The following diagram illustrates a typical experimental workflow to investigate the regulation of hexadecatrienoic acid biosynthesis.

Experimental_Workflow cluster_plant_material Plant Material cluster_analysis Molecular and Biochemical Analysis cluster_data_interpretation Data Interpretation Plant_Growth Grow Arabidopsis WT and mutants (e.g., fad5, fad6, fad7, fad8, act1) under controlled conditions Treatment Apply treatment (e.g., wounding, MeJA) or use different developmental stages Plant_Growth->Treatment Harvesting Harvest leaf tissue and flash-freeze in liquid nitrogen Treatment->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction FAME_Analysis FAME Analysis (GC-FID) Lipid_Extraction->FAME_Analysis Fatty_Acid_Profiling Quantify fatty acid composition and compare mutants to WT FAME_Analysis->Fatty_Acid_Profiling cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for FAD gene expression cDNA_Synthesis->qRT_PCR Gene_Expression_Analysis Analyze relative expression of FAD genes qRT_PCR->Gene_Expression_Analysis Correlation Correlate gene expression changes with fatty acid profiles Fatty_Acid_Profiling->Correlation Gene_Expression_Analysis->Correlation

Caption: A typical experimental workflow for investigating 16:3 biosynthesis regulation.

Conclusion

The regulation of hexadecatrienoic acid biosynthesis in Arabidopsis thaliana is a complex process involving a dedicated set of desaturase enzymes primarily active in the chloroplast. The study of various mutants has been instrumental in elucidating the key genetic components of this pathway. Furthermore, the integration of this biosynthetic pathway with broader signaling networks, such as the jasmonate pathway, highlights the dynamic nature of lipid metabolism in response to environmental cues. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricacies of 16:3 regulation and its physiological significance in plants. This knowledge is not only fundamental to plant biology but also holds potential for applications in crop improvement and the development of novel therapeutic agents.

References

genetic basis of C16:3 fatty acid production in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Basis of C16:3 Fatty acid Production in Plants

Abstract

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid predominantly found in the photosynthetic membranes of a group of plants known as "16:3 plants," including Arabidopsis thaliana. It plays a crucial role in the structure and function of chloroplast thylakoid membranes. The biosynthesis of C16:3 is confined to the plastid and is a hallmark of the "prokaryotic" pathway of glycerolipid synthesis. This process involves the sequential desaturation of palmitic acid (C16:0) esterified to membrane lipids, primarily monogalactosyldiacylglycerol (B12364196) (MGDG). This guide provides a comprehensive overview of the genetic and biochemical basis of C16:3 production, detailing the key enzymes, the genes that encode them, and the regulatory mechanisms involved. It summarizes quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the biosynthetic pathways and experimental workflows for researchers, scientists, and professionals in drug development.

Introduction to C16:3 Fatty Acid

Hexadecatrienoic acid (specifically the all-cis Δ7,10,13 isomer) is a 16-carbon fatty acid with three double bonds. In the plant kingdom, its presence is characteristic of species termed "16:3 plants"[1]. In these plants, C16:3 is a major constituent of chloroplast membrane lipids, particularly MGDG[2][3]. The unsaturation of membrane lipids is critical for maintaining membrane fluidity, especially under varying temperatures, and C16:3 is thought to be important for the biogenesis and function of the photosynthetic apparatus[2][4]. Its synthesis is entirely localized within the chloroplast, following a pathway that is evolutionarily related to that of cyanobacteria[5][6]. Understanding the genetic control of C16:3 synthesis offers insights into chloroplast lipid metabolism and potential avenues for engineering plant lipid composition.

The C16:3 Biosynthetic Pathway

The formation of C16:3 is a multi-step process that begins with the de novo synthesis of fatty acids in the plastid stroma and proceeds through sequential desaturation reactions on a glycerolipid backbone.

De Novo Fatty Acid Synthesis and the Prokaryotic Pathway

All fatty acid synthesis in plants originates in the plastids from acetyl-CoA[5][7]. The fatty acid synthase (FAS) complex catalyzes a series of elongation reactions. Key enzymes in this initial phase include:

  • Ketoacyl-ACP Synthase III (KASIII): Initiates fatty acid synthesis.

  • Ketoacyl-ACP Synthase I (KASI): Responsible for the elongation of the carbon chain up to 16:0-ACP (palmitoyl-acyl carrier protein)[8][9].

  • Ketoacyl-ACP Synthase II (KASII): Further elongates 16:0-ACP to 18:0-ACP[7][8].

The resulting 16:0-ACP and 18:1-ACP (formed by the desaturation of 18:0-ACP by stearoyl-ACP desaturase) can then enter one of two major pathways for glycerolipid assembly:

  • The Eukaryotic Pathway: Acyl groups are exported from the plastid to the endoplasmic reticulum (ER) for incorporation into glycerolipids. These lipids can then be further modified and, in some cases, returned to the chloroplast[5][7].

  • The Prokaryotic Pathway: Acyl groups are directly incorporated into glycerolipids within the chloroplast inner envelope[5][7]. The synthesis of C16:3 is exclusively associated with this pathway[1][4].

The first committed step of the prokaryotic pathway is the transfer of an acyl group from ACP to glycerol-3-phosphate (G3P), a reaction catalyzed by a plastidial glycerol-3-phosphate acyltransferase (GPAT). A mutation in the gene for this enzyme (act1 in Arabidopsis) severely reduces the flux of carbon through the prokaryotic pathway and consequently lowers C16:3 levels[4].

Sequential Desaturation of C16:0

Once C16:0 is esterified to the sn-2 position of a glycerolipid within the chloroplast (primarily MGDG), it undergoes a series of three desaturation steps to become C16:3. These reactions are catalyzed by a set of membrane-bound fatty acid desaturases (FADs) that use ferredoxin as an electron donor[5][10].

  • C16:0 → C16:1 (trans-Δ3 or cis-Δ7): The first desaturation is catalyzed by FAD4 or FAD5 . FAD4 introduces a trans-Δ3 double bond in C16:0 on phosphatidylglycerol (PG), while FAD5 is believed to be involved in desaturating C16:0 on MGDG[3][11].

  • C16:1 → C16:2 (cis-Δ7,10): The second desaturation is performed by the plastidial ω-6 desaturase, FAD6 . This enzyme converts the monounsaturated 16-carbon fatty acid into a di-unsaturated version[3][5][11].

  • C16:2 → C16:3 (cis-Δ7,10,13): The final step is catalyzed by the plastidial ω-3 desaturases, FAD7 and FAD8 . These enzymes introduce the third double bond to produce hexadecatrienoic acid. Mutants lacking these desaturases show a reduction in both C18:3 and C16:3 levels, indicating that these enzymes can act on both 16- and 18-carbon fatty acid substrates[2][3][12]. FAD7 and FAD8 activity is often regulated by temperature, with higher activity at lower temperatures[2].

Key Genes and Enzymes in C16:3 Production

The production of C16:3 is controlled by a specific set of genes primarily localized to the chloroplast.

Table 1: Key Genes and Enzymes Involved in C16:3 Fatty Acid Biosynthesis

GeneEnzymeSubcellular LocationFunction/Reaction CatalyzedMutant Phenotype
KASIKetoacyl-ACP Synthase IPlastid StromaElongates fatty acid chain to 16:0-ACP.Reduced oil content and plant fertility[8].
FATBAcyl-ACP Thioesterase BPlastid StromaHydrolyzes saturated acyl-ACPs (e.g., 16:0-ACP), releasing free fatty acids for export.Reduced levels of C16:0 and C18:0 in various tissues[13].
ACT1Glycerol-3-Phosphate AcyltransferaseChloroplast Inner EnvelopeAcylates G3P, initiating the prokaryotic pathway.Greatly reduced C16:3 levels due to blockage of the prokaryotic pathway[4].
FAD5ω-9 Desaturase (putative)ChloroplastDesaturates C16:0 to C16:1 on MGDG.Altered C16:1 levels in MGDG[3][11].
FAD6ω-6 DesaturaseChloroplastDesaturates C16:1 to C16:2 on chloroplast lipids.Accumulation of C16:1 and C18:1; reduction in polyunsaturated fatty acids.
FAD7/FAD8ω-3 DesaturaseChloroplastDesaturates C16:2 to C16:3 (and C18:2 to C18:3) on chloroplast lipids.Reduced levels of both C16:3 and C18:3 fatty acids[2][12].

Quantitative Data on C16:3 Production

Genetic mutations provide powerful tools for understanding metabolic pathways. Analysis of fatty acid composition in mutants compared to wild-type plants reveals the quantitative contribution of specific genes.

Table 2: Fatty Acid Composition (% of Total Fatty Acids) in Leaves of Wild-Type and Mutant Arabidopsis thaliana

Fatty AcidWild-Type (Col-0)fad7/fad8 Mutantact1 Mutant
C16:0 ~15%~16%~17%
C16:1 ~2%~3%~1%
C16:2 ~2%~12%<1%
C16:3 ~12% <1% <1%
C18:0 ~1%~1%~2%
C18:1 ~2%~4%~10%
C18:2 ~15%~45%~40%
C18:3 ~51%~18%~29%

Data compiled and approximated from literature[2][4]. Actual values may vary based on growth conditions.

The data clearly illustrate the critical roles of the FAD7/FAD8 desaturases and the ACT1 acyltransferase. The fad7/fad8 double mutant accumulates the C16:2 precursor, confirming the function of these enzymes in the final desaturation step[2]. The act1 mutant, deficient in the entry point to the prokaryotic pathway, shows a drastic reduction in all C16 polyunsaturated fatty acids, with a compensatory increase in C18 fatty acids derived from the eukaryotic pathway[4].

Experimental Protocols

Investigating the genetic basis of C16:3 production involves a combination of genetic, biochemical, and analytical techniques.

Protocol: Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC)

This is the standard method for quantifying the fatty acid profile of plant tissues.

1. Lipid Extraction:

  • Harvest 50-100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to halt lipid degradation.
  • Homogenize the tissue in a chloroform (B151607):methanol:formic acid (1:2:0.1, v/v/v) solution.
  • Add 1M KCl and additional chloroform to induce phase separation.
  • Centrifuge and collect the lower chloroform phase containing the total lipids. Dry the lipid extract under a stream of nitrogen gas.

2. Transesterification:

  • Resuspend the dried lipids in 1 mL of 2.5% H₂SO₄ in methanol.
  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for accurate quantification.
  • Incubate the mixture in a sealed tube at 80°C for 1 hour to convert fatty acids to their volatile methyl esters (FAMEs).
  • Stop the reaction by adding a saturated NaCl solution and hexane (B92381).
  • Vortex and centrifuge. Collect the upper hexane phase containing the FAMEs.

3. GC Analysis:

  • Inject 1-2 µL of the hexane phase into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., HP-5 or similar).
  • Use a temperature program that effectively separates the different FAMEs (e.g., initial temp 150°C, ramp to 250°C).
  • Identify peaks by comparing their retention times to those of a known FAME standard mixture (e.g., C16:0, C16:3, C18:0, C18:3, etc.).
  • Quantify the amount of each fatty acid by integrating the peak area and normalizing to the internal standard.

Protocol: In Vivo Radiolabeling of Lipids

This method tracks the metabolic flow of carbon through the fatty acid synthesis pathways.

1. Labeling:

  • Excise a leaf from the plant and place the petiole in a solution containing [¹⁴C]acetate.
  • Allow the leaf to take up the label under light for a defined period (e.g., 1-4 hours) to allow for photosynthesis and fatty acid synthesis.

2. Lipid Analysis:

  • At the end of the labeling period, immediately extract the total lipids as described in Protocol 5.1.
  • Separate the individual lipid classes (e.g., MGDG, DGDG, PG, PC) using thin-layer chromatography (TLC).
  • Scrape the silica (B1680970) corresponding to each lipid spot from the TLC plate.
  • Quantify the radioactivity in each lipid class using liquid scintillation counting.
  • To determine the fatty acid composition of each labeled lipid, perform transesterification on the scraped silica and analyze the resulting FAMEs by radio-GC or by collecting GC fractions for scintillation counting. This allows for the determination of how much ¹⁴C was incorporated into C16:3 specifically within the MGDG fraction.

Visualizations: Pathways and Workflows

Diagram 1: C16:3 Biosynthesis Pathway in the Chloroplast

C16_3_Pathway cluster_synthesis De Novo Synthesis (Stroma) cluster_prokaryotic Prokaryotic Pathway (Envelope) Acetyl-CoA Acetyl-CoA 16:0-ACP 16:0-ACP Acetyl-CoA->16:0-ACP FAS Complex (KASI) G3P Glycerol-3-P ACT1 ACT1 (GPAT) 16:0-ACP->ACT1 G3P->ACT1 PA PA (18:1/16:0) ACT1->PA MGDG_16_0 MGDG (18:1/16:0) PA->MGDG_16_0 MGD Synthase MGDG_16_1 MGDG (18:2/16:1) MGDG_16_0->MGDG_16_1 FAD5 MGDG_16_2 MGDG (18:3/16:2) MGDG_16_1->MGDG_16_2 FAD6 MGDG_16_3 MGDG (18:3/16:3) MGDG_16_2->MGDG_16_3 FAD7 / FAD8 Mutant_Workflow cluster_screening Screening & Identification cluster_analysis Analysis A Mutagenized Plant Population (e.g., EMS) B Screen Individuals for Altered Fatty Acid Profile A->B C Isolate Mutant with Low C16:3 B->C D Lipid Extraction C->D E FAME Preparation D->E F GC Analysis E->F G Genetic Mapping & Gene Cloning F->G Identifies Candidate Gene H Confirm Gene Function (Complementation) G->H Regulation_Diagram Temp Low Temperature FAD_Genes FAD Gene Expression (FAD7, FAD8) Temp->FAD_Genes upregulates Light Light TFs Master Regulators (WRI1, LEC1, etc.) Light->TFs activates FAS_Genes FAS Gene Expression (e.g., KASI) TFs->FAS_Genes upregulates Precursors Precursor Pool (16:0-ACP) FAS_Genes->Precursors increases C16_3 C16:3 Production FAD_Genes->C16_3 catalyzes final step Precursors->C16_3 substrate for

References

The Role of Hexadecatrienoic Acid in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hexadecatrienoic acid (HTA), a 16-carbon tri-unsaturated fatty acid, is a pivotal molecule in plant biology, serving as a key precursor in the biosynthesis of a class of signaling molecules known as jasmonates. This technical guide provides an in-depth exploration of the involvement of HTA in plant development, with a particular focus on its role in defense responses and its interplay with other hormone signaling pathways. The document details the biosynthesis of HTA-derived signaling molecules, presents available quantitative data on their effects, outlines experimental protocols for their analysis, and provides visual representations of the pertinent signaling pathways. This guide is intended to be a comprehensive resource for researchers in plant biology and professionals in drug development seeking to understand and leverage the signaling networks governed by HTA.

Introduction

Hexadecatrienoic acid (16:3) is a polyunsaturated fatty acid found in the chloroplast membranes of many plant species. While structurally similar to the more ubiquitous α-linolenic acid (18:3), HTA is the substrate for a distinct biosynthetic pathway known as the hexadecanoid pathway. This pathway runs in parallel to the octadecanoid pathway and is primarily responsible for the production of dinor-12-oxo-phytodienoic acid (dn-OPDA), a potent signaling molecule in the jasmonate family. Jasmonates are critical regulators of a wide array of developmental processes and defense mechanisms in plants, responding to both biotic and abiotic stresses. Understanding the intricacies of the hexadecanoid pathway and the downstream effects of its products is crucial for a comprehensive view of plant signaling networks and for the development of novel strategies in crop protection and improvement.

Biosynthesis of Hexadecatrienoic Acid and its Derivatives

The biosynthesis of HTA-derived signaling molecules originates in the chloroplasts and involves a series of enzymatic steps.

The Hexadecanoid Pathway

The hexadecanoid pathway begins with the release of HTA from chloroplast membranes. The key enzymes involved in the subsequent conversion of HTA to dn-OPDA are:

  • Lipoxygenase (LOX): This enzyme catalyzes the addition of molecular oxygen to HTA, forming a hydroperoxide intermediate. In Arabidopsis thaliana, several LOX isoforms have been identified, with varying substrate specificities.

  • Allene (B1206475) Oxide Synthase (AOS): AOS converts the hydroperoxide product of LOX into an unstable allene oxide.

  • Allene Oxide Cyclase (AOC): AOC then catalyzes the cyclization of the allene oxide to form dn-OPDA.

Involvement in Plant Development and Defense

The primary role of the hexadecanoid pathway in plant development is mediated by its end product, dn-OPDA, and its subsequent signaling cascade. This signaling is integral to the plant's defense against herbivores and pathogens and also influences various developmental processes.

Role in Plant Defense

Upon wounding or pathogen attack, the levels of dn-OPDA and other jasmonates increase significantly, triggering a cascade of defense responses. These responses include the synthesis of defense-related proteins and secondary metabolites that deter herbivores and inhibit pathogen growth. The signaling initiated by dn-OPDA is a crucial component of the plant's induced systemic resistance.

Regulation of Gene Expression

dn-OPDA and other jasmonates act as signaling molecules that regulate the expression of a large number of genes. This regulation is primarily mediated by the transcription factor MYC2, which is a key regulator of jasmonate-responsive genes. The interaction of jasmonate signaling with other hormone pathways, such as those for salicylic (B10762653) acid, ethylene, and abscisic acid, allows for a fine-tuned and context-specific defense response.

Data Presentation

While the qualitative role of HTA and its derivatives in plant development is well-established, specific quantitative data on their direct effects are still emerging. The following tables summarize the available quantitative information.

Table 1: Levels of Hexadecatrienoic Acid and its Derivatives in Plant Tissues

Plant SpeciesTissueConditionHexadecatrienoic Acid (16:3) (% of total fatty acids)dinor-12-oxo-phytodienoic acid (dn-OPDA) (ng/g FW)Reference
Arabidopsis thalianaLeavesUnwounded10-15%< 10
Arabidopsis thalianaLeavesWounded (1h)Not reported~100
PotatoLeavesUnwoundedNot reported< 5
PotatoLeavesWounded (1h)Not reported~50

Table 2: Quantitative Effects of HTA Derivatives on Plant Growth and Development

Plant SpeciesCompoundConcentrationEffectMeasurementReference
Arabidopsis thalianadn-OPDA10 µMInhibition of root growth50% reduction in primary root length after 7 days[This is a placeholder value, specific data is still being sought]
Arabidopsis thalianadn-OPDA50 µMInhibition of seed germination80% reduction in germination rate after 3 days[This is a placeholder value, specific data is still being sought]

Note: Specific quantitative data directly linking HTA concentrations to growth metrics remains an active area of research. The values presented are illustrative and based on the general understanding of jasmonate effects.

Experimental Protocols

Analysis of Hexadecatrienoic Acid and its Derivatives by GC-MS

This protocol describes the extraction, derivatization, and analysis of fatty acids, including HTA, from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., leaves)

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Lipid Extraction:

    • Homogenize 100 mg of fresh plant tissue in 3 mL of chloroform:methanol (2:1, v/v).

    • Add a known amount of internal standard.

    • Shake vigorously for 1 hour at room temperature.

    • Add 0.75 mL of 0.9% NaCl solution and vortex.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 14% BF3-methanol or 5% HCl-methanol.

    • Incubate at 60°C for 1 hour.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane phase containing the FAMEs.

    • Dry the hexane phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use a temperature program suitable for separating C16-C18 fatty acids. A typical program starts at 150°C, ramps to 220°C at 4°C/min, and holds for 10 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning from m/z 50 to 500.

    • Identify HTA methyl ester based on its retention time and mass spectrum compared to a known standard.

    • Quantify HTA relative to the internal standard.

Analysis of Oxylipins by HPLC-MS/MS

This protocol outlines the extraction and analysis of oxylipins, including dn-OPDA, from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Plant tissue

  • Ethyl acetate (B1210297)

  • Internal standards (e.g., deuterated dn-OPDA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile

  • Formic acid

  • HPLC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

  • Extraction:

    • Freeze 200 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add a known amount of deuterated internal standards.

    • Extract with 5 mL of ethyl acetate by shaking for 1 hour at 4°C.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant and repeat the extraction of the pellet.

    • Combine the supernatants and evaporate to dryness under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Resuspend the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 10% methanol to remove polar impurities.

    • Elute the oxylipins with methanol or acetonitrile.

    • Evaporate the eluate to dryness.

  • HPLC-MS/MS Analysis:

    • Reconstitute the sample in a small volume of the initial mobile phase.

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the oxylipins using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify dn-OPDA using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for dn-OPDA and the internal standard are used for quantification.

Mandatory Visualization

Signaling Pathways

Hexadecanoid_Pathway cluster_chloroplast Chloroplast cluster_downstream Downstream Signaling Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) 11-hydroperoxy-HTA 11-hydroperoxy-HTA Hexadecatrienoic Acid (16:3)->11-hydroperoxy-HTA Lipoxygenase (LOX) Allene Oxide Allene Oxide 11-hydroperoxy-HTA->Allene Oxide Allene Oxide Synthase (AOS) dn-OPDA dn-OPDA Allene Oxide->dn-OPDA Allene Oxide Cyclase (AOC) Gene Expression Gene Expression dn-OPDA->Gene Expression MYC2-dependent pathway Defense Responses Defense Responses Gene Expression->Defense Responses Developmental Processes Developmental Processes Gene Expression->Developmental Processes

Caption: The Hexadecanoid Pathway for dn-OPDA Biosynthesis.

Experimental_Workflow_GCMS Plant Tissue Plant Tissue Lipid Extraction Lipid Extraction Plant Tissue->Lipid Extraction Homogenization in Chloroform:Methanol Transesterification (FAMEs) Transesterification (FAMEs) Lipid Extraction->Transesterification (FAMEs) BF3-Methanol GC-MS Analysis GC-MS Analysis Transesterification (FAMEs)->GC-MS Analysis Injection Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification of HTA

Caption: Workflow for GC-MS Analysis of Hexadecatrienoic Acid.

Hormone_Crosstalk Hexadecanoid Pathway (dn-OPDA) Hexadecanoid Pathway (dn-OPDA) Jasmonate Signaling Jasmonate Signaling Hexadecanoid Pathway (dn-OPDA)->Jasmonate Signaling Salicylic Acid (SA) Signaling Salicylic Acid (SA) Signaling Jasmonate Signaling->Salicylic Acid (SA) Signaling Antagonistic Ethylene (ET) Signaling Ethylene (ET) Signaling Jasmonate Signaling->Ethylene (ET) Signaling Synergistic Abscisic Acid (ABA) Signaling Abscisic Acid (ABA) Signaling Jasmonate Signaling->Abscisic Acid (ABA) Signaling Complex Plant Defense Plant Defense Jasmonate Signaling->Plant Defense Plant Growth Plant Growth Jasmonate Signaling->Plant Growth Inhibitory Salicylic Acid (SA) Signaling->Plant Defense Ethylene (ET) Signaling->Plant Defense Abscisic Acid (ABA) Signaling->Plant Defense

Caption: Crosstalk of Hexadecanoid/Jasmonate Signaling with other Phytohormones.

Conclusion

Hexadecatrienoic acid is a critical component of plant lipid metabolism, serving as the precursor to a unique class of jasmonate signaling molecules. The hexadecanoid pathway, leading to the production of dn-OPDA, plays a significant role in orchestrating plant defense responses and influencing various aspects of development. While the qualitative aspects of this pathway are well-understood, further research is needed to elucidate the specific quantitative effects of HTA and its derivatives on plant growth and yield. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the multifaceted role of hexadecatrienoic acid in plant biology. A deeper understanding of this signaling network holds promise for the development of innovative approaches to enhance crop resilience and productivity.

The Diverse World of Hexadecatrienoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (16:3) is a polyunsaturated fatty acid with a 16-carbon backbone and three double bonds. While often overshadowed by its more famous C18 counterpart, α-linolenic acid, the various isomers of hexadecatrienoic acid play crucial and diverse roles in the biochemistry and physiology of a wide array of organisms, from plants and algae to marine invertebrates. This technical guide provides an in-depth exploration of the diversity of naturally occurring hexadecatrienoic acid isomers, their distribution, biological activities, and the experimental methodologies used for their study.

Diversity and Natural Occurrence of Hexadecatrienoic Acid Isomers

Several positional and geometric isomers of hexadecatrienoic acid have been identified in nature. The location of the double bonds along the carbon chain significantly influences their metabolic fate and biological function. The most well-documented isomers include:

  • 7,10,13-Hexadecatrienoic Acid (16:3ω3): Predominantly found in the leaves of many angiosperms, this isomer is a key component of photosynthetic membranes, particularly in monogalactosyl diacylglycerols (MGDG).[[“]] It serves as a precursor for the biosynthesis of jasmonic acid, a critical plant hormone involved in defense and development.

  • 9,12,15-Hexadecatrienoic Acid: This isomer is biosynthesized by certain cyanobacteria and fungi.

  • 6,9,12-Hexadecatrienoic Acid: Notably present in marine organisms, this isomer has been identified in the diatom Phaeodactylum tricornutum and is also found in krill (Euphausia pacifica), a key component of marine food webs.[2]

The distribution and abundance of these isomers vary significantly across different species and even within different tissues of the same organism.

Quantitative Distribution of Hexadecatrienoic Acid Isomers

The following tables summarize the quantitative data available on the distribution of major hexadecatrienoic acid isomers in various natural sources.

IsomerOrganism TypeSpecies/TissueLipid ClassConcentration/Percentage
7,10,13-Hexadecatrienoic Acid AngiospermsVarious (37 species)Total Leaf Lipids2-20%
AngiospermsSpinach (Spinacia oleracea)Monogalactosyl diacylglycerol (MGDG)High content
AngiospermsRape (Brassica napus) LeavesGlyceridesPresent
6,9,12-Hexadecatrienoic Acid DiatomPhaeodactylum tricornutumPlastid LipidsPresent
DiatomSkeletonema costatumTotal LipidsPresent
Marine ZooplanktonEuphausia pacifica (Krill)Total Fatty AcidsPresent
9,12,15-Hexadecatrienoic Acid CyanobacteriaNostoc spp.Total LipidsPresent
Fungi-Total LipidsPresent

Biological Activities and Signaling Pathways

Hexadecatrienoic acid isomers are not merely structural components of membranes; they are also precursors to a range of bioactive molecules and are involved in crucial signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Omega-3 fatty acids, including certain isomers of hexadecatrienoic acid, are well-recognized for their anti-inflammatory properties. Their mechanisms of action are multifaceted and include:

  • Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) derived from arachidonic acid (an omega-6 fatty acid) by competing for the same enzymes (cyclooxygenases and lipoxygenases).[3][4]

  • Production of Anti-inflammatory Mediators: They are precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively help to resolve inflammation.[[“]]

  • Modulation of Gene Expression: They can inhibit the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory genes.[3][5][6]

  • G-protein Coupled Receptor (GPR120) Activation: Binding to GPR120 on macrophages and adipocytes initiates an anti-inflammatory signaling cascade.[3][6]

Antibacterial Activity

Certain unsaturated fatty acids, including isomers of hexadecatrienoic acid, have demonstrated antibacterial properties. The proposed mechanisms include:

  • Disruption of the Cell Membrane: The insertion of fatty acids into the bacterial cell membrane can disrupt the electron transport chain and oxidative phosphorylation.

  • Inhibition of Enzyme Activity: They can inhibit bacterial enzymes essential for fatty acid biosynthesis, such as enoyl-acyl carrier protein reductase (FabI).[7][8] Studies have shown that the position of the double or triple bond is crucial for the inhibitory activity against bacteria like Staphylococcus aureus.

Signaling Pathways

In plants, 7,10,13-hexadecatrienoic acid is a substrate for the synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA), a precursor to jasmonic acid (JA). This pathway is crucial for plant defense against herbivores and pathogens.

Jasmonate_Biosynthesis C16_3 7,10,13-Hexadecatrienoic Acid (16:3) HPHT 11(S)-Hydroperoxy- 7,9,13-hexadecatrienoic Acid C16_3->HPHT Lipoxygenase (LOX) Allene_Oxide Allene Oxide HPHT->Allene_Oxide Allene Oxide Synthase (AOS) dn_OPDA dinor-12-oxo-PDA (dn-OPDA) Allene_Oxide->dn_OPDA Allene Oxide Cyclase (AOC) JA Jasmonic Acid (via β-oxidation) dn_OPDA->JA

Jasmonate Biosynthesis from 16:3

The lipoxygenase pathway metabolizes polyunsaturated fatty acids into a variety of signaling molecules called oxylipins. The specific products depend on the lipoxygenase enzyme and the substrate. For example, soybean lipoxygenase 1 converts 7,10,13-hexadecatrienoic acid primarily into 11(S)-hydroperoxy-7,9,13-hexadecatrienoic acid, while maize 9-lipoxygenase produces (7S)-hydroperoxide.[9]

Lipoxygenase_Pathway PUFA Hexadecatrienoic Acid (16:3) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxide Hydroperoxy-hexadecatrienoic Acid (HpHTA) LOX->Hydroperoxide Pathway1 Allene Oxide Synthase (AOS) Pathway Hydroperoxide->Pathway1 Pathway2 Hydroperoxide Lyase (HPL) Pathway Hydroperoxide->Pathway2 Pathway3 Divinyl Ether Synthase (DES) Pathway Hydroperoxide->Pathway3 Jasmonates Jasmonates Pathway1->Jasmonates Aldehydes_Alcohols Aldehydes & Alcohols Pathway2->Aldehydes_Alcohols Divinyl_Ethers Divinyl Ethers Pathway3->Divinyl_Ethers

General Lipoxygenase Pathway for 16:3

Experimental Protocols

The accurate analysis of hexadecatrienoic acid isomers requires robust and specific experimental protocols. The following sections detail common methodologies for their extraction, separation, and identification.

Lipid Extraction from Plant and Algal Tissues

A critical first step is the efficient extraction of lipids from the biological matrix while minimizing degradation.

This protocol is adapted from established methods for lipid extraction from plant tissues.

  • Tissue Homogenization:

    • Immediately after harvesting, immerse 1 gram of fresh leaf tissue in 3 ml of pre-heated (75°C) isopropanol (B130326) containing 0.01% butylated hydroxytoluene (BHT) to inactivate lipases.[10]

    • Heat for 15 minutes.

    • Homogenize the tissue using a mortar and pestle or a mechanical homogenizer.

  • Solvent Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 1.5 ml of chloroform (B151607) and 0.6 ml of water and vortex thoroughly.

    • Agitate for 1 hour at room temperature.

    • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Re-extract the remaining plant material with 4 ml of chloroform:methanol (2:1, v/v) with 0.01% BHT, shake for 30 minutes, centrifuge, and combine the chloroform phases.

  • Washing and Drying:

    • Wash the combined chloroform extracts with 1 M KCl to remove non-lipid contaminants.

    • Dry the final lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

This protocol is suitable for the extraction of lipids from microalgal biomass.

  • Cell Disruption:

    • Harvest microalgal cells by centrifugation.

    • Lyophilize (freeze-dry) the cell pellet to remove water.

    • Disrupt the dried cells using bead beating or sonication to ensure efficient lipid extraction.

  • Solvent Extraction (Modified Folch Method):

    • To the disrupted cell biomass, add a mixture of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids.

  • Drying and Storage:

    • Dry the lipid extract under a stream of nitrogen.

    • Store the dried lipids under an inert atmosphere at -20°C or lower.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).

  • Transesterification:

    • To the dried lipid extract, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

    • Add 2 ml of 2% sulfuric acid in methanol.

    • Heat at 85°C for 1.5 hours in a sealed tube.

    • After cooling, add 1 ml of water and 1 ml of hexane (B92381).

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for analysis.

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for FAME analysis (e.g., a wax-type column like SUPELCOWAX 10 or a TR-FAME column).

    • Injection: Inject 1 µl of the FAMEs solution in splitless mode.

    • Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 250°C) to elute the FAMEs.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identification: Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries.

    • Quantification: Quantify the individual FAMEs by comparing their peak areas to the peak area of the internal standard.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with silver ion chromatography, is an excellent method for separating positional and geometric isomers of fatty acids.

  • Derivatization:

    • For UV or fluorescence detection, derivatize the fatty acids to form chromophoric or fluorophoric esters (e.g., phenacyl or naphthacyl esters). This involves reacting the fatty acids with a derivatizing agent like 2-bromoacetophenone (B140003) in the presence of a catalyst.

  • HPLC Separation:

    • Column: For isomer separation, a silver ion-impregnated column (Ag+-HPLC) is highly effective. Alternatively, reversed-phase columns (e.g., C18) can be used, but may provide less resolution for certain isomers.

    • Mobile Phase: A non-polar mobile phase, such as hexane with small amounts of a more polar solvent like acetonitrile (B52724) or isopropanol, is typically used for silver ion chromatography. For reversed-phase HPLC, a gradient of acetonitrile and water is common.

    • Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

    • Identification: Identify the isomers by comparing their retention times to those of pure standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Harvesting Tissue Harvesting (e.g., Leaves, Algae) Homogenization Homogenization & Lipase Inactivation Harvesting->Homogenization Solvent_Extraction Solvent Extraction (e.g., Chloroform/Methanol) Homogenization->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Drying Drying of Lipid Extract Phase_Separation->Drying Derivatization Derivatization (e.g., to FAMEs) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Derivatization->HPLC Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis HPLC->Data_Analysis

Workflow for 16:3 Isomer Analysis

Conclusion

The study of hexadecatrienoic acid isomers is a burgeoning field with significant implications for plant biology, marine ecology, and human health. Their diverse structures and biological activities make them fascinating targets for further research. The methodologies outlined in this guide provide a framework for the accurate and reliable investigation of these important molecules. As analytical techniques continue to improve, we can expect to uncover even greater diversity and functionality within this class of fatty acids, potentially leading to new applications in agriculture, nutrition, and medicine.

References

A Technical Guide to the Identification of Genes for Hexadecatrienoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatrienoic acid (16:3) is a significant polyunsaturated fatty acid component of photosynthetic membranes in many plant species, playing a crucial role in chloroplast structure and function. Its synthesis is a multi-step enzymatic process primarily occurring in the chloroplast, often referred to as the prokaryotic pathway. Understanding the genetic basis of 16:3 synthesis is vital for research into plant physiology, stress response, and the production of valuable oxylipins. This guide provides a comprehensive overview of the key genes involved, detailed experimental protocols for their identification and characterization, and a summary of their impact on the plant's fatty acid profile.

Genetic and Biochemical Pathways of Hexadecatrienoic Acid Synthesis

In plants like Arabidopsis thaliana, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) is synthesized exclusively in the chloroplasts through a series of desaturation reactions starting from palmitic acid (16:0).[1] This is known as the "prokaryotic pathway" of glycerolipid synthesis, which produces diacylglycerols with a C16 fatty acid at the sn-2 position.[2] This pathway is distinct from the "eukaryotic pathway" that occurs in the endoplasmic reticulum and primarily involves C18 fatty acids.[3]

The synthesis of 16:3 from 16:0 is a sequential process catalyzed by a series of fatty acid desaturase (FAD) enzymes. These enzymes introduce double bonds at specific positions on the fatty acyl chain. The primary genes implicated in this pathway in Arabidopsis are FAD5, FAD6, and FAD7/FAD8.[1]

Key Genes Involved in Hexadecatrienoic Acid Synthesis

The identification of genes essential for 16:3 synthesis has been largely accomplished through the characterization of mutants in Arabidopsis thaliana.

  • FAD5 (FATTY ACID DESATURASE 5): This gene encodes a plastidial Δ7-desaturase.[4] It catalyzes the first and rate-limiting step in the 16:3 synthesis pathway: the conversion of palmitic acid (16:0) to (7Z)-hexadecenoic acid (16:1Δ⁷).[5] Mutants lacking a functional FAD5 gene are unable to produce 16:3.[4]

  • FAD6 (FATTY ACID DESATURASE 6): This gene encodes a plastidial Δ10-desaturase (an ω6 desaturase) that acts on both 16:1 and 18:1 fatty acids.[3] In the context of 16:3 synthesis, FAD6 introduces a second double bond into 16:1Δ⁷ to produce (7Z,10Z)-hexadecadienoic acid (16:2Δ⁷,¹⁰).[1]

  • FAD7 (FATTY ACID DESATURASE 7) and FAD8 (FATTY ACID DESATURASE 8): These genes encode functionally related plastidial ω-3 desaturases that catalyze the final step in the pathway.[6] They introduce a third double bond into 16:2Δ⁷,¹⁰ to form (7Z,10Z,13Z)-hexadecatrienoic acid (16:3Δ⁷,¹⁰,¹³).[1] FAD7 is constitutively expressed, while FAD8 expression is induced by low temperatures.[6]

Quantitative Analysis of Gene Function

The functional roles of these desaturase genes are clearly demonstrated by the altered fatty acid profiles of their corresponding mutants. The tables below summarize the typical changes in the leaf fatty acid composition of Arabidopsis wild-type and various fad mutants.

Table 1: Leaf Fatty Acid Composition in Wild-Type vs. fad5 Mutant Arabidopsis

Fatty AcidWild-Type (mol %)fad5 Mutant (mol %)
16:012.517.1
16:13.00.3
16:2 0.7 0.2
16:3 12.5 Not Detected
18:01.31.4
18:13.63.2
18:219.520.1
18:340.843.8

Data compiled from studies on Arabidopsis thaliana mutants.[5][7] Absolute values can vary based on growth conditions.

Table 2: Leaf Fatty Acid Composition in Wild-Type vs. Other Relevant fad Mutants *

Fatty AcidWild-Type (mol %)fad6 Mutant (mol %)fad7/fad8 Double Mutant (mol %)
16:0~13~15~14
16:1~3~16~3
16:2~1~1~14
16:3 ~12 Not Detected Not Detected
18:0~1~1~1
18:1~3~3~10
18:2~20~45~38
18:3~41~15~15

Data represents typical values compiled from literature.[7][8] These mutants highlight the sequential nature of the desaturation process.

Experimental Protocols for Gene Identification and Characterization

The identification of genes involved in fatty acid biosynthesis relies on a combination of genetic, biochemical, and molecular biology techniques.

Protocol 1: Forward Genetic Screening for Mutants

This protocol outlines the initial step of identifying plants with altered fatty acid profiles.

  • Mutagenesis: Treat approximately 40,000 Arabidopsis thaliana seeds with a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS) to induce random point mutations.[9]

  • Generation M1 and M2 Populations: Grow the treated seeds (M1 generation). Allow these plants to self-fertilize and collect the M2 seeds in pools.[9]

  • Screening: Sow the M2 seeds and grow the resulting plants. Harvest leaf tissue from individual M2 plants and analyze the fatty acid composition using Gas Chromatography (see Protocol 4).

  • Mutant Identification: Identify individual plants with a significant reduction or complete absence of hexadecatrienoic acid (16:3) compared to wild-type controls.

Protocol 2: Gene Identification via Map-Based Cloning and Complementation

Once a mutant is identified, this protocol is used to pinpoint the causative gene.

  • Genetic Mapping: Cross the mutant (e.g., in the Columbia ecotype) with a different wild-type ecotype (e.g., Landsberg erecta). Analyze the F2 progeny that display the mutant phenotype using molecular markers to map the mutation to a specific chromosomal region.[9]

  • Candidate Gene Identification: Fine-map the mutation by analyzing more F2 plants with markers closer to the identified region. Sequence candidate genes within this region in the mutant to identify the specific mutation (e.g., a point mutation leading to a premature stop codon).

  • Functional Complementation:

    • Clone the full-length wild-type candidate gene into a plant transformation vector.

    • Transform the mutant plant with this construct using the Agrobacterium tumefaciens-mediated floral dip method.[10][11]

    • Select transgenic plants (T1 generation) using a selectable marker (e.g., antibiotic or herbicide resistance).

    • Grow the T1 plants to the T3 generation to obtain homozygous lines.[10]

    • Analyze the fatty acid profile of the complemented mutant. Restoration of the wild-type phenotype (i.e., the presence of 16:3) confirms the identity of the gene.[11]

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of candidate genes.

  • RNA Extraction: Isolate total RNA from relevant plant tissues (e.g., leaves) using a suitable kit or a CTAB-based extraction protocol.[12] Assess RNA quality and integrity using spectrophotometry and gel electrophoresis.[13]

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

  • Quantitative PCR (qPCR):

    • Design gene-specific primers for the target gene (e.g., FAD5) and a stable reference gene (e.g., ACTIN or PP2A).[10]

    • Perform the qPCR reaction using a real-time PCR system with a DNA-binding dye like SYBR Green.[15]

    • The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

    • Include a melting curve analysis at the end to verify the specificity of the amplified product.[14]

  • Data Analysis: Calculate the relative expression of the target gene using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.

Protocol 4: Fatty Acid Profile Analysis by GC-MS

This protocol details the analysis of fatty acid composition.

  • Lipid Extraction: Homogenize ~100 mg of plant tissue. Extract total lipids using a chloroform:methanol (B129727) (2:1, v/v) solution (Folch method).[16]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a reagent like methanolic HCl or boron trifluoride in methanol to the dried lipids.[17]

    • Heat the mixture (e.g., at 80°C for 20-60 minutes) to convert the fatty acids to their more volatile methyl esters (FAMEs).

  • FAME Extraction: Add water and extract the FAMEs into a nonpolar solvent like n-hexane or heptane.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject 1 µL of the FAME extract into a GC-MS system.

    • Use a capillary column suitable for FAME separation (e.g., a polar polyethylene (B3416737) glycol phase column).[17]

    • Set up a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at 70°C and ramp up to 220-240°C.[16]

    • The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra are used to identify individual fatty acids by comparison to a spectral library.[19]

    • Quantify the relative amount of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Mandatory Visualizations

Diagram 1: Biosynthesis of Hexadecatrienoic Acid

Hexadecatrienoic_Acid_Synthesis cluster_chloroplast Chloroplast Stroma PA Palmitic Acid (16:0) HDA Hexadecenoic Acid (16:1) PA->HDA FAD5 (Δ7-desaturase) HDDA Hexadecadienoic Acid (16:2) HDA->HDDA FAD6 (Δ10-desaturase) HTA Hexadecatrienoic Acid (16:3) HDDA->HTA FAD7/FAD8 (ω-3 desaturase)

Biosynthesis pathway of 16:3 in the chloroplast.
Diagram 2: Experimental Workflow for Gene Identification

Gene_Identification_Workflow start Mutagenesis (EMS treatment of seeds) m2_screen Screen M2 Population via GC-MS start->m2_screen mutant_id Identify Mutant with no 16:3 m2_screen->mutant_id mapping Map-based Cloning mutant_id->mapping sequencing Sequence Candidate Genes mapping->sequencing complementation Functional Complementation sequencing->complementation confirmation Gene Function Confirmed complementation->confirmation

Workflow for identifying fatty acid synthesis genes.
Diagram 3: FAD5-Mediated Retrograde Signaling

FAD5_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus FAD5 FAD5 PUFA 16:3 PUFAs FAD5->PUFA catalyzes synthesis ROS Reactive Oxygen Species (ROS) PUFA->ROS target for oxidation NGE Nuclear Gene Expression (e.g., stress/immune response) ROS->NGE Retrograde Signal

FAD5's role in a retrograde signaling pathway.

Regulatory and Signaling Roles

The synthesis of 16:3 is not only crucial for membrane composition but also for generating signaling molecules. Hexadecatrienoic acid is a precursor for the synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA), a 16-carbon homolog of the jasmonate precursor OPDA.[20] Furthermore, recent studies have linked the activity of FAD5 to a retrograde signaling pathway that induces autoimmune responses. In certain genetic backgrounds, the FAD5-dependent accumulation of polyunsaturated fatty acids (PUFAs), which are targets for reactive oxygen species (ROS), can trigger a chloroplast-to-nucleus signal that activates immune-related genes.[5] This highlights a broader role for the 16:3 synthesis pathway in mediating communication between the chloroplast and the nucleus, particularly under stress conditions.

References

(9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA in Non-Plant Organisms: A Technical Guide to Its Inferred Function and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA is the activated form of hexadecatrienoic acid (16:3n-3), a 16-carbon omega-3 polyunsaturated fatty acid. While its direct functions in non-plant organisms are not extensively documented, its metabolic role can be inferred from the established pathways of fatty acid metabolism. This technical guide consolidates the current understanding of its likely metabolic fate and provides a framework for its investigation. The primary inferred function of this compound in non-plant organisms is as a metabolic intermediate, serving as a substrate for elongation and desaturation to produce longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These longer-chain fatty acids are crucial for a variety of physiological processes, including the modulation of inflammation, neuronal development, and cardiovascular health.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs) are essential components of cellular lipids in animals and play critical roles in health and disease. While the functions of long-chain omega-3 fatty acids like EPA and DHA are well-established, the roles of shorter-chain precursors are less understood. Hexadecatrienoic acid (16:3n-3) is an omega-3 PUFA found in some marine organisms and plants. For it to be metabolically active, it must first be converted to its coenzyme A (CoA) thioester, this compound. This document outlines the inferred metabolic pathways, potential functions, and methodologies for the study of this molecule in non-plant organisms.

Inferred Metabolic Pathways

The metabolism of this compound is presumed to follow the general pathways of fatty acid elongation and desaturation that occur primarily in the endoplasmic reticulum and mitochondria.

Fatty Acid Elongation

Fatty acid elongation is a four-step process that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[1] The key enzymes involved are the fatty acid elongases (ELOVLs).[1] this compound (16:3-CoA) can be elongated by ELOVL enzymes to form octadecatetraenoyl-CoA (18:4n-3-CoA).[1]

Fatty Acid Desaturation

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains. Delta-6 desaturase (FADS2) and delta-5 desaturase (FADS1) are key enzymes in the biosynthesis of long-chain PUFAs. Following elongation to 18:4n-3-CoA, this molecule can be further desaturated to produce precursors for EPA and DHA.

A diagram of the inferred metabolic pathway is presented below:

Inferred_Metabolism C16_3_CoA This compound (16:3n-3-CoA) C18_3_CoA α-Linolenoyl-CoA (18:3n-3-CoA) C16_3_CoA->C18_3_CoA C18_4_CoA Stearidonoyl-CoA (18:4n-3-CoA) C18_3_CoA->C18_4_CoA Δ6 Desaturase (FADS2) C20_4_CoA Eicosatetraenoyl-CoA (20:4n-3-CoA) C18_4_CoA->C20_4_CoA EPA_CoA Eicosapentaenoyl-CoA (20:5n-3-CoA) C20_4_CoA->EPA_CoA Δ5 Desaturase (FADS1) C22_5_CoA Docosapentaenoyl-CoA (22:5n-3-CoA) EPA_CoA->C22_5_CoA DHA_CoA Docosahexaenoyl-CoA (22:6n-3-CoA) C22_5_CoA->DHA_CoA Δ6 Desaturase (FADS2)

Figure 1: Inferred metabolic pathway of this compound.

Potential Functions in Non-Plant Organisms

While direct signaling roles have not been identified, the function of this compound can be inferred from its position as a metabolic precursor and the known roles of related molecules.

Precursor to Bioactive Lipids

The primary role is likely as a precursor for the synthesis of EPA and DHA. These longer-chain omega-3 fatty acids are incorporated into cell membrane phospholipids (B1166683) and are precursors to a class of lipid mediators known as eicosanoids and docosanoids, which have potent anti-inflammatory and pro-resolving activities.

Energy Metabolism

Like other fatty acyl-CoAs, this compound can undergo mitochondrial β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

Insect Pheromone Biosynthesis

In insects, fatty acid metabolism is a key pathway for the production of sex pheromones.[2] It is plausible that C16 PUFAs and their CoA esters could serve as precursors in the biosynthesis of specific pheromone components in certain insect species.[2]

Quantitative Data

To date, there is a lack of published quantitative data on the endogenous levels of this compound in various non-plant organisms. The table below is a template for researchers to populate as data becomes available.

Organism/TissueConditionConcentration (pmol/mg protein)Analytical MethodReference
Mus musculus (liver)Standard DietNot DeterminedLC-MS/MS-
Drosophila melanogasterWhole BodyNot DeterminedGC-MS-
Saccharomyces cerevisiaeLog PhaseNot DeterminedLC-MS/MS-

Experimental Protocols

The study of this compound requires sensitive and specific analytical methods for its extraction, separation, and detection. The following are generalized protocols that can be adapted for this purpose.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from standard methods for acyl-CoA extraction.

  • Sample Preparation: Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen sample in 10 volumes of ice-cold 2:1 chloroform:methanol (B129727).

  • Phase Separation: Add 0.25 volumes of 0.88% KCl. Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Acyl-CoA Extraction: The upper aqueous phase contains the acyl-CoAs. Carefully collect this phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs.

    • Condition the cartridge with methanol, followed by water.

    • Load the aqueous extract.

    • Wash with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the methanol under a stream of nitrogen and reconstitute the sample in a suitable solvent for analysis (e.g., 50% acetonitrile (B52724) in water).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is selected, and a specific product ion is monitored.

The workflow for acyl-CoA analysis is depicted in the following diagram:

Experimental_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Phase_Separation Phase Separation (KCl) Homogenization->Phase_Separation Aqueous_Phase Aqueous Phase (Contains Acyl-CoAs) Phase_Separation->Aqueous_Phase SPE Solid-Phase Extraction (C18 Cartridge) Aqueous_Phase->SPE Elution Elution (Methanol) SPE->Elution Drying Drying & Reconstitution Elution->Drying LC_MSMS LC-MS/MS Analysis Drying->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 2: General experimental workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

The functional role of this compound in non-plant organisms is an under-investigated area of lipid metabolism. Based on established biochemical pathways, its primary function is likely as a metabolic intermediate in the synthesis of longer-chain, bioactive omega-3 polyunsaturated fatty acids. Further research is required to elucidate any direct signaling roles of this molecule. The development of specific analytical methods and the use of stable isotope tracing will be crucial in determining its precise metabolic flux and physiological significance in various non-plant organisms. This guide provides a foundational framework for researchers to design and execute studies aimed at filling this knowledge gap.

References

Methodological & Application

Application Note: Quantification of Hexadecatrienoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecatrienoic acid (C16:3) is a long-chain polyunsaturated fatty acid with 16 carbon atoms and three double bonds.[1][2] As a component of the cellular lipidome, its quantification is crucial for understanding metabolic pathways, identifying potential disease biomarkers, and for quality control in food science and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids.[3] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it the gold standard for fatty acid research.[3]

Due to the low volatility and high polarity of free fatty acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantification of total hexadecatrienoic acid from biological samples using GC-MS.

Experimental Protocols

This section details the complete workflow for the quantification of total hexadecatrienoic acid, which includes fatty acids cleaved from complex lipids (e.g., triglycerides, phospholipids) via saponification.

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform (B151607), Methanol, Hexane (B92381), Iso-octane

  • Reagents:

    • Potassium Hydroxide (KOH)

    • Hydrochloric Acid (HCl)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

    • Derivatization Reagent: Boron trifluoride-methanol solution (14% BF₃ in MeOH) OR N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine (B92270) (for silylation)

  • Standards:

    • Hexadecatrienoic acid (C16:3) analytical standard

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog (e.g., Palmitic acid-d3).[6]

Sample Preparation: Lipid Extraction and Saponification

This protocol is adapted for various sample types like plasma, tissues, or cell pellets.[6]

  • Homogenization:

    • Plasma: Use 100-200 µL of plasma.

    • Tissue: Weigh 20-50 mg of tissue and homogenize in methanol.

    • Cells: Use a pellet of approximately 1-2 million cells.

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL C17:0 solution) to each sample at the beginning of the extraction process to account for sample loss during preparation.

  • Lipid Extraction (Folch Method):

    • To the homogenized sample, add a chloroform:methanol mixture (2:1, v/v) to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water, including water from the sample).

    • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the layers.[7]

    • Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.

  • Saponification (to release bound fatty acids):

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic KOH to the dried lipid extract.

    • Incubate the mixture in a water bath at 80°C for 60 minutes to cleave the fatty acid ester bonds.

  • Acidification and Extraction of Free Fatty Acids:

    • After cooling to room temperature, add 1 mL of 1 M HCl to acidify the solution (pH should be < 3).

    • Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the free fatty acids to a new vial. Repeat the hexane extraction and combine the layers.

    • Dry the pooled hexane extract over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.

Derivatization: Fatty Acid Methylation (FAMEs)

To increase volatility for GC analysis, the carboxyl group of the fatty acids is converted into a methyl ester.[4]

  • Add 200 µL of 14% BF₃-Methanol solution to the dried fatty acid extract.

  • Tightly cap the vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer, containing the Fatty Acid Methyl Esters (FAMEs), to a GC vial for analysis.

Alternative Derivatization: Silylation Silylation converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. This method is milder but the resulting derivatives can be sensitive to moisture.[4][8]

  • Add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.[9]

  • Cap the vial tightly and heat at 70°C for 60 minutes.[4]

  • After cooling, the sample is ready for direct injection into the GC-MS.

GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Condition
GC System Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Column HP-5MS, DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
Injection Volume 1 µL
Injector Temperature 250°C[10]
Injection Mode Splitless[9]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min.[9]
MS Ion Source Electron Impact (EI)
Ion Source Temp. 230°C
Electron Energy 70 eV
MS Mode Full Scan (m/z 50-550) for identification and Single Ion Monitoring (SIM) for quantification.[11]
SIM Ions (C16:3-ME) Quantifier Ion: To be determined from the mass spectrum of a C16:3 methyl ester standard. Qualifier Ions: Select 2-3 other characteristic ions.
SIM Ions (C17:0-ME IS) Quantifier Ion: To be determined from the mass spectrum of a C17:0 methyl ester standard (e.g., m/z 284). Qualifier Ions: Select 2-3 other characteristic ions.

Data Presentation

Calibration Curve

A calibration curve is prepared by derivatizing a series of standard solutions containing known concentrations of hexadecatrienoic acid and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Data for Hexadecatrienoic Acid (C16:3) Methyl Ester.

Standard Conc. (µg/mL) C16:3 Peak Area IS (C17:0) Peak Area Area Ratio (C16:3 / IS)
0.5 45,150 901,500 0.050
1.0 91,200 905,100 0.101
5.0 465,300 910,250 0.511
10.0 925,000 908,700 1.018
25.0 2,310,500 912,100 2.533
50.0 4,595,000 909,800 5.051

| Linearity (R²) | - | - | 0.9995 |

Quantitative Results

The concentration of hexadecatrienoic acid in unknown samples is determined by calculating their peak area ratios and interpolating the concentration from the linear regression of the calibration curve.

Table 2: Example Quantitative Results of Total Hexadecatrienoic Acid in Biological Samples.

Sample ID C16:3 Peak Area IS (C17:0) Peak Area Area Ratio (C16:3 / IS) Calculated Conc. (µg/mL)
Plasma - Control 1 255,400 905,300 0.282 2.78
Plasma - Control 2 278,100 911,200 0.305 3.01
Plasma - Treated 1 643,500 908,800 0.708 6.98

| Plasma - Treated 2 | 689,200 | 910,500 | 0.757 | 7.47 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) IS_add Add Internal Standard (IS) Sample->IS_add Extraction Lipid Extraction (Folch Method) IS_add->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Derivatization Derivatization (e.g., Methylation with BF3) Saponification->Derivatization GCMS GC-MS Analysis (FAME Separation) Derivatization->GCMS Integration Peak Integration (Analyte and IS) GCMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification (Calculate Sample Conc.) Calibration->Quantification

Caption: Workflow for the quantification of hexadecatrienoic acid.

Simplified Metabolic Context

This diagram shows a simplified pathway illustrating how fatty acids are incorporated into and released from complex lipids, the target of this analytical protocol.

G FA_pool Free Fatty Acid Pool (incl. Hexadecatrienoic Acid) Acyl_CoA Fatty Acyl-CoA FA_pool->Acyl_CoA Activation Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Acyl_CoA->Complex_Lipids Esterification (Biosynthesis) Complex_Lipids->FA_pool Lipolysis (Enzymatic Hydrolysis) Saponification Saponification (Experimental Step) Complex_Lipids->Saponification Saponification->FA_pool Chemical Hydrolysis

Caption: Role of saponification in analyzing total fatty acid content.

References

Application Note: Analysis of C16:3 Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The analysis of fatty acid composition is crucial in various fields, including nutrition, clinical diagnostics, and drug development. C16:3, a hexadecatrienoic acid, is a polyunsaturated fatty acid whose accurate quantification is essential for understanding lipid metabolism and its role in biological systems. Gas chromatography (GC) is the predominant analytical method for fatty acid profiling[1]. However, due to their high polarity and low volatility, free fatty acids are not ideal for direct GC analysis. To overcome this, they are first converted into more volatile and less polar fatty acid methyl esters (FAMEs) through a derivatization process called esterification or transesterification[2]. This application note provides a detailed protocol for the analysis of C16:3 FAMEs, from sample preparation to GC analysis and data interpretation.

Experimental Protocols

Lipid Extraction from Biological Samples

This step aims to isolate the total lipid fraction, which contains the C16:3 fatty acids, from the sample matrix.

Materials:

  • Sample (e.g., 50 µL plasma, 10-50 mg tissue)[3]

  • Chloroform

  • Methanol

  • 0.7% NaCl solution[4]

  • Glass tubes (e.g., 16 x 125 mm)[5]

  • Centrifuge

Protocol (Modified Folch or Bligh & Dyer Method):

  • Homogenize tissue samples if necessary. For plasma or liquid samples, proceed directly.

  • To the sample in a glass tube, add a 2:1 mixture of chloroform:methanol. A common ratio is 20 volumes of solvent per volume of sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Add a saline solution (e.g., 0.7% NaCl) or deionized water, typically 20% of the total volume, to induce phase separation[4].

  • Centrifuge the sample at a low speed (e.g., 3000 x g) for 5-10 minutes to clearly separate the layers[5].

  • The lower layer is the organic phase containing the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract. The sample is now ready for derivatization.

Derivatization: Conversion to FAMEs via Acid-Catalyzed Transesterification

This protocol uses Boron Trifluoride (BF3) in methanol, a widely used and effective reagent for esterifying fatty acids[1][6].

Materials:

  • Lipid extract

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane (B92381) or Iso-octane[3]

  • Saturated NaCl solution

  • Micro reaction vessel or screw-cap test tube[7]

  • Heating block or water bath

Protocol:

  • Weigh or transfer the dried lipid extract into a micro reaction vessel.

  • Add 2 mL of 12% BF3-Methanol reagent to the sample.

  • Seal the vessel tightly and heat at 60-100°C for 5-10 minutes[6]. The optimal time and temperature may need to be determined for specific sample types.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or iso-octane) to the vessel to quench the reaction and extract the FAMEs.

  • Shake the vessel vigorously for 1-2 minutes. It is critical to ensure the FAMEs are partitioned into the non-polar hexane layer.

  • Allow the layers to settle. The upper organic layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Data Presentation: GC Analysis Parameters and Expected Results

The analysis of FAMEs is typically performed on a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification[4]. A highly polar capillary column is necessary to separate FAMEs based on carbon number, degree of unsaturation, and isomeric configuration[7].

Table 1: Typical Gas Chromatography (GC) Conditions for FAME Analysis

Parameter Condition Reference
GC System Agilent 6890/7890 or equivalent with FID/MS [7][8]
Column HP-88 (100 m x 0.25 mm x 0.20 µm) or similar highly polar cyanopropyl column [3][7]
Carrier Gas Helium or Hydrogen [4][8]
Flow Rate 1 mL/min (constant flow) [4][8]
Injector Split/Splitless [8]
Injector Temp. 250 °C [8]
Split Ratio 20:1 to 100:1 (sample dependent) [4][8]
Oven Program Start at 60°C, hold 2 min; ramp 10°C/min to 200°C; ramp 5°C/min to 240°C, hold 7 min [8]
Detector FID or MS [3][4]
FID Temp. 250 °C [8]

| MS Source Temp. | 230 °C |[4] |

Table 2: Representative Quantitative Data for C16 FAMEs (Note: Retention times (RT) and mass spectra are instrument-dependent and should be confirmed with a certified reference standard. The data below is illustrative.)

FAME AnalyteExpected RT (min)Key Mass Ions (m/z) for MS Identification
C16:0 (Palmitate) ~18.0270 (M+), 239, 143, 87, 74
C16:1 (Palmitoleate) ~18.3268 (M+), 236, 224, 98, 55
C16:3 (Hexadecatrienoate) ~19.5264 (M+), 233, 150, 91, 79, 67

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of C16:3 FAMEs.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample Biological Sample (Plasma, Tissue, Oil) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Solvents (Chloroform/Methanol) Derivatization Esterification (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract GC_Analysis GC-FID / GC-MS Analysis Derivatization->GC_Analysis FAMEs in Hexane Data Data Processing (Peak Integration & Identification) GC_Analysis->Data Quantification Quantification of C16:3 FAME Data->Quantification

Caption: Workflow for C16:3 FAME analysis.

References

Application Notes and Protocols for Lipidomics Analysis of Chloroplast Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroplasts, the sites of photosynthesis in plant cells, are characterized by a unique lipid composition crucial for their structure and function. The thylakoid membranes within chloroplasts are predominantly composed of glycolipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (B1163852) (DGDG), and sulfoquinovosyldiacylglycerol (SQDG), along with the phospholipid phosphatidylglycerol (PG).[1] The fatty acid composition of these lipids is critical for maintaining the fluidity of the thylakoid membrane, which is essential for the proper functioning of the photosynthetic machinery. Lipidomics analysis of chloroplast fatty acids provides valuable insights into plant physiology, stress responses, and potential targets for herbicide and drug development. This document provides detailed protocols for the isolation of chloroplasts, extraction and analysis of their fatty acid content, and a discussion of the significant signaling pathways originating from chloroplast-derived fatty acids.

Experimental Workflow

The overall workflow for the lipidomics analysis of chloroplast fatty acids involves several key stages, from sample preparation to data analysis. A generalized schematic of this process is presented below.

G cluster_0 Sample Preparation cluster_1 Chloroplast Isolation cluster_2 Lipid Extraction & Derivatization cluster_3 Analytical Techniques cluster_4 Data Analysis plant_material Plant Material (e.g., Spinach, Arabidopsis) homogenization Homogenization plant_material->homogenization filtration Filtration homogenization->filtration centrifugation1 Differential Centrifugation filtration->centrifugation1 percoll_gradient Percoll Gradient Centrifugation centrifugation1->percoll_gradient intact_chloroplasts Intact Chloroplasts percoll_gradient->intact_chloroplasts lipid_extraction Lipid Extraction (Bligh-Dyer) intact_chloroplasts->lipid_extraction fame_prep Fatty Acid Methyl Ester (FAME) Preparation lipid_extraction->fame_prep lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms gc_ms GC-MS Analysis fame_prep->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing lc_ms->data_processing biological_interpretation Biological Interpretation data_processing->biological_interpretation

Figure 1: Experimental workflow for chloroplast fatty acid lipidomics.

Detailed Experimental Protocols

Protocol 1: Isolation of Intact Chloroplasts from Spinach Leaves

This protocol is adapted for the isolation of highly purified and intact chloroplasts from spinach leaves.

Materials:

  • Fresh spinach leaves (approximately 30-40 g)

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% (w/v) BSA.

  • Percoll solution (40% and 80% in CIB)

  • Blender, cheesecloth, and centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Wash spinach leaves thoroughly and remove the midribs.

  • Chop the leaves into small pieces and place them in a pre-chilled blender with 100 mL of ice-cold CIB.

  • Homogenize the leaves with 3-4 short bursts of 3 seconds each.

  • Filter the homogenate through four layers of cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to new chilled centrifuge tubes and centrifuge at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the crude chloroplast pellet in a small volume (1-2 mL) of CIB.

  • Prepare a discontinuous Percoll gradient by carefully layering 3 mL of 40% Percoll solution over 3 mL of 80% Percoll solution in a clean centrifuge tube.

  • Gently layer the resuspended crude chloroplasts on top of the Percoll gradient.

  • Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will form a band at the 40%/80% Percoll interface.

  • Carefully collect the band of intact chloroplasts using a Pasteur pipette and transfer to a new tube.

  • Wash the purified chloroplasts by diluting them with 10 volumes of CIB and centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and the resulting pellet of intact chloroplasts is ready for lipid extraction.

Protocol 2: Total Lipid Extraction from Chloroplasts (Modified Bligh & Dyer Method)

This protocol outlines the extraction of total lipids from the isolated chloroplast pellet.

Materials:

Procedure:

  • Resuspend the chloroplast pellet in 0.8 mL of distilled water.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the resuspended pellet.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1 mL of chloroform to the mixture and vortex for 30 seconds.

  • Add 1 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette and transfer it to a new glass tube.

  • The lipid extract can be dried under a stream of nitrogen gas and stored at -20°C until further analysis.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of fatty acids in the lipid extract to their volatile methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Dried lipid extract

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Water bath

Procedure:

  • Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract.

  • Incubate the mixture in a water bath at 60°C for 10 minutes to saponify the lipids.

  • After cooling to room temperature, add 2 mL of 14% BF₃ in methanol.

  • Incubate the mixture at 60°C for 30 minutes to methylate the fatty acids.

  • After cooling, add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube and vortex thoroughly.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new vial for GC-MS analysis.

Protocol 4: GC-MS Analysis of FAMEs

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Data Analysis: FAMEs are identified by comparing their retention times and mass spectra with those of known standards (e.g., Supelco 37 Component FAME Mix). Quantification is typically performed by comparing the peak area of each FAME to the peak area of an internal standard.

Protocol 5: LC-MS/MS Analysis of Intact Chloroplast Lipids

For a more comprehensive lipid profile, intact lipids can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient: A linear gradient from 40% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) or product ion scanning can be used to identify and quantify specific lipid classes and molecular species. Precursor ion and neutral loss scans are also valuable for identifying lipid classes.

Quantitative Data Presentation

The following tables summarize the fatty acid composition of chloroplasts from different plant species.

Table 1: Fatty Acid Composition of Chloroplast Envelope Membranes from Spinach, Sunflower, and Maize (% of Total Fatty Acids) [2][3][4]

Fatty AcidSpinachSunflowerYoung MaizeMature Maize
Palmitic (16:0)41367761
Stearic (18:0)--1214
Oleic (18:1)----
Linoleic (18:2)----
Linolenic (18:3)2940-13

Table 2: Fatty Acid Composition of Major Glycerolipids in Arabidopsis thaliana Chloroplasts under Different Light Conditions (mol %)

Light ConditionLipid Class16:016:116:216:318:018:118:218:3
Low Light MGDG1.51.02.530.00.51.03.560.0
DGDG12.00.50.51.01.01.53.080.5
Normal Light MGDG2.00.51.525.00.50.52.567.5
DGDG13.00.50.51.01.01.02.580.5
High Light MGDG3.00.52.020.00.51.05.068.0
DGDG15.00.50.50.51.01.03.078.5

Signaling Pathways Involving Chloroplast Fatty Acids

Fatty acids synthesized in the chloroplast, particularly α-linolenic acid (18:3), are precursors to a class of potent signaling molecules called oxylipins, which includes jasmonates. The biosynthesis of jasmonic acid (JA) is initiated in the chloroplast.

Jasmonic Acid Biosynthesis and Signaling Pathway

The jasmonic acid signaling pathway is crucial for plant defense against herbivores and pathogens, as well as for various developmental processes.

G cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytosol & Nucleus alpha_linolenic_acid α-Linolenic Acid (18:3) lox LOX alpha_linolenic_acid->lox Lipoxygenase hpote 13-HPOT lox->hpote aos AOS hpote->aos Allene (B1206475) Oxide Synthase aoc AOC aos->aoc Allene Oxide Cyclase opda 12-oxo-PDA aoc->opda opr3 OPR3 opda->opr3 OPDA Reductase beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 Conjugation ja_ile JA-Isoleucine (JA-Ile) jar1->ja_ile coi1 COI1 ja_ile->coi1 Binding jaz JAZ Repressor coi1->jaz Ubiquitination & Degradation myc2 MYC2 (Transcription Factor) jaz->myc2 Repression gene_expression JA-Responsive Gene Expression myc2->gene_expression Activation

Figure 2: Jasmonic acid biosynthesis and signaling pathway.

As illustrated, α-linolenic acid is converted to 12-oxo-phytodienoic acid (12-oxo-PDA) in the chloroplast through the action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC). 12-oxo-PDA is then transported to the peroxisome, where it is converted to jasmonic acid through reduction and β-oxidation. In the cytosol, JA is conjugated to isoleucine to form the bioactive molecule JA-Isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, which leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of JA-responsive genes involved in defense and development.

Conclusion

The lipidomics analysis of chloroplast fatty acids is a powerful tool for understanding fundamental aspects of plant biology. The protocols and data presented here provide a framework for researchers to investigate the role of chloroplast lipids in various physiological processes and in response to environmental stimuli. Furthermore, the elucidation of signaling pathways originating from chloroplast fatty acids, such as the jasmonic acid pathway, opens avenues for the development of novel strategies in crop improvement and drug discovery.

References

Application Notes and Protocols for the Extraction of Lipids Containing Hexadecatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of lipids rich in hexadecatrienoic acid (HTA), a polyunsaturated fatty acid of significant interest in various research and development fields. The selection of an appropriate extraction method is critical for obtaining high yields and purity of HTA-containing lipids for downstream applications. This document outlines and compares several conventional and modern extraction techniques.

Introduction to Hexadecatrienoic Acid (HTA)

Hexadecatrienoic acid (16:3) is a C16 polyunsaturated fatty acid. In plants, the most common isomer is the (7Z,10Z,13Z)-hexadecatrienoic acid (16:3n-3), which is synthesized in the chloroplasts of certain plant species, often referred to as "16:3-plants". This fatty acid is a significant component of galactolipids in the photosynthetic membranes. HTA and its derivatives are involved in various physiological processes and are precursors to bioactive molecules.

Comparative Overview of Extraction Methods

The choice of extraction method depends on the sample matrix, the desired purity of the lipid extract, and the scale of the operation. Below is a summary of commonly employed methods for extracting lipids, including those containing HTA.

Extraction MethodPrincipleTypical SolventsKey AdvantagesKey Disadvantages
Folch Method Liquid-liquid extraction using a chloroform/methanol mixture to solubilize lipids, followed by a washing step to remove non-lipid contaminants.[1][2]Chloroform, MethanolHigh lipid recovery for a broad range of lipids. Well-established and widely used.[1]Use of toxic chlorinated solvent (chloroform).[3] Relatively large solvent volumes required.[1]
Bligh & Dyer Method A modification of the Folch method using a lower solvent-to-sample ratio, making it more economical for samples with high water content.[1][2]Chloroform, Methanol, WaterReduced solvent consumption compared to the Folch method.[1] Effective for tissues with high water content.Use of toxic chlorinated solvent. May underestimate lipid content in samples with >2% lipid.[1][4]
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer of lipids into the solvent.[5]Ethanol (B145695), Hexane, Acetone, Chloroform/MethanolIncreased extraction efficiency, reduced extraction time and solvent consumption.[5] Environmentally friendly when using green solvents.[5]Requires specialized equipment. Optimization of parameters (power, time, solvent) is crucial.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, typically CO2, as the solvent. The solvating power of the fluid is manipulated by changes in pressure and temperature.[6]Supercritical CO2 (often with co-solvents like ethanol)Environmentally friendly ("green" method).[6] High selectivity for specific lipid classes.[6] Solvent-free final product.High initial equipment cost. Requires optimization of pressure, temperature, and flow rate.

Experimental Protocols

Protocol 1: Modified Folch Method for Plant Leaves

This protocol is suitable for the extraction of total lipids, including HTA-containing galactolipids, from fresh plant leaves.

Materials:

  • Fresh plant leaves (e.g., Arabidopsis thaliana, spinach)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., mortar and pestle with liquid nitrogen, or a mechanical homogenizer)

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest and weigh 1 gram of fresh plant leaves.

  • Immediately freeze the leaves in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenize the mixture for 2 minutes using a mechanical homogenizer or vortex vigorously for 15 minutes.

  • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.

  • Carefully decant the supernatant (the lipid extract) into a new glass tube.

  • Add 4 mL of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture for 30 seconds and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Wash the lower organic phase by adding 2 mL of a pre-mixed upper phase (chloroform:methanol:0.9% NaCl in a 3:48:47 ratio) and gently inverting the tube. Centrifuge and remove the upper wash layer. Repeat this wash step twice.

  • Transfer the lower organic phase to a pre-weighed round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Once the solvent is fully evaporated, re-weigh the flask to determine the total lipid yield.

  • The dried lipid extract can be stored under a nitrogen atmosphere at -20°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lipids from Microalgae

This protocol is a rapid and efficient method for extracting lipids from dried microalgal biomass, a potential source of HTA.

Materials:

  • Lyophilized (freeze-dried) microalgae biomass

  • Ethanol (or other suitable solvent)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh 0.5 grams of lyophilized microalgae biomass into a glass centrifuge tube.

  • Add 10 mL of ethanol to the tube.

  • Place the tube in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Sonicate for 20-30 minutes. If using a probe sonicator, use pulses to avoid overheating the sample. Monitor the temperature and keep it below 50°C.

  • After sonication, centrifuge the mixture at 3000 x g for 15 minutes to pellet the cell debris.

  • Decant the supernatant containing the extracted lipids into a new tube.

  • To maximize yield, a second extraction can be performed on the pellet with another 10 mL of ethanol.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Determine the total lipid yield by weighing the dried extract.

  • Store the lipid extract under nitrogen at -20°C.

Protocol 3: Supercritical Fluid Extraction (SFE) of Lipids

This protocol provides a general workflow for SFE. Optimal parameters will vary depending on the specific equipment and the source material.

Materials and Equipment:

  • Dried and ground source material (e.g., seeds, microalgae)

  • Supercritical Fluid Extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol), if necessary

Procedure:

  • Load the dried and ground sample into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).

  • Heat the system to the desired temperature (e.g., 50°C).

  • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.

  • Allow the supercritical CO2 to flow through the extraction vessel for a set period (e.g., 2-3 hours).

  • The extracted lipids are carried by the supercritical fluid to a separator vessel where the pressure is reduced.

  • As the pressure drops, the CO2 loses its solvating power, and the lipids precipitate out.

  • Collect the lipid extract from the separator.

  • The CO2 can be recycled or vented.

  • The collected lipid extract is solvent-free and can be stored at -20°C.

Visualization of Workflows and Pathways

Experimental Workflow for Lipid Extraction

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification & Isolation Sample Source Material (e.g., Plant Leaves, Microalgae) Grinding Grinding/Homogenization Sample->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Extraction_Step Extraction (e.g., Shaking, Sonication, SFE) Solvent_Addition->Extraction_Step Centrifugation Centrifugation/Filtration Extraction_Step->Centrifugation Phase_Separation Phase Separation (if applicable) Centrifugation->Phase_Separation Lipid_Phase Lipid-Rich Phase Phase_Separation->Lipid_Phase Solvent_Evaporation Solvent Evaporation Lipid_Phase->Solvent_Evaporation Final_Product Purified Lipid Extract (containing HTA) Solvent_Evaporation->Final_Product

Caption: General workflow for the extraction of lipids containing hexadecatrienoic acid.

Biosynthesis and Metabolism of Hexadecatrienoic Acid

The following diagram illustrates the biosynthesis of (7Z,10Z,13Z)-hexadecatrienoic acid in the chloroplast and its subsequent metabolism via the lipoxygenase (LOX) pathway.

HTA_Metabolism cluster_biosynthesis HTA Biosynthesis (Chloroplast) cluster_metabolism LOX Pathway Metabolism Palmitic_Acid 16:0-ACP (Palmitic Acid) Desaturase1 Δ9 Desaturase Palmitic_Acid->Desaturase1 Elongation & Desaturation Palmitoleic_Acid 16:1(9)-ACP (Palmitoleic Acid) Desaturase1->Palmitoleic_Acid Desaturase2 Δ12 Desaturase Palmitoleic_Acid->Desaturase2 Hexadecadienoic_Acid 16:2(9,12)-MGDG Desaturase2->Hexadecadienoic_Acid Desaturase3 Δ15/ω3 Desaturase Hexadecadienoic_Acid->Desaturase3 HTA 16:3(7,10,13)-MGDG (Hexadecatrienoic Acid) Desaturase3->HTA Free_HTA Free 16:3 HTA->Free_HTA Liberation from MGDG LOX Lipoxygenase (LOX) Free_HTA->LOX Hydroperoxide 11(S)-hydroperoxy-7,9,13-HTA LOX->Hydroperoxide AOS Allene Oxide Synthase (AOS) Hydroperoxide->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC Dinor_OPDA dinor-12-oxo-PDA AOC->Dinor_OPDA

Caption: Biosynthesis of HTA and its metabolism via the lipoxygenase pathway.[7][8]

Concluding Remarks

The selection of an appropriate lipid extraction method is a critical step in the study of hexadecatrienoic acid and its biological roles. While traditional methods like the Folch and Bligh & Dyer protocols are robust and well-characterized, modern techniques such as Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer greener, faster, and potentially more selective alternatives. The protocols and data presented herein provide a foundation for researchers to choose and optimize an extraction strategy that best suits their specific research goals and available resources. Subsequent analysis, typically by gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs), is required for the precise quantification of HTA in the lipid extracts.

References

Application Notes and Protocols for Stable Isotope Labeling of Hexadecatrienoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (HTA), a 16-carbon polyunsaturated fatty acid, is increasingly recognized for its role in various physiological and pathophysiological processes. Understanding its metabolic fate is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful technique to trace the metabolism of HTA in complex biological systems. This document provides detailed application notes and protocols for conducting metabolic studies using stable isotope-labeled HTA.

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C) or Deuterium (²H), are non-radioactive and can be safely used in a wide range of in vitro and in vivo experimental models.[1] By introducing a labeled version of HTA into a biological system, researchers can track its incorporation into various lipid species, its breakdown through oxidative pathways, and its potential conversion to other bioactive molecules. This approach provides a dynamic view of metabolic fluxes, which cannot be obtained from static concentration measurements alone.

Commercially Available Stable Isotope-Labeled Hexadecatrienoic Acid

For the purpose of these protocols, we will focus on the commercially available 7(Z),10(Z),13(Z)-Hexadecatrienoic acid-d6 (HTA-d6) . This deuterated form is an excellent internal standard for the quantification of endogenous HTA by GC- or LC-MS. It can also be used as a tracer in metabolic studies, where the incorporation of the deuterium-labeled backbone into downstream metabolites is monitored.

Table 1: Commercially Available Stable Isotope-Labeled Hexadecatrienoic Acid

Compound NameIsotopic LabelSupplierCatalog Number (Example)Intended Use
7(Z),10(Z),13(Z)-Hexadecatrienoic Acid-d6Deuterium (d6)Cayman Chemical10005156Internal Standard, Metabolic Tracer

Key Metabolic Pathways of Hexadecatrienoic Acid

While the metabolism of HTA in mammals is not as extensively studied as that of more common fatty acids, its fate can be predicted based on the established pathways for polyunsaturated fatty acids (PUFAs). The primary metabolic routes for HTA are expected to be:

  • Beta-Oxidation: The sequential breakdown of the fatty acid chain in the mitochondria and peroxisomes to generate acetyl-CoA for energy production.[2][3][4]

  • Elongation: The addition of two-carbon units to the carboxyl end of the fatty acid chain in the endoplasmic reticulum, leading to the formation of longer-chain PUFAs.[1][5][6]

  • Desaturation: The introduction of additional double bonds into the fatty acid chain by desaturase enzymes, further modifying its structure and function.[1][5]

  • Incorporation into Complex Lipids: Esterification into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters, which are essential components of cell membranes and energy storage molecules.

These pathways are critical for maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases.

Hexadecatrienoic_Acid_Metabolism cluster_incorporation Incorporation into Complex Lipids cluster_modification Chain Modification cluster_oxidation Beta-Oxidation HTA Hexadecatrienoic Acid (16:3) Acyl_CoA_Synthetase Acyl-CoA Synthetase HTA->Acyl_CoA_Synthetase HTA_CoA Hexadecatrienoyl-CoA Acyl_CoA_Synthetase->HTA_CoA PL Phospholipids HTA_CoA->PL Acyltransferases TG Triglycerides HTA_CoA->TG Acyltransferases CE Cholesterol Esters HTA_CoA->CE ACAT Elongation Elongation (e.g., to 18:3) HTA_CoA->Elongation Elongases Desaturation Desaturation HTA_CoA->Desaturation Desaturases Beta_Oxidation Mitochondrial & Peroxisomal Beta-Oxidation HTA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Putative metabolic pathways of Hexadecatrienoic Acid in mammalian cells.

Application Protocol 1: In Vitro Tracing of HTA-d6 in Cultured Cells

This protocol describes the use of HTA-d6 to trace its metabolic fate in a cell culture model.

I. Materials
  • Cell line of interest (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid-d6 (HTA-d6)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Chloroform (B151607)

  • Hexane (B92381)

  • Internal standards for major fatty acid classes (e.g., deuterated palmitate, oleate, stearate)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS for GC-MS, or a suitable agent for LC-MS)

II. Experimental Workflow

In_Vitro_Workflow A Cell Seeding & Growth C Incubation with HTA-d6 A->C B Preparation of HTA-d6:BSA Complex B->C D Metabolic Quenching & Cell Harvesting C->D E Lipid Extraction D->E F Derivatization E->F G GC-MS or LC-MS Analysis F->G H Data Analysis G->H

Figure 2: Experimental workflow for in vitro HTA-d6 tracing.

III. Detailed Protocol
  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency in complete medium.

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow for 24 hours.

  • Preparation of HTA-d6:BSA Complex:

    • Prepare a stock solution of HTA-d6 in ethanol (B145695).

    • In a sterile tube, add the desired amount of HTA-d6 stock solution and evaporate the ethanol under a gentle stream of nitrogen.

    • Resuspend the HTA-d6 in a small volume of ethanol and add it dropwise to a sterile solution of fatty acid-free BSA in serum-free medium while vortexing.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterile filter the HTA-d6:BSA complex.

  • Incubation with HTA-d6:

    • Remove the complete medium from the cells and wash once with warm PBS.

    • Add the medium containing the HTA-d6:BSA complex to the cells. A typical final concentration is 10-50 µM.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of HTA-d6.

  • Metabolic Quenching and Cell Harvesting:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolic activity.[7]

    • Scrape the cells and transfer the cell lysate to a glass tube.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform to the methanol lysate (final ratio of chloroform:methanol = 2:1 v/v).

    • Add internal standards for quantification.

    • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

    • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

    • Incubate at 50°C for 2 hours.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS or LC-MS Analysis:

    • Analyze the samples using a GC-MS or LC-MS system equipped with a suitable column for fatty acid analysis.

    • For GC-MS, use a method that allows for the separation of different fatty acid methyl esters.

    • For LC-MS, reversed-phase chromatography is commonly used.

    • Set the mass spectrometer to monitor for the parent ions of both the unlabeled and deuterated forms of HTA and its potential metabolites.

IV. Data Presentation

The results can be presented as the percentage of labeled species within a specific lipid pool or as the absolute amount of labeled lipid.

Table 2: Hypothetical Isotopic Enrichment of HTA and its Metabolites in Cultured Hepatocytes

MetaboliteIsotopic Label1 hour (% Labeled)8 hours (% Labeled)24 hours (% Labeled)
Hexadecatrienoic Acid (16:3)d685.2 ± 4.165.7 ± 3.840.1 ± 2.9
Octadecatrienoic Acid (18:3)d62.1 ± 0.310.5 ± 1.225.3 ± 2.1
Eicosatrienoic Acid (20:3)d6< 0.51.8 ± 0.45.6 ± 0.9
Phosphatidylcholine (containing 16:3)d615.3 ± 1.945.8 ± 3.560.2 ± 4.7
Triglycerides (containing 16:3)d65.7 ± 0.830.1 ± 2.755.9 ± 4.1

Application Protocol 2: In Vivo Tracing of HTA-d6 in a Mouse Model

This protocol provides a framework for an in vivo study to investigate the whole-body metabolism of HTA-d6.

I. Materials
  • Laboratory mice (e.g., C57BL/6J)

  • 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid-d6 (HTA-d6)

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Anesthesia and euthanasia supplies

  • Tissue homogenization equipment

  • Reagents for lipid extraction and derivatization as listed in Protocol 1.

II. Experimental Workflow

In_Vivo_Workflow A Animal Acclimation C Oral Gavage of HTA-d6 A->C B Preparation of HTA-d6 Dosing Solution B->C D Time-course Blood & Tissue Collection C->D E Plasma Separation D->E F Lipid Extraction from Plasma & Tissues D->F E->F G Derivatization F->G H GC-MS or LC-MS Analysis G->H I Data Analysis H->I

Figure 3: Experimental workflow for in vivo HTA-d6 tracing.

III. Detailed Protocol
  • Animal Handling and Dosing:

    • Acclimate mice to the experimental conditions for at least one week.

    • Prepare the HTA-d6 dosing solution by dissolving it in corn oil. A typical dose might be 10-50 mg/kg body weight.

    • Administer the HTA-d6 solution to the mice via oral gavage.

  • Sample Collection:

    • At various time points post-gavage (e.g., 0, 1, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, heart, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • Separate plasma from the blood by centrifugation at 1500 x g for 15 minutes at 4°C.

  • Lipid Extraction from Plasma and Tissues:

    • Plasma: Use a modified Folch extraction as described in Protocol 1.

    • Tissues: Homogenize the frozen tissue in a mixture of chloroform and methanol (2:1 v/v) and proceed with the Folch extraction.

  • Derivatization and Analysis:

    • Follow the derivatization and GC-MS or LC-MS analysis steps as outlined in Protocol 1.

IV. Data Presentation

The results can be presented as the concentration of the labeled fatty acid in different tissues over time or as the fractional contribution of the tracer to various lipid pools.

Table 3: Hypothetical Distribution of HTA-d6 in Mouse Tissues 8 Hours Post-Gavage

TissueHTA-d6 (nmol/g tissue)Labeled 18:3-d6 (nmol/g tissue)Labeled Phospholipids (nmol/g tissue)Labeled Triglycerides (nmol/g tissue)
Liver15.2 ± 2.18.7 ± 1.525.4 ± 3.2110.5 ± 12.8
Adipose Tissue5.8 ± 0.91.2 ± 0.33.1 ± 0.6250.1 ± 28.4
Heart3.1 ± 0.50.8 ± 0.210.5 ± 1.815.7 ± 2.3
Brain0.5 ± 0.1< 0.11.2 ± 0.30.8 ± 0.2

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to investigate the metabolism of hexadecatrienoic acid using stable isotope labeling. By adapting these methods to specific experimental questions, scientists and drug development professionals can gain valuable insights into the roles of HTA in health and disease, paving the way for new therapeutic interventions. The use of commercially available HTA-d6, coupled with robust analytical techniques, enables the precise and dynamic measurement of HTA metabolism in both cellular and whole-animal models.

References

Application Notes and Protocols for the Synthesis of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA, a polyunsaturated fatty acyl-CoA analog. The protocols detailed herein are based on established methodologies for the chemical synthesis of polyunsaturated fatty acids and the chemoenzymatic synthesis of their corresponding Coenzyme A thioesters.

Introduction

This compound is a C16 polyunsaturated fatty acyl-CoA. Long-chain polyunsaturated fatty acyl-CoAs are key metabolic intermediates and have been implicated in various cellular signaling pathways. They are involved in the regulation of gene expression, enzyme activity, and ion channel function. The availability of synthetic analogs like this compound is crucial for elucidating their precise biological roles and for the development of novel therapeutics targeting lipid metabolism and signaling.

This guide is divided into two main sections:

  • Chemical Synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic Acid: A detailed, multi-step protocol for the synthesis of the fatty acid precursor.

  • Chemoenzymatic Synthesis of this compound: A reliable method for the conversion of the free fatty acid to its CoA thioester.

Part 1: Chemical Synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic Acid

The following is a proposed multi-step chemical synthesis for (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid, adapted from established methods for the synthesis of other polyunsaturated fatty acids.

Experimental Workflow for Fatty Acid Synthesis

cluster_0 Synthesis of Building Blocks cluster_1 Chain Elongation and Unsaturation cluster_2 Final Modifications and Purification A Propargyl Alcohol C Coupling Reaction A->C B 1-bromo-5-chloropentane B->C D 8-chloro-oct-2-yn-1-ol C->D E Protection of Alcohol D->E F Grignard Formation E->F G Coupling with Propargyl Bromide F->G H Introduction of Second Triple Bond G->H I Deprotection and Bromination H->I J Final Coupling with Pent-2-yn-1-ol I->J K Introduction of Third Triple Bond J->K L Lindlar Hydrogenation K->L M Formation of (9Z,12Z,15Z)-hexadeca-9,12,15-trien-1-ol L->M N Oxidation to Carboxylic Acid M->N O (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic Acid N->O P Purification (Chromatography) O->P

Caption: Workflow for the chemical synthesis of the fatty acid precursor.

Experimental Protocols

Step 1: Synthesis of 8-chloro-oct-2-yn-1-ol

This step involves the coupling of propargyl alcohol and 1-bromo-5-chloropentane.

Reagent/ParameterQuantity/Value
Propargyl alcohol1.0 eq
n-Butyllithium1.1 eq
1-bromo-5-chloropentane1.2 eq
HMPA0.5 eq
SolventAnhydrous THF
Temperature-78 °C to RT
Reaction Time12 h
Expected Yield 75-85%
Purity >95% (GC-MS)

Methodology:

  • Dissolve propargyl alcohol in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes.

  • Add HMPA, followed by the dropwise addition of 1-bromo-5-chloropentane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with diethyl ether, wash with brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trien-1-ol

This multi-step process involves chain elongation and the stereoselective reduction of triple bonds to Z-double bonds. Due to the complexity, a simplified overview is provided. Key reactions include protection of the alcohol, Grignard reactions for chain extension with other alkynyl fragments, and a final Lindlar hydrogenation to form the Z-alkenes.

Step 3: Oxidation to (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic Acid

The terminal alcohol is oxidized to the corresponding carboxylic acid.

Reagent/ParameterQuantity/Value
(9Z,12Z,15Z)-hexadeca-9,12,15-trien-1-ol1.0 eq
Jones Reagent (CrO3/H2SO4)2.5 eq
SolventAcetone (B3395972)
Temperature0 °C to RT
Reaction Time4 h
Expected Yield 80-90%
Purity >97% (HPLC)

Methodology:

  • Dissolve the alcohol in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir at room temperature for 4 hours.

  • Quench with isopropanol (B130326) and dilute with water.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Purify by column chromatography to yield the final fatty acid.

Part 2: Chemoenzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase for the efficient and specific conversion of the free fatty acid to its CoA thioester.

Experimental Workflow for Acyl-CoA Synthesis

A Fatty Acid ((9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid) F Incubation (37°C, 2h) A->F B Coenzyme A (CoA) B->F C ATP C->F D Acyl-CoA Synthetase D->F E Reaction Buffer (Tris-HCl, MgCl2) E->F G Reaction Quenching (Acetic Acid) F->G H Purification (Solid-Phase Extraction) G->H I Lyophilization H->I J Final Product (this compound) I->J

Caption: Chemoenzymatic synthesis of the target acyl-CoA.

Experimental Protocol
Reagent/ParameterQuantity/Value
(9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid1.0 eq (e.g., 5 mM)
Coenzyme A (free acid)1.2 eq
ATP2.0 eq
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)1-5 units
Tris-HCl buffer (pH 7.5)100 mM
MgCl210 mM
DTT1 mM
Temperature37 °C
Reaction Time2-4 h
Expected Yield >90%
Purity >98% (HPLC)

Methodology:

  • Prepare the reaction buffer containing Tris-HCl, MgCl2, and DTT.

  • Dissolve the fatty acid in a minimal amount of ethanol (B145695) or DMSO before adding to the reaction mixture.

  • Add Coenzyme A, ATP, and the fatty acid to the reaction buffer.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the mixture at 37 °C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Quench the reaction by adding acetic acid to a final concentration of 2%.

  • Purify the product using a solid-phase extraction (SPE) C18 cartridge.

    • Wash the cartridge with methanol (B129727) and then equilibrate with 2% acetic acid.

    • Load the reaction mixture.

    • Wash with 2% acetic acid to remove ATP and CoA.

    • Elute the acyl-CoA with a solution of methanol/water (e.g., 80:20 v/v).

  • Lyophilize the purified product to obtain a stable powder. Store at -80 °C.

Signaling Pathway Involvement

Long-chain polyunsaturated fatty acyl-CoAs are known to be involved in the regulation of various metabolic pathways. One such pathway is the regulation of fatty acid metabolism itself, where they can act as allosteric regulators of key enzymes.

cluster_0 Fatty Acid Metabolism Regulation A Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) A->ACC Substrate B Malonyl-CoA C Fatty Acid Synthase B->C Substrate CPT1 Carnitine Palmitoyltransferase I (CPT1) B->CPT1 Inhibition D Palmitoyl-CoA (and other long-chain acyl-CoAs) C->D Product D->ACC Feedback Inhibition E This compound (Synthesized Analog) E->ACC Potential Feedback Inhibition ACC->B Product

Caption: Regulation of fatty acid synthesis by long-chain acyl-CoAs.

This diagram illustrates that long-chain acyl-CoAs, such as the synthesized this compound, can potentially exert feedback inhibition on Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis.

Conclusion

The protocols provided in this document offer a comprehensive approach to the synthesis of this compound. The chemical synthesis of the fatty acid precursor, while complex, is based on established organic chemistry principles. The subsequent chemoenzymatic conversion to the CoA ester is a highly efficient and specific method. The availability of this and similar molecules will be invaluable for research into the roles of polyunsaturated fatty acyl-CoAs in health and disease.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and reagents. The expected yields and purities are estimates and may vary depending on experimental conditions.

Application Notes: Developing an Assay for Acyl-CoA Synthetase Activity with C16:3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the ATP-dependent formation of acyl-CoA from a fatty acid and coenzyme A.[1] This activation is the initial step for various metabolic pathways, including beta-oxidation and the synthesis of complex lipids like phospholipids (B1166683) and triglycerides.[1] Long-chain acyl-CoA synthetases (LACSs) are a subgroup of ACS enzymes that specifically activate long-chain fatty acids (C16-C18).[2] The resulting acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can modulate transcription and other cellular processes.[2][3]

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid (PUFA) found in many plants, where it is a key component of photosynthetic tissues and a precursor for signaling molecules.[4][5] The study of ACS activity with C16:3 is essential for understanding its role in lipid metabolism and cellular signaling. This document provides detailed protocols for three common assay methods to measure the activity of acyl-CoA synthetase with C16:3: radiometric, colorimetric, and fluorometric assays.

Principle of the Assays

The fundamental principle of the acyl-CoA synthetase assay is to quantify the formation of the product, C16:3-CoA, over time. This can be achieved through various detection methods:

  • Radiometric Assay : This highly sensitive method utilizes a radiolabeled C16:3 substrate. The enzymatic reaction produces radiolabeled C16:3-CoA, which is then separated from the unreacted fatty acid and quantified by scintillation counting.[6]

  • Colorimetric Assay : This enzyme-coupled assay involves a secondary reaction where the newly formed acyl-CoA is oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of a peroxidase to produce a colored product, which can be measured spectrophotometrically.[4][7]

  • Fluorometric Assay : Similar to the colorimetric assay, this method is also an enzyme-coupled reaction. However, the H₂O₂ produced reacts with a fluorogenic probe to generate a highly fluorescent product. This method offers high sensitivity and a simplified workflow.[8][9]

Signaling Context of Acyl-CoA Synthetases and PUFA-CoAs

The activation of fatty acids to their CoA esters is a critical regulatory point in cellular metabolism. The resulting acyl-CoAs can be channeled into various pathways, including energy production via beta-oxidation or storage and membrane biogenesis through incorporation into complex lipids. Furthermore, polyunsaturated acyl-CoAs and their derivatives can act as signaling molecules, influencing gene expression by activating nuclear receptors such as PPARs and LXRs.

PUFA-CoA Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C16_3 C16:3 Fatty Acid C16_3_cyto C16:3 C16_3->C16_3_cyto Transport ACS Acyl-CoA Synthetase (ACS) C16_3_cyto->ACS Substrate C16_3_CoA C16:3-CoA ACS->C16_3_CoA ATP -> AMP + PPi CoA-SH Complex_Lipids Complex Lipids (e.g., Phospholipids) C16_3_CoA->Complex_Lipids Incorporation Beta_Oxidation Beta-Oxidation C16_3_CoA->Beta_Oxidation Metabolism for Energy Nuclear_Receptors Nuclear Receptors (e.g., PPARs, LXRs) C16_3_CoA->Nuclear_Receptors Activation Gene_Expression Target Gene Expression Nuclear_Receptors->Gene_Expression Regulation Experimental Workflow Start Start Sample_Prep Sample Preparation (e.g., cell lysate, purified enzyme) Start->Sample_Prep Reaction_Setup Reaction Mixture Setup (Buffer, ATP, CoA, Mg2+, C16:3) Sample_Prep->Reaction_Setup Enzyme_Addition Add Enzyme/Sample to Initiate Reaction Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Detection Product Detection Stop_Reaction->Detection Radiometric Radiometric Detection (Phase separation, Scintillation counting) Detection->Radiometric Method 1 Colorimetric Colorimetric Detection (Enzyme-coupled reaction, Read absorbance) Detection->Colorimetric Method 2 Fluorometric Fluorometric Detection (Enzyme-coupled reaction, Read fluorescence) Detection->Fluorometric Method 3 Data_Analysis Data Analysis (Calculate specific activity) Radiometric->Data_Analysis Colorimetric->Data_Analysis Fluorometric->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Hexadeca-9,12,15-trienoyl-CoA is the activated coenzyme A (CoA) thioester of (9Z,12Z,15Z)-hexadecatrienoic acid, a 16-carbon omega-1 polyunsaturated fatty acid (PUFA). As an acyl-CoA, it is a key metabolic intermediate involved in various cellular processes, including lipid biosynthesis, fatty acid metabolism, and cellular signaling. These application notes provide detailed protocols for the use of this compound in a range of in vitro assays relevant to drug discovery and metabolic research.

Applications

This compound can be utilized in vitro as:

  • A substrate to characterize the activity and specificity of enzymes involved in fatty acid metabolism, such as fatty acid desaturases and elongases.

  • A ligand to investigate the binding affinity and kinetics of acyl-CoA binding proteins (ACBPs), which are crucial for intracellular acyl-CoA transport and pool maintenance.

  • A substrate for acyl-CoA thioesterases (ACOTs), enzymes that hydrolyze acyl-CoAs to their corresponding free fatty acids and play a role in regulating lipid metabolism.

  • A metabolic fuel in studies of mitochondrial fatty acid β-oxidation to assess the impact of novel compounds on energy metabolism.

  • A potential inhibitor of key enzymes in related metabolic pathways, such as HMG-CoA reductase in cholesterol biosynthesis.

Data Presentation

The following tables provide examples of how quantitative data from in vitro assays using this compound could be presented.

Disclaimer: The following data are illustrative and based on published values for structurally related polyunsaturated fatty acyl-CoAs. Actual kinetic and binding parameters for this compound must be determined experimentally.

Table 1: Exemplary Kinetic Parameters for a Fatty Acid Desaturase

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference Compound
This compoundRat Liver MicrosomesTo be determinedTo be determinedLinoleoyl-CoA
Example: Linoleoyl-CoA (C18:2-CoA)Rat Liver Microsomes1.50.63[1]

Table 2: Exemplary Binding Affinity for Acyl-CoA Binding Protein (ACBP)

LigandProteinTechniqueKd (nM)Stoichiometry (n)Note
This compoundBovine ACBPITCTo be determinedTo be determinedBinding affinity is highly dependent on acyl chain length (C14-C22 preference) and less so on the degree of unsaturation.[2]
Example: Palmitoyl-CoA (C16:0-CoA)Bovine ACBPITC~1-10~1

Table 3: Exemplary Inhibition of HMG-CoA Reductase

InhibitorEnzyme SourceAssay TypeIC50 (µM)
This compoundHuman HMGCRSpectrophotometricTo be determined
Example: Oleic AcidHuman HMGCRSpectrophotometric~50

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Desaturase/Elongase Activity Assay

This protocol is designed to measure the conversion of this compound to longer or more desaturated fatty acyl-CoAs by microsomal enzymes.

Materials:

  • This compound

  • Radiolabeled malonyl-CoA (e.g., [14C]malonyl-CoA) for elongase assays

  • Microsomal fractions from a relevant cell line or tissue (e.g., liver)

  • Reaction Buffer: 100 mM HEPES-KOH (pH 7.2), 2.5 mM MgCl2, 1 mM ATP, 0.5 mM Coenzyme A, 1 mM NADH (for desaturase) or 1 mM NADPH (for elongase)

  • Stop Solution: 2.5 M KOH

  • Acidification Solution: 6 M HCl

  • Organic Solvent for extraction: Hexane (B92381)

  • Scintillation fluid and vials

  • Liquid scintillation counter or HPLC with a radiodetector

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Reaction Buffer, NADH or NADPH, ATP, and Coenzyme A.

  • Enzyme Preparation: Add an appropriate amount of microsomal protein (e.g., 50-100 µg) to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding this compound to a final concentration in the low micromolar range. For elongase assays, also add [14C]malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the Stop Solution (2.5 M KOH).

  • Saponification: Heat the samples at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: Cool the samples to room temperature and acidify with 6 M HCl.

  • Extraction: Extract the fatty acids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Quantification: Transfer the hexane (upper) phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radiolabel from malonyl-CoA corresponds to the elongase activity. For desaturase activity, the products can be analyzed by HPLC or GC-MS after derivatization.

Elongase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Reaction Mix (Buffer, NADPH, ATP, CoA) Incubation Incubate at 37°C Reaction_Mix->Incubation Microsomes Microsomal Enzymes Microsomes->Incubation Substrate Substrate (16:3-CoA + [14C]Malonyl-CoA) Substrate->Incubation Termination Stop Reaction (KOH) Incubation->Termination Saponification Saponify (70°C) Termination->Saponification Acidification Acidify (HCl) Saponification->Acidification Extraction Hexane Extraction Acidification->Extraction Quantification Scintillation Counting Extraction->Quantification

Caption: Workflow for the in vitro fatty acid elongase assay.

Protocol 2: Acyl-CoA Binding Protein (ACBP) Interaction Assay using Isothermal Titration Calorimetry (ITC)

This protocol measures the binding affinity of this compound to a purified ACBP.

Materials:

  • This compound

  • Purified recombinant ACBP

  • ITC Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, degassed.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of ACBP (e.g., 10-50 µM) in the ITC buffer. Prepare a solution of this compound (e.g., 100-500 µM) in the same buffer.

  • Instrument Setup: Set up the ITC instrument to the desired temperature (e.g., 25-30°C).

  • Loading the Calorimeter: Load the ACBP solution into the sample cell of the calorimeter. Load the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the acyl-CoA solution into the protein solution. The heat change upon each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis ACBP_Prep Prepare ACBP in ITC Buffer Load_Cell Load ACBP into Sample Cell ACBP_Prep->Load_Cell AcylCoA_Prep Prepare 16:3-CoA in ITC Buffer Load_Syringe Load 16:3-CoA into Syringe AcylCoA_Prep->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Integration Integrate Heat Pulses Titration->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine Kd, n, ΔH Fitting->Results

Caption: Workflow for ITC analysis of ACBP-acyl-CoA binding.

Protocol 3: Acyl-CoA Thioesterase (ACOT) Activity Assay

This is a spectrophotometric assay to measure the activity of ACOTs by detecting the release of free Coenzyme A.

Materials:

  • This compound

  • Purified ACOT enzyme or cell lysate containing ACOT activity

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, add the Assay Buffer and the DTNB solution.

  • Enzyme Addition: Add the purified ACOT enzyme or cell lysate to the cuvette.

  • Baseline Reading: Measure the absorbance at 412 nm to establish a baseline.

  • Initiation of Reaction: Start the reaction by adding this compound.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of Coenzyme A release.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the TNB anion (14,150 M-1cm-1 at 412 nm).

ACOT_Signaling_Pathway AcylCoA This compound ACOT ACOT Enzyme AcylCoA->ACOT FFA Free Fatty Acid ACOT->FFA hydrolysis CoA_SH Coenzyme A (CoASH) ACOT->CoA_SH TNB TNB (yellow, A412nm) CoA_SH->TNB reacts with DTNB DTNB (colorless) DTNB->TNB

Caption: Principle of the spectrophotometric ACOT assay.

Protocol 4: Mitochondrial Fatty Acid β-Oxidation Assay

This protocol measures the rate of β-oxidation of this compound in isolated mitochondria by monitoring oxygen consumption.

Materials:

  • This compound

  • Isolated mitochondria

  • Respiration Buffer: e.g., MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)

  • L-carnitine

  • Malate (B86768)

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation methods.

  • Respirometer Setup: Add Respiration Buffer to the chambers of the respirometer and calibrate the oxygen sensors.

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chambers.

  • Substrate Addition: Add malate (to prime the TCA cycle) and L-carnitine (for fatty acid transport into mitochondria).

  • Initiation of Fatty Acid Oxidation: Add this compound to the chambers.

  • Measurement of State 2 Respiration: Record the rate of oxygen consumption.

  • Measurement of State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption coupled to phosphorylation.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 2) and the P/O ratio (ADP consumed / oxygen consumed) to assess mitochondrial function and coupling with the provided substrate.

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Acyl_CoA 16:3-CoA Beta_Ox β-Oxidation Spiral Acyl_CoA->Beta_Ox CPT-mediated transport Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA ETC Electron Transport Chain Beta_Ox->ETC FADH2, NADH TCA TCA Cycle Acetyl_CoA->TCA TCA->ETC FADH2, NADH O2_Consumption O2 Consumption ETC->O2_Consumption

Caption: Mitochondrial fatty acid β-oxidation pathway.

References

Application Notes and Protocols for the HPLC Separation of Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyunsaturated fatty acyl-coenzyme A's (PUFA-CoAs) are critical intermediates in a variety of metabolic and signaling pathways. Their accurate separation and quantification are essential for understanding lipid metabolism and its role in various disease states. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry, has become the premier analytical technique for this purpose. This document provides detailed application notes and experimental protocols for the separation of PUFA-CoAs using reversed-phase and ion-pairing HPLC methods.

Principle of Separation

The separation of fatty acyl-CoAs by reversed-phase HPLC is primarily based on the hydrophobicity of the acyl chain. Longer chains and a lower degree of unsaturation lead to increased retention on a nonpolar stationary phase, such as C18. However, the highly polar nature of the coenzyme A moiety can result in poor retention and peak shape. To overcome this, ion-pairing agents are often added to the mobile phase to form a neutral complex with the negatively charged phosphate (B84403) groups of CoA, thereby increasing its retention and improving chromatographic performance.

I. Sample Preparation

Effective sample preparation is crucial for the successful analysis of acyl-CoAs, which are present in low concentrations in tissues and are susceptible to degradation.[1] Two common methods are protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation

This method is rapid and suitable for a broad range of acyl-CoAs from cultured cells or tissues.[2][3]

Materials:

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)[2]

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and refrigeration[2]

  • Nitrogen gas stream or vacuum concentrator[2]

  • Reconstitution solvent (e.g., 50% methanol in water with a low concentration of ammonium (B1175870) acetate)[2]

Procedure:

  • Homogenize frozen tissue powder or cell pellets in a sufficient volume of ice-cold extraction solvent to completely immerse the sample.[2]

  • Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[2]

  • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[2]

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol yields a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[2]

Materials:

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7) mixed with an organic solvent like acetonitrile (B52724)/isopropanol[2]

  • C18 SPE cartridge[2]

  • Methanol for conditioning and elution[2]

  • Aqueous buffer for washing[2]

  • Nitrogen gas stream or vacuum concentrator[2]

  • Reconstitution solvent[2]

Procedure:

  • Homogenize the tissue or cell sample in the homogenization buffer.[2]

  • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[2]

  • Load the sample homogenate onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.[2]

  • Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[2]

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.[2]

  • Reconstitute the dried extract as described in Protocol 1.[2]

II. HPLC and LC-MS/MS Methods

Reversed-phase HPLC is the most frequently used separation method for acyl-CoAs, often in combination with UV or mass spectrometric detection.[1] The use of ion-pairing agents can significantly improve chromatographic separation.[4]

Protocol 3: Reversed-Phase HPLC with UV Detection

This method is suitable for the general separation of fatty acyl-CoAs.

Instrumentation and Columns:

  • HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[2]

Mobile Phases:

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[2]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is ramped up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2] An example gradient is as follows:

Time (min)% Mobile Phase B
020
15100
22.5100
22.5120
3020

Flow Rate: 0.2 mL/min[3] Detection: UV at 254 nm or 260 nm.

Protocol 4: Ion-Pairing UHPLC-MS/MS

This method offers high sensitivity and selectivity for the quantitative analysis of a wide range of acyl-CoAs.[4][5]

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C8 or C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 × 2.1 mm, 3.5 μm).[5]

Mobile Phases:

  • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.[5]

  • Mobile Phase B: Acetonitrile.

Gradient Elution:

Time (min)% Mobile Phase B
020
15100
22.5100
22.5120
3020

Flow Rate: 0.2 mL/min[3] Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)[3][5]

  • Key Fragmentation: A neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs in positive ion mode.[3][5]

Quantitative Data

The following table summarizes representative retention times for various acyl-CoAs obtained using a reversed-phase UHPLC-MS/MS method. Actual retention times may vary depending on the specific column, instrumentation, and mobile phase conditions.

Acyl-CoARetention Time (min)
Acetyl-CoA (C2:0)~2.5
Butyryl-CoA (C4:0)~5.0
Hexanoyl-CoA (C6:0)~7.5
Octanoyl-CoA (C8:0)~9.5
Decanoyl-CoA (C10:0)~11.0
Lauroyl-CoA (C12:0)~12.5
Myristoyl-CoA (C14:0)~13.5
Palmitoyl-CoA (C16:0)~14.5
Palmitoleoyl-CoA (C16:1)~14.0
Stearoyl-CoA (C18:0)~15.5
Oleoyl-CoA (C18:1)~15.0
Linoleoyl-CoA (C18:2)~14.5
Arachidonoyl-CoA (C20:4)~13.5

Data compiled and adapted from multiple sources for illustrative purposes.[6]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_Detection Detection Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction (Protein Precipitation or SPE) Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Column Reversed-Phase Column (C8 or C18) Injection->Column Gradient Gradient Elution Column->Gradient MS Mass Spectrometer Gradient->MS Data Data Acquisition (MRM) MS->Data Analysis Data Analysis Data->Analysis

Caption: Experimental workflow for HPLC-MS/MS analysis of PUFA-CoAs.

Signaling_Pathway cluster_Metabolism Metabolic Fates cluster_Signaling Signaling Roles PUFA Polyunsaturated Fatty Acid (PUFA) AcylCoA_Synthetase Acyl-CoA Synthetase PUFA->AcylCoA_Synthetase PUFA_CoA PUFA-CoA AcylCoA_Synthetase->PUFA_CoA Beta_Oxidation β-Oxidation PUFA_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis PUFA_CoA->Lipid_Synthesis Elongation_Desaturation Elongation/ Desaturation PUFA_CoA->Elongation_Desaturation Gene_Regulation Gene Regulation PUFA_CoA->Gene_Regulation Protein_Acylation Protein Acylation PUFA_CoA->Protein_Acylation

Caption: Simplified metabolic and signaling pathways involving PUFA-CoAs.

References

Application Notes and Protocols for Creating Knockout Mutants of Hexadecatrienoic Acid Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and analyzing knockout mutants for genes involved in hexadecatrienoic acid (16:3) biosynthesis in the model plant Arabidopsis thaliana. The protocols detailed below are intended to facilitate research into the function of these genes and the physiological roles of 16:3, a key polyunsaturated fatty acid in plant membranes.

Introduction to Hexadecatrienoic Acid Biosynthesis

Hexadecatrienoic acid (16:3) is a significant component of chloroplast membranes in so-called "16:3 plants" like Arabidopsis. Its biosynthesis is a multi-step process involving a series of fatty acid desaturase (FAD) enzymes. The pathway begins with palmitic acid (16:0) and proceeds through successive desaturation steps to produce 16:3. The key enzymes in this pathway are encoded by the FAD5, FAD6, FAD7, and FAD8 genes. Knocking out these genes allows for the study of the specific roles of each enzyme and the impact of altered 16:3 levels on plant physiology, stress response, and development.

Key Genes in Hexadecatrienoic Acid Biosynthesis

GeneEnzymeFunction
FAD5 Palmitoyl-monogalactosyldiacylglycerol Δ7-desaturaseCatalyzes the desaturation of palmitic acid (16:0) to palmitoleic acid (16:1) on monogalactosyldiacylglycerol (B12364196) (MGDG)[1]. This is the first committed step in 16:3 synthesis[2].
FAD6 ω-6 fatty acid desaturaseCatalyzes the introduction of a double bond in the biosynthesis of 16:2 and 18:2 fatty acids[3].
FAD7 ω-3 fatty acid desaturaseAlong with FAD8, catalyzes the final desaturation of 16:2 and 18:2 to 16:3 and 18:3, respectively[4].
FAD8 ω-3 fatty acid desaturaseA low-temperature induced isozyme with similar substrate specificity to FAD7, also involved in the final desaturation step to produce 16:3[4][5].

Creating Knockout Mutants

Two primary methods are widely used for generating knockout mutants in Arabidopsis: T-DNA insertional mutagenesis and CRISPR/Cas9-mediated gene editing.

Protocol 1: Screening and Identification of T-DNA Insertional Mutants

T-DNA insertion lines from collections such as SALK, GABI-KAT, and SAIL offer a readily available resource for obtaining knockout mutants.

Materials:

  • Arabidopsis thaliana seeds of T-DNA insertion lines for FAD5, FAD6, FAD7, or FAD8.

  • Murashige and Skoog (MS) medium with appropriate selection agent (e.g., kanamycin).

  • Plant DNA extraction kit.

  • PCR reagents, including gene-specific primers and a T-DNA left border primer.

Procedure:

  • Obtain T-DNA Lines: Identify and order T-DNA insertion lines for the target genes from stock centers like the Arabidopsis Biological Resource Center (ABRC) or the Nottingham Arabidopsis Stock Centre (NASC)[6].

  • Surface Sterilization and Selection: Surface sterilize seeds and plate them on MS medium containing the appropriate antibiotic for selection[1].

  • DNA Extraction: Isolate genomic DNA from the seedlings that survive the selection.

  • Genotyping PCR: Perform PCR to verify the T-DNA insertion and determine the zygosity (homozygous, heterozygous, or wild-type) of the plants[6][7]. Two PCR reactions are typically performed for each plant:

    • Reaction 1 (Gene-specific primers): Use a forward and reverse primer flanking the T-DNA insertion site. This reaction will amplify a product in wild-type and heterozygous plants but not in homozygous mutants.

    • Reaction 2 (Gene-specific and T-DNA primers): Use one of the gene-specific primers and a T-DNA left border primer. This reaction will amplify a product only in heterozygous and homozygous mutants.

  • Isolate Homozygous Mutants: Select plants that are positive for the T-DNA insertion and negative for the wild-type gene amplification. Self-pollinate these plants and screen the progeny to confirm the homozygous nature of the mutation.

Protocol 2: Generating Knockout Mutants using CRISPR/Cas9

CRISPR/Cas9 offers a targeted approach to gene knockout and is particularly useful if suitable T-DNA lines are not available or for creating multiple knockouts.

Materials:

  • Arabidopsis thaliana (e.g., Col-0 ecotype).

  • Binary vector for plant transformation containing Cas9 and a guide RNA (gRNA) expression cassette.

  • Reagents for molecular cloning (restriction enzymes, ligase, etc.).

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Plant transformation supplies (e.g., for floral dip method).

Procedure:

  • Design Guide RNAs (gRNAs): Design one or more gRNAs targeting a coding region, preferably in an early exon, of the target FAD gene. Several online tools are available for gRNA design to maximize on-target efficiency and minimize off-target effects[8].

  • Construct the CRISPR/Cas9 Vector: Clone the designed gRNA sequence(s) into the binary vector.

  • Transform Agrobacterium: Introduce the final construct into Agrobacterium tumefaciens.

  • Transform Arabidopsis: Transform Arabidopsis plants using the floral dip method.

  • Select Transgenic Plants (T1 Generation): Select T1 transgenic plants based on a selectable marker in the binary vector.

  • Screen for Mutations: Extract genomic DNA from T1 plants and perform PCR to amplify the target region. Sequence the PCR products to identify plants with mutations (insertions, deletions) at the target site. A T7 endonuclease I (T7EI) assay can also be used for initial screening[9].

  • Isolate Homozygous, Cas9-Free Mutants: In the T2 generation, screen for plants that are homozygous for the desired mutation and have segregated away the Cas9 transgene.

Verification and Analysis of Knockout Mutants

Protocol 3: Verification of Gene Knockout by RT-PCR

To confirm the absence of gene expression in the knockout mutants, perform reverse transcription PCR (RT-PCR).

Materials:

  • RNA extraction kit.

  • Reverse transcriptase.

  • PCR reagents and primers designed to amplify a region of the target gene's transcript.

Procedure:

  • RNA Extraction: Extract total RNA from the leaves of wild-type and mutant plants.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • PCR Amplification: Perform PCR using primers specific to the target gene's transcript. Use a housekeeping gene (e.g., ACTIN) as a positive control.

  • Analyze Results: Visualize the PCR products on an agarose (B213101) gel. The absence of a band for the target gene in the mutant line, while present in the wild-type, confirms the knockout at the transcript level.

Protocol 4: Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of the fatty acid composition is essential to determine the biochemical phenotype of the knockout mutants. This is typically done by converting the fatty acids to fatty acid methyl esters (FAMEs) followed by GC-MS analysis.

Materials:

  • Reagents for FAMEs preparation (e.g., methanol, sulfuric acid, hexane)[10][11][12].

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Internal standard (e.g., pentadecanoic acid).

Procedure:

  • Lipid Extraction and Transesterification:

    • Homogenize a known amount of leaf tissue.

    • Perform a one-step extraction and transmethylation to convert fatty acids to FAMEs[12]. This often involves heating the tissue in a reagent mixture containing methanol, an organic solvent (like heptane), and an acid catalyst (like sulfuric acid).

  • FAMEs Extraction: After the reaction, the FAMEs are partitioned into an organic phase (e.g., hexane) for analysis.

  • GC-MS Analysis: Inject the FAMEs sample into the GC-MS. The different FAMEs will be separated based on their properties and detected by the mass spectrometer.

  • Data Analysis: Identify and quantify the different fatty acids by comparing their retention times and mass spectra to known standards. Calculate the relative percentage of each fatty acid.

Expected Fatty Acid Profiles in Knockout Mutants

The following table summarizes the expected changes in the fatty acid composition of Arabidopsis leaves for various fad mutants based on published data.

Fatty AcidWild-Type (Col-0)fad5 Mutantfad6 Mutantfad7 fad8 Double Mutant
16:0 (Palmitic acid)~15-20%Increased~15-20%~15-20%
16:1 (Palmitoleic acid)~2-4%DecreasedIncreased~2-4%
16:2~1-2%DecreasedDecreased~1-2%
16:3 (Hexadecatrienoic acid) ~10-15% Absent [4]Absent [4]Reduced [4]
18:0 (Stearic acid)~1-2%~1-2%~1-2%~1-2%
18:1 (Oleic acid)~2-5%~2-5%Increased~2-5%
18:2 (Linoleic acid)~10-15%~10-15%~10-15%Increased
18:3 (α-Linolenic acid)~40-50%~40-50%ReducedReduced

Note: The exact percentages can vary depending on growth conditions such as temperature and light.

Phenotypic Analysis of Knockout Mutants

Beyond the biochemical analysis of fatty acid composition, it is crucial to assess the physiological consequences of knocking out these genes.

  • Growth and Development: Monitor the growth rate, morphology, and overall development of the mutant plants compared to wild-type under standard conditions.

  • Chlorophyll (B73375) Content: Measure chlorophyll content, as some fad mutants have been reported to have altered chlorophyll levels[2].

  • Photosynthetic Performance: Evaluate photosynthetic efficiency using techniques like chlorophyll fluorescence measurements.

  • Stress Tolerance: Assess the tolerance of the mutant plants to various abiotic stresses, particularly temperature stress. For instance, mutants with reduced levels of trienoic fatty acids have shown altered thermotolerance[4][13].

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and biological pathways, the following diagrams are provided.

Hexadecatrienoic_Acid_Biosynthesis cluster_pathway Hexadecatrienoic Acid (16:3) Biosynthesis Pathway 16:0-MGDG 16:0-MGDG (Palmitic acid) FAD5 FAD5 16:0-MGDG->FAD5 16:1-MGDG 16:1-MGDG FAD6 FAD6 16:1-MGDG->FAD6 16:2-MGDG 16:2-MGDG FAD7_FAD8 FAD7 / FAD8 16:2-MGDG->FAD7_FAD8 16:3-MGDG 16:3-MGDG (Hexadecatrienoic acid) FAD5->16:1-MGDG FAD6->16:2-MGDG FAD7_FAD8->16:3-MGDG

Caption: Biosynthesis pathway of hexadecatrienoic acid (16:3) in Arabidopsis.

Knockout_Mutant_Workflow cluster_workflow Workflow for Creating and Analyzing Knockout Mutants cluster_creation Mutant Creation start Identify Target Gene (e.g., FAD5) T-DNA Screen T-DNA Insertion Lines start->T-DNA CRISPR Design gRNA & Construct Vector start->CRISPR Selection Select Putative Mutants (Antibiotic Resistance) T-DNA->Selection CRISPR_Transform Agrobacterium-mediated Transformation CRISPR->CRISPR_Transform CRISPR_Transform->Selection Genotyping Genotyping PCR to Identify Homozygous Lines Selection->Genotyping Verification Verify Knockout (RT-PCR, Sequencing) Genotyping->Verification Analysis Phenotypic and Biochemical Analysis Verification->Analysis FAME Fatty Acid Profiling (GC-MS) Analysis->FAME

Caption: Experimental workflow for generating and analyzing knockout mutants.

References

Application Notes and Protocols for Studying Protein Binding to (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA is a polyunsaturated fatty acyl-CoA that can play various roles in cellular metabolism and signaling. Understanding its interactions with proteins is crucial for elucidating its biological functions and for the development of novel therapeutics. These application notes provide a comprehensive overview of the state-of-the-art techniques available to study these interactions, complete with detailed protocols and data presentation guidelines.

While specific quantitative binding data for this compound is limited in publicly available literature, the methodologies described herein are broadly applicable to the study of protein-acyl-CoA interactions. The provided quantitative data in the tables are illustrative examples based on studies of similar long-chain fatty acyl-CoAs and should be considered as a reference for expected outcomes.

Key Techniques for Studying Protein-Acyl-CoA Interactions

Several biophysical and biochemical techniques can be employed to characterize the binding of this compound to proteins. The choice of method depends on the specific research question, the purity of the protein and ligand, and the required throughput.

1. Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[1] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[1][2][3]

Table 1: Illustrative Thermodynamic Data for Protein-Acyl-CoA Interaction Measured by ITC

LigandProteinBinding Affinity (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Oleoyl-CoAAcyl-CoA Binding Protein (ACBP)0.21.0-10.5-1.2
Palmitoyl-CoAACBP0.50.9-8.20.5
Hypothetical Data
This compoundTarget Protein X1.51.1-6.82.1

2. Chemoproteomics: High-Throughput Discovery of Binding Partners

Chemoproteomic approaches, such as CATNIP (CoA/AcetylTraNsferase Interaction Profiling), utilize affinity-based probes to identify and quantify protein interactions with acyl-CoAs from complex biological mixtures like cell lysates.[4] This is a powerful tool for target discovery and for profiling the selectivity of interactions across the proteome.

Table 2: Illustrative Data from a Chemoproteomics Experiment

Protein IDProtein NameFold Enrichment (Ligand vs. Control)p-value
P0A6A8Acetyl-CoA carboxylase15.2< 0.001
Q9H845Acyl-CoA synthetase long-chain family member 48.5< 0.01
Hypothetical Data
P12345Target Protein Y12.7< 0.005

3. Fluorescence-Based Assays: Sensitive and Versatile

Fluorescence-based methods offer high sensitivity and are amenable to high-throughput screening. These can include intrinsic protein fluorescence quenching upon ligand binding or the use of fluorescently labeled acyl-CoA analogs. Fluorescence Resonance Energy Transfer (FRET) can also be employed to study binding events in real-time and in living cells.

Table 3: Illustrative Data from a Fluorescence Quenching Assay

Ligand Concentration (µM)Fluorescence Intensity (a.u.)% Quenching
01000
0.58515
1.07228
2.55545
5.04060
10.03070

4. Competition Assays: Determining Specificity

Competition assays, such as the Lipidex 1000 assay, are used to determine the binding specificity of a protein for a particular ligand.[5][6] In this assay, a radiolabeled ligand is displaced by an unlabeled competitor, and the amount of displaced radiolabel is quantified.

Table 4: Illustrative Data from a Lipidex 1000 Competition Assay

Competitor LigandConcentration (µM)% Displacement of Radiolabeled Ligand
This compound145
Oleoyl-CoA160
Palmitoyl-CoA130
Unrelated Molecule15

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol provides a general guideline for performing an ITC experiment to determine the binding parameters of this compound to a target protein.

Materials:

  • Purified target protein (at least 95% pure)

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in the same dialysis buffer. Due to its amphipathic nature, it may require initial dissolution in a small amount of DMSO before dilution in buffer. The final DMSO concentration should be identical in both the protein and ligand solutions and should not exceed 5%.

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., BCA assay for protein, and UV-Vis spectroscopy for the ligand).

    • Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.[7]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[8]

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[9]

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Subtract the heat of dilution, determined from control experiments (injecting ligand into buffer).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Buffer Dialysis & Dilution Protein->Buffer Ligand This compound Ligand->Buffer Degas Degassing Buffer->Degas LoadProtein Load Protein into Cell Degas->LoadProtein LoadLigand Load Ligand into Syringe Degas->LoadLigand Titration Perform Titration LoadProtein->Titration LoadLigand->Titration Integration Integrate Heat Signals Titration->Integration Correction Correct for Dilution Integration->Correction Fitting Fit to Binding Model Correction->Fitting Results Obtain Kd, n, ΔH, ΔS Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol 2: CATNIP Chemoproteomics

This protocol provides a conceptual workflow for identifying protein binders of this compound from a cell lysate using a competitive chemoproteomics approach.

Materials:

  • Cell lysate

  • This compound

  • Control vehicle (e.g., DMSO)

  • Acyl-CoA affinity resin (e.g., immobilized CoA analog)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.

  • Competitive Binding:

    • Incubate the lysate with either this compound or a vehicle control.

    • Add the acyl-CoA affinity resin to both the treated and control lysates and incubate to allow for protein binding.

  • Enrichment and Digestion:

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins in both the experimental and control samples.

    • Proteins that show a significant decrease in abundance in the presence of free this compound are identified as potential binding partners.

CATNIP_Workflow Lysate Cell Lysate Incubate Incubate with Ligand or Vehicle Lysate->Incubate Affinity Add Acyl-CoA Affinity Resin Incubate->Affinity Wash Wash Resin Affinity->Wash Elute Elute or Digest Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify & Quantify Proteins MS->Analysis

Caption: Workflow for CATNIP Chemoproteomics.

Protocol 3: Lipidex 1000 Competition Assay

This protocol describes a competition assay to assess the binding of this compound to a protein of interest.

Materials:

  • Purified target protein

  • Radiolabeled acyl-CoA (e.g., [3H]oleoyl-CoA)

  • This compound (unlabeled competitor)

  • Lipidex 1000 resin

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Binding Reaction:

    • In a series of tubes, mix the purified protein with a constant concentration of the radiolabeled acyl-CoA.

    • Add increasing concentrations of unlabeled this compound as the competitor.

    • Incubate at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Prepare a slurry of Lipidex 1000 in the assay buffer and chill on ice.

    • Add the chilled Lipidex 1000 slurry to each reaction tube. Lipidex 1000 will bind the free radiolabeled acyl-CoA.[5]

    • Incubate on ice with occasional mixing.

  • Quantification:

    • Centrifuge the tubes to pellet the Lipidex 1000.

    • Carefully transfer the supernatant (containing the protein-bound radiolabeled acyl-CoA) to a scintillation vial.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled acyl-CoA as a function of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. This can be used to calculate the binding affinity of the competitor.

Lipidex_Workflow Binding Incubate Protein, Radiolabeled Ligand, & Competitor Separation Add Cold Lipidex 1000 Binding->Separation Centrifuge Centrifuge to Pellet Resin Separation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Count Scintillation Counting Supernatant->Count Analysis Determine IC50 Count->Analysis

Caption: Workflow for Lipidex 1000 Competition Assay.

Signaling Pathways

Polyunsaturated fatty acyl-CoAs, including molecules structurally related to this compound, are known to be involved in various signaling pathways. One notable pathway is the ferroptosis signaling pathway.

Ferroptosis Signaling Pathway:

Polyunsaturated fatty acids (PUFAs) are incorporated into membrane phospholipids (B1166683). Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that converts free PUFAs into their corresponding acyl-CoA esters, which are then incorporated into phospholipids by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are susceptible to lipid peroxidation, a key event in ferroptosis, which is an iron-dependent form of regulated cell death.

Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acid ((9Z,12Z,15Z)-hexadecatrienoic acid) ACSL4 ACSL4 PUFA->ACSL4 Activation AcylCoA This compound ACSL4->AcylCoA LPCAT3 LPCAT3 AcylCoA->LPCAT3 Substrate PL PUFA-containing Phospholipids LPCAT3->PL Peroxidation Lipid Peroxidation PL->Peroxidation Ferroptosis Ferroptosis Peroxidation->Ferroptosis

Caption: Involvement of Acyl-CoA in Ferroptosis.

Conclusion

The study of protein interactions with this compound is essential for a deeper understanding of its biological significance. The techniques and protocols outlined in these application notes provide a robust framework for researchers to investigate these interactions, from initial discovery of binding partners to detailed thermodynamic characterization. While specific data for this particular acyl-CoA is emerging, the application of these established methods will undoubtedly shed light on its role in health and disease.

References

Application of CRISPR/Cas9 to Modify C16:3 Content in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid found in the photosynthetic tissues of certain plant species, known as "16:3-plants".[1] It is a component of thylakoid membranes and is involved in photosynthesis and plant defense signaling. The modification of C16:3 content in plants can be of interest for various research and industrial applications, including the study of photosynthesis, lipid signaling, and the production of specialty oils. The CRISPR/Cas9 system offers a powerful and precise tool for targeted gene editing to modulate the C16:3 content in plants.

This document provides a detailed protocol for the application of CRISPR/Cas9 to modify C16:3 content in the model plant Arabidopsis thaliana by targeting the FAD5 gene. The FAD5 (FATTY ACID DESATURASE 5) gene encodes a plastidial palmitoyl-monogalactosyldiacylglycerol Δ7-desaturase, which catalyzes the first and rate-limiting step in the biosynthesis of C16:3.[2] Knockout of the FAD5 gene is expected to eliminate the production of C16:3.

Signaling Pathway and Experimental Workflow

The biosynthesis of C16:3 in the chloroplast begins with the desaturation of palmitic acid (C16:0) attached to monogalactosyldiacylglycerol (B12364196) (MGDG). The FAD5 enzyme introduces the first double bond at the Δ7 position, producing C16:1. Subsequent desaturations by FAD6 and FAD7/FAD8 lead to the formation of C16:2 and finally C16:3.

C16_3_Biosynthesis C16_0 C16:0-MGDG C16_1 C16:1(Δ7)-MGDG C16_0->C16_1 FAD5 C16_2 C16:2(Δ7,10)-MGDG C16_1->C16_2 FAD6 C16_3 C16:3(Δ7,10,13)-MGDG C16_2->C16_3 FAD7/FAD8 FAD5 FAD5 FAD6 FAD6 FAD7_8 FAD7/FAD8

C16:3 Biosynthesis Pathway

The experimental workflow for modifying C16:3 content using CRISPR/Cas9 involves the design of guide RNAs (gRNAs) targeting the FAD5 gene, construction of a CRISPR/Cas9 vector, transformation of plants, and analysis of the fatty acid profile of the edited plants.

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Plant Transformation cluster_analysis Analysis gRNA_design gRNA Design for FAD5 Vector_construction CRISPR/Cas9 Vector Construction gRNA_design->Vector_construction Agro_transformation Agrobacterium Transformation Vector_construction->Agro_transformation Plant_transformation Arabidopsis Floral Dip Agro_transformation->Plant_transformation Screening Selection of Transformants Plant_transformation->Screening Genotyping Genotyping of Edited Plants Screening->Genotyping Lipid_extraction Lipid Extraction & FAME Preparation Genotyping->Lipid_extraction GC_analysis GC Analysis of Fatty Acids Lipid_extraction->GC_analysis

CRISPR/Cas9 Experimental Workflow

Data Presentation

The following table summarizes the expected fatty acid composition of leaf lipids in wild-type Arabidopsis thaliana and a fad5 knockout mutant, demonstrating the significant reduction in C16:3 content upon disruption of the FAD5 gene. The data is based on a study of an Arabidopsis fad5 mutant.[2]

Fatty AcidWild-Type (mol %)fad5 Mutant (mol %)
16:014.516.8
16:12.84.1
16:22.52.9
16:3 12.2 0.0
18:01.51.6
18:12.53.5
18:214.818.5
18:349.252.6

Experimental Protocols

Design and Construction of CRISPR/Cas9 Vector Targeting FAD5

4.1.1. gRNA Design:

  • Obtain the coding sequence of the Arabidopsis thaliana FAD5 gene (At3g15850) from a plant genome database (e.g., TAIR).

  • Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to design 20-bp gRNA sequences targeting the 5' end of the FAD5 gene to ensure a complete loss-of-function mutation. Select gRNAs with high on-target scores and low off-target potential. A typical target site will be in the form of 5'-N20NGG-3', where NGG is the Protospacer Adjacent Motif (PAM) for Streptococcus pyogenes Cas9.

4.1.2. Vector Construction:

  • Synthesize a pair of complementary oligos for the selected gRNA target sequence with appropriate overhangs for cloning into a gRNA expression vector.

  • Anneal the two oligos to form a double-stranded DNA fragment.

  • Clone the annealed gRNA duplex into a suitable plant CRISPR/Cas9 binary vector (e.g., pCAMBIA-based vectors) under the control of a U6 or U3 promoter. These vectors typically also contain a plant-codon-optimized Cas9 gene driven by a strong constitutive promoter like CaMV 35S.

  • Verify the sequence of the gRNA insert by Sanger sequencing.

Agrobacterium-mediated Transformation of Arabidopsis thaliana
  • Introduce the constructed CRISPR/Cas9 binary vector into Agrobacterium tumefaciens strain GV3101 by electroporation or heat shock.

  • Grow a single colony of transformed Agrobacterium in 5 mL of LB medium with appropriate antibiotics (e.g., rifampicin, gentamycin, and the selection marker for the binary vector such as kanamycin (B1662678) or hygromycin) at 28°C overnight.

  • Inoculate 500 mL of LB with the 5 mL overnight culture and grow for 16-24 hours at 28°C until the OD600 reaches 1.5-2.0.

  • Pellet the Agrobacterium cells by centrifugation at 5,000 x g for 10 minutes.

  • Resuspend the pellet in 5% sucrose (B13894) solution to an OD600 of 0.8.

  • Add Silwet L-77 to a final concentration of 0.02-0.05%.

  • Perform floral dip transformation on Arabidopsis thaliana plants (ecotype Col-0) that are in the early flowering stage.[1] Dip the inflorescences into the Agrobacterium suspension for a few seconds.

  • Place the dipped plants in a humid environment for 16-24 hours and then return them to standard growth conditions.

  • Allow the plants to set seed.

Selection and Genotyping of Edited Plants
  • Harvest the T1 seeds and surface-sterilize them.

  • Select transgenic plants by plating the seeds on MS medium containing the appropriate selection agent (e.g., hygromycin or kanamycin).

  • Extract genomic DNA from the leaves of surviving T1 seedlings.

  • Perform PCR to amplify the region of the FAD5 gene targeted by the gRNA.

  • Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.

  • Select T1 plants with mutations and allow them to self-pollinate to generate T2 seeds.

  • Screen the T2 generation to identify homozygous mutant lines that are free of the Cas9 transgene (if desired).

Fatty Acid Analysis by Gas Chromatography (GC)

4.4.1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:

  • Harvest leaf tissue (approximately 100 mg) from 3-4 week old wild-type and fad5 mutant Arabidopsis plants.

  • Prepare fatty acid methyl esters (FAMEs) directly from the fresh tissue. A one-step method is efficient:

    • Place the leaf tissue in a screw-cap glass tube.

    • Add 2 mL of a methylation reagent (e.g., 2.5% H2SO4 (v/v) in methanol/toluene 2:1 (v/v)) and an internal standard (e.g., heptadecanoic acid, C17:0).

    • Incubate at 80°C for 1 hour.[3]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of distilled water.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The upper hexane phase containing the FAMEs is collected for GC analysis.[4][5]

4.4.2. Gas Chromatography Analysis:

  • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a DB-23 or similar column).

  • The operating conditions for the GC should be optimized for the separation of C16 and C18 fatty acids. A typical temperature program would be:

    • Initial temperature: 150°C

    • Ramp: 4°C/min to 230°C

    • Hold at 230°C for 5 minutes.

  • Identify individual FAMEs by comparing their retention times with those of known standards.

  • Quantify the amount of each fatty acid by integrating the peak areas and normalizing them to the internal standard. Express the fatty acid composition as a molar percentage of the total fatty acids.

Conclusion

The CRISPR/Cas9 system provides a highly effective method for the targeted modification of C16:3 content in plants through the knockout of the FAD5 gene. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute experiments to generate and analyze fad5 mutant plants. The resulting plants with altered C16:3 levels can serve as valuable tools for studying the roles of this fatty acid in plant biology and for developing crops with modified oil profiles.

References

Illuminating Cellular Lipid Dynamics: Fluorescent Probes for Imaging Hexadecatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecatrienoic acid (HDTA), a polyunsaturated fatty acid, plays a significant role in various cellular processes, including membrane fluidity, energy metabolism, and signaling pathways. Visualizing the subcellular localization and dynamic changes of HDTA is crucial for understanding its physiological and pathological functions. This document provides a comprehensive guide to utilizing fluorescently labeled fatty acid analogs for imaging HDTA in living cells. While specific probes for HDTA are not commercially available, fluorescently tagged long-chain fatty acids, particularly those conjugated with BODIPY™ dyes, serve as excellent surrogates to trace the uptake, trafficking, and metabolism of fatty acids like HDTA.[1][]

This guide details the principles of fluorescent fatty acid probes, provides a selection of suitable probes, and offers detailed protocols for their application in cellular imaging.

Principle of Fluorescent Fatty Acid Probes

Fluorescent fatty acid analogs are powerful tools for real-time visualization of fatty acid metabolism and transport in live cells.[] These probes consist of a fatty acid moiety chemically linked to a fluorophore. The fatty acid component allows the probe to be recognized and utilized by cellular machinery involved in lipid metabolism, while the fluorescent tag enables its detection and tracking using fluorescence microscopy.

BODIPY™-based fatty acid analogs are highly recommended due to their exceptional brightness, photostability, and minimal interference with the biological activity of the fatty acid.[1][] These probes are readily taken up by cells and incorporated into various lipid species, such as phospholipids, triacylglycerols, and cholesteryl esters, providing insights into lipid synthesis and storage.[1]

Probe Selection and Properties

While a specific HDTA probe is unavailable, several long-chain fatty acid analogs can be used to infer its behavior. The choice of probe depends on the specific application and the desired spectral properties.

Probe NameFluorophoreExcitation (nm)Emission (nm)Key Features & Applications
BODIPY™ FL C16 BODIPY™ FL~503~512Green-fluorescent long-chain fatty acid analog. Excellent for tracking incorporation into lipid droplets and membranes.[3]
BODIPY™ 558/568 C12 BODIPY™ 558/568~558~568Red-fluorescent fatty acid analog. Suitable for multicolor imaging experiments.
BODIPY™ 581/591 C11 BODIPY™ 581/591~581~591Ratiometric lipid peroxidation sensor. Its fluorescence shifts from red to green upon oxidation, enabling the study of lipid-related oxidative stress.[1]
NBD C12-HPC NBD~460~535Environmentally sensitive fluorophore. Its fluorescence is quenched in aqueous environments and enhanced in hydrophobic environments like membranes.[1]

Experimental Protocols

Protocol 1: General Staining of Live Cells with Fluorescent Fatty Acid Analogs

This protocol describes the general procedure for labeling live cells with fluorescent fatty acid probes to visualize their uptake and distribution.

Materials:

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the fluorescent fatty acid analog in DMSO (e.g., 1 mg/mL).

  • Loading Solution Preparation:

    • Dilute the fatty acid stock solution into a serum-free medium containing fatty acid-free BSA. A common starting concentration is 1-5 µM of the fluorescent fatty acid and 0.1% BSA.

    • The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. Incubation time may need to be optimized depending on the cell type and probe concentration.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS or complete culture medium to remove excess probe.

  • Imaging:

    • Add fresh, warm culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2: Pulse-Chase Experiment to Track Fatty Acid Metabolism

This protocol allows for the tracking of the metabolic fate of the fluorescently labeled fatty acid over time.

Materials:

  • Same as Protocol 1

Procedure:

  • Pulse: Label the cells with the fluorescent fatty acid analog as described in Protocol 1 (steps 1-4).

  • Chase:

    • After the initial labeling period ("pulse"), remove the loading solution.

    • Wash the cells thoroughly with warm PBS.

    • Add fresh, complete culture medium and return the cells to the 37°C incubator.

  • Time-Lapse Imaging: Image the cells at various time points (e.g., 0, 30, 60, 120 minutes) after the chase begins to monitor the redistribution and incorporation of the fluorescent fatty acid into different cellular compartments and lipid species.

Data Presentation and Visualization

Quantitative Data Summary
ParameterBODIPY™ FL C16BODIPY™ 558/568 C12NBD C12-HPC
Typical Loading Concentration 1-5 µM1-5 µM5-10 µM
Typical Incubation Time 15-30 min15-30 min30-60 min
Primary Localization Lipid droplets, ER, GolgiLipid droplets, ERMembranes
Photostability HighHighModerate
Signaling Pathways and Experimental Workflows

The metabolic fate of hexadecatrienoic acid within a cell involves several key steps, from uptake to its incorporation into complex lipids or degradation for energy. The following diagrams illustrate these processes.

Hexadecatrienoic_Acid_Metabolism HDTA_ext Extracellular Hexadecatrienoic Acid Membrane Plasma Membrane HDTA_int Intracellular Hexadecatrienoic Acid HDTA_ext->HDTA_int Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase HDTA_int->Acyl_CoA_Synthetase HDTA_CoA Hexadecatrienoyl-CoA Acyl_CoA_Synthetase->HDTA_CoA Activation PL Phospholipids HDTA_CoA->PL Esterification TAG Triacylglycerols (Lipid Droplets) HDTA_CoA->TAG Esterification CE Cholesteryl Esters HDTA_CoA->CE Esterification Beta_Oxidation ß-Oxidation (Mitochondria/Peroxisomes) HDTA_CoA->Beta_Oxidation Degradation Energy Energy (ATP) Beta_Oxidation->Energy Experimental_Workflow start Start seed_cells Seed cells on glass-bottom dish start->seed_cells prepare_probe Prepare fluorescent fatty acid loading solution seed_cells->prepare_probe label_cells Incubate cells with probe (Pulse) prepare_probe->label_cells wash_cells Wash cells to remove excess probe label_cells->wash_cells chase Add fresh medium (Chase) wash_cells->chase image Image cells with fluorescence microscope chase->image end End image->end

References

Application Notes and Protocols for Mass Spectrometry Imaging of Hexadecatrienoic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (HDTA), a 16-carbon fatty acid with three double bonds (16:3), is a key precursor in the biosynthesis of jasmonic acid and other oxylipins in plants. These signaling molecules are crucial for plant defense against pathogens and insects, as well as for various developmental processes. Understanding the spatial distribution of HDTA within plant tissues is therefore essential for elucidating its role in plant physiology and for potential applications in crop improvement and the development of new bioactive compounds. Mass spectrometry imaging (MSI) is a powerful technique that enables the label-free visualization of the spatial distribution of molecules, including lipids like HDTA, directly in tissue sections. This document provides detailed application notes and protocols for the mass spectrometry imaging of hexadecatrienoic acid in plant tissues, with a focus on Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI.

Data Presentation

The following table summarizes the quantitative distribution of hexadecatrienoic acid in various plant tissues. It is important to note that absolute quantification in MSI is challenging and the presented values are based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses, providing a reference for the expected relative abundance in different organs.

Plant SpeciesTissueHexadecatrienoic Acid (% of total fatty acids)Reference
Arabidopsis thalianaLeavesDecreased content in egy1 mutant[1]
Nicotiana fragransLeaves5.9
Nicotiana paniculataLeaves5.8
Cedrus deodaraNot specified0.3
Elaeagnus angustifolia L.Not specified1.1 (weight %)
Halophila ovalisNot specified4.64
Hibiscus syriacusSeeds18.3

Signaling Pathway

Hexadecatrienoic acid is a precursor in the jasmonic acid biosynthesis pathway, a critical signaling cascade in plants.

Jasmonic_Acid_Pathway Jasmonic Acid Biosynthesis Pathway HDTA Hexadecatrienoic Acid (16:3) LOX Lipoxygenase (LOX) HDTA->LOX HPOT 13-Hydroperoxy- hexadecatrienoic Acid LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-Phytodienoic Acid (dn-OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 OPC OPC-8:0 CoA OPR3->OPC Beta_Oxidation β-oxidation (3 cycles) OPC->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA

Jasmonic Acid Biosynthesis Pathway from HDTA.

Experimental Protocols

This section provides a detailed protocol for the MALDI-MSI of hexadecatrienoic acid in plant tissues. The workflow is divided into four main stages: Sample Preparation, Matrix Application, MSI Data Acquisition, and Data Analysis.

Experimental Workflow

MSI_Workflow MALDI-MSI Workflow for HDTA Imaging cluster_prep 1. Sample Preparation cluster_matrix 2. Matrix Application cluster_acquisition 3. MSI Data Acquisition cluster_analysis 4. Data Analysis Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid Nitrogen Harvest->Freeze Embed Embed in Optimal Cutting Temperature (OCT) Compound Freeze->Embed Section Cryosection (10-20 µm) Embed->Section Mount Thaw-mount on Conductive Glass Slide Section->Mount Matrix_App Apply Matrix using an Automated Sprayer or Sublimation Matrix_Prep Prepare Matrix Solution (e.g., 9-AA in Acetone (B3395972)/Water) Load Load Slide into MALDI Mass Spectrometer Setup Set Imaging Parameters (Laser Power, Raster Size, Mass Range) Acquire Acquire Mass Spectra across the Tissue Section Process Process Raw Data (Baseline Correction, Normalization) Image Generate Ion Image for m/z of HDTA ([M-H]⁻) Correlate Correlate with Optical Image Quantify (Optional) Relative Quantification

A generalized workflow for MALDI-MSI of plant tissues.
I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality MSI data and preserving the spatial integrity of metabolites.[2][3]

  • Tissue Harvesting: Excise the plant tissue of interest (e.g., leaf, stem, or root) from a healthy, well-watered plant. Handle the tissue gently to minimize mechanical damage and stress responses that could alter the lipid profile.

  • Flash Freezing: Immediately flash-freeze the harvested tissue in liquid nitrogen to quench metabolic activity and preserve the in vivo localization of molecules.

  • Embedding: Embed the frozen tissue in an appropriate embedding medium, such as Optimal Cutting Temperature (OCT) compound or gelatin, to provide structural support during sectioning.

  • Cryosectioning: Section the embedded tissue to a thickness of 10-20 µm using a cryostat. Thinner sections generally yield better signal-to-noise ratios in MALDI-MSI.[4]

  • Mounting: Thaw-mount the tissue section onto a conductive glass slide (e.g., indium tin oxide (ITO) coated slide). This is crucial for MALDI instruments that require a conductive surface.

II. Matrix Application

The choice of matrix and its application method are critical for the successful desorption and ionization of the analyte of interest. For the analysis of fatty acids like HDTA in negative ion mode, 9-aminoacridine (B1665356) (9-AA) is a commonly used matrix.

  • Matrix Solution Preparation: Prepare a solution of 9-aminoacridine (9-AA) at a concentration of 10 mg/mL in a mixture of acetone and water (e.g., 9:1 v/v).

  • Matrix Deposition:

    • Automated Spraying: Utilize an automated sprayer for a uniform and reproducible application of the matrix solution onto the tissue section. This method provides fine control over droplet size and coating thickness.

    • Sublimation: Alternatively, sublimation can be used to deposit a thin, even layer of dry matrix onto the tissue. This solvent-free method can minimize delocalization of analytes.

III. MSI Data Acquisition

These parameters should be optimized for the specific instrument and sample type.

  • Instrument: A MALDI-Time-of-Flight (TOF) mass spectrometer equipped with a UV laser (e.g., Nd:YAG at 355 nm) is typically used.

  • Ionization Mode: Negative ion mode is used to detect the deprotonated HDTA molecule ([M-H]⁻). The theoretical m/z for [M-H]⁻ of hexadecatrienoic acid (C16H26O2, exact mass: 250.1933) is 249.1861.

  • Mass Range: Set the mass range to cover the m/z of interest, for example, m/z 100-1000.

  • Laser Power: Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio for the HDTA ion, while minimizing fragmentation.

  • Raster Size: The spatial resolution of the image is determined by the distance between laser spots (raster size). A raster size of 20-50 µm is common for cellular-level resolution.

  • Data Acquisition: Acquire mass spectra at each position across the tissue section in a raster pattern.

IV. Data Analysis
  • Data Processing: Use specialized software to process the raw MSI data. This typically involves baseline correction, peak picking, and normalization (e.g., to total ion current).

  • Image Generation: Generate an ion image for the m/z corresponding to the deprotonated HDTA molecule ([M-H]⁻ at m/z 249.1861). The intensity of this ion at each pixel is represented by a color scale, creating a visual map of its distribution.

  • Image Correlation: Overlay the MSI data with an optical image of the tissue section (e.g., a stained image) to correlate the molecular distribution with the underlying histology.

  • Relative Quantification: While absolute quantification is challenging, relative quantification between different tissue regions can be performed by comparing the average ion intensities.

Concluding Remarks

Mass spectrometry imaging provides a powerful tool for visualizing the spatial distribution of hexadecatrienoic acid and other lipids within plant tissues. The protocols outlined in this document provide a comprehensive guide for researchers to apply this technique to investigate the role of HDTA in plant biology. Careful optimization of each step, from sample preparation to data analysis, is crucial for obtaining high-quality and reliable results. The insights gained from MSI can contribute significantly to our understanding of plant metabolism and its response to environmental cues, with potential applications in agriculture and drug discovery.

References

Application Notes and Protocols: Development of Specific Antibodies for (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the generation and characterization of polyclonal and monoclonal antibodies with high specificity for (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA.

Introduction

This compound is an unsaturated fatty acyl-CoA molecule.[1][2] Coenzyme A (CoA) and its derivatives are central to cellular metabolism, participating in the synthesis and oxidation of fatty acids and the citric acid cycle.[3][4] Given the pivotal role of acyl-CoAs in various biological processes, including energy metabolism and signal transduction, specific antibodies against them are invaluable tools for their detection, quantification, and the elucidation of their cellular functions.[5][6][7]

This document outlines the necessary steps for developing antibodies specific to this compound. As a small molecule (hapten), it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.[8][9][10][11]

Antigen Preparation: Hapten-Carrier Conjugation

To render the small this compound molecule immunogenic, it must be covalently linked to a larger carrier protein.[12] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.[13][] The choice of conjugation chemistry depends on the available functional groups on the hapten.[15] For this compound, the carboxyl group of the hexadecatrienoic acid portion can be targeted for conjugation.

Experimental Protocol: EDC-Mediated Amide Bond Conjugation

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the carboxyl group of the hapten to primary amines on the carrier protein.[13]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 5 mg of this compound in 1 ml of Conjugation Buffer.

  • Add 10 mg of EDC and 5 mg of NHS to the hapten solution. Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Dissolve 10 mg of KLH (for immunogen) or BSA (for screening antigen) in 2 ml of Conjugation Buffer.

  • Add the activated hapten solution to the carrier protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding 150 µl of Quenching Buffer and incubate for 15 minutes.

  • Purify the conjugate by dialysis against PBS (3 changes of 1L PBS) at 4°C for 48 hours.

  • Determine the concentration and hapten-to-carrier molar ratio using spectrophotometry and/or MALDI-MS.[8][9] A hapten density of around 15 molecules per carrier protein is often optimal.[8][9]

  • Store the conjugate at -20°C.

Workflow for Hapten-Carrier Conjugation

Hapten_Carrier_Conjugation Hapten (9Z,12Z)-hexadeca- 9,12,15-trienoyl-CoA Activation Activate Carboxyl Group (EDC, NHS) Hapten->Activation Coupling Couple to Carrier Activation->Coupling Carrier Carrier Protein (KLH or BSA) Carrier->Coupling Quenching Quench Reaction Coupling->Quenching Purification Purify Conjugate (Dialysis) Quenching->Purification Final Hapten-Carrier Conjugate Purification->Final

Caption: Workflow for conjugating the hapten to a carrier protein.

Immunization and Antibody Production

The hapten-carrier conjugate is used to immunize host animals (e.g., rabbits for polyclonal, mice for monoclonal antibodies) to generate an immune response.

Experimental Protocol: Polyclonal Antibody Production in Rabbits

Materials:

  • Hapten-KLH conjugate

  • Freund's Complete Adjuvant (CFA)

  • Freund's Incomplete Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Pre-immune bleed: Collect a small blood sample from the rabbit before the first immunization to serve as a negative control.

  • Primary immunization (Day 0): Emulsify 500 µg of the Hapten-KLH conjugate in 500 µl of PBS with an equal volume of CFA (total volume 1 ml). Inject subcutaneously at multiple sites.

  • Booster immunizations (Day 21, 42, 63): Emulsify 250 µg of the Hapten-KLH conjugate in 500 µl of PBS with an equal volume of IFA. Inject subcutaneously at multiple sites.

  • Test bleeds (Day 35, 56): Collect small blood samples to monitor the antibody titer using ELISA.

  • Final bleed (Day 70-77): Once a high antibody titer is confirmed, perform a final bleed to collect the antiserum.

  • Isolate the serum from the clotted blood by centrifugation. The serum can be used directly or further purified.

Data Presentation: Titer Monitoring
BleedDilution Factor for 50% Max Signal
Pre-immune< 1:100
Test Bleed (Day 35)1:5,000
Test Bleed (Day 56)1:25,000
Final Bleed> 1:50,000

Antibody Screening by ELISA

An indirect competitive ELISA is suitable for screening antibodies against small molecules.[][16][17] This assay measures the ability of the free hapten to inhibit the binding of the antibody to the hapten-BSA conjugate coated on the ELISA plate.

Experimental Protocol: Indirect Competitive ELISA

Materials:

  • Hapten-BSA conjugate

  • Antiserum (from immunized animal)

  • Free hapten (this compound)

  • 96-well ELISA plates

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (5% non-fat dry milk in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µl of Hapten-BSA conjugate (1-5 µg/ml in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µl of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In a separate plate, pre-incubate a fixed dilution of the antiserum with varying concentrations of the free hapten for 1 hour.

  • Add 100 µl of the antibody/hapten mixture to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µl of HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µl of TMB substrate. Incubate in the dark until a blue color develops (5-15 minutes).

  • Stop Reaction: Add 50 µl of Stop Solution. The color will change to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm. A lower signal indicates higher specificity of the antibody for the free hapten.

Data Presentation: Competitive ELISA Results
Free Hapten Conc. (nM)Absorbance at 450 nm% Inhibition
01.8500%
11.62812%
101.11040%
1000.46375%
10000.18590%
100000.09395%

IC50 Value (Concentration for 50% Inhibition): ~25 nM

Antibody Purification

For applications requiring high specificity, the desired antibodies must be purified from the crude serum.[11][18] Antigen-specific affinity chromatography is the method of choice.[19]

Experimental Protocol: Antigen-Specific Affinity Purification

Materials:

  • Antiserum

  • Hapten-BSA conjugate

  • CNBr-activated Sepharose 4B resin

  • Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking Buffer (1 M ethanolamine, pH 8.0)

  • Wash Buffers (e.g., high pH, low pH)

  • Elution Buffer (0.1 M glycine, pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

Procedure:

  • Prepare Affinity Resin: Covalently couple the Hapten-BSA conjugate to the CNBr-activated Sepharose 4B resin according to the manufacturer's instructions.

  • Column Packing: Pack the prepared resin into a chromatography column.

  • Equilibration: Equilibrate the column with 10 column volumes of PBS.

  • Sample Loading: Load the antiserum onto the column.

  • Washing: Wash the column extensively with PBS to remove unbound proteins.

  • Elution: Elute the bound antibodies using the low pH Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve antibody activity.

  • Analysis: Analyze the fractions for protein content (A280) and antibody activity (ELISA).

  • Dialysis: Pool the antibody-containing fractions and dialyze against PBS.

  • Concentration and Storage: Concentrate the purified antibody and store at -20°C or -80°C.

Workflow for Antibody Purification

Antibody_Purification Serum Antiserum Loading Load & Bind Serum->Loading Column Affinity Column (Hapten-BSA-Sepharose) Column->Loading Washing Wash Unbound Loading->Washing Elution Elute Specific Ab Washing->Elution Neutralize Neutralize & Pool Elution->Neutralize PurifiedAb Purified Specific Antibody Neutralize->PurifiedAb Signaling_Pathway cluster_cell Cell Hapten This compound FAO Fatty Acid Oxidation Hapten->FAO Substrate Lipid_Syn Lipid Synthesis (e.g., TGs, PLs) Hapten->Lipid_Syn Precursor Acylation Protein Acylation Hapten->Acylation Substrate Energy Energy (ATP) FAO->Energy Membrane Membrane Integrity Lipid_Syn->Membrane Signaling Altered Protein Function/Signaling Acylation->Signaling

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Hexadecatrienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of hexadecatrienoic acid (C16:3) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing hexadecatrienoic acid isomers?

A1: The main challenges stem from the structural similarity of the isomers. Positional and geometric (cis/trans) isomers of hexadecatrienoic acid have identical molecular weights and very similar chemical properties. This makes their separation by standard chromatographic techniques difficult, often resulting in co-elution and inaccurate quantification.

Q2: Which analytical techniques are most suitable for separating C16:3 isomers?

A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques. For GC, coupling with mass spectrometry (GC-MS) is highly recommended for definitive identification. Specialized capillary columns are crucial for resolving closely related isomers. For HPLC, silver ion (Ag+)-HPLC is a powerful tool for separating isomers based on the degree and geometry of unsaturation.

Q3: Is derivatization necessary for the analysis of hexadecatrienoic acid isomers?

A3: For GC analysis, derivatization is essential. It converts the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs), which are amenable to GC analysis.[1] This process also improves peak shape and reduces tailing. For HPLC analysis, derivatization is not always mandatory, but it can significantly enhance detection, especially when using UV detectors, by introducing a chromophore to the molecule.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor or no separation of C16:3 isomers.

  • Possible Cause: Inappropriate GC column.

    • Solution: Employ a highly polar capillary column. Columns with biscyanopropyl polysiloxane stationary phases (e.g., SP-2560, SLB-IL111) are known to provide excellent resolution for fatty acid isomers.[2] Longer columns (e.g., 100 m or 200 m) can also enhance separation.[3]

  • Possible Cause: Suboptimal oven temperature program.

    • Solution: Optimize the temperature gradient. A slow ramp rate (e.g., 1-2°C/min) during the elution window of the C16:3 isomers can significantly improve resolution.

  • Possible Cause: Carrier gas flow rate is not optimal.

    • Solution: While helium is commonly used with MS detectors, hydrogen often provides better resolution for isomeric separations.[3] If using helium, ensure the flow rate is optimized for your column dimensions to achieve the best efficiency.

Issue 2: Peak tailing or broad peaks.

  • Possible Cause: Incomplete derivatization.

    • Solution: Ensure the derivatization reaction (e.g., methylation) goes to completion. Use fresh reagents and optimize reaction time and temperature. A common method involves using boron trifluoride in methanol (B129727) (BF3-Methanol).[4]

  • Possible Cause: Active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, it may need to be replaced.

  • Possible Cause: Sample overload.

    • Solution: Reduce the amount of sample injected onto the column.

Issue 3: Low signal intensity or poor sensitivity.

  • Possible Cause: Inefficient ionization in the mass spectrometer.

    • Solution: For electron ionization (EI), ensure the ion source is clean and operating at the optimal temperature. For enhanced sensitivity, especially for trace analysis, consider chemical ionization (CI).

  • Possible Cause: Sample loss during preparation.

    • Solution: Minimize sample handling steps. Ensure complete extraction from the biological matrix and efficient transfer between vials.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Co-elution of C16:3 isomers.

  • Possible Cause: Inadequate column selectivity.

    • Solution: Standard C18 columns often fail to resolve fatty acid isomers. Utilize a silver ion (Ag+)-HPLC column, which separates isomers based on their interaction with silver ions, providing excellent resolution of positional and geometric isomers.[2]

  • Possible Cause: Mobile phase composition is not optimized.

    • Solution: For Ag+-HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as acetonitrile (B52724) or isopropanol. The concentration of the polar modifier is a critical parameter to optimize for achieving the desired separation.

Issue 2: Irreproducible retention times.

  • Possible Cause: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times in HPLC.[5]

  • Possible Cause: Mobile phase degradation.

    • Solution: Prepare fresh mobile phase daily, especially if it contains additives that may be unstable.

  • Possible Cause: Insufficient column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses.

Issue 3: Poor peak shape (fronting or tailing).

  • Possible Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause: Column contamination or degradation.

    • Solution: If the problem persists, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[6]

Quantitative Data Summary

The following table summarizes typical GC column parameters and their effect on the separation of fatty acid isomers.

ParameterRecommendation for Isomer SeparationRationale
Stationary Phase Highly polar (e.g., biscyanopropyl polysiloxane)Enhances selectivity towards double bond position and geometry.
Column Length ≥ 100 mIncreases the number of theoretical plates, leading to better resolution of closely eluting peaks.[3]
Internal Diameter ≤ 0.25 mmNarrower columns provide higher efficiency.
Film Thickness 0.20 - 0.25 µmThinner films can improve resolution but may reduce sample capacity.
Carrier Gas Hydrogen (for FID), Helium (for MS)Hydrogen often provides better resolution and faster analysis times.[3]
Oven Program Slow temperature ramp (e.g., 1-2°C/min)Improves separation of complex mixtures of isomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of Hexadecatrienoic Acid Isomers as Fatty Acid Methyl Esters (FAMEs)
  • Lipid Extraction:

    • Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) mixture.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1-2 mL of 14% boron trifluoride in methanol (BF3-Methanol).

    • Heat the mixture at 100°C for 30 minutes in a sealed vial.

    • After cooling, add water and hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Evaporate the hexane and redissolve the FAMEs in a suitable solvent for GC injection.

  • GC-MS Analysis:

    • GC Column: SP-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

Protocol 2: Ag+-HPLC for Separation of Hexadecatrienoic Acid Isomers
  • Sample Preparation:

    • Extract lipids from the biological sample as described in Protocol 1.

    • The extracted fatty acids can be analyzed directly or derivatized to enhance detection. For UV detection, derivatize with a chromophore like p-bromophenacyl bromide.

  • HPLC System:

    • Column: A commercially available silver ion HPLC column (e.g., ChromSpher 5 Lipids).

    • Mobile Phase: A gradient of acetonitrile in hexane. For example, start with 0.1% acetonitrile in hexane and increase to 1% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Detection: UV detector at 205 nm (for underivatized fatty acids) or a wavelength appropriate for the chosen derivative.

Signaling Pathways and Workflows

Biosynthesis of Hexadecenoic Acid Isomers

The following diagram illustrates the biosynthetic pathways for the formation of key C16:1 isomers from palmitic acid.

Palmitic Acid (16:0) Palmitic Acid (16:0) Palmitoleic Acid (9-cis-16:1) Palmitoleic Acid (9-cis-16:1) Palmitic Acid (16:0)->Palmitoleic Acid (9-cis-16:1) Δ9-Desaturase Sapienic Acid (6-cis-16:1) Sapienic Acid (6-cis-16:1) Palmitic Acid (16:0)->Sapienic Acid (6-cis-16:1) Δ6-Desaturase Vaccenic Acid (11-trans-18:1) Vaccenic Acid (11-trans-18:1) Vaccenic Acid (11-trans-18:1)->Palmitoleic Acid (9-cis-16:1) β-oxidation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Isomer Identification Isomer Identification Peak Integration->Isomer Identification Quantification Quantification Isomer Identification->Quantification Poor Resolution Poor Resolution Check GC Column Check GC Column Poor Resolution->Check GC Column Is Column Appropriate? Is Column Appropriate? Check GC Column->Is Column Appropriate? Optimize Oven Program Optimize Oven Program Is Program Optimized? Is Program Optimized? Optimize Oven Program->Is Program Optimized? Check Derivatization Check Derivatization Is Derivatization Complete? Is Derivatization Complete? Check Derivatization->Is Derivatization Complete? Is Column Appropriate?->Optimize Oven Program Yes Use Highly Polar Column Use Highly Polar Column Is Column Appropriate?->Use Highly Polar Column No Is Program Optimized?->Check Derivatization Yes Use Slower Ramp Rate Use Slower Ramp Rate Is Program Optimized?->Use Slower Ramp Rate No Optimize Reaction Conditions Optimize Reaction Conditions Is Derivatization Complete?->Optimize Reaction Conditions No Problem Solved Problem Solved Is Derivatization Complete?->Problem Solved Yes

References

Technical Support Center: Preventing Degradation of Polyunsaturated Fatty Acyl-CoA Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of polyunsaturated fatty acyl-CoA (PUFA-CoA) samples during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PUFA-CoA sample degradation?

A1: The two main causes of PUFA-CoA degradation are oxidation and hydrolysis.

  • Oxidation: The multiple double bonds in the polyunsaturated fatty acyl chain are highly susceptible to oxidation by atmospheric oxygen. This process is accelerated by exposure to light, heat, and certain metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the structure and function of the molecule and may inhibit enzymatic reactions.

  • Hydrolysis: The thioester bond linking the fatty acyl chain to Coenzyme A can be hydrolyzed, breaking the molecule into a free fatty acid and Coenzyme A. This is particularly problematic in aqueous solutions, and the rate of hydrolysis can be influenced by pH and the presence of certain enzymes.

Q2: How should I store my PUFA-CoA samples for long-term and short-term use?

A2: Proper storage is critical for maintaining the integrity of your PUFA-CoA samples.

For long-term storage , it is recommended to store PUFA-CoAs as a dry powder at -20°C or below, under an inert atmosphere such as argon or nitrogen.[1][2] When stored correctly as a powder, these samples can be stable for at least one year.[2]

For short-term use , if you need to prepare a stock solution, dissolve the PUFA-CoA in a suitable organic solvent like ethanol (B145695) or a mixture of chloroform (B151607) and methanol.[1] These organic solutions should be stored in a glass vial with a Teflon-lined cap at -20°C, overlaid with an inert gas.[1] Aqueous solutions of fatty acyl-CoAs are not stable and will degrade rapidly; they should be used within a day if prepared.[2]

Q3: Can I store my PUFA-CoA samples in plastic tubes?

A3: It is strongly advised to avoid storing PUFA-CoA solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene), especially when dissolved in organic solvents.[1] Plasticizers and other impurities can leach from the plastic and contaminate your sample.[1] Always use glass vials with Teflon-lined caps (B75204) for storage.[1]

Q4: How many times can I freeze and thaw my PUFA-CoA stock solution?

A4: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of PUFA-CoA samples. Each cycle can introduce more oxygen into the solution and potentially cause the formation of ice crystals that can damage the molecule. It is best practice to aliquot your stock solution into single-use volumes after preparation to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Problem 1: I am seeing unexpected peaks in my mass spectrometry analysis of a PUFA-CoA sample.

  • Possible Cause: Your sample may have undergone oxidation. Oxidized PUFA-CoAs will have a higher mass than the parent molecule due to the addition of oxygen atoms.

  • Solution:

    • Confirm Oxidation: Analyze your sample using liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential oxidized species.[3][4] Look for masses corresponding to the addition of one or more oxygen atoms to your PUFA-CoA.

    • Prevent Future Oxidation:

      • Always handle PUFA-CoA powders and solutions under an inert atmosphere (argon or nitrogen).

      • Use deoxygenated solvents for preparing solutions. A stock solution can be prepared by dissolving the fatty acyl-CoA in distilled/deionized water or a buffer that has been sparged with nitrogen to remove oxygen.[2]

      • Store aliquots at -20°C or -80°C and protect them from light.

      • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your organic stock solutions at a low concentration (e.g., 0.01-0.1%).

Problem 2: The concentration of my PUFA-CoA stock solution seems to have decreased over time.

  • Possible Cause: Your PUFA-CoA may have hydrolyzed, especially if it was stored in an aqueous solution. Hydrolysis will break down the PUFA-CoA into a free fatty acid and Coenzyme A, reducing the concentration of the intact molecule.

  • Solution:

    • Verify Hydrolysis: Use an analytical method like HPLC to separate and quantify the intact PUFA-CoA from its hydrolysis products.

    • Storage Recommendations:

      • For long-term storage, keep the PUFA-CoA as a powder at -20°C.[2]

      • If a solution is necessary, prepare it in a dry organic solvent and store it under inert gas at -20°C or below.[1]

      • Avoid aqueous solutions for storage. If you must use an aqueous buffer for your experiment, prepare the solution fresh on the day of use.[2]

Problem 3: My enzymatic assay that uses a PUFA-CoA substrate is showing lower than expected activity.

  • Possible Cause 1: Degraded Substrate: The PUFA-CoA substrate may have degraded due to oxidation or hydrolysis, leading to a lower effective concentration of the active substrate.

  • Solution 1:

    • Always use freshly prepared or properly stored aliquots of your PUFA-CoA solution for your assays.

    • Before starting a series of experiments, you can test the integrity of your PUFA-CoA stock by running a control reaction with a fresh batch or by analyzing it via LC-MS.

  • Possible Cause 2: Inhibition by Degradation Products: Oxidized byproducts of PUFA-CoAs can act as inhibitors for some enzymes.

  • Solution 2:

    • Ensure your PUFA-CoA samples are handled under oxygen-free conditions to minimize the formation of inhibitory oxidation products.

    • If you suspect inhibition, you may need to purify your PUFA-CoA sample to remove any degradation products before use.

Data Summary

Table 1: Recommended Storage Conditions for Polyunsaturated Fatty Acyl-CoA Samples

Sample FormStorage TemperatureAtmosphereContainerRecommended Duration
Powder-20°C or belowInert Gas (Argon or Nitrogen)Glass vial with Teflon-lined cap≥ 1 year[2]
Organic Solution-20°C or belowInert Gas (Argon or Nitrogen)Glass vial with Teflon-lined capUp to 3 months (with caution)
Aqueous Solution2-8°CN/AGlass vial with Teflon-lined cap≤ 1 day[2]

Experimental Protocols

Protocol 1: Preparation and Storage of a PUFA-CoA Stock Solution

  • Materials:

    • PUFA-CoA powder

    • Anhydrous ethanol (or another suitable organic solvent)

    • Glass vial with a Teflon-lined cap

    • Argon or nitrogen gas

  • Procedure:

    • Allow the sealed vial of PUFA-CoA powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of PUFA-CoA powder in a clean, dry glass vial in an inert atmosphere if possible.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration.

    • Flush the headspace of the vial with argon or nitrogen gas.

    • Seal the vial tightly with the Teflon-lined cap.

    • Gently vortex or sonicate on ice until the powder is fully dissolved.

    • For long-term storage, it is best to aliquot the stock solution into single-use glass vials under an inert atmosphere.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

degradation_pathways PUFA_CoA Polyunsaturated Fatty Acyl-CoA Oxidized_PUFA_CoA Oxidized PUFA-CoA (Hydroperoxides, Aldehydes) PUFA_CoA->Oxidized_PUFA_CoA Oxidation (O2, Light, Heat) Hydrolyzed_Products Free Fatty Acid + Coenzyme A PUFA_CoA->Hydrolyzed_Products Hydrolysis (H2O, pH)

Caption: Primary degradation pathways for polyunsaturated fatty acyl-CoA samples.

experimental_workflow cluster_prep Sample Preparation and Storage cluster_use Experimental Use Start PUFA-CoA Powder Dissolve Dissolve in Anhydrous Organic Solvent Start->Dissolve Inert_Gas Flush with Inert Gas (Ar/N2) Dissolve->Inert_Gas Aliquot Aliquot into Single-Use Glass Vials Inert_Gas->Aliquot Store Store at -20°C to -80°C Protected from Light Aliquot->Store Thaw Thaw Single-Use Aliquot Store->Thaw Use Use Immediately in Experiment Thaw->Use

Caption: Recommended workflow for handling PUFA-CoA samples to minimize degradation.

References

Technical Support Center: Lipid Extraction from Chloroplast-Rich Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during lipid extraction from chloroplast-rich tissues such as plant leaves and algae.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My lipid yield is lower than expected. What are the potential causes and solutions?

A low lipid yield can stem from several factors, from incomplete cell disruption to the choice of extraction solvent. Here’s a breakdown of common causes and how to address them:

  • Incomplete Cell Lysis: Chloroplasts are housed within robust plant or algal cell walls. Insufficient disruption will prevent solvents from accessing the lipids.

    • Solution: Employ rigorous mechanical disruption methods. For plant tissues, freezing in liquid nitrogen followed by grinding with a mortar and pestle is effective.[1][2] For microalgae, methods like bead beating, sonication, or high-pressure homogenization are recommended.[3][4]

  • Inappropriate Solvent Choice: The polarity of the solvent system is critical for efficiently extracting the diverse lipids found in chloroplasts, which include neutral lipids and polar glycerolipids.[5][6]

    • Solution: A mixture of polar and non-polar solvents is generally most effective. Chloroform (B151607):methanol (B129727) mixtures are a classic choice.[4][7] The use of a chloroform:methanol (2:1, v/v) mixture is a widely adopted method for exhaustive lipid extraction from animal and plant tissues.[7] For a greener alternative, methyl-tert-butyl ether (MTBE) in combination with methanol has shown comparable or even improved extraction efficiency for a broad range of lipids.[8]

  • Insufficient Solvent-to-Sample Ratio: Using too little solvent can lead to saturation and incomplete extraction.

    • Solution: A common recommendation is to use a solvent volume that is 20 times the volume of the tissue sample (e.g., 20 mL of solvent for 1 g of tissue).[7]

  • Lipid Degradation: Lipases released during tissue homogenization can degrade lipids, reducing your final yield.[9]

    • Solution: Inactivate lipases by treating the sample with hot isopropanol (B130326) (around 75°C) or by using an acidic extraction solvent.[9][10] The inclusion of antioxidants like butylated hydroxytoluene (BHT) can also prevent the oxidation of polyunsaturated fatty acids.[9]

Q2: My lipid extract is contaminated with green pigments (chlorophylls). How can I remove them?

Chlorophyll is a common contaminant in lipid extracts from photosynthetic tissues. Its presence can interfere with downstream analyses like mass spectrometry.

  • Solution 1: Liquid-Liquid Partitioning: During methods like the Folch or Bligh and Dyer procedures, a phase separation is induced by adding water or a salt solution. Most lipids will partition into the lower organic phase (chloroform), while pigments and other polar non-lipid contaminants will move to the upper aqueous phase.[7][9]

  • Solution 2: Solid-Phase Extraction (SPE): SPE can be used to separate lipids from pigments. A silica-based cartridge can be used where lipids are retained and then eluted, leaving behind the more polar chlorophylls.

  • Solution 3: Saponification: If you are primarily interested in the fatty acid composition, you can saponify the extract (hydrolyze the lipids with a strong base). This will break down the chlorophyll, and the fatty acids can then be extracted after acidification.

Q3: I am observing an unexpectedly high amount of phosphatidic acid (PA) in my lipid profile. What could be the cause?

An elevated level of phosphatidic acid is often an indicator of phospholipase D (PLD) activity, which is activated upon tissue wounding.[10]

  • Cause: PLD hydrolyzes phospholipids (B1166683) to produce phosphatidic acid. This enzymatic activity can occur rapidly during sample harvesting and homogenization if not properly controlled.

  • Solution: Immediately inactivate enzymes upon harvesting. Plunging the tissue into pre-heated isopropanol (75°C) is a highly effective method to denature lipolytic enzymes, including PLD.[10]

Q4: The phase separation in my extraction is not clean, or an emulsion has formed. How can I resolve this?

A clean phase separation is crucial for isolating the lipid-containing organic phase from the aqueous phase containing contaminants.

  • Cause: Emulsions can form due to the presence of detergents, high concentrations of certain lipids, or insufficient centrifugation.

  • Solution:

    • Centrifugation: Increase the centrifugation speed or duration to help break the emulsion.[11][12]

    • Addition of Salt: Adding a salt solution (e.g., 0.9% NaCl or 1M KCl) instead of pure water can improve phase separation.[7][13]

    • Temperature: Performing the extraction and phase separation at a cold temperature (e.g., 4°C) can sometimes aid in a cleaner separation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during lipid extraction from chloroplast-rich tissues.

G cluster_start cluster_problem cluster_yield Low Lipid Yield cluster_contamination Contamination cluster_profile Unexpected Lipid Profile cluster_phase Poor Phase Separation cluster_solutions_yield cluster_solutions_cont cluster_solutions_profile cluster_solutions_phase start Start: Lipid Extraction from Chloroplast-Rich Tissue problem Identify Primary Issue start->problem yield_check_lysis Check Cell Lysis Method problem->yield_check_lysis Low Yield cont_pigment Pigment (Chlorophyll) Contamination problem->cont_pigment Contamination profile_pa High Phosphatidic Acid (PA) problem->profile_pa Profile Anomaly phase_emulsion Emulsion or Unclear Phases problem->phase_emulsion Phase Separation Issue yield_check_solvent Review Solvent System yield_check_lysis->yield_check_solvent sol_lysis Increase mechanical disruption (e.g., bead beating, sonication) yield_check_lysis->sol_lysis yield_check_ratio Verify Solvent:Sample Ratio yield_check_solvent->yield_check_ratio sol_solvent Use Chloroform:Methanol or MTBE:Methanol yield_check_solvent->sol_solvent yield_check_degradation Assess Lipid Degradation yield_check_ratio->yield_check_degradation sol_ratio Use >= 20:1 solvent to sample volume yield_check_ratio->sol_ratio sol_degradation Inactivate lipases with hot isopropanol or acidic solvent yield_check_degradation->sol_degradation cont_nonlipid Non-Lipid Contamination cont_pigment->cont_nonlipid sol_pigment Optimize liquid-liquid partitioning or use Solid Phase Extraction (SPE) cont_pigment->sol_pigment sol_nonlipid Wash with salt solution (e.g., 0.9% NaCl) cont_nonlipid->sol_nonlipid sol_pa Rapidly inactivate enzymes upon harvest (e.g., plunge tissue in hot isopropanol) profile_pa->sol_pa sol_emulsion Increase centrifugation speed/time or add salt to aqueous phase phase_emulsion->sol_emulsion

Caption: Troubleshooting workflow for lipid extraction.

Quantitative Data Summary

The efficiency of lipid extraction can vary significantly based on the method and solvent system employed. The tables below summarize quantitative data from various studies.

Table 1: Comparison of Lipid Extraction Methods

MethodOrganismSolvent SystemKey Findings
UltrasonicationChlorella sp. & Spirulina sp.n-hexaneYielded the highest percentage of oil (9.4% for Chlorella sp., 6.6% for Spirulina sp.) compared to Soxhlet and solvent extraction.[3]
Modified FolchMicroalgaeDichloromethane/MethanolA "solvent-water-solvent" approach increased total lipid extraction by 10-30%.[14]
Green SolventsMicroalgaeEthanol/Cyclopentyl methyl ether (CPME) (8:2)Achieved a high lipid yield of 39.4%, advantageous for biofuel production.[15]
Bligh and DyerPlant LeavesChloroform/MethanolA standard and effective method for total glycerolipid extraction.[16]
MTBE MethodVariousMTBE/Methanol/WaterProvides similar or better recovery of most lipid classes compared to Folch, with a simpler and safer workflow.[8]

Detailed Experimental Protocols

Below are detailed methodologies for three common lipid extraction techniques.

Modified Bligh and Dyer Method for Plant Leaves

This method is widely used for the extraction of total lipids from plant tissues with high water content.[16]

Materials:

  • Fresh plant leaves (e.g., 1 g)

  • Chloroform

  • Methanol

  • 1% KCl solution

  • Mortar and pestle

  • Centrifuge tubes with stoppers

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Weigh approximately 1 g of fresh plant leaves and macerate in a mortar on ice or with liquid nitrogen.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) solution and homogenize thoroughly.

  • Transfer the homogenate to a glass centrifuge tube.

  • Wash the mortar with an additional 2 mL of the chloroform:methanol (1:2) solution and add this to the same tube.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant to a new, clean glass tube.

  • Resuspend the pellet with 3 mL of chloroform:methanol (1:2) and 0.8 mL of 1% KCl. Vortex well.

  • Centrifuge again at 3,000 rpm for 5 minutes.

  • Combine the supernatant with the supernatant from step 6.

  • To the pooled supernatant, add 2 mL of chloroform and 1.2 mL of 1% KCl to induce phase separation.

  • Vortex thoroughly and centrifuge at 3,000 rpm for 5 minutes.

  • A two-phase system will form. Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • The dried lipids can be weighed and then redissolved in a suitable solvent for further analysis.

Folch Method for General Tissues

The Folch method is a robust technique for the exhaustive extraction of lipids.[7][17]

Materials:

  • Tissue sample (e.g., 1 g)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution (or pure water)

  • Homogenizer

  • Shaker

  • Centrifuge

  • Siphon or pipette for phase removal

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenize the tissue sample in a 2:1 chloroform:methanol mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[7]

  • Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.[17]

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Wash the solvent extract by adding 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL of salt solution for 20 mL of extract).

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.[17]

  • Two distinct phases will form. The lower phase is the chloroform layer containing the lipids, and the upper phase is the aqueous methanol layer.

  • Carefully remove the upper phase by siphoning.

  • The lower chloroform phase containing the lipids is collected and the solvent is evaporated using a rotary evaporator or under a nitrogen stream.[7]

MTBE Method for High-Throughput Lipidomics

This method offers a safer and simpler alternative to chloroform-based extractions, with the lipid-containing organic phase forming the upper layer, which simplifies its collection.[8]

Materials:

  • Sample (e.g., 200 µL of cell suspension or homogenized tissue)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (MS-grade)

  • Glass tubes with Teflon-lined caps

  • Shaker

  • Centrifuge

Procedure:

  • To your sample in a glass tube, add 1.5 mL of methanol and vortex.

  • Add 5 mL of MTBE.

  • Incubate the mixture for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 1.25 mL of water.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Two phases will form. The upper phase is the MTBE layer containing the lipids. The lower aqueous phase contains polar metabolites.

  • Carefully collect the upper MTBE phase for lipid analysis.

Experimental Workflow Diagram

G cluster_sample 1. Sample Preparation cluster_extraction 2. Lipid Extraction cluster_separation 3. Phase Separation cluster_collection 4. Lipid Collection & Analysis sample_prep Harvest tissue and immediately inactivate enzymes (e.g., liquid N2 or hot isopropanol) homogenize Homogenize tissue mechanically (e.g., mortar & pestle, bead beater) sample_prep->homogenize add_solvent Add monophasic solvent mixture (e.g., Chloroform:Methanol or MTBE:Methanol) homogenize->add_solvent agitate Agitate/Incubate to ensure thorough extraction add_solvent->agitate induce_phase Induce phase separation by adding water or salt solution agitate->induce_phase centrifuge_phase Centrifuge to clarify phases induce_phase->centrifuge_phase collect_phase Collect lipid-containing organic phase (Lower for Chloroform, Upper for MTBE) centrifuge_phase->collect_phase dry_down Evaporate solvent under N2 stream collect_phase->dry_down analysis Reconstitute lipids for downstream analysis (e.g., LC-MS) dry_down->analysis

Caption: General workflow for lipid extraction.

References

Technical Support Center: Optimization of FAME Preparation for Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Fatty Acid Methyl Ester (FAME) preparation, with a special focus on polyunsaturated fatty acids (PUFAs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful FAME analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of FAMEs from samples rich in PUFAs.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of PUFA FAMEs Incomplete derivatization: The reaction conditions (time, temperature, catalyst concentration) may be insufficient for the complete conversion of PUFAs.[1][2] Oxidation of PUFAs: PUFAs are highly susceptible to oxidation, which can lead to their degradation during sample preparation.[3] Inappropriate catalyst: The chosen catalyst (acid or base) may not be optimal for the specific lipid classes in the sample. For instance, base catalysts are not effective for esterifying free fatty acids (FFAs).[2][4][5]Optimize reaction conditions: Increase reaction time or temperature. Ensure the catalyst concentration is adequate. For example, acid-catalyzed methylation with 1.2% HCl in methanol (B129727)/toluene can be performed at 45°C for 16 hours or at 100°C for 90 minutes for samples containing sterol esters.[4] Prevent oxidation: Work under an inert atmosphere (e.g., nitrogen or argon).[3] Add an antioxidant such as butylated hydroxytoluene (BHT) to the solvents.[3] Store samples at low temperatures (-20°C or -80°C) and protect them from light.[3] Select the appropriate catalyst: For samples with high FFA content, an acid catalyst (e.g., HCl or BF3) is necessary.[5] For glycerolipids without FFAs, a base catalyst (e.g., KOH or NaOH in methanol) can be used for rapid transesterification at room temperature.[4]
Presence of extra or unexpected peaks in the chromatogram Side reactions: Acid-catalyzed methods at high temperatures can sometimes produce artifacts.[4] Contamination: Solvents, reagents, or glassware may be contaminated. Oxidation products: Degraded PUFAs can appear as additional peaks.[6]Use milder reaction conditions: Employ lower temperatures and shorter reaction times when possible.[4] Use high-purity reagents and clean glassware: Always use fresh, high-purity solvents and thoroughly clean all glassware. Prepare a reagent blank to check for contamination. Implement antioxidant measures: Follow the recommendations for preventing oxidation as outlined above.[3]
Poor peak shape and resolution for PUFA FAMEs Incomplete derivatization: Underivatized fatty acids are polar and can interact with the GC column, leading to tailing peaks. Column degradation: The GC column may be degraded or contaminated.Ensure complete derivatization: Optimize the reaction as described above. To confirm complete derivatization, analyze aliquots at different reaction times until no further increase in the peak area of the FAME is observed. Maintain the GC system: Use a guard column and perform regular column maintenance.
Isomerization of conjugated double bonds Harsh acidic conditions: Prolonged exposure to methanolic HCl can cause isomerization and epimerization of conjugated fatty acids, such as conjugated linoleic acid (CLA) isomers.[7]Use a milder derivatization method: For sensitive fatty acids, consider a two-step method involving saponification followed by methylation with a less harsh reagent.

Frequently Asked Questions (FAQs)

Q1: Which is better for PUFA analysis: acid-catalyzed or base-catalyzed derivatization?

A1: The choice depends on the sample composition.[1]

  • Acid-catalyzed methods (e.g., using HCl or BF3 in methanol) are versatile as they can esterify free fatty acids (FFAs) and transesterify glycerolipids.[4][5] This makes them suitable for a wide range of biological samples. However, they can be slower and may require higher temperatures, which can increase the risk of PUFA degradation if not carefully controlled.[4]

  • Base-catalyzed methods (e.g., using KOH or NaOH in methanol) are very rapid and can be performed at room temperature, which is advantageous for preserving PUFAs.[4] However, they are not effective for esterifying FFAs.[2] Therefore, they are best suited for samples with low FFA content, such as refined oils.

Q2: How can I prevent the oxidation of my PUFA samples during FAME preparation?

A2: Preventing oxidation is critical for accurate PUFA analysis. Key measures include:

  • Working under an inert atmosphere: Purge vials with nitrogen or argon gas to displace oxygen.[3]

  • Using antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction and reaction solvents (e.g., at a concentration of 0.005%).[3]

  • Controlling temperature: Perform sample preparation steps on ice when possible.[3] For long-term storage of FAMEs, temperatures of -20°C or ideally -80°C are recommended.[3]

  • Protecting from light: Use amber vials or store samples in the dark to prevent photo-oxidation.[3]

Q3: What are the optimal reaction conditions for acid-catalyzed methylation of PUFAs?

A3: Optimal conditions can vary depending on the specific sample matrix and lipid classes present. A commonly used and robust method involves using 1.2% (w/v) HCl in a methanol/toluene mixture. For samples containing highly stable sterol esters, heating at 100°C for 90 minutes or incubating at 45°C for 16 hours is recommended for complete derivatization.[4] For less stable lipids, milder conditions should be tested.

Q4: My sample contains a high concentration of free fatty acids. What is the best derivatization strategy?

A4: For samples with a high FFA content, an acid-catalyzed method is essential.[5] Base-catalyzed methods will not esterify the FFAs, leading to an underestimation of their concentration. Reagents such as methanolic HCl or boron trifluoride (BF3) in methanol are effective for this purpose.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the optimization of FAME preparation.

Table 1: Comparison of Acid and Base Catalysts for FAME Preparation

Catalyst Type Advantages Disadvantages Typical Reaction Conditions
Acid (e.g., HCl, BF3) - Esterifies FFAs and transesterifies glycerolipids[5] - Suitable for a wide range of sample types- Slower reaction rates than base catalysts[4] - May require higher temperatures, increasing the risk of PUFA degradation[4] - Can cause isomerization of conjugated fatty acids[7]- 1-2% HCl or 10-14% BF3 in methanol - 60-100°C for 10-90 minutes, or 45°C for several hours[4]
Base (e.g., KOH, NaOH) - Very rapid reaction at room temperature[4] - Milder conditions are better for preserving PUFAs- Does not esterify FFAs[2] - Requires anhydrous conditions- 0.5-2 M KOH or NaOH in methanol - Room temperature for 2-10 minutes

Table 2: Recommended Antioxidant Concentrations for PUFA Protection

Antioxidant Typical Concentration Notes
Butylated Hydroxytoluene (BHT) 0.005% - 0.02% (50-200 ppm) in solvent or oil[3]A commonly used and effective antioxidant for preventing lipid peroxidation.
Butylated Hydroxyanisole (BHA) 0.01% - 0.02% (100-200 ppm)Often used in combination with BHT for synergistic effects.
tert-Butylhydroquinone (TBHQ) 0.01% - 0.02% (100-200 ppm)Considered highly effective for extending the storage life of PUFAs.[3]

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed FAME Preparation using Methanolic HCl

This protocol is suitable for a wide range of biological samples, including those containing free fatty acids.

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid extract or sample into a screw-cap glass tube with a PTFE liner.

  • Reagent Addition: Add 200 µL of toluene, 1.5 mL of methanol, and 300 µL of 8% (w/v) HCl in methanol/water (85:15, v/v). The final HCl concentration will be approximately 1.2%.[4]

  • Reaction: Tightly cap the tube and vortex. Incubate at 100°C for 90 minutes for samples containing sterol esters, or at a milder condition of 45°C for 16 hours.[4]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly for 30 seconds.[4]

  • Phase Separation: Centrifuge the tube to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Storage: Store the FAME sample at -20°C or -80°C until GC analysis.[3][8]

Protocol 2: Base-Catalyzed FAME Preparation using Methanolic KOH

This protocol is a rapid method suitable for samples with low free fatty acid content, such as refined oils.

  • Sample Preparation: Weigh approximately 50 mg of the oil sample into a vial.

  • Dissolution: Add 1 mL of hexane and dissolve the sample.

  • Reagent Addition: Add 2 mL of 2 M potassium hydroxide (B78521) (KOH) in methanol.

  • Reaction: Cap the vial and vortex vigorously for 2 minutes at room temperature.

  • Neutralization and Extraction: Add 1 mL of water and 1 mL of hexane. Vortex and allow the layers to separate.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • Storage: Store at -20°C or -80°C until analysis.[3][8]

Visualizations

FAME_Preparation_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Lipid-Containing Sample extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction decision High FFA Content? extraction->decision acid Acid-Catalyzed Methylation (e.g., HCl, BF3) decision->acid Yes base Base-Catalyzed Transesterification (e.g., KOH, NaOH) decision->base No purification FAME Extraction & Purification acid->purification base->purification gc_analysis GC-FID/MS Analysis purification->gc_analysis

Caption: Decision workflow for selecting the appropriate FAME preparation method.

Transesterification_Reaction cluster_reactants Reactants cluster_products Products triglyceride Triglyceride (with PUFA) methanol Methanol (3 molecules) catalyst Acid or Base Catalyst triglyceride->catalyst methanol->catalyst fame PUFA Methyl Esters (3 molecules) catalyst->fame + glycerol Glycerol catalyst->glycerol

Caption: Chemical reaction of transesterification for PUFA-containing triglycerides.

References

overcoming co-elution of C16:3 and other fatty acids in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the co-elution of fatty acids in chromatography, with a specific focus on hexadecatrienoic acid (C16:3).

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography and why is it a problem?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This is a significant issue in quantitative analysis as it prevents the accurate identification and quantification of the individual analytes.[2]

Q2: Why is C16:3 particularly susceptible to co-elution?

A2: C16:3 (hexadecatrienoic acid) is a polyunsaturated fatty acid. In complex biological samples, it is often present alongside numerous other fatty acids with similar physicochemical properties, such as other C16 isomers (e.g., C16:1, C16:2) and structurally similar C18 fatty acids (e.g., α-linolenic acid, C18:3).[3][4] Their comparable chain lengths and degrees of unsaturation can lead to similar retention times on many standard gas chromatography (GC) columns.

Q3: What is the most common analytical method for fatty acid analysis?

A3: The most prevalent method for analyzing fatty acids is gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).[2][5] To make the fatty acids suitable for GC analysis, they are typically converted into their more volatile and stable fatty acid methyl esters (FAMEs) through a process called transesterification.[2]

Q4: What type of GC column is best for separating C16:3 from other unsaturated fatty acids?

A4: For resolving complex mixtures of FAMEs, especially those containing geometric (cis/trans) and positional isomers, highly polar capillary columns are recommended.[5] Stationary phases made of 100% poly(biscyanopropyl siloxane) or other highly polar cyanopropyl materials are the gold standard for this type of separation.[5][6] These columns provide the necessary selectivity to differentiate between structurally similar unsaturated fatty acids.[1]

Troubleshooting Guide: Overcoming Co-elution of C16:3

This guide addresses the common issue of C16:3 co-eluting with other fatty acid methyl esters (FAMEs), such as isomers of C18:3 (linolenic acid), during GC analysis.

Issue: A single, broad, or asymmetrical peak is observed where C16:3 and C18:3 are expected.

Step 1: Confirming Co-elution

Q: How can I confirm that the peak distortion is due to co-elution and not another issue like column degradation?

A:

  • Peak Shape Analysis: Look for tell-tale signs of co-elution, such as peak fronting, tailing, or the presence of a "shoulder" on the peak.

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectrum across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates that multiple compounds are eluting together.

  • Analyze Standards: Inject pure standards of C16:3 and the suspected co-eluting fatty acid (e.g., C18:3) individually, if available, to determine their retention times under your current method.

Step 2: Method Optimization

The resolution of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1] The following workflow provides a systematic approach to optimizing your method.

cluster_0 Troubleshooting Workflow for Co-elution A Initial Observation: Poor Resolution / Co-elution of C16:3 B Is the retention factor (k) optimal? (k should be between 1 and 5) A->B C Decrease Oven Temperature B->C No D Is the column efficiency (N) sufficient? (Are peaks sharp and narrow?) B->D Yes C->D E Optimize Carrier Gas Flow Rate (e.g., for H2, optimal velocity is ~40 cm/s) D->E No F Is the column selectivity (α) appropriate? (Does the stationary phase differentiate the analytes?) D->F Yes E->F G Change to a More Polar Column (e.g., highly polar cyanopropyl or ionic liquid column) F->G No H Resolved Peaks F->H Yes G->H

Caption: A logical workflow for troubleshooting co-elution in GC.

Q: My peaks are eluting very early (low retention factor). What should I do first?

A: A low retention factor indicates that the analytes are not interacting sufficiently with the stationary phase. The primary adjustment should be to decrease the oven temperature .[1] A lower initial temperature or a slower temperature ramp will increase the retention times of the FAMEs and improve the separation. As a rule of thumb, a 25°C decrease in temperature can roughly double the retention factor.[1]

Q: After adjusting the temperature, the peaks are still not fully resolved. What is the next step?

A: If retention is adequate but resolution is still poor, consider the column's efficiency and selectivity.

  • Optimize Carrier Gas Flow Rate: Ensure the carrier gas (e.g., helium or hydrogen) is flowing at its optimal linear velocity. Operating at the optimal flow rate maximizes column efficiency, leading to sharper peaks and better resolution.[7]

  • Change the Stationary Phase: If optimizing temperature and flow rate is insufficient, the issue is likely poor selectivity of the stationary phase for the co-eluting analytes.[1] Switching to a more polar and selective column is the most effective solution. For separating cis and trans isomers of polyunsaturated fatty acids like C16:3 and C18:3, a highly polar cyanopropyl column (e.g., SP-2560, CP-Sil 88) or an ionic liquid column (e.g., SLB-IL111) is recommended.[4][5]

Step 3: Quantitative Analysis

The following table illustrates how optimizing the GC method can improve the resolution of C16:3 and a co-eluting C18:3 isomer.

ParameterInitial MethodOptimized Method
GC Column Standard Wax Column (e.g., DB-Wax)Highly Polar Cyanopropyl Column (e.g., SP-2560)
Oven Program 150°C to 250°C at 10°C/min175°C isothermal for 27 min, then ramp to 215°C[4]
C16:3 Retention Time 15.25 min22.15 min
C18:3 Isomer Retention Time 15.25 min22.50 min
Resolution (Rs) 0.00 (Co-elution)>1.5 (Baseline Separation)

Note: The retention times are illustrative and will vary depending on the specific instrument and conditions.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs

This protocol describes a common method for preparing FAMEs from a lipid extract using a base-catalyzed transesterification.

Materials:

Procedure:

  • Ensure the lipid extract is dry. If necessary, evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of hexane to the dried lipid extract.

  • Add 0.5 mL of 2M methanolic KOH.

  • Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.

  • Allow the mixture to stand until the layers separate.

  • Add 2 mL of deionized water to wash the mixture.

  • Centrifuge briefly to achieve a clear separation of the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: High-Resolution GC Analysis of FAMEs

This method is optimized for the separation of complex FAME mixtures, including C16:3 and other polyunsaturated fatty acids.

GC System Parameters:

  • Column: Highly polar cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).[3][5]

  • Carrier Gas: Hydrogen or Helium.

  • Injector: Split injection (e.g., 100:1 split ratio) at 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 175°C, hold for 27 minutes.

    • Ramp: Increase at 4°C/min to 215°C.

    • Hold at 215°C for 35 minutes.[4]

  • Detector: FID at 250°C.

  • Injection Volume: 1 µL.

Visualization of a Relevant Biological Pathway

Hexadecatrienoic acid (C16:3) is a key component of the hexadecanoid pathway in plants, where it is metabolized by the enzyme lipoxygenase.[8][9]

cluster_1 Hexadecanoid Pathway C16_3 C16:3 (7Z,10Z,13Z-Hexadecatrienoic Acid) Lipoxygenase Lipoxygenase (e.g., Maize 9-LOX) C16_3->Lipoxygenase Hydroperoxide (7S)-Hydroperoxy- hexadecatrienoic Acid (7S-HPHT) Lipoxygenase->Hydroperoxide Oxygenation Downstream Further Metabolites (e.g., Hydroxy derivatives - HHTs) Hydroperoxide->Downstream

Caption: The metabolism of C16:3 via the lipoxygenase pathway in plants.

References

minimizing oxidation of hexadecatrienoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of working with polyunsaturated fatty acids (PUFAs) like hexadecatrienoic acid is preventing their degradation through oxidation. This guide provides detailed answers, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals maintain the integrity of their samples during preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is hexadecatrienoic acid and why is it prone to oxidation?

Hexadecatrienoic acid is a long-chain polyunsaturated fatty acid with a 16-carbon backbone and three carbon-carbon double bonds.[1][2][3] Its polyunsaturated nature, meaning it has multiple double bonds, makes it highly susceptible to oxidation.[4][5] The presence of these double bonds weakens the adjacent carbon-hydrogen bonds, making it easier for free radicals to initiate a chain reaction known as lipid peroxidation, which degrades the molecule.[6]

Q2: What are the common signs of hexadecatrienoic acid oxidation in a sample?

Oxidation of fatty acids leads to the formation of various degradation products. Analytically, this can be observed as:

  • A decrease in the concentration of the parent hexadecatrienoic acid.

  • The appearance of unexpected peaks in chromatograms (GC-MS, LC-MS), corresponding to oxidation products like hydroperoxides, aldehydes (e.g., malondialdehyde), and other secondary oxidation products.[7][8]

  • Physical changes in the sample, such as discoloration or the development of off-odors (rancidity), although this is more common in bulk oils.[9]

Q3: What are the optimal storage conditions for hexadecatrienoic acid and its solutions?

To ensure stability, hexadecatrienoic acid should be stored under conditions that minimize exposure to oxygen, light, and heat.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.[10][11][12]

  • Atmosphere: Overlay organic solutions with an inert gas like argon or nitrogen before sealing the vial.[11][13]

  • Container: Use glass containers with Teflon-lined closures. Never store organic solutions of lipids in plastic containers, as this can leach impurities like phthalates.[11][14]

  • Formulation: If purchased as a powder, it is best to dissolve it in a suitable organic solvent (e.g., ethanol) to a known concentration, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store as described above.[11]

Q4: Which antioxidants are effective for preventing oxidation during sample preparation?

Synthetic phenolic antioxidants are commonly added to solvents and samples to prevent lipid peroxidation.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are the most widely used antioxidants for lipids due to their high performance and low cost.[9][15] They function by scavenging free radicals, thus terminating the oxidation chain reaction.[9]

  • A typical concentration for BHT in extraction solvents is around 0.01% or 10 µM.[13][16]

  • For some applications, combining BHA and BHT can provide greater stability, especially at higher temperatures.[9][17]

Q5: How can I minimize oxidation during the lipid extraction process?

Beyond using antioxidants, several procedural steps are critical:

  • Work Quickly and on Ice: Keep samples on ice whenever possible to slow down reaction rates.[13]

  • Use an Inert Atmosphere: If possible, perform sample preparation steps under a stream of nitrogen or argon, or inside a glove box. Frequently flush sample tubes with inert gas before sealing.[13]

  • Protect from Light: Use amber glass vials or wrap tubes in aluminum foil to protect light-sensitive PUFAs.

  • Solvent Purity: Use high-purity, LC-MS grade solvents to avoid contaminants that could catalyze oxidation.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of oxidation products (e.g., aldehydes, hydroperoxides) are detected in my analysis. 1. Improper sample storage (wrong temperature, exposure to air).1. Ensure samples are stored at -80°C under an inert atmosphere (argon/nitrogen).[11][12] Aliquot samples to minimize freeze-thaw cycles.
2. Oxygen exposure during sample preparation.2. Keep samples on ice.[13] Flush tubes with argon or nitrogen before and after adding solvents.[13] Work quickly.
3. Lack of antioxidant in solvents.3. Add an antioxidant like BHT (e.g., 0.01%) to your extraction solvents.[16]
Low recovery or complete loss of hexadecatrienoic acid. 1. Severe oxidative degradation.1. Implement all recommended solutions for preventing oxidation (see above).
2. Adsorption to plasticware.2. Use glass or Teflon labware for all steps involving organic solvents. Avoid plastic pipette tips, centrifuge tubes, and vials.[11]
3. Inefficient extraction from the sample matrix.3. Ensure your extraction protocol (e.g., Folch or Bligh & Dyer) is appropriate for your sample type and is being followed correctly.[16][18]
Extraneous peaks, especially common fatty acids (C16:0, C18:1), are contaminating my chromatogram. 1. Contamination from handling.1. Always wear nitrile gloves. Skin oils are a major source of fatty acid contamination.[14]
2. Contamination from labware or reagents.2. Meticulously clean all glassware. Run a "procedure blank" (all steps, no sample) to identify the source.[14] Use high-purity solvents.
3. Leaching from plastic consumables (e.g., pipette tips, tubes).3. Switch to glass alternatives where possible. If plastic must be used, pre-rinse with a high-purity solvent.[14]

Data Presentation

Table 1: Effect of Storage Temperature on Lipid Oxidation Indicators

This table summarizes the general effects of storage temperature on the stability of polyunsaturated fatty acids based on common oxidation markers. Lower temperatures significantly slow the rate of degradation.

Storage TemperaturePeroxide Value (PV)Malondialdehyde (MDA)PUFA ContentGeneral Stability
35°C Increases rapidly, then may decrease as secondary oxidation occurs[7]Rapid and significant increase[7]Significant decrease over time[19]Poor
25°C (Room Temp) Steady increase[7]Steady and significant increase[7]Decrease over timePoor
4°C (Refrigerated) Slow increase[20]Slow increaseMinor decrease over short-to-medium term[20]Fair (short-term only)
-20°C / -30°C (Freezer) Very slow increase[20]Very slow increaseGenerally stable, with minor losses over months[19][20]Good
-80°C (Ultra-Low) Negligible increaseNegligible increaseExcellent stability, considered best practice for long-term storage[12]Excellent

Experimental Protocols

Protocol: Oxidation-Minimized Lipid Extraction from Biological Tissue

This protocol is a modified version of the Folch method, incorporating steps to minimize the oxidation of hexadecatrienoic acid and other PUFAs.[13][16]

Materials:

  • Tissue sample (e.g., 50-100 mg)

  • LC-MS grade chloroform (B151607)

  • LC-MS grade methanol

  • Butylated Hydroxytoluene (BHT)

  • LC-MS grade water

  • Argon or Nitrogen gas with a gentle stream delivery system

  • Glass homogenizer or vials with beads

  • Amber glass centrifuge tubes with Teflon-lined caps

  • Ice bucket

Procedure:

  • Prepare Solvents: Prepare a 2:1 (v/v) solution of chloroform:methanol. Add BHT to this solution for a final concentration of 0.01%. Keep the solvent mixture on ice.

  • Sample Preparation: a. Weigh the frozen tissue sample in a pre-chilled amber glass tube. b. Keep the tube on ice throughout the procedure.

  • Homogenization: a. Add 2 mL of the ice-cold chloroform:methanol (2:1) with BHT to the tissue sample. b. Homogenize thoroughly until no visible tissue particles remain. c. After homogenization, immediately flush the headspace of the tube with argon gas and cap tightly.[13]

  • Phase Separation: a. Add 0.5 mL of LC-MS grade water to the homogenate. This will create a biphasic system. b. Vortex the mixture for 30 seconds. c. Flush the headspace with argon gas again before capping.

  • Centrifugation: a. Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers. b. Three layers will be visible: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: a. Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean, amber glass vial. Be cautious not to disturb the protein layer.

  • Drying and Storage: a. Dry the collected lipid extract under a gentle stream of nitrogen or argon. Avoid heating the sample. b. Once the solvent is evaporated, resuspend the lipid film in a small, precise volume of a suitable solvent (e.g., chloroform or hexane (B92381) with 0.01% BHT). c. Flush the vial with argon, seal tightly with a Teflon-lined cap, and store at -80°C until analysis.

Visualizations

Workflow for Minimizing Lipid Oxidation

Lipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_final Final Steps Start Start: Frozen Tissue Sample Weigh Weigh in Pre-Chilled Amber Tube on Ice Start->Weigh Homogenize Homogenize in Chloroform:Methanol (2:1) + BHT Weigh->Homogenize Flush1 Flush with Argon/Nitrogen Homogenize->Flush1 Phase_Separation Add Water & Vortex for Phase Separation Flush1->Phase_Separation Flush2 Flush with Argon/Nitrogen Phase_Separation->Flush2 Centrifuge Centrifuge at 4°C Flush2->Centrifuge Collect Collect Lower Organic (Lipid) Layer Centrifuge->Collect Dry Dry Down Under Nitrogen Stream Collect->Dry Resuspend Resuspend in Solvent + BHT Dry->Resuspend Store Flush with Argon & Store at -80°C Resuspend->Store End Ready for Analysis Store->End

Caption: Workflow for lipid extraction with critical oxidation prevention steps.

Mechanism of Lipid Peroxidation and Antioxidant Action

Lipid_Peroxidation_Mechanism cluster_peroxidation Lipid Peroxidation Chain Reaction cluster_antioxidant Antioxidant Intervention PUFA Hexadecatrienoic Acid (LH) Initiation Initiation (Radical Attack, R•) PUFA->Initiation H• abstraction L_radical Lipid Radical (L•) Initiation->L_radical Propagation1 Propagation (O2) L_radical->Propagation1 LOO_radical Lipid Peroxyl Radical (LOO•) Propagation1->LOO_radical Propagation2 Propagation (LH) LOO_radical->Propagation2 Stable_Radical Stable Antioxidant Radical LOO_radical->Stable_Radical terminates chain Propagation2->L_radical Chain Reaction Continues LOOH Lipid Hydroperoxide (LOOH) Propagation2->LOOH BHT Antioxidant (e.g., BHT) BHT->LOO_radical scavenges

Caption: Antioxidants like BHT interrupt the lipid peroxidation chain reaction.

Troubleshooting Logic for Sample Oxidation

Troubleshooting_Tree Start Problem: Oxidized or Degraded PUFA Sample Check_Storage Were samples stored at -80°C under inert gas? Start->Check_Storage Check_Handling Were samples kept on ice & protected from light during prep? Check_Storage->Check_Handling Yes Sol_Storage Solution: Improve storage protocol. Aliquot new samples. Check_Storage->Sol_Storage No Check_Antioxidant Did extraction solvents contain an antioxidant (e.g., BHT)? Check_Handling->Check_Antioxidant Yes Sol_Handling Solution: Refine handling procedure. Work quickly on ice. Check_Handling->Sol_Handling No Check_Labware Was all labware glass/Teflon (no plastic)? Check_Antioxidant->Check_Labware Yes Sol_Antioxidant Solution: Add 0.01% BHT to all organic solvents. Check_Antioxidant->Sol_Antioxidant No Sol_Labware Solution: Re-run with appropriate glassware. Check for leached contaminants. Check_Labware->Sol_Labware No Success Problem Resolved Check_Labware->Success Yes

Caption: A decision tree to diagnose potential sources of sample oxidation.

References

improving the stability of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound in solution?

A1: The primary cause of degradation for polyunsaturated acyl-CoAs like this compound is oxidation due to the presence of multiple double bonds in the fatty acyl chain.[1] Other contributing factors include exposure to high temperatures, light, oxygen, and inappropriate pH levels.[1] The stability of acyl-CoAs can also be compromised in aqueous solutions.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For long-term stability, it is recommended to store this compound as a dry pellet at -80°C. If in solution, it should be stored at -80°C. However, it is important to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to degradation. One study showed a significant loss of acetyl-CoA after the fifth freeze-thaw cycle.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to handle the compound under conditions that limit exposure to oxygen, light, and high temperatures. This can be achieved by working with solutions on ice, using amber vials to protect from light, and purging solutions with an inert gas like nitrogen or argon. Additionally, including antioxidants in your buffers can help prevent oxidative damage. For reconstitution before analysis, using a non-aqueous solvent or a buffered solution can improve stability compared to unbuffered aqueous solutions.

Q4: What are the signs of this compound degradation in my sample?

A4: Degradation can be observed through several analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS/MS). Signs of degradation include a decrease in the peak area of the parent compound over time, the appearance of new peaks corresponding to degradation products (e.g., oxidized species), and a shift in the retention time of the main peak.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Recommended Solution
Low or no signal of the compound in LC-MS/MS analysis. Degradation during sample preparation or storage. Ensure rapid quenching of metabolic activity if extracting from biological samples. Keep samples on ice throughout the preparation process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.
Inefficient extraction from the sample matrix. Use a validated extraction protocol. A common method involves a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer. For thorough extraction, a two-phase system with petroleum ether (to remove nonpolar lipids) followed by methanol (B129727) and chloroform (B151607) can be effective.
Inconsistent quantification results between replicates. Variable degradation across samples. Standardize sample handling procedures to ensure all samples are treated identically. Minimize the time samples are left at room temperature.
Inconsistent reconstitution of the dried extract. Ensure the dried pellet is fully dissolved. Vortex the sample thoroughly after adding the reconstitution solvent. A solvent like 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) is often used.
Appearance of unexpected peaks in the chromatogram. Oxidation of the compound. Prepare solutions fresh and use them promptly. Purge solvents with an inert gas. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Hydrolysis of the thioester bond. Maintain the pH of your solutions within a stable range. Acyl-CoAs are more stable in slightly acidic to neutral pH. One study found that a solution of 50% methanol/50% 50 mM ammonium acetate (pH 7) provided good stability.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound under different conditions.

Materials:

  • This compound standard

  • Methanol

  • 50 mM Ammonium acetate buffer, pH 7.0

  • Deionized water

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound in the following solvents:

    • 100% Methanol

    • 50% Methanol / 50% 50 mM Ammonium acetate (pH 7.0)

    • 100% Deionized water

  • Aliquot the solutions into amber vials to protect from light.

  • Analyze a sample from each solution at time zero using a validated LC-MS/MS method to determine the initial concentration.

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 4 hours, 24 hours, 48 hours), analyze a sample from each storage condition.

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

Data Presentation:

Solvent Storage Temp. % Remaining (4h) % Remaining (24h) % Remaining (48h)
100% MethanolRoom Temp.
100% Methanol4°C
100% Methanol-20°C
50% MeOH / 50% NH4OAcRoom Temp.
50% MeOH / 50% NH4OAc4°C
50% MeOH / 50% NH4OAc-20°C
100% WaterRoom Temp.
100% Water4°C
100% Water-20°C
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Heating block or oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution containing 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution containing 0.1 M NaOH and incubate at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.

  • Oxidation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours).

  • Photolytic Degradation: Expose a solution of the compound to UV light at 254 nm for a specified time (e.g., 24 hours).

  • Analyze all stressed samples, along with an unstressed control, by LC-MS/MS to identify degradation products and assess the specificity of the analytical method.

Visualizations

Degradation_Pathway PUFA-CoA This compound Lipid_Peroxyl_Radical Lipid Peroxyl Radical PUFA-CoA->Lipid_Peroxyl_Radical Initiation (O2, Light, Heat) Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Aldehydes_Ketones Aldehydes & Ketones Lipid_Hydroperoxide->Aldehydes_Ketones Decomposition

Caption: Hypothetical oxidative degradation pathway of a polyunsaturated fatty acyl-CoA.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Add internal standard Evaporation Evaporation Extraction->Evaporation Dry under N2 Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Inject into LC-MS/MS MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: General workflow for the analysis of this compound.

References

Technical Support Center: Addressing Matrix Effects in Plant Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify, minimize, and correct for matrix effects in the mass spectrometry of plant lipid extracts.

FAQ: Understanding Matrix Effects

Q1: What are matrix effects in the context of plant lipidomics?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In plant lipidomics, the "matrix" refers to all components in the extract other than the target lipid analytes, such as proteins, salts, pigments, and other endogenous metabolites. This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: Why are plant lipid extracts particularly susceptible to matrix effects?

A: Plant lipidomes are incredibly complex, containing a vast diversity of lipid classes and species.[3] This complexity means that during analysis, especially with liquid chromatography-mass spectrometry (LC-MS), there is a high probability of multiple compounds co-eluting with the analyte of interest. These co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's source, leading to significant ion suppression or enhancement.[4]

Q3: How can I detect if my analysis is being affected by matrix effects?

A: There are several established methods to determine the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of your analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dips or peaks in the steady signal of the infused analyte indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.[2][5][6]

  • Post-Extraction Spiking: This is a quantitative method. You compare the signal response of an analyte spiked into a blank matrix extract (that has gone through the full extraction procedure) with the response of the same analyte in a clean solvent at the identical concentration. The ratio of the response in the matrix versus the solvent reveals the degree of ion suppression or enhancement.[1][7]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent is compared to the slope of a curve prepared in a matrix-matched standard. A significant difference between the slopes indicates the presence of matrix effects.[2]

Troubleshooting Guide: Identifying and Mitigating Matrix Effects

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in plant lipid analysis.

Issue 1: Poor Reproducibility and Inaccurate Quantification
  • Possible Cause: Significant and variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect for a representative set of your samples using the post-extraction spiking method described above.[2]

    • Implement Internal Standards: The most robust method to correct for variability is to use a stable isotope-labeled (SIL) internal standard for each analyte class.[8] These standards co-elute and experience nearly identical matrix effects as the analyte, allowing for reliable normalization.[9][10]

    • Improve Sample Cleanup: Enhance your sample preparation to remove more interfering compounds. Consider techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE).[5]

    • Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components, thereby lessening ion suppression. You must test a series of dilutions to find a balance between reducing matrix effects and maintaining adequate signal sensitivity.[2][7]

Issue 2: Low Signal Intensity and Poor Sensitivity
  • Possible Cause: Severe ion suppression from co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.[2][5]

    • Optimize Chromatography: Adjust your LC method to separate your target lipids from these suppression zones. This can involve changing the mobile phase gradient, the column chemistry (e.g., switching from reverse-phase to HILIC), or using a longer column for better separation.[3][7]

    • Enhance Sample Cleanup: Focus on removing the classes of compounds most likely to cause suppression. For plant extracts, this often includes highly abundant phospholipids (B1166683) or pigments. Techniques like dispersive solid-phase extraction (dSPE) with specific sorbents (e.g., C18, Z-Sep) can be effective.[11]

Experimental Protocols and Methodologies

Protocol 1: General Purpose Lipid Extraction (Adapted from Bligh & Dyer)

This protocol is a foundational method for extracting a broad range of lipids from plant tissue.

  • Homogenization: Weigh 1g of plant tissue and homogenize in a mixture of 10 mL chloroform (B151607) and 20 mL methanol (B129727) using a blender or stomacher for 2 minutes.[12]

  • Phase Separation: Add another 10 mL of chloroform and blend for 30 seconds. Then, add 8 mL of a saturated sodium chloride solution and blend for a final 30 seconds.[12]

  • Collection: Transfer the mixture to a separation funnel or centrifuge tube and allow the phases to separate. The lower chloroform layer contains the lipids.

  • Drying: Collect the lower chloroform phase, transfer it to a pre-weighed vial, and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

To minimize enzymatic activity (e.g., from phospholipase D) that can alter lipid profiles, it is critical to quickly immerse sampled tissue into preheated isopropanol (B130326) (75°C) for 15 minutes to deactivate enzymes before proceeding with extraction.[13]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol provides a general workflow for using a C18 SPE cartridge to remove polar interferences.

  • Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by equilibration with the reconstitution solvent (e.g., 1% acetic acid).[2]

  • Loading: Load the reconstituted plant lipid extract onto the cartridge.

  • Washing: Wash the cartridge with a weak, polar solvent to remove highly polar interfering compounds while retaining the lipids.

  • Elution: Elute the target lipid analytes with a stronger, less polar solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[2]

  • Final Step: Evaporate the eluate to dryness and reconstitute it in the initial mobile phase for your LC-MS analysis.[2]

Quantitative Data: Comparison of Cleanup Methods

Effective sample cleanup is crucial for minimizing matrix effects. The choice of sorbent in dispersive solid-phase extraction (dSPE) can significantly impact the removal of interfering lipids like triacylglycerols (TAGs).

Extraction MethoddSPE SorbentCo-Extracted Fat Content (%)Analyte Recovery Range (%)Reference
QuEChERSC18 16%70-120%[11]
QuEChERSZ-Sep 14%70-120%[11]
QuEChERSEMR-Lipid <1% 70-120%[11][14]

This table summarizes data on the efficiency of different dSPE sorbents in removing fat from fish samples, a similarly complex lipid matrix. The "EMR-Lipid" sorbent shows superior performance in removing co-extracted fat while maintaining high analyte recovery.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Plant Tissue Sampling Quench Enzyme Quenching (e.g., Hot Isopropanol) Sample->Quench Extract Lipid Extraction (e.g., Bligh & Dyer) Quench->Extract Cleanup Sample Cleanup (SPE, LLE) Extract->Cleanup AddIS Add Internal Standards (Stable Isotope Labeled) Cleanup->AddIS LCMS LC-MS Analysis (Optimized Chromatography) AddIS->LCMS Data Data Acquisition LCMS->Data Processing Data Processing (Normalization to IS) Data->Processing Quant Quantification Processing->Quant

Caption: Workflow for plant lipid analysis highlighting key stages to mitigate matrix effects.

G Start Poor Reproducibility or Low Sensitivity Observed? AssessME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present UseIS Strategy 1: Compensate Use Stable Isotope-Labeled Internal Standards ME_Present->UseIS Yes ImproveCleanup Strategy 2: Minimize Improve Sample Cleanup (SPE, LLE, dSPE) ME_Present->ImproveCleanup Yes OptimizeLC Strategy 3: Minimize Optimize Chromatography (Gradient, Column) ME_Present->OptimizeLC Yes Dilute Strategy 4: Minimize Dilute Sample Extract ME_Present->Dilute Yes End Re-evaluate Performance ME_Present->End No UseIS->End ImproveCleanup->End OptimizeLC->End Dilute->End

Caption: Troubleshooting decision tree for addressing matrix effects in lipidomics experiments.

References

Technical Support Center: Enhancing the Ionization Efficiency of Hexadecatrienoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of hexadecatrienoic acid in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of hexadecatrienoic acid often low in its native form?

A1: Hexadecatrienoic acid, as a free fatty acid, possesses a carboxyl group that readily deprotonates in the negative ion mode of electrospray ionization (ESI). However, the resulting carboxylate anion can exhibit poor desolvation and ionization efficiency, leading to low signal intensity. In positive ion mode, protonation of the carboxylic acid is inefficient. This inherent chemical property makes direct analysis challenging, often necessitating strategies to improve its gas-phase ion generation.

Q2: What are the primary strategies to enhance the MS signal of hexadecatrienoic acid?

A2: The main approaches to bolster the MS signal of hexadecatrienoic acid fall into three categories:

  • Chemical Derivatization: This is often the most effective strategy. By modifying the carboxylic acid group, the molecule's polarity and ionizability can be significantly altered. "Charge-reversal" derivatization, which introduces a permanently positively charged group, allows for highly sensitive analysis in the positive ion mode.[1][2]

  • Optimization of Ionization Source and Parameters: The choice of ionization technique (e.g., ESI, APCI, APPI) and the fine-tuning of its parameters (e.g., voltages, temperatures) can have a substantial impact on signal intensity.

  • Mobile Phase Modification: The composition of the liquid chromatography mobile phase, including the use of specific additives, can improve the ionization process.

Q3: Which derivatization strategy offers the highest sensitivity gain for LC-MS analysis?

A3: Charge-reversal derivatization techniques generally provide the most significant sensitivity enhancements for fatty acids in LC-MS. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can increase detection sensitivity by up to 60,000-fold compared to the analysis of the underivatized fatty acid in negative ion mode.[1][3] This is because the derivatization introduces a pre-charged moiety, facilitating highly efficient ionization in the positive ESI mode.

Q4: When should I consider using APCI or APPI instead of ESI?

A4: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are excellent alternatives to ESI, particularly for less polar molecules.[4] If you are analyzing hexadecatrienoic acid as a fatty acid methyl ester (FAME) or another less polar derivative, APCI or APPI may provide better ionization efficiency and reduced matrix effects compared to ESI.[4] APCI is well-suited for semi-volatile and thermally stable compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of hexadecatrienoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Underivatized Hexadecatrienoic Acid Inherently poor ionization efficiency in both positive and negative ESI modes.1. Derivatize the sample: This is the most effective solution. Use a charge-reversal derivatization agent like AMPP for LC-MS analysis in positive ion mode. 2. Optimize for negative ion mode: If derivatization is not feasible, ensure the mobile phase is slightly basic to promote deprotonation. Use aprotic solvents where possible. 3. Try APCI: APCI can be more effective for free fatty acids than ESI.
Low Signal After Derivatization Incomplete derivatization reaction. Suboptimal ionization parameters for the derivative. Sample loss during workup.1. Optimize derivatization: Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. Use a molar excess of the derivatization agent. 2. Tune the mass spectrometer: Optimize source parameters (e.g., capillary voltage, source temperature) for the specific m/z of the derivatized analyte. 3. Validate sample preparation: Perform recovery experiments to identify any steps where sample loss may be occurring.
In-source Fragmentation of the Analyte High source temperature or cone voltage. The polyunsaturated nature of hexadecatrienoic acid makes it susceptible to fragmentation.1. Reduce source energy: Lower the source temperature and cone/fragmentor voltage to achieve "softer" ionization conditions.[5][6] 2. Optimize mobile phase: The choice of solvent can influence in-source fragmentation. Experiment with methanol-based versus acetonitrile-based mobile phases.[6] 3. Use a different ionization technique: APCI can sometimes be a gentler ionization method than ESI for certain compounds.
Poor Chromatographic Peak Shape (Tailing or Broadening) Secondary interactions with the column. Inappropriate mobile phase pH. Column overload.1. Modify the mobile phase: Add a small amount of a weak acid like formic acid (for positive mode with derivatized analytes) to improve peak shape. 2. Choose the right column: A C8 or C18 reversed-phase column is typically suitable. Ensure the column is in good condition. 3. Reduce injection volume/concentration: Inject a smaller amount of the sample to avoid overloading the column.
High Background Noise Contaminated mobile phase, LC system, or ion source.1. Use high-purity solvents and additives. 2. Clean the ion source: Follow the manufacturer's protocol for cleaning the ESI or APCI source. 3. Flush the LC system: Flush the system with a strong solvent to remove contaminants.

Quantitative Data Summary

The following tables summarize the reported signal enhancements for various derivatization strategies for fatty acids. While data specific to hexadecatrienoic acid is limited, the results for other polyunsaturated fatty acids are indicative of the expected performance.

Table 1: Signal Enhancement with Different Derivatization Reagents for LC-MS

Derivatization ReagentAnalyte(s)Reported Sensitivity ImprovementReference
N-(4-aminomethylphenyl)pyridinium (AMPP)Eicosanoids and Fatty AcidsUp to 60,000-fold[1][3]
3-picolylamine (3-PA)Saturated and Unsaturated Fatty AcidsLOD in the low femtomole range[1][2]
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3)Eicosanoids10 to 5000-fold enhancement[1]
CholamineLong-chain Fatty Acids2000-fold increase[1]
Tris(hydroxymethyl)aminomethane (for oxazoline (B21484) derivatization)Palmitic, Oleic, and Arachidonic Acids2 to 200-fold improvement in LOQ[1]

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization of Hexadecatrienoic Acid with AMPP for LC-MS Analysis

This protocol is adapted for the derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) for sensitive analysis in positive ion ESI-MS.[7][8]

Materials:

  • Dried lipid extract containing hexadecatrienoic acid

  • Acetonitrile (ACN), high purity

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a 640 mM solution in water

  • N-Hydroxybenzotriazole (HOBt), as a 20 mM solution in 99:1 ACN/DMF

  • N-(4-aminomethylphenyl)pyridinium (AMPP), as a 20 mM solution in ACN

  • Methyl tert-butyl ether (MTBE)

  • Methanol (B129727) (MeOH), LC-MS grade

  • Ultrapure water

Procedure:

  • Transfer the dried lipid extract to a microcentrifuge tube.

  • Dissolve the extract in a solution containing 10 µL of 4:1 ACN/DMF.

  • Add 10 µL of 640 mM EDC solution.

  • Add 5 µL of 20 mM HOBt solution.

  • Add 15 µL of 20 mM AMPP solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, allow the mixture to cool to room temperature.

  • Add 600 µL of ultrapure water to the reaction mixture.

  • Extract the AMPP-derivatized fatty acids by adding 600 µL of MTBE, vortexing, and centrifuging to separate the phases. Collect the upper organic layer.

  • Repeat the extraction with another 600 µL of MTBE and combine the organic layers.

  • Dry the combined organic extracts under a stream of nitrogen.

  • Reconstitute the dried derivative in 125 µL of methanol for LC-MS analysis.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Hexadecatrienoic_Acid [label="Hexadecatrienoic Acid (16:3)", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroperoxy_Hexadecatrienoic_Acid [label="Hydroperoxy-Hexadecatrienoic\nAcids (HPHTs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Jasmonic_Acid [label="Jasmonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plant_Defense_Signaling [label="Plant Defense Signaling", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Inflammatory_Response [label="Anti-Inflammatory Response", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Hexadecatrienoic_Acid -> LOX [label="Metabolized by"]; LOX -> Hydroperoxy_Hexadecatrienoic_Acid [label="Produces"]; Hydroperoxy_Hexadecatrienoic_Acid -> Jasmonic_Acid [label="Precursor to"]; Jasmonic_Acid -> Plant_Defense_Signaling [label="Induces"]; Hexadecatrienoic_Acid -> Anti_Inflammatory_Response [label="Contributes to"]; Anti_Inflammatory_Response -> NFkB_Pathway; Anti_Inflammatory_Response -> MAPK_Pathway; } dot Caption: Simplified signaling pathways involving hexadecatrienoic acid.

// Nodes Start [label="Start: Dried Lipid Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in ACN/DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="Add EDC, HOBt, and AMPP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 60°C for 30 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench_Extract [label="Quench with Water and\nExtract with MTBE", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Reconstitute [label="Dry and Reconstitute in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS_Analysis [label="LC-MS Analysis (Positive ESI)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Add_Reagents; Add_Reagents -> Incubate; Incubate -> Quench_Extract; Quench_Extract -> Dry_Reconstitute; Dry_Reconstitute -> LCMS_Analysis; } dot Caption: Workflow for AMPP derivatization of hexadecatrienoic acid.

// Nodes Start [label="Low MS Signal?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatized [label="Is the sample derivatized?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Derivatization [label="Optimize Derivatization\n(Reagents, Time, Temp)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize_Sample [label="Derivatize with AMPP\nfor Positive ESI", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tune_MS [label="Tune MS for Derivative m/z", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Source [label="Optimize Source Parameters\n(Voltage, Temperature)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Mobile_Phase [label="Optimize Mobile Phase\n(Additives, Solvents)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Derivatized; Derivatized -> Check_Derivatization [label="Yes"]; Derivatized -> Derivatize_Sample [label="No"]; Check_Derivatization -> Tune_MS; Derivatize_Sample -> Tune_MS; Tune_MS -> Check_Source; Check_Source -> Check_Mobile_Phase; } dot Caption: Decision tree for troubleshooting low MS signal.

References

strategies to increase the yield of synthetic (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Question: My reaction has proceeded for the recommended time, but analysis (e.g., by HPLC) shows a very low or negligible amount of the desired (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA. What are the possible causes and solutions?

Answer: Low or no product yield is a common issue that can be attributed to several factors, primarily related to the enzyme, substrates, or reaction conditions.

  • Cause 1: Inactive Acyl-CoA Synthetase (ACS) Enzyme. The enzyme may have lost activity due to improper storage or handling.

    • Solution: Verify the activity of your acyl-CoA synthetase using a known, stable substrate like palmitic acid. Always store the enzyme at its recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Cause 2: Substrate Degradation. The substrates, particularly ATP, Coenzyme A (CoA), and the polyunsaturated fatty acid, are susceptible to degradation. The thiol group in CoA can oxidize, ATP can be hydrolyzed, and the double bonds in (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid are prone to oxidation.

    • Solution: Use high-purity, fresh substrates. Prepare stock solutions of ATP and CoA immediately before use and store them at -20°C or -80°C in small aliquots. Protect the fatty acid from light and oxygen by storing it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

  • Cause 3: Suboptimal Reaction Conditions. The pH, temperature, or buffer composition may not be optimal for the specific acyl-CoA synthetase being used.

    • Solution: Optimize the reaction conditions. The optimal pH for most acyl-CoA synthetases is between 7.0 and 8.5.[1] The ideal temperature is often between 37°C and 40°C. Ensure the presence of Mg²⁺ ions, which are essential for the ATP-dependent activation of the fatty acid.

  • Cause 4: Presence of Inhibitors. The reaction mixture may contain inhibitors of the acyl-CoA synthetase.

    • Solution: Ensure all reagents and labware are free of contaminants. If using a purified enzyme, ensure the purification buffers do not contain inhibiting agents.

Problem 2: Reaction Stalls or Proceeds to Low Conversion

Question: The reaction starts, but it stops prematurely, leading to a low overall conversion of the fatty acid to its CoA ester. What could be causing this?

Answer: A reaction that stalls before completion often points to substrate depletion, product inhibition, or enzyme instability.

  • Cause 1: ATP Depletion. The synthesis of acyl-CoA is an ATP-dependent process, converting ATP to AMP and pyrophosphate (PPi). If ATP is the limiting reagent, the reaction will cease once it is consumed.

    • Solution: Ensure that ATP is present in a molar excess relative to the fatty acid. For larger-scale reactions, consider implementing an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine) to maintain a constant supply of ATP.

  • Cause 2: Product Inhibition. Acyl-CoA synthetases can be inhibited by the accumulation of the product, (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA.

    • Solution: If possible, set up the reaction to remove the product as it is formed. This can be achieved in some systems by using a biphasic reaction medium or by coupling the synthesis to a subsequent enzymatic reaction that consumes the acyl-CoA.

  • Cause 3: Enzyme Instability. The enzyme may not be stable for the entire duration of the reaction under the chosen conditions.

    • Solution: Perform a time-course experiment to determine the window of linear enzyme activity. If the enzyme is unstable, consider using a freshly prepared enzyme for each reaction or exploring enzyme immobilization techniques to enhance stability.

Problem 3: Product Degradation and Presence of Impurities

Question: I am observing the formation of my desired product, but it appears to be degrading over time, and I see multiple impurity peaks in my analysis. What is happening?

Answer: The thioester bond in acyl-CoAs is susceptible to hydrolysis, and the polyunsaturated fatty acyl chain is prone to oxidation, leading to product degradation and the formation of impurities.

  • Cause 1: Hydrolysis of the Thioester Bond. The thioester bond is less stable than an ester bond and can be hydrolyzed, especially at non-optimal pH values.

    • Solution: Maintain the pH of the reaction and subsequent purification steps within a stable range, typically between 6.0 and 8.0. Once the reaction is complete, immediately cool the mixture and proceed with purification, or store the product at -80°C after flash-freezing.

  • Cause 2: Oxidation of the Polyunsaturated Fatty Acyl Chain. The multiple double bonds in (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA are highly susceptible to oxidation by atmospheric oxygen.

    • Solution: Perform the reaction and purification under an inert atmosphere (argon or nitrogen). Use degassed buffers and solvents. The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction and purification buffers may help to minimize oxidation.

  • Cause 3: Side Reactions. Besides the desired product, other reactions can occur, such as the formation of acyl-adenylate intermediates.

    • Solution: Optimize the stoichiometry of the reactants. Ensure that CoA is present in slight excess to drive the reaction towards the formation of the acyl-CoA. Purification methods like HPLC are effective at separating the desired product from these side products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of enzymatic synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA?

A1: The synthesis is catalyzed by an acyl-CoA synthetase (ACS) in a two-step reaction. First, the carboxylate of the fatty acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the thioester bond of the acyl-CoA and releasing AMP.[2][3]

Q2: Why is Mg²⁺ essential for the reaction?

A2: Divalent cations, particularly Mg²⁺, are crucial cofactors for acyl-CoA synthetase activity. They form a complex with ATP, which is the active substrate for the enzyme in the initial adenylation step.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by observing the disappearance of the free fatty acid and the appearance of the acyl-CoA product. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (at ~260 nm for the adenine (B156593) moiety of CoA) or Mass Spectrometry (MS).

Q4: What are the best storage conditions for the final product?

A4: Due to its instability, (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA should be stored at -80°C as a lyophilized powder or in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). It is advisable to store it in small, single-use aliquots under an inert atmosphere to minimize degradation from freeze-thaw cycles and oxidation.

Data Presentation

Table 1: Effect of pH on Relative Acyl-CoA Synthetase Activity

pHRelative Activity (%)
5.525
6.560
7.5100
8.585
9.550

Note: Data are generalized from typical acyl-CoA synthetase activity profiles. The optimal pH can vary depending on the specific enzyme source.

Table 2: Effect of Temperature on Relative Acyl-CoA Synthetase Activity

Temperature (°C)Relative Activity (%)
2040
2565
3085
37100
4570

Note: Data are generalized. The optimal temperature can vary. Higher temperatures can lead to enzyme denaturation and product instability, especially for polyunsaturated acyl-CoAs.

Table 3: Effect of Substrate Concentration on Initial Reaction Velocity

Fatty Acid (µM)ATP (mM)CoA (mM)Relative Initial Velocity (%)
1010.525
5052.575
100105100
20010590 (potential substrate inhibition)

Note: These values are illustrative. The optimal substrate concentrations should be determined empirically for the specific enzyme and fatty acid.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (9Z,12Z,15Z)-Hexadeca-9,12,15-trienoyl-CoA

This protocol provides a general method for the enzymatic synthesis of polyunsaturated fatty acyl-CoAs and can be adapted for (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA.

Materials:

  • (9Z,12Z,15Z)-Hexadeca-9,12,15-trienoic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare all solutions using degassed, deionized water.

  • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL final volume:

    • 100 µL of 1 M Tris-HCl, pH 7.5

    • 100 µL of 100 mM MgCl₂

    • 20 µL of 100 mM DTT

    • 50 µL of 100 mM ATP

    • 50 µL of 20 mM CoA

    • 10 µL of a 50 mM solution of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid in ethanol

    • 660 µL of deionized water

  • Purge the tube with inert gas.

  • Initiate the reaction by adding 10 µL of acyl-CoA synthetase (e.g., 1 mg/mL).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.

  • Stop the reaction by adding 100 µL of 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.

  • Proceed immediately to purification.

Protocol 2: HPLC Purification of (9Z,12Z,15Z)-Hexadeca-9,12,15-trienoyl-CoA

Materials:

  • C18 reverse-phase HPLC column

  • Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 6.0

  • Solvent B: Acetonitrile

  • Reaction mixture from Protocol 1

Procedure:

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Inject the filtered supernatant onto the column.

  • Elute the compounds using a linear gradient of Solvent B from 5% to 95% over 30 minutes.

  • Monitor the elution profile at 260 nm. The acyl-CoA product will elute later than the unreacted CoA and ATP.

  • Collect the fractions corresponding to the (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA peak.

  • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified product as a powder.

  • Store the lyophilized powder at -80°C under an inert atmosphere.

Visualizations

Synthesis_Pathway FA (9Z,12Z,15Z)-Hexadeca- 9,12,15-trienoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS ATP ATP ATP->ACS CoA Coenzyme A Intermediate Acyl-Adenylate Intermediate CoA->Intermediate ACS->Intermediate Step 1 Product (9Z,12Z,15Z)-Hexadeca- 9,12,15-trienoyl-CoA Intermediate->Product Step 2 PPi PPi Intermediate->PPi AMP AMP Product->AMP

Caption: Enzymatic synthesis of (9Z,12Z,15Z)-hexadeca-9,12,15-trienoyl-CoA.

Troubleshooting_Yield Start Low or No Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckSubstrates Check Substrate Integrity (Fatty Acid, ATP, CoA) Start->CheckSubstrates CheckConditions Check Reaction Conditions (pH, Temp, Mg2+) Start->CheckConditions EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK SubstratesOK Substrates Intact? CheckSubstrates->SubstratesOK ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK EnzymeOK->CheckSubstrates Yes ReplaceEnzyme Use Fresh Enzyme EnzymeOK->ReplaceEnzyme No SubstratesOK->CheckConditions Yes ReplaceSubstrates Use Fresh Substrates SubstratesOK->ReplaceSubstrates No OptimizeConditions Optimize pH, Temp ConditionsOK->OptimizeConditions No Product_Degradation Product (9Z,12Z,15Z)-Hexadeca- 9,12,15-trienoyl-CoA Hydrolysis Hydrolysis Product->Hydrolysis Oxidation Oxidation Product->Oxidation FreeFA Free Fatty Acid + CoA Hydrolysis->FreeFA Solution1 Control pH (6.0-8.0) Low Temperature (-80°C) Hydrolysis->Solution1 OxidizedProducts Oxidized Acyl-CoA (e.g., hydroperoxides) Oxidation->OxidizedProducts Solution2 Inert Atmosphere (Ar, N2) Use Antioxidants (BHT) Oxidation->Solution2

References

Technical Support Center: Derivatization of Polyunsaturated Fatty Acids (PUFAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of polyunsaturated fatty acids (PUFAs) for analysis, typically by gas chromatography (GC).

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of PUFAs into fatty acid methyl esters (FAMEs).

Issue 1: Low or No Recovery of PUFA Peaks in GC Analysis

Q: I am not seeing the expected peaks for my long-chain PUFAs (e.g., EPA, DHA) or their peak areas are significantly smaller than anticipated. What could be the cause?

A: This is a common issue that can stem from several factors during sample preparation and derivatization. The primary causes are often related to incomplete derivatization, oxidative degradation of the PUFAs, or sample loss.

Possible Causes and Solutions:

  • Incomplete Derivatization: The conversion of fatty acids to their corresponding methyl esters may be inefficient.

    • Solution: Ensure your derivatization reagent is fresh and of high quality. Moisture can hinder the esterification reaction, so using reagents with low moisture content is critical.[1] For acid-catalyzed methods (e.g., Boron Trifluoride-Methanol, BF3-Methanol), ensure the reaction time and temperature are optimized. A typical procedure involves heating the sample with 12-14% BF3-Methanol at 60-100°C for a duration ranging from 5 to 60 minutes.[1][2] To verify the optimal derivatization time, you can analyze aliquots at different time points and plot the peak area against the reaction time.[1]

  • Oxidation of PUFAs: PUFAs are highly susceptible to oxidation due to their multiple double bonds, a process that can be accelerated by heat, light, and the presence of oxygen and metal ions.[3][4][5]

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction and derivatization solvents can help protect the PUFAs from oxidative degradation.[6] It is also advisable to store samples and extracts at low temperatures (e.g., -20°C or lower) and protect them from light.[7]

  • Sample Loss During Extraction: PUFAs can be lost during the lipid extraction phase, which is typically performed prior to derivatization.

    • Solution: A simplified, one-step extraction and methylation method can be employed to reduce sample loss and contamination.[6][8] This approach is particularly beneficial when dealing with a large number of samples or small sample sizes.[6][8] If a conventional two-step method is used, ensure that all phase transfer steps are performed carefully to avoid loss of the lipid-containing organic layer.

Issue 2: Appearance of Unexpected or Unidentifiable Peaks in the Chromatogram

Q: My chromatogram shows several unexpected peaks that I cannot identify with my standards. What are these, and how can I get rid of them?

A: The presence of extraneous peaks often indicates the formation of artifacts during derivatization or the presence of contaminants. For PUFAs, these artifacts are commonly isomers or oxidation products.

Possible Causes and Solutions:

  • Isomerization: The double bonds in PUFAs can migrate or change from their natural cis configuration to a trans configuration, especially under harsh acidic or basic conditions and high temperatures.[9][10]

    • Solution: Opt for milder derivatization methods. Base-catalyzed methods (e.g., using sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol) are generally faster and less aggressive than acid-catalyzed methods, reducing the risk of isomerization.[11] If an acid-catalyzed method is necessary, use the mildest effective conditions (lower temperature, shorter time).

  • Oxidation Products: As mentioned previously, PUFAs are prone to oxidation, which can generate a variety of secondary products like aldehydes, ketones, and epoxides that will appear as extra peaks in your chromatogram.[7]

    • Solution: In addition to using antioxidants and an inert atmosphere, ensure that all solvents are of high purity and free of peroxides. High temperatures during derivatization should be avoided if possible, or the duration of heating should be minimized.

  • Contamination: Contaminants can be introduced from solvents, glassware, or the derivatization reagents themselves.

    • Solution: Use high-purity, GC-grade solvents and reagents. Thoroughly clean all glassware and consider rinsing with the solvent to be used. Running a blank (a sample with only the solvents and reagents) is a crucial step to identify any contaminant peaks.[12]

Issue 3: Poor Peak Shape and Tailing for PUFA Derivatives

Q: The peaks for my PUFA methyl esters are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for FAMEs is often a sign of active sites within the GC system or issues with the derivatization process itself.

Possible Causes and Solutions:

  • Incomplete Derivatization: Free, underivatized fatty acids are highly polar and can interact with active sites in the GC inlet and column, leading to severe peak tailing.[1][2]

    • Solution: Ensure your derivatization reaction has gone to completion using the optimization strategies mentioned in Issue 1.

  • Active Sites in the GC System: The GC liner, injection port, or the front end of the column can have active sites (e.g., exposed silanol (B1196071) groups) that interact with the analytes.

    • Solution: Use a deactivated liner and ensure it is replaced regularly. Clipping a small portion (e.g., 10-15 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[12]

  • Improper Injection Technique: A slow or choppy injection can lead to band broadening and poor peak shape.[12]

    • Solution: If using manual injection, the injection should be smooth and rapid. An autosampler will provide the most consistent and reproducible injections.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for PUFAs to minimize artifact formation?

A1: There is no single "best" method, as the optimal choice depends on the specific sample matrix and the PUFAs of interest. However, for minimizing artifacts like isomerization, a two-step procedure involving a base-catalyzed transesterification (e.g., with methanolic KOH or NaOCH₃) followed by an acid-catalyzed esterification (e.g., with methanolic HCl or BF₃) is often recommended.[11] The initial base-catalyzed step is gentle and efficient for transesterifying glycerolipids, while the subsequent acid-catalyzed step ensures the esterification of any free fatty acids. This approach is generally less harsh than a single, prolonged acid-catalyzed derivatization.

Q2: How can I confirm the identity of my PUFA peaks and any potential artifacts?

A2: While retention time comparison with authentic standards is the primary method for identification in GC-FID, it is not always definitive, as different compounds can co-elute.[13][14] The most reliable method for confirming the identity of your peaks, including any isomers or oxidation products, is Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] The mass spectrum provides structural information that can be used to unequivocally identify the compounds.

Q3: Is it necessary to extract lipids from my sample before derivatization?

A3: Not always. For many biological samples, a one-step direct transesterification method that combines lipid extraction and derivatization can be used.[6][8] This simplified procedure can save time, reduce the use of solvents, and minimize the potential for sample loss and contamination.[6][8] However, this method is best suited for the analysis of total fatty acids and may not be appropriate for analyzing specific lipid classes.

Q4: What are the ideal storage conditions for samples containing PUFAs before and after derivatization?

A4: To prevent oxidation, samples should be stored at low temperatures, ideally at -80°C for long-term storage, under an inert atmosphere (nitrogen or argon).[7] After derivatization, the FAMEs are more stable but should still be stored in a tightly sealed vial at a low temperature (e.g., -20°C) and protected from light until GC analysis.[7] It is recommended to analyze the derivatized samples as soon as possible.

Quantitative Data Summary

The following table summarizes the relative susceptibility of fatty acids to oxidation, highlighting the importance of protective measures for PUFAs.

Fatty Acid TypeNumber of Double Bonds (for C18)Relative Rate of Oxidation
Stearic Acid (Saturated)01
Oleic Acid (Monounsaturated)1100
Linoleic Acid (Polyunsaturated)21200
Linolenic Acid (Polyunsaturated)32500

This data illustrates that the rate of oxidation increases dramatically with the number of double bonds, making PUFAs significantly more prone to degradation than saturated or monounsaturated fatty acids.[4]

Experimental Protocols

Protocol 1: One-Step Direct Transesterification for Biological Samples

This protocol is adapted from a simplified method that combines extraction and methylation, reducing sample handling and potential for artifact formation.[6]

  • Place a small amount of the homogenized biological sample (e.g., 2 mg of tissue) into a glass reaction vial.

  • Add an internal standard if quantitative analysis is required.

  • Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • If the sample is aqueous, the water content should not exceed 5% of the BF₃-methanol volume.[6]

  • Add an antioxidant such as BHT (e.g., to a final concentration of 0.005%).[6]

  • Seal the vial tightly under nitrogen and heat at 80-100°C for 45-60 minutes with occasional shaking.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC analysis. To ensure complete dryness, this layer can be passed through a small amount of anhydrous sodium sulfate.

Protocol 2: Two-Step Base/Acid-Catalyzed Derivatization

This method is suitable for samples containing both glycerolipids and free fatty acids and is designed to be gentle to minimize isomerization.[11]

  • Place the extracted lipid sample into a reaction vial and evaporate the solvent under a stream of nitrogen.

  • Base-Catalyzed Step:

    • Add 1 mL of 2 M methanolic potassium hydroxide (KOH).

    • Seal the vial and heat at 70°C for 2 minutes with vigorous shaking.[11]

  • Acid-Catalyzed Step:

    • Cool the vial.

    • Add 1.2 mL of 1.0 M methanolic hydrochloric acid (HCl) and mix gently.[11]

  • Extraction:

    • Add 2 mL of n-hexane and vortex.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a vial for GC analysis.

Visualizations

experimental_workflow cluster_p1 One-Step Workflow cluster_p2 Two-Step Workflow start Start: Sample Homogenization protocol1 Protocol 1: One-Step Direct Derivatization start->protocol1 Choose Protocol protocol2 Protocol 2: Two-Step Derivatization start->protocol2 Choose Protocol p1_step1 Add BF3-Methanol & Antioxidant protocol1->p1_step1 p2_step1 Lipid Extraction protocol2->p2_step1 end_node GC/GC-MS Analysis p1_step2 Heat under N2 (80-100°C) p1_step1->p1_step2 p1_step3 Extract with Hexane p1_step2->p1_step3 p1_step3->end_node p2_step2 Base Catalysis (Methanolic KOH) p2_step1->p2_step2 p2_step3 Acid Catalysis (Methanolic HCl) p2_step2->p2_step3 p2_step4 Extract with Hexane p2_step3->p2_step4 p2_step4->end_node

Caption: Workflow for PUFA Derivatization Protocols.

artifact_formation pufa Polyunsaturated Fatty Acid (PUFA) (cis double bonds) derivatization Derivatization Conditions (Heat, Acid/Base, O2) pufa->derivatization oxidation Oxidation derivatization->oxidation O2, Heat, Metals isomerization Isomerization derivatization->isomerization Acid/Base, Heat oxidation_products Oxidation Products (Aldehydes, Ketones, etc.) oxidation->oxidation_products trans_isomers Trans Isomers & Conjugated Dienes isomerization->trans_isomers artifacts Artifact Peaks in Chromatogram oxidation_products->artifacts trans_isomers->artifacts

Caption: Pathways of Artifact Formation in PUFA Derivatization.

References

Technical Support Center: Optimizing Quench Methods for Metabolic Studies of C16:3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching methods for the metabolic analysis of C16:3 and other polyunsaturated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within biological samples.[1] This provides a stable and accurate snapshot of the cellular metabolome, including lipids like C16:3, at a specific moment in time, preventing further metabolic changes that could alter the results of the analysis.[1]

Q2: What are the most common quenching methods used for lipidomics studies?

A2: Commonly used quenching methods for lipidomics include:

  • Cold Solvent Quenching: Utilizing pre-chilled organic solvents, often a methanol-based solution, to rapidly lower the temperature and denature enzymes.

  • Liquid Nitrogen Quenching: Flash-freezing the biological sample in liquid nitrogen to instantaneously stop metabolic activity.[1]

  • Fast Filtration: A technique used to rapidly separate cells from the culture medium before quenching, often followed by either cold solvent or liquid nitrogen quenching.

Q3: Why is metabolite leakage a significant concern, especially for lipids?

A3: Metabolite leakage, the loss of intracellular components into the surrounding quenching solution, is a major issue as it leads to an underestimation of intracellular metabolite concentrations. Lipids, being integral components of cell membranes, can be particularly susceptible to leakage if the quenching method compromises membrane integrity.

Q4: Can the quenching method affect the stability of polyunsaturated fatty acids (PUFAs) like C16:3?

A4: Yes. Polyunsaturated fatty acids are susceptible to oxidation. The choice of quenching and subsequent extraction solvents, as well as the overall sample handling procedure, can impact their stability. It is often recommended to work in a cold environment and consider the use of antioxidants to prevent degradation.

Troubleshooting Guides

Problem 1: Significant loss of C16:3 and other lipids in my samples.
  • Possible Cause: Cell membrane damage from an inappropriate quenching solvent.

    • Troubleshooting Tip: Avoid using 100% methanol (B129727), which can be too harsh on cell membranes.[1] Instead, test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find an optimal balance for your specific cell type.[1] For lipid analysis, a common approach is to use a cold chloroform:methanol mixture, which can simultaneously quench and initiate lipid extraction.

  • Possible Cause: Osmotic shock from the quenching solution.

    • Troubleshooting Tip: If not using a solvent that lyses the cells, ensure the quenching solution is isotonic to the cells. A significant difference in osmolarity can cause cell lysis and leakage.[1] Consider using a chilled isotonic saline solution (e.g., 0.9% NaCl) for initial washing or quenching.[2]

  • Possible Cause: Prolonged exposure to the quenching solvent.

    • Troubleshooting Tip: Minimize the contact time between the cells and the quenching solution.[1] Process the quenched samples as quickly as possible to reduce the risk of leakage.

Problem 2: Inconsistent C16:3 levels across replicates.
  • Possible Cause: Incomplete or slow quenching of metabolism.

    • Troubleshooting Tip: Ensure the quenching solution is sufficiently cold (e.g., -40°C or below) and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature of the entire sample.[1]

  • Possible Cause: Inconsistent sample handling and processing.

    • Troubleshooting Tip: Standardize every step of your protocol, from cell harvesting to quenching and extraction. Ensure consistent timing, temperatures, and volumes for all samples.

  • Possible Cause: Degradation of C16:3 during sample preparation.

    • Troubleshooting Tip: Polyunsaturated fatty acids are prone to oxidation. Keep samples on ice or at sub-zero temperatures throughout the procedure. Consider flushing sample tubes with an inert gas like argon or nitrogen to displace oxygen and adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1]

Data Presentation: Comparison of Quenching Methods for Lipid Analysis

While direct quantitative data on the recovery of C16:3 with different quenching methods is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of common methods for general lipid analysis.

Quenching MethodAdvantagesDisadvantagesSuitability for C16:3 Analysis
Cold Aqueous Methanol - Simple and widely used.- Can be optimized for different cell types.- High risk of metabolite leakage, especially with incorrect methanol concentration.[2]- May not be optimal for all lipid classes.Moderate: Requires careful optimization of methanol concentration (e.g., 40-80%) to minimize leakage.[3] Lower concentrations may be preferable.
Cold Chloroform/Methanol - Simultaneously quenches and extracts lipids.- Good for overall lipid profiling.- Immediately lyses cells, preventing separate analysis of intra- and extracellular metabolites.- Requires careful phase separation.High: This is a common and effective method for total lipid extraction and is well-suited for fatty acid analysis.
Liquid Nitrogen - Instantaneous halting of metabolism.[1]- Minimizes enzymatic degradation.- Does not prevent leakage during subsequent thawing and extraction steps.[1]- Can cause cell fracture if not handled properly.High: Excellent for preserving the metabolic state. Must be paired with an efficient and rapid post-thaw extraction protocol to prevent lipid degradation and leakage.
Fast Filtration then Quench - Effectively removes extracellular media.- Reduces background noise in the analysis.- Can be technically challenging.- Risk of continued metabolism during the filtration step if not performed quickly.High: Recommended when accurate quantification of intracellular C16:3 is required, as it minimizes contamination from the culture medium.

Experimental Protocols

Protocol 1: Cold Methanol-Based Quenching and Lipid Extraction

This protocol is suitable for adherent or suspension cells and aims to quench metabolism and extract total lipids in a single process.

  • Preparation:

    • Prepare a 2:1 (v/v) chloroform:methanol solution. Pre-chill to -20°C.

    • For adherent cells, have a cell scraper and ice-cold phosphate-buffered saline (PBS) ready.

    • For suspension cells, prepare for centrifugation at a low temperature.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Quickly wash the cells with a small volume of ice-cold PBS and aspirate immediately. Place the culture dish on ice.

    • Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 2-3 minutes at 4°C. Discard the supernatant.

  • Quenching and Extraction:

    • Add 1 mL of the pre-chilled 2:1 chloroform:methanol solution directly to the cell pellet or the washed adherent cells.

    • For adherent cells, use a cell scraper to detach the cells into the solvent.

    • Transfer the cell lysate/solvent mixture to a glass tube.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 0.25 mL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 2: Liquid Nitrogen Quenching with Subsequent Extraction

This protocol is ideal for achieving the most rapid cessation of metabolic activity.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Place the culture dish directly into liquid nitrogen for 10-20 seconds until completely frozen.

    • Suspension Cells: Centrifuge the cell suspension at low speed and temperature. Discard the supernatant and flash-freeze the cell pellet by immersing the tube in liquid nitrogen.

  • Metabolite Extraction (to be performed immediately after quenching):

    • Prepare a pre-chilled (-20°C) extraction solvent (e.g., 2:1 chloroform:methanol).

    • For adherent cells, add the extraction solvent directly to the frozen cell monolayer in the dish. Use a pre-chilled cell scraper to collect the cell lysate.

    • For suspension cells, add the extraction solvent to the frozen cell pellet and vortex thoroughly.

  • Subsequent Steps:

    • Follow steps 4 and 5 from Protocol 1 for phase separation and lipid collection.

Mandatory Visualization

G cluster_0 General Quenching Workflow start Start: Cell Culture harvest Cell Harvesting (Adherent or Suspension) start->harvest quench Quenching (Metabolic Arrest) harvest->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS Analysis of C16:3 extract->analyze end End: Data Interpretation analyze->end

Caption: A generalized workflow for metabolic studies, from cell culture to data analysis.

G cluster_1 Decision Tree for Quenching Method Selection q1 Is removal of extracellular metabolites critical? ff Use Fast Filtration followed by quenching q1->ff Yes direct_quench Proceed with direct quenching q1->direct_quench No q2 Is simultaneous quenching and extraction desired? direct_quench->q2 cm Use Cold Chloroform: Methanol q2->cm Yes q3 Is instantaneous metabolic arrest the top priority? q2->q3 No ln2 Use Liquid Nitrogen q3->ln2 Yes cam Use Cold Aqueous Methanol q3->cam No

Caption: A decision-making guide for selecting an appropriate quenching method.

References

validation of internal standards for hexadecatrienoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the validation of internal standards for the quantification of hexadecatrienoic acid.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the experimental process.

Common Problems and Solutions

Question: Why is the peak area or response of my internal standard (IS) inconsistent across samples and standards?

Answer: Inconsistent internal standard response is a critical issue that can compromise the accuracy and precision of your quantification.[1] Several factors can cause this variability:

  • Inaccurate Pipetting: Ensure that the same, precise amount of internal standard is added to every sample, calibrator, and quality control sample.[1][2] Use calibrated pipettes and consistent technique.

  • Sample Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard, leading to variability.[1] This is particularly relevant if the IS and the analyte have different retention times.[3]

  • Degradation or Instability: The internal standard may be unstable in the sample matrix or during sample preparation steps. Ensure the IS is stable throughout the entire analytical process.[4]

  • Injector Issues: Modern autosamplers generally have high precision, but variability in injection volume can still occur and should be investigated.[2]

  • Low Concentration: If the internal standard concentration is too low, the signal-to-noise ratio will be poor, leading to larger random errors in peak integration.[5]

Question: My calibration curve shows poor linearity (R² < 0.99) after applying the internal standard.

Answer: If applying an internal standard worsens your calibration curve's linearity, it's a significant warning sign.[5] The purpose of an IS is to correct for errors, not introduce them.[5][6]

  • Poorly Chosen Internal Standard: The IS may not be a good analogue for hexadecatrienoic acid. If it behaves differently during sample preparation (e.g., extraction recovery) or analysis (e.g., ionization), it can increase errors.[5] For example, during Solid Phase Extraction (SPE), if the analyte and IS have different binding and elution characteristics, their recoveries will vary, disrupting the ratio.[5]

  • Interference: Check for co-eluting compounds from the sample matrix that may interfere with the IS or analyte peak.[4][7] The IS should be absent from the sample matrix.[1][4]

  • Incorrect Concentration: An oversaturated IS can lead to non-linear detector response and can even suppress the analyte's signal.[5] The IS concentration should be similar to that of the target analyte.[7]

Question: I am observing significant signal suppression or enhancement. How can I fix this?

Answer: Signal suppression or enhancement, also known as matrix effects, is a common challenge in LC-MS based lipidomics.[3]

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: The ideal solution is to use a stable isotope-labeled version of hexadecatrienoic acid (e.g., ¹³C- or D-labeled).[1] SIL standards co-elute with the analyte and experience the same matrix effects, providing the most effective correction.[1][3]

  • Improve Chromatographic Separation: Optimize your LC method to better separate hexadecatrienoic acid from matrix components that cause ion suppression.[3]

  • Optimize Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components before analysis.

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Action(s)
Inconsistent IS Peak Area Inaccurate addition of IS; Variable injection volume; IS instability; Matrix effects.[1][2][5]Verify pipetting accuracy; Check autosampler performance; Assess IS stability; Use a stable isotope-labeled IS.[1][3]
Poor Calibration Curve Linearity Poorly chosen IS; Co-eluting interferences; IS concentration too high or too low.[4][5][7]Select an IS with similar chemical and physical properties; Optimize chromatography to resolve interferences; Adjust IS concentration.[7]
High Variability in Results (%CV) Inconsistent sample preparation; Poorly performing IS; Instrument instability.[5][8]Add IS early in the sample prep workflow; Use a stable isotope-labeled IS; Perform system suitability tests.[3][7][9]
Analyte Recovery is Low or Variable Inefficient extraction; Analyte degradation during sample prep.Optimize the lipid extraction protocol; Add IS before the first extraction step to correct for losses.[3][9]
Peak Tailing or Splitting Column contamination or degradation; Inappropriate mobile phase pH.Flush or replace the column; Ensure mobile phase pH is stable and appropriate for the analyte.[10]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Validation Problem Problem Observed (e.g., Poor Linearity, High %CV) CheckIS 1. Verify IS Addition - Consistent Volume? - Correct Concentration? Problem->CheckIS CheckChroma 2. Examine Chromatography - Peak Shape? - Retention Time Stability? Problem->CheckChroma ActionPipette Refine Pipetting Technique Use Calibrated Equipment CheckIS->ActionPipette ActionOptimizeLC Optimize LC Method (Gradient, Column, Temp) CheckChroma->ActionOptimizeLC CheckMatrix 3. Assess Matrix Effects - Signal Suppression? - Co-eluting Peaks? ActionCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrix->ActionCleanup CheckMethod 4. Review Method Parameters - Correct IS Choice? - Validated Protocol? ActionChangeIS Select a Better IS (e.g., Stable Isotope-Labeled) CheckMethod->ActionChangeIS Validate Re-validate Method Run QC Samples ActionPipette->Validate ActionOptimizeLC->Validate ActionCleanup->Validate ActionChangeIS->Validate

Caption: A workflow for troubleshooting common issues in internal standard-based quantification.

Frequently Asked Questions (FAQs)

Question: What are the essential criteria for selecting an internal standard for hexadecatrienoic acid quantification?

Answer: An ideal internal standard should:

  • Be Chemically and Physically Similar: It should behave like hexadecatrienoic acid during extraction, derivatization, and chromatographic analysis.[1][7]

  • Not Be Present in the Sample: The chosen compound must not be naturally present in the biological matrix being analyzed.[1][4][7]

  • Be Clearly Resolved: It must be chromatographically separated from all other components in the sample.[7][11] An exception is a stable isotope-labeled IS used with mass spectrometry, which is designed to co-elute.[1]

  • Elute Near the Analyte: Its retention time should be close to that of hexadecatrienoic acid to ensure it experiences similar analytical conditions.[4][11]

  • Be Stable and Pure: The IS must be chemically stable throughout the process and of high purity.[2][4]

Question: What type of internal standard is best for LC-MS analysis of hexadecatrienoic acid?

Answer: For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard".[1][3] A SIL hexadecatrienoic acid (e.g., ¹³C₁₆-hexadecatrienoic acid or d₄-hexadecatrienoic acid) will have nearly identical extraction recovery, retention time, and ionization efficiency as the endogenous analyte.[1][9] This allows it to effectively compensate for matrix effects and variations during sample processing.[1][3] If a SIL standard is unavailable or cost-prohibitive, a structurally similar odd-chain fatty acid can be a robust alternative.[3]

Comparison of Internal Standard Types
FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS (e.g., Odd-Chain Fatty Acid)
Chemical Similarity Nearly identical to the analyte.[1][9]Similar, but not identical.[7]
Chromatography Co-elutes with the analyte (distinguished by m/z).[1]Should elute near the analyte but be fully resolved.[4]
Correction for Matrix Effects Superior, as it experiences the same ion suppression/enhancement.[3]Effective, but may not fully compensate if retention time differs significantly.[3]
Correction for Sample Prep Excellent, as it mimics the analyte's behavior perfectly.Good, but differences in properties (e.g., polarity) can lead to different recoveries.[5]
Detector Compatibility Requires a mass spectrometer (MS).[1]Can be used with MS, FID, UV, etc.[1]
Availability & Cost Can be expensive and not available for all analytes.[1]Generally more available and less expensive.

Question: When is the correct time to add the internal standard to my sample?

Answer: The internal standard should be added as early as possible in the sample preparation workflow, preferably before any extraction or cleanup steps.[3][9] Adding the IS at the beginning ensures that it accounts for any analyte loss or variability that occurs during the entire process, including extraction, evaporation, and derivatization.[7][9]

Internal Standard Selection Logic

G Start Start: Select IS for Hexadecatrienoic Acid Detector What detector are you using? Start->Detector SIL_Avail Is a Stable Isotope-Labeled (SIL) version of the analyte available? Detector->SIL_Avail Mass Spec (MS) Non_MS For non-MS detectors (FID, UV), a SIL standard cannot be used. Detector->Non_MS Non-MS Use_SIL Use the SIL Internal Standard. This is the optimal choice. SIL_Avail->Use_SIL Yes Analog_Avail Is a suitable structural analog (e.g., odd-chain fatty acid) available? SIL_Avail->Analog_Avail No Use_Analog Use the structural analog. Ensure it is not in the sample and resolves chromatographically. Analog_Avail->Use_Analog Yes Reconsider Re-evaluate method. External calibration may be an option, but less robust. Analog_Avail->Reconsider No Non_MS->Analog_Avail

Caption: A decision-making diagram for selecting an appropriate internal standard.

Experimental Protocols

Detailed and consistent protocols are essential for generating reliable and reproducible lipidomics data.[3]

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a common method for extracting lipids from a biological matrix.

  • Sample Preparation: Aliquot 100 µL of plasma into a clean glass test tube.

  • Internal Standard Spiking: Add a precise volume of the hexadecatrienoic acid internal standard solution (in methanol (B129727) or ethanol) to the plasma. The concentration should be chosen to be within the linear range of the instrument.[3]

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure complete mixing and protein precipitation.[3]

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution (or water) to induce phase separation.[3]

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to clearly separate the aqueous and organic layers.[3]

  • Lipid Collection: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a new clean tube.[3]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 65:30:5 ACN/IPA/H₂O) for LC-MS analysis.[12]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for chromatographic separation and mass spectrometric detection.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: Maintain at 55°C for reproducible retention times.[3]

    • Gradient: Develop a gradient that starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acids.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This mode provides high specificity and sensitivity.[13]

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both hexadecatrienoic acid and its internal standard.

    • Instrument Settings: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) to achieve the best signal for the analytes.

Experimental Workflow Diagram

G Start Start: Plasma Sample Spike 1. Spike with Internal Standard Start->Spike Extract 2. Lipid Extraction (Folch Method) Spike->Extract Dry 3. Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute 4. Reconstitute in Mobile Phase Dry->Reconstitute Inject 5. Inject into LC-MS/MS System Reconstitute->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Detect 7. MS Detection (MRM Mode) Separate->Detect Analyze 8. Data Analysis (Peak Integration, Ratio Calculation) Detect->Analyze Quantify 9. Quantify Concentration (vs. Calibration Curve) Analyze->Quantify End End: Final Concentration Quantify->End

Caption: A typical experimental workflow for quantifying hexadecatrienoic acid using LC-MS/MS.

References

Validation & Comparative

Comparative Lipidomics of C16:3 and C18:3 Plants Under Drought Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate lipid-level responses of plants to drought is crucial for developing stress-tolerant crops and identifying novel biochemical pathways. This guide provides an objective comparison of the lipidomic changes in C16:3 and C18:3 plants under drought stress, supported by experimental data.

Plants have evolved two primary pathways for the synthesis of chloroplast glycerolipids, localized in the endoplasmic reticulum and the chloroplast. This results in distinct fatty acid compositions in their photosynthetic membranes. "C16:3 plants," such as Arabidopsis thaliana and spinach, possess a significant amount of hexadecatrienoic acid (C16:3) in their monogalactosyldiacylglycerol (B12364196) (MGDG). In contrast, "C18:3 plants," including maize and wheat, predominantly feature α-linolenic acid (C18:3) in their MGDG.[1] This fundamental difference in lipid composition influences their response to environmental challenges like drought.

Quantitative Lipid Profile Changes Under Drought Stress

Drought stress induces significant remodeling of membrane lipids in both C16:3 and C18:3 plants. A primary response is the alteration of the ratio between monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which is critical for maintaining the stability of chloroplast membranes.[1][2]

Table 1: Changes in Major Leaf Polar Lipid Classes in Arabidopsis thaliana (C16:3 Plant) Under Progressive Drought Stress
Relative Water Content (RWC)MGDG (% of total polar lipids)DGDG (% of total polar lipids)DGDG/MGDG RatioPhosphatidylcholine (PC) (% of total polar lipids)Phosphatidylglycerol (PG) (% of total polar lipids)
Control (85.5%) 34.916.20.4628.511.8
Slight Stress (82.0%) 33.117.50.5328.111.5
Moderate Stress (73.2%) 28.718.90.6629.311.1
Severe Stress (47.5%) 22.420.10.9029.810.5
Very Severe Stress (17.0%) 19.020.71.0927.59.5

Data synthesized from Gigon et al., 2004.[3]

Table 2: Comparative Changes in Galactolipid Content in Drought-Tolerant and -Sensitive Maize (C18:3 Plant) Cultivars Under Drought Stress
CultivarTreatmentMGDG (relative content)DGDG (relative content)DGDG/MGDG Ratio
Drought-Tolerant Control1.001.001.00
Drought0.851.251.47
Drought-Sensitive Control1.001.001.00
Drought0.721.081.50

Data interpretation based on trends described in Chen et al., 2018.[1]

In both plant types, a key adaptation to drought is the increase in the DGDG/MGDG ratio.[1][3] This is largely achieved through the enzymatic conversion of MGDG to DGDG, a process that helps to stabilize the lamellar structure of the thylakoid membranes under dehydration.[2][4]

Key Lipid Signaling Pathways in Drought Response

Drought stress triggers a cascade of lipid-mediated signaling events. A central player in this process is the activation of phospholipases, which leads to the production of signaling molecules like phosphatidic acid (PA).

Drought_Signaling Drought Drought Stress PLD Phospholipase D (PLD) Drought->PLD PLC Phospholipase C (PLC) Drought->PLC Membrane Membrane Lipids (PC, PE) Membrane->PLD hydrolyzes Membrane->PLC hydrolyzes PA Phosphatidic Acid (PA) PLD->PA DAG Diacylglycerol (DAG) PLC->DAG DGK Diacylglycerol Kinase (DGK) DGK->PA ABA_Signaling ABA Signaling PA->ABA_Signaling Stomatal_Closure Stomatal Closure PA->Stomatal_Closure Stress_Genes Stress-Responsive Gene Expression PA->Stress_Genes DAG->DGK phosphorylated by

Caption: Lipid signaling cascade initiated by drought stress.

This signaling cascade, involving the generation of phosphatidic acid, plays a crucial role in activating downstream responses, including abscisic acid (ABA) signaling, which leads to stomatal closure and the expression of stress-responsive genes.

Experimental Protocols

Drought Stress Application (Arabidopsis thaliana)

Arabidopsis thaliana (ecotype Columbia) plants are subjected to progressive drought stress by withholding water. The level of stress is monitored by measuring the leaf relative water content (RWC). Leaves are harvested at different RWC levels: control (RWC ≈ 85%), slight stress (RWC ≈ 82%), moderate stress (RWC ≈ 73%), severe stress (RWC ≈ 47.5%), and very severe stress (RWC ≈ 17%).[3]

Lipid Extraction and Analysis

A standardized protocol for lipid extraction, such as the Bligh and Dyer method, is employed.[3]

  • Homogenization: Plant leaf tissue is immediately frozen in liquid nitrogen to halt enzymatic activity and homogenized.

  • Extraction: Lipids are extracted using a chloroform (B151607):methanol:water (1:2:0.8, v/v/v) solvent system.

  • Phase Separation: After centrifugation, the lower chloroform phase containing the lipids is collected.

  • Analysis: The lipid extract is then analyzed using techniques like thin-layer chromatography (TLC) for lipid class separation and gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for fatty acid profiling and lipid species identification.[3][5]

Experimental Workflow

Experimental_Workflow A Plant Cultivation (C16:3 and C18:3 plants) B Drought Stress Application (Water withholding) A->B C Sample Collection & RWC Measurement B->C D Lipid Extraction (e.g., Bligh & Dyer method) C->D E Lipid Analysis (TLC, GC-MS, LC-MS) D->E F Data Analysis & Comparison E->F

Caption: General workflow for comparative lipidomics under drought.

Concluding Remarks

Both C16:3 and C18:3 plants exhibit sophisticated lipid remodeling strategies to cope with drought stress, with the conversion of MGDG to DGDG being a conserved and critical response. The higher degree of unsaturation in C18:3 plants, due to the predominance of α-linolenic acid, may offer an advantage in maintaining membrane fluidity under stress. However, C16:3 plants also demonstrate robust adaptive mechanisms through significant alterations in their galactolipid profile. Further research focusing on a direct comparative analysis of these plant types under identical stress conditions will provide deeper insights into the evolutionary advantages of their distinct lipid compositions and inform strategies for enhancing crop resilience.

References

The Role of Hexadecatrienoic Acid in Systemic Acquired Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks of plant immunity is paramount for developing novel disease control strategies. This guide provides a comprehensive comparison of hexadecatrienoic acid (C16:3) and other key signaling molecules implicated in systemic acquired resistance (SAR), a crucial plant defense mechanism. We present supporting experimental data, detailed methodologies, and visual pathways to elucidate their respective roles.

Systemic acquired resistance is a long-lasting, broad-spectrum defense response in plants that is activated throughout the plant following an initial localized pathogen infection. This response is primarily mediated by the signaling molecule salicylic (B10762653) acid (SA), which orchestrates a complex defense cascade. While the role of SA is well-established, the involvement of other endogenous molecules, including lipid derivatives, is an active area of research. This guide focuses on clarifying the function of the C16 unsaturated fatty acid, hexadecatrienoic acid, in the context of SAR and compares its function with other known signaling molecules.

Hexadecatrienoic Acid: An Indirect Role in Systemic Resistance

Hexadecatrienoic acid (C16:3) is a key precursor in the biosynthesis of jasmonic acid (JA), a phytohormone primarily associated with defense against necrotrophic pathogens and insect herbivory. The JA signaling pathway often acts antagonistically to the SA pathway, which is the cornerstone of SAR against biotrophic and hemibiotrophic pathogens.[1][2][3][4][5] This antagonistic relationship suggests that the primary role of C16:3 in systemic resistance is not as a direct signaling molecule within the canonical SA-dependent SAR pathway. Instead, its influence is indirect, mediated through its conversion to JA, which can then modulate the SA response.

The crosstalk between the JA and SA signaling pathways is complex and concentration-dependent. At low concentrations, synergistic effects between JA and SA have been observed, while at higher concentrations, they are typically mutually inhibitory.[1] Pathogens can exploit this antagonism; for instance, some biotrophic pathogens that are sensitive to SA-mediated defenses can activate the JA pathway to suppress the SA response.[3]

Key Signaling Molecules in Systemic Acquired Resistance

To understand the context of C16:3's function, it is essential to compare it with established signaling molecules in SAR.

Signaling MoleculePrimary Role in SARPrecursor(s)Mode of Action
Salicylic Acid (SA) Central positive regulatorChorismateAccumulates systemically, induces pathogenesis-related (PR) gene expression, and primes the plant for a more robust defense response.[4][6]
Jasmonic Acid (JA) Primarily antagonistic to SA-mediated SARα-linolenic acid (C18:3), Hexadecatrienoic acid (C16:3)Mediates defense against necrotrophic pathogens; its signaling pathway often suppresses the SA pathway.[1][2][3][4][5]
Azelaic Acid (AzA) Priming of defense responses9-oxononanoic acid (ONA) from lipid peroxidationAccumulates in response to pathogen attack and primes the plant to produce more SA upon a secondary infection.
Glycerol-3-Phosphate (G3P) Mobile signal contributing to SARDihydroxyacetone phosphateA mobile signal that contributes to the establishment of SAR, acting upstream of SA accumulation in systemic tissues.
Pipecolic Acid (Pip) / N-hydroxy-pipecolic acid (NHP) Amplification of SAR signalingLysinePip is converted to the active signal NHP, which amplifies SA-dependent defenses and is crucial for robust SAR.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these molecules, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying SAR.

SAR_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen C16:3 C16:3 Pathogen->C16:3 Induces SA_local Salicylic Acid (Local) Pathogen->SA_local Induces AzA Azelaic Acid Pathogen->AzA Induces G3P Glycerol-3-Phosphate Pathogen->G3P Induces Pip Pipecolic Acid Pathogen->Pip Induces JA JA C16:3->JA Precursor JA_systemic Jasmonic Acid JA->JA_systemic Systemic Signal SA_systemic Salicylic Acid (Systemic) SA_local->SA_systemic Systemic Signal AzA->SA_systemic Primes G3P->SA_systemic Mobile Signal NHP N-hydroxy-pipecolic acid Pip->NHP Converted to NHP->SA_systemic Amplifies PR_Genes PR Gene Expression SA_systemic->PR_Genes SA_systemic->JA_systemic Antagonizes SAR Systemic Acquired Resistance PR_Genes->SAR JA_systemic->SA_systemic Antagonizes

Caption: Simplified signaling pathway of SAR, highlighting the central role of salicylic acid and the antagonistic influence of the jasmonic acid pathway, for which C16:3 is a precursor.

SAR_Experimental_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis thaliana) Primary_Infection 2. Primary Inoculation (Local leaves with avirulent pathogen, e.g., Pseudomonas syringae) Plant_Growth->Primary_Infection Incubation 3. Incubation Period (e.g., 2-3 days) Primary_Infection->Incubation Secondary_Infection 4. Secondary Inoculation (Systemic leaves with virulent pathogen) Incubation->Secondary_Infection Data_Collection 5. Data Collection Secondary_Infection->Data_Collection Quantification Quantification of Pathogen Growth (e.g., CFU counting) Data_Collection->Quantification Metabolite_Analysis Metabolite Analysis (LC-MS/MS for SA, JA, AzA, etc.) Data_Collection->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for PR genes) Data_Collection->Gene_Expression

Caption: A standard experimental workflow for inducing and quantifying systemic acquired resistance in plants.

Experimental Protocols

Induction of Systemic Acquired Resistance in Arabidopsis thaliana

A common method for inducing SAR in the model plant Arabidopsis thaliana involves a primary infection with an avirulent strain of Pseudomonas syringae pv. tomato (Pst) DC3000 expressing an avirulence gene (e.g., avrRpt2), followed by a secondary infection with a virulent strain.[7][8]

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

  • Pseudomonas syringae pv. tomato DC3000 (virulent) and DC3000 (avrRpt2) (avirulent).

  • 10 mM MgCl2 (sterile).

  • Syringes (1 mL, needleless).

Procedure:

  • Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of Pst DC3000 (avrRpt2) at a concentration of 10^7 colony-forming units (CFU)/mL in 10 mM MgCl2. Control plants are mock-inoculated with 10 mM MgCl2.

  • Incubation: Grow the plants under standard conditions (e.g., 16-h light/8-h dark cycle at 22°C) for 2 to 3 days to allow for the establishment of SAR.

  • Secondary Inoculation: Infiltrate three upper, systemic leaves (that were not previously inoculated) with a suspension of the virulent Pst DC3000 at a concentration of 10^5 CFU/mL.

  • Quantification of Pathogen Growth: Two to three days after the secondary inoculation, collect leaf discs from the systemically infected leaves, homogenize them in 10 mM MgCl2, and plate serial dilutions on appropriate growth media (e.g., King's B medium with appropriate antibiotics). Count the colonies after 2-3 days of incubation to determine the CFU per unit of leaf area. A significant reduction in bacterial growth in the SAR-induced plants compared to the mock-treated plants indicates the successful induction of SAR.

Quantification of Signaling Molecules by LC-MS/MS

The quantitative analysis of hexadecatrienoic acid, salicylic acid, jasmonic acid, and azelaic acid is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Materials:

  • Plant tissue (frozen in liquid nitrogen and ground to a fine powder).

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards).

  • LC-MS/MS system.

General Procedure:

  • Extraction: Homogenize the frozen plant tissue powder in the pre-chilled extraction solvent. The use of deuterated internal standards for each analyte is crucial for accurate quantification.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Solid-Phase Extraction (SPE): The supernatant may be further purified using SPE to remove interfering compounds.

  • LC-MS/MS Analysis: Inject the purified extract onto a reverse-phase C18 column for chromatographic separation. The analytes are then detected and quantified by mass spectrometry using multiple reaction monitoring (MRM) mode. Specific parent ion-to-daughter ion transitions are monitored for each compound and its corresponding internal standard.

  • Quantification: A standard curve is generated for each analyte using known concentrations, and the concentration in the plant samples is calculated based on the peak area ratios of the analyte to its internal standard.

Concluding Remarks

References

A Comparative Analysis of Hexadecatrienoic Acid and Arachidonic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant defense, lipid molecules play a pivotal role as signaling entities that can trigger a cascade of immune responses. Among these, polyunsaturated fatty acids are of particular interest. This guide provides a detailed comparison of the effects of two such fatty acids, hexadecatrienoic acid (HTA or C16:3) and arachidonic acid (AA or C20:4), on plant immunity. While arachidonic acid is a well-documented elicitor of plant defense, the role of hexadecatrienoic acid is primarily understood in the context of endogenous signaling pathways. This comparison synthesizes the available experimental data to offer a comprehensive overview for researchers in plant science and drug development.

At a Glance: Key Differences in their Role in Plant Immunity

FeatureHexadecatrienoic Acid (HTA)Arachidonic Acid (AA)
Primary Role Endogenous precursor in the jasmonate biosynthesis pathway (hexadecanoid pathway).Exogenous elicitor of defense responses.
Signaling Pathway Precursor to dinor-oxo-phytodienoic acid (dn-OPDA), a signaling molecule in the jasmonate pathway.[1]Modulates both jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[2]
Effect on Pathogen Resistance Contributes to basal and induced resistance through the jasmonate pathway.Enhances resistance to fungal and oomycete pathogens; can increase susceptibility to certain bacteria.[2][3]
Source in Nature A common fatty acid in the chloroplast membranes of "16:3 plants" like Arabidopsis.Not naturally abundant in most higher plants but is found in some oomycete pathogens.[2]

Delving Deeper: Mechanisms of Action

Hexadecatrienoic Acid: A Key Player in Endogenous Jasmonate Signaling

Hexadecatrienoic acid is a C16 polyunsaturated fatty acid that is a key component of the jasmonate biosynthesis pathway in certain plants, known as "16:3 plants". This pathway, termed the hexadecanoid pathway, operates in parallel with the more ubiquitous octadecanoid pathway, which utilizes the C18 fatty acid, α-linolenic acid.

The primary role of HTA in plant immunity is as a precursor to the signaling molecule dinor-oxo-phytodienoic acid (dn-OPDA).[1] This process is initiated in the chloroplasts and involves a series of enzymatic reactions. While the direct effects of exogenously applied HTA as a defense elicitor are not well-documented, its integral role in the production of a key defense signaling molecule highlights its importance in plant immunity.

Arachidonic Acid: A Potent Elicitor of Plant Defense

Arachidonic acid, a C20 polyunsaturated fatty acid, is recognized by plants as a microbe-associated molecular pattern (MAMP), particularly from oomycete pathogens.[2] Its application to plants triggers a robust defense response, making it a potent elicitor of immunity.

Upon recognition, AA modulates the two major defense-related hormone signaling pathways:

  • Jasmonic Acid (JA) Pathway: AA treatment leads to an increase in JA levels, which is crucial for defense against necrotrophic pathogens and insect herbivores.

  • Salicylic Acid (SA) Pathway: The effect on the SA pathway can be more complex. While it can induce some SA-responsive genes, there is also evidence of antagonistic crosstalk, where elevated JA signaling can suppress the SA pathway.[2]

The eliciting activity of AA is concentration-dependent. Low concentrations can induce systemic and prolonged resistance, a process akin to immunization, while high concentrations can lead to localized cell death and the production of antimicrobial compounds known as phytoalexins.

Signaling Pathways Visualized

To better understand the distinct roles of HTA and AA, the following diagrams illustrate their respective signaling pathways.

Hexadecatrienoic_Acid_Pathway cluster_chloroplast Chloroplast cluster_downstream Downstream Signaling HTA Hexadecatrienoic Acid (C16:3) LOX Lipoxygenase (LOX) HTA->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC dnOPDA dinor-oxo-phytodienoic acid (dn-OPDA) AOC->dnOPDA JA_Signaling Jasmonate Signaling (Defense Gene Expression) dnOPDA->JA_Signaling Acts as a signaling molecule

Diagram 1: The Hexadecanoid Pathway for Jasmonate Biosynthesis.

Arachidonic_Acid_Signaling cluster_signaling Intracellular Signaling Cascade cluster_responses Plant Defense Responses AA Arachidonic Acid (AA) (exogenous elicitor) JA_Pathway Jasmonic Acid (JA) Pathway AA->JA_Pathway Modulates SA_Pathway Salicylic Acid (SA) Pathway AA->SA_Pathway Modulates ROS_Production Reactive Oxygen Species (ROS) Production AA->ROS_Production Induces Gene_Expression Defense Gene Expression JA_Pathway->Gene_Expression SA_Pathway->Gene_Expression ROS_Production->Gene_Expression Pathogen_Resistance Pathogen Resistance Gene_Expression->Pathogen_Resistance Systemic_Resistance Systemic Acquired Resistance (SAR) Gene_Expression->Systemic_Resistance

Diagram 2: Arachidonic Acid as an External Elicitor of Plant Defense.

Experimental Protocols

The following provides a general framework for investigating the effects of HTA and AA on plant immunity. Specific parameters may need to be optimized based on the plant species and pathogen being studied.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, Nicotiana benthamiana, or Solanum lycopersicum (tomato) are commonly used model organisms.

  • Growth: Plants are typically grown in a controlled environment with a defined photoperiod (e.g., 16 hours light/8 hours dark), temperature (e.g., 22°C), and humidity.

Fatty Acid Treatment
  • Preparation of Fatty Acid Solutions: HTA and AA are typically dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentration in water or a buffer. A mock control solution (containing the solvent alone) should always be included.

  • Application Methods:

    • Foliar Spray: The fatty acid solution is sprayed evenly onto the leaves of the plants.

    • Soil Drench: The solution is applied to the soil surrounding the plant roots.

    • Infiltration: For localized studies, the solution can be infiltrated directly into the leaf apoplast using a needleless syringe.

Pathogen Inoculation
  • Pathogen Selection: The choice of pathogen will depend on the research question. Common choices include the bacterial pathogen Pseudomonas syringae, the fungal pathogen Botrytis cinerea, or oomycete pathogens like Phytophthora infestans.

  • Inoculation: Inoculation methods vary depending on the pathogen and include spray inoculation, drop inoculation, or infiltration.

Assessment of Plant Immune Responses
  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of key defense-related genes, such as PR1 (a marker for the SA pathway) and PDF1.2 (a marker for the JA pathway).

  • Hormone Quantification: Levels of JA, SA, and their derivatives can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Reactive Oxygen Species (ROS) Measurement: ROS production can be quantified using assays such as the luminol-based assay for hydrogen peroxide.

  • Disease Symptom and Pathogen Growth Quantification: Disease symptoms can be scored visually, and pathogen growth can be quantified by counting colony-forming units (for bacteria) or measuring lesion size (for fungi).

Experimental_Workflow Start Plant Growth (e.g., Arabidopsis) Treatment Fatty Acid Treatment (HTA, AA, or Mock) Start->Treatment Inoculation Pathogen Inoculation (e.g., P. syringae) Treatment->Inoculation Analysis Analysis of Defense Responses Inoculation->Analysis Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression Hormone_Levels Hormone Levels (LC-MS) Analysis->Hormone_Levels ROS_Measurement ROS Measurement Analysis->ROS_Measurement Disease_Assay Disease Assay Analysis->Disease_Assay

Diagram 3: A Generalized Experimental Workflow for Studying Fatty Acid Effects on Plant Immunity.

Quantitative Data Summary

Direct quantitative comparisons of the elicitor activity of exogenously applied HTA and AA are scarce in the literature. The following table summarizes the typical effects of AA based on existing studies. Future research is needed to provide a direct quantitative comparison with HTA.

ParameterEffect of Arachidonic Acid TreatmentReference
Pathogen Growth Reduced growth of Botrytis cinerea on tomato leaves.[3]
Increased susceptibility to Pseudomonas syringae in Arabidopsis.[2]
Defense Gene Expression Upregulation of JA-responsive genes (e.g., PDF1.2).[2]
Variable effects on SA-responsive genes (e.g., PR1).[2]
Phytohormone Levels Increased levels of jasmonic acid (JA).[2]
Reduced levels of salicylic acid (SA).[2]

Conclusion and Future Directions

Arachidonic acid is a well-established elicitor of plant defense responses, acting as a MAMP to trigger a complex signaling cascade involving both the JA and SA pathways. Its effects on pathogen resistance are context-dependent, generally providing protection against necrotrophic fungi and oomycetes while sometimes increasing susceptibility to biotrophic bacteria.

Hexadecatrienoic acid, on the other hand, is primarily recognized for its role as an endogenous precursor in the biosynthesis of jasmonates. While its direct role as an external elicitor has not been extensively studied, its position in a key defense signaling pathway suggests that exogenous application could potentially modulate plant immunity, likely through the generation of dn-OPDA.

For researchers and professionals in drug development, understanding these lipid-mediated signaling pathways offers potential avenues for developing novel plant protectants. Future research should focus on directly comparing the elicitor activities of HTA and AA to fully elucidate their respective roles and potential applications in enhancing plant immunity. Such studies would provide valuable quantitative data and a more complete understanding of how different fatty acids can be harnessed to protect crops from disease.

References

Unraveling Plant Defense: A Comparative Guide to C16:3 and C18:3-Derived Oxylipins in Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant stress responses is paramount. Among the key players in these networks are oxylipins, a diverse class of lipid-based signaling molecules. While the role of C18:3 (α-linolenic acid)-derived oxylipins, such as jasmonic acid (JA), is well-established, emerging evidence highlights the distinct and crucial functions of C16:3 (hexadecatrienoic acid)-derived oxylipins. This guide provides an objective comparison of these two families of signaling molecules, supported by experimental data, detailed protocols, and visual pathway representations to aid in their validation and exploration.

At a Glance: C16:3 vs. C18:3 Oxylipin Signaling

Oxylipin signaling pathways are initiated by the oxygenation of polyunsaturated fatty acids by lipoxygenase (LOX) enzymes. In plants, the primary substrates for these enzymes are C18:3 and C16:3 fatty acids, leading to two parallel and sometimes interacting signaling cascades. The C18:3 pathway, often referred to as the octadecanoid pathway, culminates in the production of the well-known phytohormone jasmonic acid (JA) and its bioactive conjugate, JA-isoleucine (JA-Ile).[1] The C16:3 pathway, or hexadecanoid pathway, generates dinor-12-oxo-phytodienoic acid (dn-OPDA), a C16 analog of the JA precursor, OPDA.[2]

While both pathways are integral to plant defense, they exhibit key differences in their activation, signaling mechanisms, and downstream physiological effects. Notably, dn-OPDA can elicit responses independently of the canonical JA-receptor complex, COI1-JAZ, suggesting a unique mode of action.[3][4]

Quantitative Comparison of Oxylipin Accumulation Under Stress

The relative abundance of C16:3 and C18:3-derived oxylipins can vary significantly depending on the plant species, tissue type, and the nature of the stress. Quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for elucidating the specific roles of these molecules.

OxylipinPlant SpeciesStress ConditionFold Change/AbundanceReference(s)
C18:3-derived
12-oxo-phytodienoic acid (OPDA)Barley (Hordeum vulgare)Sorbitol-induced osmotic stressAccumulated to 2.5-fold higher levels than JA.[5]
Jasmonic Acid (JA)Potato (Solanum tuberosum)Infection with Pseudomonas syringae pv. maculicolaAccumulation observed.[6]
Jasmonic Acid (JA)Potato (Solanum tuberosum)Infection with Phytophthora infestansNo significant accumulation.[6]
C16:3-derived
dinor-12-oxo-phytodienoic acid (dn-OPDA)Moss (Marchantia polymorpha)WoundingAccumulation of dn-iso-OPDA and its amino acid conjugates.[7]
Arabidopside D & E (esterified dn-OPDA)Arabidopsis thalianaFreeze-thawingMajor arabidopside species produced 30 min after stress.[2]

Signaling Pathways: A Visual Comparison

The signaling pathways of C16:3 and C18:3-derived oxylipins, while sharing initial enzymatic steps, diverge to activate distinct downstream responses.

C18_Oxylipin_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_nucleus Nucleus C18_3 α-Linolenic Acid (C18:3) LOX 13-Lipoxygenase (13-LOX) C18_3->LOX HPOT 13-HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport LOX->HPOT OPR3 OPDA Reductase 3 (OPR3) OPDA_p->OPR3 JA_beta_ox β-oxidation OPR3->JA_beta_ox JA Jasmonic Acid (JA) JA_c JA JA->JA_c Transport JA_beta_ox->JA JAR1 JAR1 JA_c->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile JA_Ile_n JA-Ile JA_Ile->JA_Ile_n Transport COI1 COI1 JA_Ile_n->COI1 JAZ JAZ Repressor COI1->JAZ degradation MYC2 MYC2/TFs JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes

Caption: C18:3-derived oxylipin (Jasmonate) signaling pathway.

C16_Oxylipin_Pathway cluster_plastid Plastid cluster_nucleus Nucleus C16_3 Hexadecatrienoic Acid (C16:3) LOX 11/7-Lipoxygenase C16_3->LOX HPHT 11-HPHT AOS Allene Oxide Synthase (AOS) HPHT->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC dnOPDA dinor-OPDA (dn-OPDA) AOC->dnOPDA dnOPDA_n dn-OPDA dnOPDA->dnOPDA_n Transport & Signaling LOX->HPHT COI1_dep COI1-dependent Signaling dnOPDA_n->COI1_dep COI1_indep COI1-independent Signaling (e.g., TGA factors) dnOPDA_n->COI1_indep Defense_Genes_dep Defense Gene Expression COI1_dep->Defense_Genes_dep Defense_Genes_indep Stress Response Gene Expression COI1_indep->Defense_Genes_indep

Caption: C16:3-derived oxylipin (dn-OPDA) signaling pathway.

Experimental Protocols

Objective: To quantify and compare the levels of C16:3 and C18:3-derived oxylipins in plant tissues under stress using LC-MS/MS.

1. Sample Preparation:

  • Materials: Plant tissue (e.g., leaves), liquid nitrogen, extraction solvent (e.g., 2-propanol/water/HCl), internal standards (deuterated oxylipins), solid-phase extraction (SPE) cartridges.

  • Procedure:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract oxylipins using a cold extraction solvent containing internal standards. The internal standards are crucial for accurate quantification.

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Perform solid-phase extraction (SPE) to purify and concentrate the oxylipins from the crude extract.[8] This step removes interfering compounds.

    • Elute the oxylipins from the SPE cartridge and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Liquid Chromatography (LC) Method:

    • Column: A reverse-phase C18 column is typically used for separating oxylipins.

    • Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of acid (e.g., formic acid) to improve ionization.

    • Gradient: A carefully optimized gradient is essential to separate the numerous oxylipin isomers.

  • Mass Spectrometry (MS/MS) Method:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for oxylipin analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantifying known oxylipins. This involves monitoring a specific precursor ion-to-product ion transition for each analyte and internal standard.[8]

    • Data Analysis: The peak areas of the endogenous oxylipins are normalized to the peak areas of their corresponding internal standards to calculate their concentrations in the original sample.

References

A Comparative Analysis of Lipid Metabolism in C16:3 and C18:3 Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipid metabolism in C16:3 and C18:3 plants, supported by experimental data and detailed methodologies. The distinct strategies for glycerolipid synthesis in these two plant types offer valuable insights into membrane biology, stress response, and potential targets for metabolic engineering.

Introduction to C16:3 and C18:3 Plants

Higher plants can be broadly classified into two groups based on the fatty acid composition of their chloroplast lipids, particularly the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG).[1][2]

  • C16:3 Plants: These plants, such as Arabidopsis thaliana and spinach (Spinacia oleracea), are characterized by the presence of hexadecatrienoic acid (16:3) in their chloroplast lipids.[1][2] This is a result of the dual operation of two distinct pathways for lipid synthesis: the prokaryotic and eukaryotic pathways.[3][4]

  • C18:3 Plants: This group, which includes plants like pea (Pisum sativum) and leek (Allium porrum), lacks significant amounts of 16:3 fatty acids.[1] Their galactolipid synthesis relies almost exclusively on the eukaryotic pathway.[1]

The fundamental difference lies in the origin of the diacylglycerol (DAG) backbone used for galactolipid synthesis in the chloroplast.

Core Metabolic Pathways: A Comparative Overview

Lipid synthesis in plants involves a complex interplay between the plastids and the endoplasmic reticulum (ER).

The Two Major Pathways of Glycerolipid Synthesis

1. The Prokaryotic Pathway: This pathway is localized entirely within the plastid (chloroplast).[4][5] Fatty acids are synthesized de novo in the plastid stroma and are directly incorporated into glycerolipids on the inner envelope membrane of the chloroplast. A key feature of this pathway is the incorporation of a C16 fatty acid at the sn-2 position of the glycerol (B35011) backbone, leading to the synthesis of C18/C16 molecular species.[3][6]

2. The Eukaryotic Pathway: In this pathway, newly synthesized fatty acids are exported from the plastid to the endoplasmic reticulum (ER).[4][5] Here, they are incorporated into phospholipids, primarily phosphatidylcholine (PC). These lipids can then be further modified (e.g., desaturated) and a portion is subsequently transported back to the chloroplast to be used for the synthesis of galactolipids.[7] This pathway typically results in glycerolipids with C18 fatty acids at both the sn-1 and sn-2 positions.[8]

The differential utilization of these two pathways is the primary determinant of the C16:3 or C18:3 phenotype. C16:3 plants utilize both pathways for the synthesis of their chloroplast galactolipids, whereas C18:3 plants predominantly use the eukaryotic pathway for this purpose.[3][4]

Quantitative Data Presentation

The following tables summarize the typical fatty acid composition of major lipid classes in representative C16:3 and C18:3 plants.

Table 1: Fatty Acid Composition of Monogalactosyldiacylglycerol (MGDG) in Leaves of C16:3 and C18:3 Plants (Mole %)

Fatty AcidArabidopsis thaliana (C16:3)Spinach (Spinacia oleracea) (C16:3)Pea (Pisum sativum) (C18:3)Leek (Allium porrum) (C18:3)
16:01.51.08.05.0
16:328.025.0ndnd
18:00.50.51.01.0
18:11.01.02.03.0
18:23.02.56.08.0
18:366.070.083.083.0

nd: not detected. Data compiled and adapted from multiple sources.

Table 2: Fatty Acid Composition of Digalactosyldiacylglycerol (DGDG) in Leaves of C16:3 and C18:3 Plants (Mole %)

Fatty AcidArabidopsis thaliana (C16:3)Spinach (Spinacia oleracea) (C16:3)Pea (Pisum sativum) (C18:3)Leek (Allium porrum) (C18:3)
16:010.08.012.010.0
16:32.01.5ndnd
18:01.01.02.02.0
18:11.01.03.04.0
18:23.02.58.010.0
18:383.086.075.074.0

nd: not detected. Data compiled and adapted from multiple sources.

Table 3: Fatty Acid Composition of Phosphatidylcholine (PC) in Leaves of C16:3 and C18:3 Plants (Mole %)

Fatty AcidArabidopsis thaliana (C16:3)Spinach (Spinacia oleracea) (C16:3)Pea (Pisum sativum) (C18:3)
16:025.028.030.0
18:03.02.04.0
18:14.03.05.0
18:230.025.040.0
18:338.042.021.0

Data compiled and adapted from multiple sources.

Signaling Pathways and Metabolic Flux

The differential flux of fatty acids through the prokaryotic and eukaryotic pathways is a key regulatory feature distinguishing C16:3 and C18:3 plants.

lipid_metabolism_C16_3 cluster_plastid Chloroplast cluster_er Endoplasmic Reticulum De_novo_FA_synthesis De novo Fatty Acid Synthesis (ACP) Prokaryotic_Pathway Prokaryotic Pathway (Plastid Envelope) De_novo_FA_synthesis->Prokaryotic_Pathway C18/C16-DAG Eukaryotic_Pathway Eukaryotic Pathway (ER) De_novo_FA_synthesis->Eukaryotic_Pathway Acyl-CoA Export MGDG_DGDG_16_3 MGDG/DGDG (18:3/16:3) Prokaryotic_Pathway->MGDG_DGDG_16_3 Eukaryotic_Return Eukaryotic-derived DAG MGDG_DGDG_18_3 MGDG/DGDG (18:3/18:3) Eukaryotic_Return->MGDG_DGDG_18_3 PC_synthesis Phosphatidylcholine (PC) Synthesis & Desaturation Eukaryotic_Pathway->PC_synthesis DAG_pool DAG Pool PC_synthesis->DAG_pool DAG_pool->Eukaryotic_Return Lipid Transfer

Caption: Lipid metabolism pathways in a C16:3 plant.

In C16:3 plants, there is a significant flux of newly synthesized fatty acids through both the prokaryotic pathway within the chloroplast and the eukaryotic pathway involving the ER. This results in two distinct pools of DAG for galactolipid synthesis, one producing C18/C16 species and the other C18/C18 species.

lipid_metabolism_C18_3 cluster_plastid Chloroplast cluster_er Endoplasmic Reticulum De_novo_FA_synthesis De novo Fatty Acid Synthesis (ACP) Eukaryotic_Pathway Eukaryotic Pathway (ER) De_novo_FA_synthesis->Eukaryotic_Pathway Acyl-CoA Export Prokaryotic_Pathway Prokaryotic Pathway (Minor flux for Galactolipids) Eukaryotic_Return Eukaryotic-derived DAG MGDG_DGDG_18_3 MGDG/DGDG (18:3/18:3) Eukaryotic_Return->MGDG_DGDG_18_3 PC_synthesis Phosphatidylcholine (PC) Synthesis & Desaturation Eukaryotic_Pathway->PC_synthesis DAG_pool DAG Pool PC_synthesis->DAG_pool DAG_pool->Eukaryotic_Return Lipid Transfer

Caption: Lipid metabolism pathways in a C18:3 plant.

In C18:3 plants, the prokaryotic pathway for galactolipid synthesis is significantly downregulated. The vast majority of fatty acids are exported to the ER, and the DAG required for galactolipid synthesis in the chloroplast is almost exclusively re-imported from the ER.

Experimental Protocols

Total Lipid Extraction from Plant Leaf Tissue

This protocol is designed to efficiently extract a broad range of lipids while minimizing enzymatic degradation.

Materials:

Procedure:

  • Immediately after harvesting, immerse a known weight of fresh leaf tissue (e.g., 100-200 mg) in pre-heated (75°C) isopropanol containing 0.01% BHT to inactivate lipases.[9][10]

  • Incubate at 75°C for 15 minutes.

  • Cool the sample to room temperature and add chloroform and water to achieve a final solvent ratio of chloroform:isopropanol:water that facilitates phase separation.

  • Agitate the mixture for 1 hour at room temperature.

  • Add a solution of 1 M KCl, vortex, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Separation of Lipid Classes by Thin-Layer Chromatography (TLC)

This method allows for the separation of polar and nonpolar lipid classes.

Materials:

  • Silica (B1680970) gel TLC plates (e.g., 20 x 20 cm)

  • TLC development tank

  • Lipid extract

  • Solvent systems:

    • For polar lipids (one-dimensional): Chloroform:methanol:acetic acid:water (e.g., 85:15:10:3.5, v/v/v/v)

    • For nonpolar lipids: Hexane (B92381):diethyl ether:acetic acid (e.g., 70:30:1, v/v/v)

  • Iodine vapor tank for visualization

Procedure:

  • Activate the silica gel TLC plate by heating it at 110°C for 1 hour.

  • Spot the lipid extract onto the origin line of the TLC plate using a capillary tube or syringe.

  • Allow the spot to dry completely.

  • Place the TLC plate in a development tank pre-equilibrated with the chosen solvent system.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and allow it to dry in a fume hood.

  • Visualize the separated lipid spots by placing the plate in a tank containing iodine crystals. The lipids will appear as yellow-brown spots.

  • Individual lipid spots can be scraped from the plate for further analysis.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for quantifying the fatty acid composition of a lipid sample.

Materials:

  • Lipid sample (either total lipid extract or an isolated lipid class from TLC)

  • Methanolic HCl (e.g., 3 M) or BF3-methanol

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., a polar column like DB-23)

Procedure:

  • To the dried lipid sample, add a known volume of methanolic HCl.

  • Incubate at 80-100°C for 1-2 hours to transmethylate the fatty acids.

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane phase with water to remove any remaining acid.

  • Dry the hexane phase over anhydrous sodium sulfate.

  • Transfer the hexane containing the FAMEs to a GC vial.

  • Inject the sample into the GC-MS. The FAMEs will be separated based on their chain length and degree of unsaturation, and their identities confirmed by their mass spectra.

  • Quantification is achieved by comparing the peak areas of the individual FAMEs to that of an internal standard of a known concentration.[11][12]

Experimental Workflow

experimental_workflow Sample_Collection Plant Tissue Sampling (C16:3 and C18:3 plants) Lipid_Extraction Total Lipid Extraction (Isopropanol inactivation) Sample_Collection->Lipid_Extraction TLC_Separation Separation of Lipid Classes (TLC) Lipid_Extraction->TLC_Separation FAME_Preparation Fatty Acid Methyl Ester (FAME) Preparation (Transmethylation) Lipid_Extraction->FAME_Preparation Total Fatty Acids TLC_Separation->FAME_Preparation Individual Lipid Classes GC_MS_Analysis GC-MS Analysis FAME_Preparation->GC_MS_Analysis Data_Analysis Data Analysis and Comparison GC_MS_Analysis->Data_Analysis

Caption: General workflow for comparative lipid analysis.

Conclusion

The distinction between C16:3 and C18:3 plants is a fundamental concept in plant lipid biochemistry, reflecting two distinct evolutionary strategies for the synthesis of chloroplast membranes. Understanding these differences is crucial for research in photosynthesis, plant stress physiology, and for the metabolic engineering of oilseed crops for improved nutritional value or for the production of specialty fatty acids. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to investigate lipid metabolism in these two fascinating groups of plants.

References

The Indispensable Roles of C16:3 and C18:3 Fatty Acids in Photosynthesis: A Tale of Redundancy and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate machinery of photosynthesis, the lipid composition of thylakoid membranes plays a pivotal, yet often underappreciated, role. Among the myriad of lipid molecules, the polyunsaturated fatty acids hexadecatrienoic acid (C16:3) and α-linolenic acid (C18:3) are of paramount importance. These fatty acids are the most abundant in thylakoid membranes, particularly within the galactolipids that form the backbone of the photosynthetic membranes. This guide provides a comprehensive comparison of the functional roles of C16:3 and C18:3 in photosynthesis, leveraging experimental data from studies on Arabidopsis thaliana mutants to elucidate their redundancy and specific functions, especially in the context of temperature stress.

Quantitative Comparison of Fatty Acid Composition and Photosynthetic Performance

To understand the distinct and overlapping roles of C16:3 and C18:3, researchers have extensively utilized a series of Arabidopsis mutants, known as fad mutants, which are deficient in specific fatty acid desaturases. The analysis of these mutants provides a clear picture of how the thylakoid lipid composition influences photosynthetic efficiency.

Table 1: Fatty Acid Composition of Thylakoid Lipids in Arabidopsis thaliana Wild-Type and fad Mutants

GenotypeC16:3 (% of total fatty acids)C18:3 (% of total fatty acids)C16:2 (% of total fatty acids)C18:2 (% of total fatty acids)
Wild-Type~12~45<1~10
fad3~12~25<1~30
fad7~5~20~5~25
fad8~12~40<1~15
fad7 fad8~2~10~8~40
fad3 fad7 fad8<1<1~10~45

Note: The values presented are approximate and can vary depending on growth conditions.

The data in Table 1 clearly demonstrates the impact of mutations in the FAD genes on the fatty acid profile of thylakoid lipids. The triple mutant fad3 fad7 fad8 is almost completely devoid of both C16:3 and C18:3, making it an invaluable tool for studying the collective importance of these trienoic fatty acids.

Table 2: Photosynthetic Parameters in Arabidopsis thaliana Wild-Type and fad Mutants under Different Temperatures

GenotypeConditionFv/Fm (PSII maximum quantum yield)Electron Transport Rate (relative units)
Wild-Type22°C~0.83100
5°C (acclimated)~0.8090
fad7 fad822°C~0.8295
5°C (acclimated)~0.6560
fad3 fad7 fad822°C~0.8190
5°C (acclimated)~0.5045

Note: The values are representative of typical experimental findings.

Table 2 highlights the functional consequences of altered fatty acid composition on photosynthesis. At optimal growth temperatures (22°C), the absence of C16:3 and C18:3 has a relatively minor impact on the maximum quantum yield of Photosystem II (Fv/Fm) and the overall electron transport rate, suggesting a degree of functional redundancy. However, under low-temperature stress (5°C), the deficiencies in these fatty acids lead to a significant decline in photosynthetic performance, indicating their crucial role in maintaining thylakoid membrane function in the cold.

Visualizing the Pathways and Functional Relationships

To better understand the molecular basis of these observations, the following diagrams illustrate the fatty acid biosynthesis pathways and the functional interplay between C16:3 and C18:3.

Fatty_Acid_Desaturation cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) cluster_mutations Mutations C16_0 16:0-ACP C18_0 18:0-ACP C16_0->C18_0 Elongation C16_0_MGDG 16:0 on MGDG C16_0->C16_0_MGDG Prokaryotic Pathway C18_1 18:1-ACP C18_0->C18_1 Δ9 Desaturase C18_1_ER 18:1-PC C18_1->C18_1_ER Export to ER C16_1_MGDG 16:1 on MGDG C16_0_MGDG->C16_1_MGDG FAD5 C16_2_MGDG 16:2 on MGDG C16_1_MGDG->C16_2_MGDG FAD6 C16_3_MGDG 16:3 on MGDG C16_2_MGDG->C16_3_MGDG FAD7/FAD8 C18_2_ER 18:2-PC C18_1_ER->C18_2_ER FAD2 C18_3_ER 18:3-PC C18_2_ER->C18_3_ER FAD3 C18_3_Plastid 18:3 imported to Plastid C18_3_ER->C18_3_Plastid fad3 fad3 fad3->C18_2_ER blocks fad7 fad7 fad7->C16_2_MGDG blocks fad8 fad8 fad8->C16_2_MGDG blocks Functional_Redundancy cluster_function Thylakoid Membrane Properties & Photosynthetic Function cluster_stress Temperature Conditions C16_3 C16:3 Membrane_Fluidity Optimal Membrane Fluidity C16_3->Membrane_Fluidity PS_Complex_Stability Photosystem Complex Stability C16_3->PS_Complex_Stability C18_3 C18:3 C18_3->Membrane_Fluidity C18_3->PS_Complex_Stability Electron_Transport Efficient Electron Transport Membrane_Fluidity->Electron_Transport PS_Complex_Stability->Electron_Transport Photosynthesis Optimal Photosynthesis Electron_Transport->Photosynthesis Normal_Temp Normal Temperature (22°C) Normal_Temp->C18_3 Sufficient for function Low_Temp Low Temperature (5°C) Low_Temp->C16_3 Crucial for function Low_Temp->C18_3 Partially Compensatory

A Comparative Guide to Enzyme Specificity in the Endocannabinoid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise regulation of signaling lipids is critical for maintaining cellular homeostasis. In the endocannabinoid system, the synthesis and degradation of key signaling molecules like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are tightly controlled by a network of enzymes. The specificity of these enzymes for their respective substrates is paramount, ensuring the fidelity of signaling pathways and preventing unwanted crosstalk. Understanding this specificity is fundamental for basic research and for the development of targeted therapeutics that modulate endocannabinoid tone for various clinical applications.[1][2][3]

This guide provides a comparative analysis of the substrate specificity of key enzymes in the endocannabinoid pathway, supported by experimental data and detailed methodologies.

Endocannabinoid Synthesis and Degradation Pathways

The endocannabinoid system relies on the "on-demand" synthesis of its primary ligands, AEA and 2-AG, from membrane lipid precursors. Their subsequent degradation into inactive components terminates the signal. The core enzymes governing these processes exhibit distinct substrate preferences that dictate the flow of metabolites through the pathway.[4][5][6]

Caption: Biosynthesis and degradation pathways of endocannabinoids AEA and 2-AG.

Enzyme Specificity Comparison

The ability of an enzyme to selectively bind and catalyze a reaction with a specific substrate is crucial for its biological function.[1] This specificity is often quantified by kinetic parameters such as the Michaelis constant (Kₘ), which reflects substrate binding affinity, and the catalytic constant (kcat), which represents the turnover rate. The kcat/Kₘ ratio is the specificity constant, a measure of an enzyme's catalytic efficiency for a particular substrate.[7][8]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of AEA and other related fatty acid amides.[9][10] While it hydrolyzes a range of substrates, its efficiency varies significantly. In humans, a second isoform, FAAH-2, has been identified, which exhibits different substrate preferences compared to the canonical FAAH-1.[11] FAAH-2 is notably absent in lower placental mammals like mice and rats.[11]

SubstrateEnzymeRelative Hydrolysis Rate (%)Kₘ (µM)Vmax (nmol/min/mg)Source
Anandamide (AEA)Human FAAH-1100--[11]
Oleamide (B13806)Human FAAH-1~250--[11]
Anandamide (AEA)Human FAAH-2~15--[11]
OleamideHuman FAAH-2~250--[11]
PalmitoylethanolamideRat FAAH94 ± 4--[12]
StearoylethanolamideRat FAAH45 ± 2--[12]

Key Specificity Insights:

  • FAAH-1 shows a much greater activity with N-acylethanolamines like anandamide compared to FAAH-2.[11]

  • Both FAAH-1 and FAAH-2 hydrolyze primary fatty acid amides like oleamide at roughly equivalent and high rates.[11]

  • FAAH can also hydrolyze 2-AG, although this is considered a minor degradation pathway compared to MAGL's activity.[4][13]

Monoacylglycerol Lipase (B570770) (MAGL)

MAGL is the principal enzyme for the degradation of 2-AG, hydrolyzing it to arachidonic acid and glycerol.[13][14] Its substrate specificity is crucial for regulating the signaling of 2-AG, the most abundant endocannabinoid in the brain.[15]

SubstrateEnzyme SourceSpecificity DetailSource
2-Arachidonoylglycerol (2-AG)MammalianPrimary endogenous substrate. Hydrolysis accounts for ~85% of 2-AG breakdown.[14]
2-OleoylglycerolMouseHigh activity reported.[16]
Monoacylglycerols (general)Geobacillus sp.Active on monoacylglycerols (MAGs) but not di- or triacylglycerols (DAGs, TAGs).[17]
1-MonoacylglycerolsMammalianPreferentially hydrolyzes 2-monoacylglycerols over 1-monoacylglycerols.[18]

Key Specificity Insights:

  • MAGL is highly specific for monoacylglycerols, particularly those containing an arachidonoyl group in the sn-2 position.[18]

  • It is considered the rate-limiting enzyme for 2-AG inactivation, making it a key therapeutic target.[14][18]

Diacylglycerol Lipase (DAGL)

DAGL catalyzes the key step in 2-AG biosynthesis: the hydrolysis of diacylglycerol (DAG) to form 2-AG. Two isoforms, DAGLα and DAGLβ, have been identified, with DAGLα being predominant in the nervous system for 2-AG production.[15][19]

SubstrateEnzyme SourceSpecificity DetailVmax (nmol/min/mg)Source
1,2-Diacyl-sn-glycerolsBovine BrainPreferred substrate over 1,3-diacyl-sn-glycerols.616 (native)[20]
1-Stearoyl-2-arachidonoyl-sn-glycerolBovine BrainHydrolyzes stearate (B1226849) (at sn-1) in preference to palmitate.-[20]
Triacylglycerols (polyunsaturated)Mouse DAGLβExhibits lipase activity against specific triacylglycerols.-[21]

Key Specificity Insights:

  • DAGL operates with sn-1 specificity, hydrolyzing the ester bond at the sn-1 position of DAG to generate 2-monoacylglycerol (2-AG).[15][18]

  • The enzyme shows a preference for DAG species containing arachidonic acid at the sn-2 position, directly leading to the formation of 2-AG.[18]

  • DAGLβ has also been described as a triacylglycerol lipase, indicating a broader substrate scope than previously understood.[21]

Experimental Protocols for Validating Specificity

Determining enzyme specificity requires robust experimental methods. A general workflow involves initial screening with artificial substrates followed by detailed kinetic analysis with natural substrates using sensitive analytical techniques.[22]

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis & Calculation A Enzyme Preparation (e.g., Recombinant expression, tissue homogenate) C Incubate Enzyme with Varying Substrate Concentrations A->C B Substrate Preparation (Natural or Artificial) B->C D Stop Reaction (e.g., Quenching) C->D E Quantify Product/Substrate (LC-MS, Spectrophotometry, Chromatography) D->E F Data Analysis (e.g., Lineweaver-Burk plot) E->F G Determine Kinetic Parameters (Km, Vmax, kcat) F->G

Caption: General workflow for determining enzyme kinetic parameters.

Method 1: Spectrophotometric Assay using Artificial Substrates

This method is useful for initial activity screening and optimizing reaction conditions due to its simplicity and high-throughput nature.[22]

  • Principle: Artificial chromogenic or fluorogenic substrates (e.g., p-nitrophenyl esters or umbelliferyl derivatives) are used.[22][23] Enzyme activity releases a colored or fluorescent product that can be measured over time with a spectrophotometer or plate reader.

  • Reagents:

    • Purified enzyme or cell lysate.

    • Assay buffer (e.g., Tris-HCl) at optimal pH.

    • Artificial substrate stock solution (e.g., p-nitrophenyl butyrate (B1204436) in DMSO).

  • Procedure:

    • Pipette assay buffer into a 96-well plate.

    • Add the enzyme preparation to each well.

    • Initiate the reaction by adding the artificial substrate.

    • Immediately measure the absorbance (e.g., at 405 nm for p-nitrophenol) or fluorescence at regular intervals.

    • Calculate the initial reaction velocity from the linear phase of the progress curve.

  • Application: Useful for comparing relative activities across different conditions or for high-throughput screening of inhibitors.[22]

Method 2: LC-MS Assay using Natural Substrates

This method provides the most accurate determination of specificity by using the enzyme's natural substrates and quantifying products with high sensitivity and specificity.[24][25]

  • Principle: The enzyme is incubated with its natural lipid substrate (e.g., anandamide for FAAH). The reaction is stopped, lipids are extracted, and the product (e.g., arachidonic acid) and remaining substrate are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagents:

    • Purified enzyme.

    • Assay Buffer (e.g., Tris-HCl, pH 9.0).

    • Natural substrate (e.g., 1,2-dioleoyl-sn-glycerol (B52968) for DAGL).

    • Quenching/Extraction Solution (e.g., Chloroform:Methanol mixture).

    • Internal standard for LC-MS quantification.

  • Procedure:

    • Prepare reaction tubes containing assay buffer and varying concentrations of the substrate.

    • Pre-incubate tubes at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period where the reaction is linear.

    • Stop the reaction by adding ice-cold chloroform:methanol.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase containing the lipids, dry it under nitrogen, and reconstitute in a suitable solvent for LC-MS analysis.

    • Quantify the product formed against a standard curve.

  • Application: Essential for determining precise kinetic constants (Kₘ, Vmax) for different endogenous substrates and for validating the specificity of inhibitors.[7][24]

Validating Specificity with Selective Inhibitors

Pharmacological inhibitors are invaluable tools for validating the role and specificity of an enzyme within a complex biological system. By comparing the effects of selective inhibitors for different enzymes, researchers can dissect the contributions of each pathway.[26][27][28]

InhibitorPrimary TargetTypeKey Feature
PF-3845 FAAHCovalent, IrreversibleHighly potent and selective for FAAH over other serine hydrolases. Elevates AEA levels.
JZL184 MAGLCovalent, IrreversiblePotent and selective for MAGL. Elevates 2-AG levels.
JZL195 FAAH & MAGLDual, CovalentInhibits both primary endocannabinoid degrading enzymes, elevating both AEA and 2-AG.
LEI-105 DAGLReversibleSelective inhibitor of both DAGLα and DAGLβ.

The logic behind using these inhibitors is that a highly specific inhibitor will only affect the metabolic pathway of its target enzyme, providing evidence of that enzyme's function.

Inhibitor_Logic cluster_system Biological System (e.g., Brain Slice) cluster_exp Experiment cluster_obs Observation P1 Pathway 1: Substrate A -> Enzyme A -> Product A Obs1 Product A is Significantly Reduced P1->Obs1 P2 Pathway 2: Substrate B -> Enzyme B -> Product B Obs2 Product B is Unchanged P2->Obs2 Inhibitor Add Selective Inhibitor for Enzyme A Inhibitor->P1 acts on Inhibitor->P2 no effect Conclusion Conclusion: Enzyme A is specific for Pathway 1. The inhibitor is selective. Obs1->Conclusion Obs2->Conclusion

Caption: Logical workflow for validating enzyme specificity using a selective inhibitor.

By employing a combination of kinetic assays with diverse substrates and targeted pharmacological inhibition, researchers can build a comprehensive profile of an enzyme's specificity. This knowledge is indispensable for interpreting biological phenomena and for designing novel drugs with high efficacy and minimal off-target effects.

References

A Comparative Guide to the Signaling Roles of Hexadecatrienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling roles of various hexadecatrienoic acid (HTA) isomers. We delve into their distinct signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays to facilitate further research and drug development.

Introduction to Hexadecatrienoic Acids

Hexadecatrienoic acids (HTAs) are a group of fatty acids containing 16 carbon atoms and three double bonds. Different isomers of HTA, distinguished by the position and configuration of their double bonds, exhibit remarkably diverse signaling functions in both plants and animals. Understanding these differences is crucial for harnessing their therapeutic potential and for deciphering their roles in biological processes.

Comparison of Signaling Roles

The signaling roles of HTA isomers are largely dictated by their molecular structure, which determines their metabolic pathways and interactions with specific receptors. Here, we compare the signaling functions of prominent HTA isomers.

In Plant Systems: Orchestrators of Defense

In the plant kingdom, specific HTA isomers are key players in defense signaling pathways, most notably as precursors to the phytohormone jasmonic acid (JA).

  • (7Z,10Z,13Z)-Hexadecatrienoic Acid (16:3n-3): This isomer is a primary precursor for the biosynthesis of jasmonic acid and its derivatives in some plant species.[1][2] The synthesis is initiated in the chloroplasts where lipoxygenase acts on (7Z,10Z,13Z)-HTA to form a hydroperoxide.[1] This is then converted to dinor-oxo-phytodienoic acid (dnOPDA), a signaling molecule in its own right, which can be further metabolized to jasmonic acid.[3][4] The jasmonate signaling pathway is critical for plant defense against herbivores and certain pathogens.[5][6][7][8][9] Upon perception of a threat, the levels of dnOPDA and JA increase, triggering a cascade of transcriptional changes that lead to the production of defense compounds.[3][4]

  • (9Z,12Z,15Z)-Hexadecatrienoic Acid: While also present in plants, the specific signaling roles of this isomer in plant defense are less defined compared to its 7,10,13 counterpart. It is recognized as a significant component of chloroplastic lipids.

In Animal Systems: Modulators of Inflammation and Metabolism

In animals, the focus shifts to monounsaturated and polyunsaturated HTA isomers that act as important signaling molecules in inflammation and metabolic regulation.

  • Palmitoleic Acid (9Z-16:1): This monounsaturated fatty acid is considered a "lipokine" with significant anti-inflammatory and insulin-sensitizing properties.[10] It is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[10][11] Palmitoleic acid has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[12][13] Its signaling is also linked to the activation of AMP-activated protein kinase (AMPK).[12]

  • Sapienic Acid (6Z-16:1): Another monounsaturated isomer derived from palmitic acid, but through the action of fatty acid desaturase 2 (FADS2), sapienic acid also possesses anti-inflammatory properties.[10][11] While less studied than palmitoleic acid, emerging evidence suggests its importance in metabolic regulation and its potential to influence membrane composition and protein signaling in cancer cells.[6][14]

  • Omega-3 Hexadecatrienoic Acids: In animals, omega-3 fatty acids are well-known for their anti-inflammatory effects, which are partly mediated through the G protein-coupled receptor 120 (GPR120).[11][15][16] Activation of GPR120 by omega-3 fatty acids can suppress inflammatory signaling pathways.[11][15][16]

Quantitative Data on Signaling Activity

Direct comparative studies on the binding affinities and activation potencies of different HTA isomers on their respective receptors are limited. The following table summarizes the available quantitative information.

IsomerReceptor/TargetAssay TypeReported Activity/Potency (EC50/IC50)Reference
Palmitoleic AcidGPR120SRE-luc Reporter Assay~1-10 µM (EC50)[11]
Palmitoleic AcidPPARαGene Expression AnalysisUpregulates PPARα gene expression[13]
Sapienic Acid-Cell-based assaysInfluences EGFR/AKT/mTOR signaling cascade in breast cancer cells[6][14]
Omega-3 Fatty Acids (general)GPR120SRE-luc Reporter Assay~1-10 µM (EC50) for DHA and EPA[11]

Signaling Pathway Diagrams

To visualize the signaling cascades initiated by different HTA isomers, the following diagrams are provided in DOT language.

Jasmonic Acid Signaling Pathway in Plants

Jasmonic_Acid_Signaling cluster_plastid Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus HTA (7Z,10Z,13Z)-Hexadecatrienoic Acid LOX Lipoxygenase (LOX) HTA->LOX HPHT 11(S)-Hydroperoxy- hexadecatrienoic acid LOX->HPHT AOS Allene Oxide Synthase (AOS) HPHT->AOS AlleneOxide Allene Oxide AOS->AlleneOxide AOC Allene Oxide Cyclase (AOC) AlleneOxide->AOC dnOPDA Dinor-oxo-phytodienoic acid (dnOPDA) AOC->dnOPDA JA Jasmonic Acid (JA) dnOPDA->JA JAZ JAZ Repressor JA->JAZ degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses DefenseGenes Defense Gene Expression MYC2->DefenseGenes activates

Caption: Biosynthesis and signaling of jasmonic acid from (7Z,10Z,13Z)-HTA in plants.

GPR120 Signaling Pathway

GPR120_Signaling Omega3 Omega-3 Fatty Acids (e.g., Hexadecatrienoic Acid) GPR120 GPR120 Omega3->GPR120 activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 recruits TAB1 TAB1 beta_arrestin2->TAB1 inhibits binding to TAK1 TAK1 TAK1 TAB1->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation promotes

Caption: Anti-inflammatory signaling cascade initiated by GPR120 activation.

PPARα Signaling Pathway

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcid Fatty Acid Ligand (e.g., Palmitoleic Acid) PPARa PPARα FattyAcid->PPARa activates RXR RXR PPARa->RXR forms heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to LipidMetabolismGenes Target Gene Expression (Lipid Metabolism) PPRE->LipidMetabolismGenes regulates

Caption: Regulation of gene expression by PPARα upon fatty acid ligand binding.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of HTA isomer signaling. Below are protocols for key experiments.

Experimental Workflow for Comparing Signaling of HTA Isomers

Experimental_Workflow start Start prep Prepare HTA Isomer Stock Solutions start->prep culture Culture Target Cells (e.g., HEK293 expressing GPR120) prep->culture treat Treat Cells with HTA Isomers (Dose-Response) culture->treat assay Perform Signaling Assays treat->assay binding Receptor Binding Assay assay->binding Affinity reporter Reporter Gene Assay (e.g., Luciferase) assay->reporter Activation downstream Downstream Effect Analysis (e.g., qPCR for gene expression) assay->downstream Functional Outcome data Data Analysis (EC50/IC50 determination) binding->data reporter->data downstream->data compare Compare Signaling Potency and Efficacy data->compare end End compare->end

Caption: A generalized workflow for the comparative analysis of HTA isomer signaling.

Protocol 1: GPR120 Activation Assay using a Luciferase Reporter System

Objective: To quantify the activation of GPR120 by different HTA isomers.

Materials:

  • HEK293 cells stably expressing human GPR120 and a serum response element (SRE)-luciferase reporter construct.

  • DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • HTA isomer stock solutions (in ethanol (B145695) or DMSO).

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the GPR120-SRE-luciferase HEK293 cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Ligand Preparation: Prepare serial dilutions of the HTA isomers in serum-free DMEM. Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as the highest HTA concentration).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 90 µL of serum-free DMEM. Add 10 µL of the diluted HTA isomers or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.

  • Measurement: Incubate the plate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the HTA isomer concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each isomer.

Protocol 2: PPARα Transactivation Assay

Objective: To assess the ability of HTA isomers to activate PPARα.

Materials:

  • HepG2 cells.

  • Expression vectors for human PPARα and a peroxisome proliferator response element (PPRE)-luciferase reporter.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Opti-MEM reduced-serum medium.

  • HTA isomer stock solutions.

  • Luciferase assay system.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1.5 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the HTA isomers or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay and Analysis: Perform the luciferase assay and data analysis as described in Protocol 1 to determine the EC50 values.

Protocol 3: Lipidomics Analysis of HTA Isomers in Biological Samples

Objective: To extract and quantify different HTA isomers from biological samples (e.g., plasma, cells).[3][4][17][18][19]

Materials:

  • Biological sample (e.g., 100 µL plasma).

  • Internal standards (e.g., deuterated HTA isomers).

  • Methyl tert-butyl ether (MTBE).

  • Methanol (B129727).

  • Water.

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Sample Preparation: Thaw the biological sample on ice. Add the internal standards.

  • Lipid Extraction (MTBE Method):

    • Add 1.5 mL of methanol to the sample. Vortex briefly.

    • Add 5 mL of MTBE. Vortex for 10 minutes.

    • Add 1.25 mL of water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase.

  • Drying and Derivatization (for GC-MS):

    • Dry the organic extract under a stream of nitrogen.

    • To form fatty acid methyl esters (FAMEs), add 1 mL of 2% (v/v) sulfuric acid in methanol and incubate at 50°C for 2 hours.

    • Add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • Instrumental Analysis:

    • GC-MS: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23) to separate the different HTA isomers based on their retention times and fragmentation patterns.

    • LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent and inject it onto an LC-MS/MS system. Use a C18 reversed-phase column for separation. Develop a multiple reaction monitoring (MRM) method for the specific precursor-to-product ion transitions of each HTA isomer and internal standard for quantification.

  • Data Analysis: Quantify the amount of each HTA isomer by comparing its peak area to that of the corresponding internal standard.

Conclusion

The various isomers of hexadecatrienoic acid exhibit distinct and vital signaling roles across different biological systems. In plants, (7Z,10Z,13Z)-HTA is a key initiator of the jasmonate defense pathway. In animals, monounsaturated isomers like palmitoleic and sapienic acid, along with omega-3 HTAs, are crucial modulators of inflammation and metabolism, acting through receptors such as GPR120 and PPARs. While our understanding of these signaling molecules is growing, a significant gap remains in the direct comparative analysis of their potencies and efficacies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which will be instrumental in elucidating the full therapeutic potential of these fascinating lipid signaling molecules.

References

A Cross-Species Comparative Guide to Hexadecatrienoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of hexadecatrienoic acid (16:3) metabolism across different biological kingdoms, with a focus on plants, mammals, fungi, and bacteria. The information presented is supported by available experimental data to aid researchers, scientists, and drug development professionals in understanding the diverse metabolic fates and potential applications of this C16 polyunsaturated fatty acid.

Introduction to Hexadecatrienoic Acid

Hexadecatrienoic acid (16:3) is a polyunsaturated fatty acid with a 16-carbon backbone and three double bonds. The position of these double bonds varies, leading to different isomers with distinct biological roles. In plants, the most common isomer is (7Z,10Z,13Z)-hexadecatrienoic acid, an omega-3 fatty acid. This guide will primarily focus on the metabolism of this and other relevant isomers across species.

Cross-Species Comparison of Hexadecatrienoic Acid Metabolism

The metabolic pathways of hexadecatrienoic acid diverge significantly across the plant, animal, fungal, and bacterial kingdoms. While plants are primary producers of 16:3, its metabolic fate in other organisms is largely dependent on dietary intake and pre-existing fatty acid modification machinery.

Plants: Primary Synthesis and Signaling Precursor

Plants, particularly "16:3-plants" like Arabidopsis, spinach, and some grasses, are unique in their ability to synthesize significant amounts of hexadecatrienoic acid. This synthesis occurs through a "prokaryotic pathway" located within the chloroplasts.

The metabolism of 16:3 in plants is primarily associated with the lipoxygenase (LOX) pathway, leading to the formation of oxylipins, which are signaling molecules involved in plant defense and development. For instance, (7Z,10Z,13Z)-hexadecatrienoic acid is a precursor for the synthesis of jasmonic acid in Arabidopsis thaliana.

Mammals: Elongation and Beta-Oxidation of Dietary 16:3

Mammals do not synthesize hexadecatrienoic acid de novo and acquire it through their diet, primarily from plant sources. Once ingested, 16:3 can be incorporated into cellular lipids or undergo metabolic modifications. Experimental evidence in rats suggests that dietary 16:3 can be elongated to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have crucial roles in inflammation and neurological function.

The catabolism of hexadecatrienoic acid in mammals is presumed to occur via the mitochondrial beta-oxidation pathway, similar to other polyunsaturated fatty acids. This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. However, direct experimental data detailing the specific enzymes and efficiency of 16:3 beta-oxidation in mammals is limited.

Fungi: Limited Information on Metabolism

The metabolism of hexadecatrienoic acid in fungi is not well-documented. Fungi are known to produce a diverse array of fatty acids, and some species can modify exogenous fatty acids. It is plausible that fungi can metabolize 16:3 through beta-oxidation if it is available in their environment. Some fungi possess fatty acid desaturases and elongases, suggesting a potential for modification of ingested 16:3, though specific studies on this fatty acid are scarce.

Bacteria: Diverse Degradation Capabilities

Bacteria exhibit a wide range of metabolic capabilities, including the degradation of various fatty acids. While specific pathways for hexadecatrienoic acid degradation are not extensively characterized, it is likely that bacteria possessing the requisite enzymes can catabolize it through the beta-oxidation pathway. Some bacteria are also capable of incorporating exogenous fatty acids into their cell membranes, potentially altering membrane fluidity and function.

Data Presentation: Quantitative Analysis of Hexadecatrienoic Acid and its Metabolites

The following tables summarize the available quantitative data on hexadecatrienoic acid levels and the products of its metabolism in different species. It is important to note that data for non-plant species is sparse.

Table 1: Occurrence of Hexadecatrienoic Acid in Various Species

SpeciesTissue/OrganismConcentration/Percentage of Total Fatty AcidsReference
Arabidopsis thalianaLeaves~15-20%[Internal Knowledge]
Spinach (Spinacia oleracea)LeavesHigh concentrations[1]
Rat (Rattus norvegicus)Plasma (after dietary intake)Detected[Internal Knowledge]
Rat (Rattus norvegicus)Liver (after dietary intake)Detected[Internal Knowledge]
Various FungiMyceliaGenerally low to undetectable[2]
Various BacteriaCellular LipidsGenerally low to undetectable[3]

Table 2: Products of Hexadecatrienoic Acid Metabolism

SpeciesPathwayKey EnzymesMajor ProductsReference
Plants (e.g., Arabidopsis)Lipoxygenase PathwayLipoxygenase (LOX), Allene Oxide Synthase, Allene Oxide Cyclase12-oxo-phytodienoic acid (OPDA), Jasmonic Acid[Internal Knowledge]
Mammals (Rat)Elongation & DesaturationElongases, DesaturasesEicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA)[Internal Knowledge]
MammalsBeta-Oxidation (putative)Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, etc.Acetyl-CoA[4][5]
FungiBeta-Oxidation (putative)Fungal fatty acid metabolism enzymesAcetyl-CoA[2]
BacteriaBeta-Oxidation (putative)Bacterial fatty acid degradation enzymesAcetyl-CoA[3]

Experimental Protocols

Detailed methodologies for the analysis of hexadecatrienoic acid and its metabolites are crucial for reproducible research. The following are outlines of common experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Objective: To identify and quantify the fatty acid composition, including hexadecatrienoic acid, in a biological sample.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent such as methanolic HCl or BF3-methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms). The separated FAMEs are then detected and identified by a mass spectrometer based on their mass spectra and retention times compared to known standards.

  • Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxylipin Analysis

Objective: To identify and quantify oxylipin metabolites of hexadecatrienoic acid.

Methodology:

  • Solid-Phase Extraction (SPE): Oxylipins are extracted and concentrated from the sample using a C18 SPE cartridge.

  • LC-MS/MS Analysis: The extracted oxylipins are separated on a reverse-phase liquid chromatography column (e.g., a C18 column) and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

  • Identification and Quantification: Oxylipins are identified based on their specific precursor-to-product ion transitions and retention times. Quantification is achieved using a stable isotope-labeled internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Hexadecatrienoic_Acid_Metabolism_Plants cluster_synthesis Chloroplast (Prokaryotic Pathway) cluster_lox Lipoxygenase (LOX) Pathway Palmitic Acid (16:0) Palmitic Acid (16:0) Desaturases Desaturases Palmitic Acid (16:0)->Desaturases Sequential Desaturation Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) Desaturases->Hexadecatrienoic Acid (16:3) Lipoxygenase Lipoxygenase Hexadecatrienoic Acid (16:3)->Lipoxygenase Hydroperoxy-16:3 Hydroperoxy-16:3 Lipoxygenase->Hydroperoxy-16:3 Allene Oxide Synthase Allene Oxide Synthase Hydroperoxy-16:3->Allene Oxide Synthase Allene Oxide Allene Oxide Allene Oxide Synthase->Allene Oxide Allene Oxide Cyclase Allene Oxide Cyclase Allene Oxide->Allene Oxide Cyclase 12-oxo-phytodienoic acid (OPDA) 12-oxo-phytodienoic acid (OPDA) Allene Oxide Cyclase->12-oxo-phytodienoic acid (OPDA) Jasmonic Acid Jasmonic Acid 12-oxo-phytodienoic acid (OPDA)->Jasmonic Acid Further modifications Hexadecatrienoic_Acid_Metabolism_Mammals cluster_modification Elongation & Desaturation cluster_catabolism Beta-Oxidation (Mitochondria) Dietary Intake Dietary Intake Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) Dietary Intake->Hexadecatrienoic Acid (16:3) Incorporation into Lipids Incorporation into Lipids Hexadecatrienoic Acid (16:3)->Incorporation into Lipids Elongases Elongases Hexadecatrienoic Acid (16:3)->Elongases Acyl-CoA Synthetase Acyl-CoA Synthetase Hexadecatrienoic Acid (16:3)->Acyl-CoA Synthetase Desaturases Desaturases Elongases->Desaturases Longer-chain PUFAs (EPA, DHA) Longer-chain PUFAs (EPA, DHA) Desaturases->Longer-chain PUFAs (EPA, DHA) 16:3-CoA 16:3-CoA Acyl-CoA Synthetase->16:3-CoA Beta-oxidation cycle Multiple enzymatic steps 16:3-CoA->Beta-oxidation cycle Acetyl-CoA Acetyl-CoA Beta-oxidation cycle->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Experimental_Workflow_Fatty_Acid_Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Total Lipids Total Lipids Lipid Extraction->Total Lipids Transesterification (for GC-MS) Transesterification (for GC-MS) Total Lipids->Transesterification (for GC-MS) Solid-Phase Extraction (for LC-MS) Solid-Phase Extraction (for LC-MS) Total Lipids->Solid-Phase Extraction (for LC-MS) Fatty Acid Methyl Esters (FAMEs) Fatty Acid Methyl Esters (FAMEs) Transesterification (for GC-MS)->Fatty Acid Methyl Esters (FAMEs) GC-MS Analysis GC-MS Analysis Fatty Acid Methyl Esters (FAMEs)->GC-MS Analysis Fatty Acid Profile Fatty Acid Profile GC-MS Analysis->Fatty Acid Profile Oxylipin Fraction Oxylipin Fraction Solid-Phase Extraction (for LC-MS)->Oxylipin Fraction LC-MS/MS Analysis LC-MS/MS Analysis Oxylipin Fraction->LC-MS/MS Analysis Oxylipin Profile Oxylipin Profile LC-MS/MS Analysis->Oxylipin Profile

References

Validating Protein Interactions with (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating the interaction between the polyunsaturated fatty acyl-CoA, (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA, and specific proteins. Understanding these interactions is crucial for elucidating cellular signaling pathways, metabolic regulation, and for the development of novel therapeutics. This document outlines detailed protocols for established biophysical and biochemical techniques, presents quantitative data for comparable interactions to serve as a benchmark, and visualizes relevant pathways and workflows.

Introduction to this compound and its Potential Protein Partners

This compound is a polyunsaturated long-chain fatty acyl-coenzyme A ester. Such molecules are not only key metabolic intermediates in pathways like beta-oxidation and lipid synthesis but also act as signaling molecules that can modulate the function of various proteins. Identifying and validating the protein targets of this specific acyl-CoA is the first step in understanding its biological role.

A primary class of proteins known to bind long-chain acyl-CoA esters with high affinity are the Acyl-CoA-Binding Proteins (ACBPs).[1][2][3] These small, highly conserved proteins act as intracellular carriers and pools for acyl-CoA molecules, thereby regulating their availability for metabolic processes and protecting other cellular components from their detergent-like effects.[2][3] Therefore, ACBPs represent a logical starting point for validating interactions with this compound. Other potential protein partners could include enzymes whose activities are regulated by acyl-CoAs or transcription factors involved in lipid metabolism.

Quantitative Comparison of Interaction Validation Methods

The selection of an appropriate method for validating a protein-ligand interaction is critical and depends on the specific research question. The following table summarizes and compares key quantitative techniques for characterizing the interaction of this compound with a target protein, using Acyl-CoA-Binding Protein (ACBP) as a representative example. The data presented is based on studies with structurally similar long-chain unsaturated acyl-CoAs, providing a reasonable expectation for the interaction of interest.

Technique Parameter Measured Typical ACBP-Acyl-CoA Values Strengths Limitations
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Kd: Nanomolar to low Micromolar (nM to µM)[4]Provides a complete thermodynamic profile of the interaction in a single experiment.[2] Label-free and in-solution.Requires relatively large amounts of pure protein and ligand. Sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (Kd)ka: 10^4 - 10^6 M⁻¹s⁻¹ kd: 10⁻² - 10⁻⁴ s⁻¹ Kd: Nanomolar (nM)Real-time kinetic analysis.[5] High sensitivity and requires smaller sample quantities than ITC. Label-free.Immobilization of the protein or ligand may affect its binding activity. Mass transport limitations can complicate data analysis.
Pull-Down Assay followed by Mass Spectrometry Identification of interacting proteinsNot Applicable (Qualitative/Semi-quantitative)Can identify novel interacting partners from a complex mixture (e.g., cell lysate).[6]Does not provide quantitative binding affinity or kinetic data. Prone to false positives due to non-specific binding.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up their validation studies.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.[2]

Protocol:

  • Sample Preparation:

    • Express and purify the target protein (e.g., ACBP) to >95% purity.

    • Synthesize or obtain high-purity this compound.

    • Prepare a precise concentration of the protein solution (typically 10-50 µM) in the calorimetric cell and a 10-20 fold higher concentration of the acyl-CoA solution in the injection syringe.

    • Both protein and ligand must be in identical, thoroughly degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Instrumentation and Data Acquisition:

    • Set the experimental temperature (e.g., 25°C or 30°C).[2]

    • Perform a series of small, sequential injections of the acyl-CoA solution into the protein solution in the calorimetric cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released/absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data.[5][7]

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling or an L1 chip for lipid capture).

    • Immobilize the purified target protein onto the sensor chip surface according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP).

    • Inject the acyl-CoA solutions at different concentrations over the sensor chip surface containing the immobilized protein.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Pull-Down Assay

A pull-down assay is an in vitro affinity purification method used to identify protein-protein or protein-ligand interactions.

Protocol:

  • Bait Immobilization:

    • Synthesize a biotinylated or otherwise tagged version of this compound.

    • Immobilize the tagged acyl-CoA onto streptavidin- or other affinity-matrix-coated beads.

  • Incubation with Protein Source:

    • Incubate the acyl-CoA-coated beads with a protein source, which can be a purified protein solution or a complex mixture like a cell lysate.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing solution.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the suspected interacting protein.

    • For identification of unknown interacting partners, the eluted proteins can be identified by mass spectrometry.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of validating the interaction of this compound with proteins.

G Acyl-CoA Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm Fatty_Acid Fatty Acid ((9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid) Fatty_Acid_Cytoplasm Fatty Acid Fatty_Acid->Fatty_Acid_Cytoplasm Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Cytoplasm->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA + CoA + ATP ACBP Acyl-CoA Binding Protein (ACBP) Acyl_CoA->ACBP ACBP_Acyl_CoA_Complex ACBP-Acyl-CoA Complex Acyl_CoA->ACBP_Acyl_CoA_Complex ACBP->ACBP_Acyl_CoA_Complex Metabolic_Enzymes Metabolic Enzymes (e.g., for β-oxidation) ACBP_Acyl_CoA_Complex->Metabolic_Enzymes Signaling_Proteins Signaling Proteins/ Transcription Factors ACBP_Acyl_CoA_Complex->Signaling_Proteins Metabolism Lipid Metabolism Metabolic_Enzymes->Metabolism Gene_Regulation Gene Regulation Signaling_Proteins->Gene_Regulation

Caption: A simplified signaling pathway illustrating the formation of this compound and its subsequent interaction with Acyl-CoA Binding Protein (ACBP), leading to the modulation of metabolic and signaling pathways.

G Experimental Workflow for Interaction Validation Hypothesis Hypothesized Interaction: This compound and Target Protein Qualitative_Screening Qualitative Screening (e.g., Pull-Down Assay) Hypothesis->Qualitative_Screening Quantitative_Validation Quantitative Validation Qualitative_Screening->Quantitative_Validation Positive Result ITC Isothermal Titration Calorimetry (ITC) Quantitative_Validation->ITC SPR Surface Plasmon Resonance (SPR) Quantitative_Validation->SPR Thermodynamic_Data Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermodynamic_Data Kinetic_Data Kinetic and Affinity Data (ka, kd, Kd) SPR->Kinetic_Data Interaction_Confirmed Interaction Validated Thermodynamic_Data->Interaction_Confirmed Kinetic_Data->Interaction_Confirmed

Caption: A logical workflow for validating the interaction of this compound with a target protein, from initial screening to detailed quantitative characterization.

G Isothermal Titration Calorimetry (ITC) Workflow Sample_Prep 1. Sample Preparation (Protein in cell, Ligand in syringe) Titration 2. Titration (Inject ligand into protein) Sample_Prep->Titration Heat_Measurement 3. Heat Measurement (Detect heat change per injection) Titration->Heat_Measurement Data_Analysis 4. Data Analysis (Fit binding isotherm) Heat_Measurement->Data_Analysis Results Results: Kd, ΔH, ΔS, n Data_Analysis->Results

Caption: A step-by-step workflow of an Isothermal Titration Calorimetry experiment for quantifying protein-ligand interactions.

References

Comparative Transcriptomics of Plants with Altered C16:3 Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes in plants with altered levels of hexadecatrienoic acid (C16:3), a key polyunsaturated fatty acid. By examining global gene expression changes, this document aims to shed light on the signaling pathways and cellular processes influenced by C16:3, offering valuable insights for research and development. The information presented is supported by experimental data from studies on Arabidopsis thaliana mutants deficient in trienoic fatty acids.

Data Presentation: Quantitative Overview of Transcriptomic Changes

The following table summarizes the differential gene expression in an Arabidopsis thaliana mutant lacking C16:3 and C18:3 fatty acids (the fad3-2 fad7-1 fad8 triple mutant) compared to the wild type. This mutant provides a valuable model for understanding the broad effects of trienoic fatty acid deficiency on the plant transcriptome.

Plant LineTotal Genes AnalyzedUpregulated GenesDownregulated GenesKey Affected Processes
Arabidopsis thaliana Wild Type (Col-0) ~24,000--Baseline gene expression
Arabidopsis thaliana fad3/fad7/fad8 Triple Mutant ~24,000356287Biotic and abiotic stress responses, hormone signaling, lipid metabolism, protein metabolism, cell organization[1]

Experimental Protocols

The data presented in this guide is based on a standard comparative transcriptomics workflow using RNA sequencing (RNA-seq). The following is a detailed methodology representative of such experiments.

1. Plant Growth and Material Collection:

  • Arabidopsis thaliana (e.g., ecotype Columbia-0) wild-type and mutant seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar (B569324) plates.

  • Plants are grown under controlled environmental conditions, typically a 16-hour light/8-hour dark photoperiod at a constant temperature (e.g., 22°C).

  • For transcriptomic analysis, whole rosettes or specific tissues are harvested from multiple biological replicates (a minimum of three is recommended) at a consistent developmental stage. The tissue is immediately frozen in liquid nitrogen to preserve RNA integrity.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the frozen plant tissue using a TRIzol-based method or a commercial plant RNA extraction kit.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios.

  • RNA integrity is evaluated using an Agilent Bioanalyzer or a similar instrument to ensure high-quality RNA with minimal degradation (RIN score > 7).

3. Library Preparation and Sequencing:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.

  • Second-strand cDNA is then synthesized, and the double-stranded cDNA is purified.

  • The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.

  • The ligated fragments are amplified by PCR to create the final cDNA library.

  • The quality and quantity of the library are assessed, and the libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Alignment: The high-quality reads are aligned to the reference genome (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: The read counts are normalized, and differential gene expression between the mutant and wild-type samples is determined using packages like DESeq2 or edgeR in R. Genes with a statistically significant change in expression (e.g., a false discovery rate < 0.05 and a log2 fold change > 1 or < -1) are identified.

  • Functional Annotation and Enrichment Analysis: The list of differentially expressed genes is subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes and pathways.

Mandatory Visualization

The primary signaling pathway affected by altered C16:3 levels is the Jasmonic Acid (JA) biosynthesis and signaling pathway. C16:3, along with C18:3, serves as a precursor for the synthesis of JA, a key phytohormone involved in plant defense and development.[2][3]

Jasmonic_Acid_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C16_3 C16:3 LOX 13-LOX C16_3->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC dnOPDA dn-OPDA AOC->dnOPDA OPR3 OPR3 dnOPDA->OPR3 Transport Beta_Oxidation β-oxidation (x2) OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JAR1 JAR1 JA->JAR1 Transport JA_Ile JA-Ile (Active form) JAR1->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Transport JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes Activates

Caption: Jasmonic Acid biosynthesis and signaling pathway.

The following diagram illustrates the typical workflow for a comparative transcriptomics experiment in plants.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth (Wild Type vs. Mutant) RNA_Extraction Total RNA Extraction Plant_Growth->RNA_Extraction Library_Prep mRNA Enrichment & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Annotation & Pathway Enrichment DEA->Functional_Analysis

Caption: Comparative transcriptomics (RNA-seq) workflow.

The following diagram illustrates the logical relationship between the genetic modification, the resulting biochemical change, and the downstream transcriptomic and phenotypic consequences.

Logical_Relationship Gene_Mutation Mutation in n-3 Desaturase Genes (e.g., fad3, fad7, fad8) Biochemical_Change Reduced or Absent C16:3 Levels Gene_Mutation->Biochemical_Change Signaling_Alteration Altered Jasmonic Acid (JA) Signaling Biochemical_Change->Signaling_Alteration Transcriptomic_Changes Differential Expression of JA-Responsive and Stress-Related Genes Signaling_Alteration->Transcriptomic_Changes Phenotypic_Consequences Altered Plant Development and Stress Responses Transcriptomic_Changes->Phenotypic_Consequences

Caption: Gene mutation to phenotype pathway.

References

Validating the Contribution of Prokaryotic vs. Eukaryotic Pathways to C16:3 Fatty Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prokaryotic and eukaryotic pathways' contributions to the synthesis of hexadecatrienoic acid (C16:3), a key polyunsaturated fatty acid in certain plants. We present supporting experimental data, detailed methodologies for validation, and visual representations of the involved pathways and workflows.

Differentiating the Two Pathways: Location and Key Intermediates

In "16:3 plants," such as Arabidopsis thaliana, the biosynthesis of fatty acids is compartmentalized into two distinct pathways: the prokaryotic pathway, occurring in the chloroplasts, and the eukaryotic pathway, which takes place in the endoplasmic reticulum (ER). A key distinction between these pathways lies in the fatty acid incorporated at the sn-2 position of the glycerol (B35011) backbone during the initial steps of lipid assembly. The prokaryotic pathway predominantly utilizes a C16 fatty acid at this position, which can be subsequently desaturated to form C16:3. In contrast, the eukaryotic pathway favors the incorporation of a C18 fatty acid. This fundamental difference makes C16:3 a widely accepted marker for the prokaryotic pathway.

Quantitative Contribution to Fatty Acid Synthesis

While the prokaryotic pathway is recognized as the primary route for C16:3 synthesis, understanding the overall flux of fatty acids through both pathways provides crucial context. Studies in Arabidopsis thaliana have quantified the distribution of de novo synthesized fatty acids between the two pathways.

PathwayLocationPercentage of Total De Novo Fatty Acid FluxPrimary Fatty Acid Products
Prokaryotic Pathway Chloroplast~38%[1]C16 fatty acids (including precursors to C16:3)
Eukaryotic Pathway Endoplasmic Reticulum~62%[1]C18 fatty acids

This table summarizes the overall flux of newly synthesized fatty acids. The ~38% directed through the prokaryotic pathway represents the pool available for C16:3 synthesis.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the key steps in the prokaryotic and eukaryotic fatty acid synthesis pathways leading to the formation of C16:3 and other fatty acids.

Prokaryotic_Pathway cluster_chloroplast Chloroplast Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS C16_0_ACP C16:0-ACP FAS->C16_0_ACP LPA Lysophosphatidic Acid (C16 at sn-2) C16_0_ACP->LPA G3P Glycerol-3-Phosphate G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG Desaturases Desaturases DAG->Desaturases C16_3_Lipids C16:3-containing Lipids Desaturases->C16_3_Lipids

Caption: The Prokaryotic Pathway for C16:3 Synthesis in the Chloroplast.

Eukaryotic_Pathway cluster_er Endoplasmic Reticulum Acyl_CoA_pool Acyl-CoA Pool (from Chloroplast) LPA_er Lysophosphatidic Acid (C18 at sn-2) Acyl_CoA_pool->LPA_er G3P_er Glycerol-3-Phosphate G3P_er->LPA_er PA_er Phosphatidic Acid LPA_er->PA_er DAG_er Diacylglycerol PA_er->DAG_er Desaturases_er Desaturases & Elongases DAG_er->Desaturases_er C18_Lipids C18-containing Lipids Desaturases_er->C18_Lipids

Caption: The Eukaryotic Pathway for Fatty Acid Metabolism in the ER.

Experimental Protocols for Pathway Contribution Validation

To quantitatively determine the contribution of the prokaryotic and eukaryotic pathways to C16:3 synthesis, a stable isotope labeling experiment followed by mass spectrometry analysis is the gold standard.

Stable Isotope Labeling of Arabidopsis thaliana

This protocol is designed to trace the flow of carbon from a labeled precursor into the fatty acid pools of the plant.

Materials:

  • Arabidopsis thaliana plants (wild-type, "16:3" ecotype, e.g., Columbia-0)

  • Growth medium (e.g., Murashige and Skoog)

  • ¹³C-labeled sodium acetate (B1210297) or ¹³C-labeled glucose

  • Liquid scintillation vials

  • Fume hood

  • Shaking incubator

Procedure:

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Preparation of Labeling Medium: Prepare the growth medium containing the ¹³C-labeled precursor at a known concentration.

  • Labeling: Carefully transfer the plants to the labeling medium. The duration of labeling can be varied to capture different stages of fatty acid synthesis and transport (e.g., short-term for initial incorporation, long-term for steady-state analysis).

  • Harvesting: At designated time points, harvest the plant tissues (e.g., leaves) and immediately freeze them in liquid nitrogen to quench all metabolic activity.

  • Sample Storage: Store the frozen samples at -80°C until lipid extraction.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

This protocol isolates the total lipids from the plant tissue and converts the fatty acids into volatile methyl esters for GC-MS analysis.

Materials:

Procedure:

  • Tissue Homogenization: Grind the frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Lipid Extraction: Transfer the powdered tissue to a glass test tube and add a chloroform:methanol (1:2, v/v) solution. Vortex thoroughly.

  • Phase Separation: Add chloroform and 0.9% NaCl solution to induce phase separation. Centrifuge to pellet the tissue debris.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids into a new tube.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas.

  • Transmethylation: Add 2.5% H₂SO₄ in methanol to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour to convert fatty acids to FAMEs.

  • FAME Extraction: After cooling, add water and hexane to the tube. Vortex and then centrifuge to separate the phases.

  • FAME Collection: Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: The FAME sample is now ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This technique separates the different FAMEs and allows for their quantification and the determination of their isotopic enrichment.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME separation (e.g., DB-23 or equivalent)

Procedure:

  • Injection: Inject a small volume of the FAME sample into the GC.

  • Separation: The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column.

  • Detection and Mass Analysis: As the FAMEs elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.

  • Data Analysis:

    • Identify the C16:3 FAME peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the total amount of C16:3.

    • Determine the isotopic enrichment of the C16:3 peak by analyzing the distribution of its mass isotopologues. The increase in mass compared to the unlabeled standard indicates the incorporation of ¹³C atoms.

    • By comparing the isotopic enrichment of C16:3 with that of precursor pools and other fatty acids over time, the flux through the prokaryotic pathway can be modeled and quantified.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental process for validating the pathway contributions.

Experimental_Workflow Start Start: Arabidopsis thaliana Culture Labeling Stable Isotope Labeling (¹³C-acetate or ¹³C-glucose) Start->Labeling Harvesting Tissue Harvesting & Metabolism Quenching Labeling->Harvesting Extraction Lipid Extraction Harvesting->Extraction FAME_Prep FAME Preparation (Transmethylation) Extraction->FAME_Prep GCMS GC-MS Analysis FAME_Prep->GCMS Data_Analysis Data Analysis: Quantification & Isotopic Enrichment GCMS->Data_Analysis Conclusion Conclusion: Determine Pathway Contribution Data_Analysis->Conclusion

Caption: Experimental Workflow for Validating Pathway Contributions.

By following these protocols and utilizing the provided conceptual framework, researchers can effectively validate and quantify the relative contributions of the prokaryotic and eukaryotic pathways to C16:3 fatty acid synthesis in "16:3 plants." This understanding is crucial for fundamental plant biology research and for metabolic engineering efforts aimed at modifying plant oil composition for nutritional or industrial applications.

References

A Comparative Guide to the Membrane Properties of Lipids Containing C16:3 and C18:3 Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane properties of lipids featuring two key polyunsaturated fatty acids (PUFAs): hexadecatrienoic acid (C16:3) and α-linolenic acid (C18:3). Understanding the distinct biophysical characteristics these fatty acids impart to lipid bilayers is crucial for applications ranging from fundamental cell biology research to the rational design of lipid-based drug delivery systems. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of molecular structures and experimental workflows.

Introduction to C16:3 and C18:3 Fatty Acids

Both hexadecatrienoic acid (C16:3) and α-linolenic acid (C18:3) are polyunsaturated fatty acids, characterized by the presence of three double bonds within their acyl chains. The primary structural difference lies in the length of their hydrocarbon tails, with C16:3 having 16 carbon atoms and C18:3 having 18. This seemingly subtle variation in chain length, coupled with the positions of the double bonds, leads to significant differences in how they pack within a lipid bilayer, thereby influencing critical membrane properties such as fluidity, phase behavior, thickness, and permeability.

Quantitative Comparison of Membrane Properties

Direct comparative experimental data for lipids containing C16:3 versus C18:3 is limited in the scientific literature. The following table summarizes known values for C18:3-containing lipids and provides estimated values for C16:3-containing lipids based on well-established principles of lipid biophysics. Specifically, shorter acyl chain length and a high degree of unsaturation both contribute to a lower phase transition temperature and increased membrane fluidity.

Membrane PropertyPhosphatidylcholine with C16:3 (Estimated)Phosphatidylcholine with C18:3 (Experimental)Principle of Comparison
Phase Transition Temp. (Tm) < -60 °C-60 °C[1]Shorter acyl chains generally lead to lower transition temperatures.[2]
Membrane Fluidity HigherHighShorter and highly unsaturated chains increase membrane fluidity.[2]
Membrane Thickness ThinnerThickerMembrane thickness is directly related to acyl chain length.
Permeability HigherHighIncreased fluidity and packing defects in membranes with shorter, unsaturated chains lead to higher permeability.
Lipid Packing Less OrderedLess OrderedThe kinks introduced by cis-double bonds disrupt ordered lipid packing.[2]

Disclaimer: The values for C16:3-containing phosphatidylcholine are estimations based on established biophysical principles and are intended for comparative purposes. Experimental verification is required for precise quantification.

Impact on Membrane Characteristics

The structural differences between C16:3 and C18:3 fatty acids lead to distinct effects on the collective properties of a lipid membrane:

  • Membrane Fluidity: Both C16:3 and C18:3 significantly increase membrane fluidity compared to their saturated counterparts. The presence of three double bonds introduces substantial kinks in the acyl chains, disrupting the tight packing of phospholipids (B1166683) and allowing for greater motional freedom. Due to its shorter chain length, C16:3 is expected to induce a slightly higher degree of fluidity than C18:3.[2]

  • Phase Behavior: The incorporation of these highly unsaturated fatty acids dramatically lowers the gel-to-liquid crystalline phase transition temperature (Tm) of a lipid bilayer.[1] This means that membranes containing C16:3 or C18:3 are likely to exist in a fluid state over a broad range of physiological temperatures. The shorter C16:3 is predicted to have an even lower Tm than C18:3.

  • Membrane Thickness: The thickness of a lipid bilayer is primarily determined by the length of the constituent acyl chains. Consequently, membranes composed of C16:3-containing lipids will be inherently thinner than those composed of their C18:3 counterparts.

  • Permeability: The increased fluidity and less ordered packing of lipids with C16:3 and C18:3 create more transient packing defects within the membrane. This leads to an increase in the passive permeability of the bilayer to water and small solutes. The thinner and likely more fluid C16:3-containing membranes are expected to exhibit higher permeability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the membrane properties discussed in this guide.

Liposome (B1194612) Preparation

A common method for preparing model membranes for biophysical studies is the thin-film hydration technique.

  • Lipid Film Formation: The desired lipids, including the C16:3 or C18:3-containing phospholipids, are dissolved in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Desiccation: The lipid film is placed under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer of choice. The hydration temperature should be above the phase transition temperature of the lipid mixture.

  • Vesicle Formation: The hydrated lipid suspension is then subjected to mechanical disruption, such as vortexing, sonication, or extrusion through polycarbonate membranes of a defined pore size, to form liposomes of a desired size and lamellarity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature (Tm) of lipid bilayers.

  • Sample Preparation: A known amount of the liposome suspension is loaded into a DSC sample pan. An equal volume of the corresponding buffer is loaded into a reference pan.

  • Thermal Scanning: The sample and reference pans are heated and cooled at a constant rate over a defined temperature range that encompasses the expected phase transition.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The phase transition is observed as an endothermic peak in the heating scan. The temperature at the peak maximum is taken as the Tm.

Fluorescence Polarization/Anisotropy

This technique is widely used to assess membrane fluidity using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Probe Incorporation: The fluorescent probe DPH is incorporated into the liposome suspension. This is typically done by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension and incubating above the lipid Tm.

  • Fluorescence Measurement: The fluorescence polarization or anisotropy of the DPH-labeled liposomes is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission is measured at both vertical and horizontal polarizations.

  • Calculation: The fluorescence polarization (P) or anisotropy (r) is calculated from the intensities of the vertically and horizontally polarized emitted light.

  • Interpretation: A lower polarization or anisotropy value indicates higher rotational freedom of the probe, which corresponds to a more fluid membrane environment.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the comparison of C16:3 and C18:3 containing lipids.

Molecular Structures of C16:3 and C18:3 Fatty Acids cluster_C16_3 Hexadecatrienoic Acid (C16:3) cluster_C18_3 α-Linolenic Acid (C18:3) C16_3 CH3-(CH2)4-(CH=CH-CH2)3-(CH2)2-COOH C18_3 CH3-CH2-(CH=CH-CH2)3-(CH2)6-COOH Experimental Workflow for Membrane Property Analysis A Lipid Film Preparation (C16:3 or C18:3 containing lipids) B Hydration & Liposome Formation A->B C Differential Scanning Calorimetry (DSC) B->C D Fluorescence Spectroscopy (with DPH probe) B->D E Determine Phase Transition Temperature (Tm) C->E F Measure Membrane Fluidity D->F Impact of Acyl Chain on Membrane Fluidity cluster_C16_3 C16:3 Membrane cluster_C18_3 C18:3 Membrane cluster_general General Principle A Shorter Acyl Chain B Higher Fluidity A->B C Longer Acyl Chain D Lower Fluidity (relative to C16:3) C->D E Increased Unsaturation F Increased Fluidity E->F

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA, a polyunsaturated fatty acyl-CoA. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations for hazardous waste disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a laboratory coat.

  • Ventilation: All handling and disposal steps must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Collect the contaminated material into a sealed, labeled hazardous waste container for disposal. Do not allow the chemical to enter drains or waterways.

II. Chemical Deactivation and Disposal Protocol

The recommended procedure for the safe disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process cleaves the high-energy thioester bond, rendering the molecule less reactive.

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: In a certified chemical fume hood, place the waste solution containing this compound into a suitable beaker or flask equipped with a magnetic stir bar.

  • Hydrolysis: While stirring, slowly add an equal volume of 1 M Sodium Hydroxide (NaOH) solution. This initiates the hydrolysis of the thioester bond, breaking it down into (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid and coenzyme A (CoA). Allow the reaction to stir for 2-4 hours at room temperature to ensure complete hydrolysis.

  • Odor Neutralization (Optional but Recommended): The hydrolysis will liberate Coenzyme A, which contains a free thiol group that can have a strong, unpleasant odor. To mitigate this, slowly add a 10% bleach solution (sodium hypochlorite) to the reaction mixture. The bleach will oxidize the thiol to a less odorous sulfonic acid.

  • Neutralization: Carefully neutralize the resulting solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH is between 6 and 8. Use pH paper or a calibrated pH meter to monitor the acidity.

  • Final Waste Collection: Transfer the neutralized solution into a designated hazardous waste container. The container must be clearly labeled with its contents, for example: "Neutralized this compound waste, containing sodium (9Z,12Z,15Z)-hexadeca-9,12,15-trienoate and oxidized coenzyme A degradation products in aqueous solution".

  • Disposal: Store the sealed container in a designated secondary containment area while awaiting pickup. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the final disposal of the hazardous waste.[1]

Glassware Decontamination: All glassware that has come into contact with the thioester should be decontaminated. This can be achieved by soaking the glassware overnight in a bleach bath (a 1:1 mixture of bleach and water is effective).[2] After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.[2]

III. Data Presentation

The following table summarizes the key chemical properties of this compound and its primary hydrolysis products. This data is crucial for understanding the chemical transformation during the deactivation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC37H60N7O17P3S999.90An unsaturated fatty acyl-CoA containing a thioester bond.[3][4]
(9Z,12Z,15Z)-Hexadecatrienoic AcidC16H26O2250.38A polyunsaturated fatty acid; a product of hydrolysis.
Coenzyme A (CoA)C21H36N7O16P3S767.53A crucial coenzyme in metabolism; contains a free thiol group after hydrolysis.

IV. Workflow Visualization

The following diagram illustrates the step-by-step workflow for the safe deactivation and disposal of this compound.

cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal sds Review SDS and Wear Full PPE hood Work Inside a Chemical Fume Hood sds->hood waste_sol Prepare Waste Solution of This compound hood->waste_sol add_naoh Add 1M Sodium Hydroxide (NaOH) for Alkaline Hydrolysis waste_sol->add_naoh stir Stir for 2-4 hours at Room Temperature add_naoh->stir add_bleach Optional: Add Bleach Solution (Sodium Hypochlorite) to Oxidize Thiol stir->add_bleach neutralize Neutralize Solution with 1M HCl (Check pH 6-8) add_bleach->neutralize transfer Transfer to a Labeled Hazardous Waste Container neutralize->transfer contact_ehs Contact Environmental Health & Safety (EHS) for Pickup transfer->contact_ehs

Caption: Workflow for the safe deactivation and disposal of this compound.

References

Personal protective equipment for handling (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use. The full toxicological properties of this substance have not been thoroughly investigated. Handle with caution and use appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA in a laboratory setting. A proper hazard assessment should be conducted for the specific experimental procedures to be performed.[3]

Protection Type Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[3][4][5]Protects against splashes and aerosols.
Hand Protection Disposable nitrile gloves.[3][4]Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coat.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in well-ventilated areas. Use a certified respirator if aerosols may be generated.[5]Protects against inhalation of aerosols or fine powders.
Foot Protection Closed-toe shoes.[4]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling larger quantities or if aerosols are likely to be generated.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transferring: If handling a solid form, weigh it in a chemical fume hood or a designated weighing enclosure to minimize the risk of inhalation. For solutions, use appropriate pipetting devices; never pipette by mouth.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in the work area.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the specific storage temperature recommendations provided by the supplier.

Disposal Plan

Waste Characterization:

  • As the hazards of this compound are not fully known, it should be treated as a chemical waste.

Disposal Procedure:

  • Containerization: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed container suitable for chemical waste.

  • Labeling: Label the waste container with the full chemical name: "this compound".

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don PPE B Prepare Work Area A->B C Weighing/Transferring B->C Proceed to Handling D Experimentation C->D E Spill Management (if needed) D->E F Decontaminate Work Area D->F Experiment Complete E->F Spill Cleaned G Remove PPE F->G H Wash Hands G->H I Collect Waste H->I Collect Contaminated Materials J Label Waste Container I->J K Dispose via Hazardous Waste Program J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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